Methyl alpha-D-mannopyranoside
説明
Methyl alpha-D-mannopyranoside is a natural product found in Lilium pumilum and Lilium tenuifolium with data available.
Structure
3D Structure
特性
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-VEIUFWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897266 | |
| Record name | Methyl alpha-D-mannopyranoside | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly gray odorless powder; [Acros Organics MSDS] | |
| Record name | Methyl alpha-D-mannopyranoside | |
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CAS No. |
617-04-9, 25281-48-5 | |
| Record name | Methyl α-D-mannopyranoside | |
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| Record name | Methyl alpha-D-mannopyranoside | |
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| Record name | Methyl alpha-D-mannoside | |
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| Record name | Methyl alpha-D-mannopyranoside | |
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Foundational & Exploratory
Methyl α-D-Mannopyranoside: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Sugar
Methyl α-D-mannopyranoside (α-MDM), a seemingly simple methylated derivative of D-mannose, holds a significant position in the toolkit of researchers, biochemists, and drug development scientists. Its strategic utility stems from its ability to act as a specific, competitive antagonist for a class of carbohydrate-binding proteins known as lectins, particularly those with a preference for mannose. This guide provides an in-depth exploration of the core properties of methyl α-D-mannopyranoside, moving beyond basic data to offer practical insights into its application, mechanism of action, and chemical characteristics. The information presented herein is intended to empower scientists to effectively leverage this crucial molecule in their research endeavors, from fundamental glycobiology to the development of novel anti-infective therapies.
Core Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of α-MDM is the bedrock of its effective application. These characteristics dictate its behavior in solution, its handling requirements, and its structural interactions with biological targets.
Identity and Formulation
Methyl α-D-mannopyranoside is systematically known as (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1]. It is commercially available as a white to off-white crystalline powder.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 617-04-9 | [1] |
| Appearance | White crystalline powder | |
| Purity (Typical) | ≥99.0% (HPLC) |
Physicochemical Data
The solubility and thermal properties of α-MDM are critical for preparing stock solutions, designing experimental conditions, and ensuring stability.
| Property | Value | Source(s) |
| Melting Point | 193-196 °C | |
| Solubility | Water: Highly soluble (~100 mg/mL) Methanol: Soluble DMSO: Soluble (~38 mg/mL) Ether: Insoluble | [2] |
| Optical Rotation | [α]20/D +77° to +82° (c=1-10 in H₂O) |
Structural & Crystallographic Data
The precise three-dimensional arrangement of atoms in α-MDM underpins its specific recognition by mannose-binding proteins. It crystallizes in an orthorhombic system, and its detailed structure has been resolved by X-ray crystallography[1][3].
| Parameter | Value | Source(s) |
| Space Group | P 2₁ 2₁ 2₁ | [1][3] |
| Cell Dimensions | a = 9.2633 Å, b = 9.3690 Å, c = 9.9779 Å | [1] |
| Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | [1] |
Spectroscopic Characterization
For any high-purity chemical used in research, unambiguous identification is paramount. Spectroscopic data provides a fingerprint for the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential tools for confirming the structure of α-MDM. The anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum, typically appearing as a doublet due to coupling with H-2. The chemical shifts are sensitive to the solvent used.
¹³C NMR Chemical Shifts (in D₂O):
| Carbon Atom | Chemical Shift (ppm) |
| C-1 (Anomeric) | ~101.5 |
| C-2 | ~71.0 |
| C-3 | ~71.5 |
| C-4 | ~67.5 |
| C-5 | ~73.5 |
| C-6 | ~61.5 |
| -OCH₃ | ~55.0 |
Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. Data compiled from typical values found in the literature.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of α-MDM is characterized by prominent absorptions corresponding to its hydroxyl and ether functional groups.
-
Broad O-H stretch: A strong, broad band is observed in the region of 3200-3500 cm⁻¹, characteristic of the extensive hydrogen bonding between the hydroxyl groups.
-
C-H stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
-
C-O stretch: A strong, complex band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponds to C-O stretching vibrations of the hydroxyl groups and the glycosidic bond.
Synthesis and Chemical Reactivity
Synthesis: The Fischer Glycosidation
Methyl α-D-mannopyranoside is classically synthesized via the Fischer glycosidation of D-mannose[6]. This reaction involves treating mannose with methanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl)[6].
The reaction is an equilibrium process that can yield a mixture of anomers (α and β) and ring forms (pyranose and furanose)[6]. However, under thermodynamic control (longer reaction times), the more stable α-pyranoside form predominates due to the anomeric effect[6]. The α-anomer preferentially crystallizes from the reaction mixture, enabling its isolation and purification[6].
Caption: Fischer glycosidation of D-mannose to yield Methyl α-D-mannopyranoside.
Chemical Reactivity and Use as an Intermediate
The four free hydroxyl groups (at C-2, C-3, C-4, and C-6) are the primary sites of chemical reactivity. The primary hydroxyl at C-6 is generally the most reactive towards sterically demanding reagents[7]. This allows for regioselective modifications, such as acylation or benzoylation, to produce a wide range of derivatives[7][8]. These derivatives are valuable as intermediates in the synthesis of complex carbohydrates, glycomimetics, and potential drug candidates[8].
Mechanism of Action and Applications in Research
The scientific utility of α-MDM is almost entirely derived from its function as a specific molecular mimic of D-mannose, allowing it to act as a competitive inhibitor of mannose-binding proteins.
Competitive Inhibition of Lectins
Lectins are proteins that bind to specific carbohydrate structures. Many important lectins, such as Concanavalin A (Con A), recognize D-mannose residues on glycoproteins[9][10][11]. Methyl α-D-mannopyranoside binds to the same carbohydrate recognition domain (CRD) on these lectins, but its methyl group prevents it from being incorporated into a larger glycan chain. By occupying the binding site, it prevents the lectin from binding to its natural glycoprotein ligands.
Caption: Mechanism of competitive inhibition of a mannose-binding lectin.
Key Applications
This is one of the most common applications of α-MDM[12]. Lectins like Concanavalin A are immobilized on a chromatography resin. A complex mixture of proteins is passed through the column, and only glycoproteins containing accessible mannose residues bind to the lectin. After washing away unbound proteins, a solution containing α-MDM is passed through the column. The α-MDM competitively displaces the bound glycoproteins from the lectin, allowing for their selective elution and purification[12][13].
Many pathogens initiate infection by using lectins on their surface to adhere to host cell glycans. A prime example is uropathogenic Escherichia coli (UPEC), which uses the FimH adhesin at the tip of its type 1 pili to bind to mannose-containing glycoproteins on the surface of bladder epithelial cells[14]. Methyl α-D-mannopyranoside is a potent inhibitor of this interaction, physically blocking the bacteria from adhering to host cells, which is a critical first step in causing a urinary tract infection[14][15]. This anti-adhesion principle is a promising area for developing novel therapeutics that do not rely on traditional bactericidal mechanisms, potentially reducing the pressure for antibiotic resistance.
Binding Affinities for FimH Adhesin:
| Ligand | K_d (µM) | IC₅₀ (mM) |
| D-Mannose | 2.3 | 0.56 |
| Methyl α-D-mannopyranoside | 2.2 | 0.45 |
| Data from a study on E. coli yeast agglutination inhibition.[14] |
In cell culture experiments, α-MDM is used as a tool to probe the role of mannose-lectin interactions in various biological processes. For example, it can be used to determine if a particular cell-cell interaction, viral entry, or immune cell recognition event is mediated by mannose-binding proteins[15]. By adding α-MDM to the culture medium and observing a change (e.g., inhibition of macrophage engulfment of bacteria), researchers can implicate a mannose-dependent pathway[15].
Experimental Protocols
The following protocols are provided as templates. Researchers should optimize concentrations, incubation times, and buffer conditions based on their specific lectin, protein, and experimental system.
Protocol: Elution from Concanavalin A Affinity Chromatography
This protocol describes the elution of a bound glycoprotein from a Con A-Sepharose column.
-
Column Equilibration: Equilibrate the Con A-Sepharose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Sample Loading: Apply the protein sample to the column at a flow rate that allows for sufficient interaction time.
-
Washing: Wash the column with 10-20 column volumes of binding buffer, or until the absorbance at 280 nm (A₂₈₀) of the flow-through returns to baseline. This removes non-specifically bound proteins.
-
Elution:
-
Prepare an elution buffer consisting of the binding buffer supplemented with 0.1 M to 0.5 M methyl α-D-mannopyranoside. A concentration of 0.2 M is a common starting point.
-
Expertise Insight: The concentration of α-MDM required for elution depends on the affinity of the glycoprotein for the lectin. A stepwise or linear gradient of α-MDM (e.g., 0 to 0.5 M) can be used to separate glycoproteins with different binding affinities.
-
Apply the elution buffer to the column and begin collecting fractions.
-
-
Monitoring: Monitor the A₂₈₀ of the collected fractions to identify the eluted protein peak.
-
Regeneration: Regenerate the column by washing with a high-salt buffer followed by re-equilibration with the binding buffer, or according to the manufacturer's instructions.
Caption: Workflow for affinity chromatography elution using Methyl α-D-mannopyranoside.
Protocol: Bacterial Anti-Adhesion Assay
This protocol provides a framework for testing the ability of α-MDM to inhibit bacterial adhesion to cultured epithelial cells.
-
Cell Culture: Seed host epithelial cells (e.g., T24 bladder cells) in a 24-well plate and grow to confluence.
-
Bacterial Preparation: Grow bacteria (e.g., UPEC strain UTI89) to the mid-logarithmic phase. Pellet the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics.
-
Inhibition Setup:
-
Prepare a solution of 3% (w/v) methyl α-D-mannopyranoside in the cell culture medium. This is a high concentration often used to ensure saturation of bacterial adhesins.
-
Trustworthiness Check: As a negative control, prepare a solution with a non-inhibitory sugar, such as methyl α-D-glucopyranoside, at the same concentration to demonstrate the specificity of the mannose-binding interaction.
-
-
Infection:
-
Wash the confluent cell monolayers twice with PBS.
-
Add the bacterial suspension (at a multiplicity of infection, MOI, of ~10) to the wells. For the inhibition group, add the bacterial suspension containing 3% α-MDM. For the control group, add the bacterial suspension in medium alone.
-
Incubate for 1 hour at 37°C to allow for adhesion.
-
-
Quantification:
-
Wash the plates vigorously (e.g., 5 times) with PBS to remove non-adherent bacteria.
-
Lyse the host cells with a solution of 0.1% Triton X-100 in PBS.
-
Serially dilute the lysate and plate on agar plates to quantify the number of adherent bacteria (colony-forming units, CFU).
-
Compare the CFU from the α-MDM-treated wells to the control wells to determine the percentage of inhibition.
-
Safety and Handling
Methyl α-D-mannopyranoside is not classified as a hazardous substance according to GHS criteria[16]. However, as with any laboratory chemical, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid generating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool place (room temperature is generally acceptable).
-
First Aid: In case of contact, wash skin with soap and water. In case of eye contact, rinse cautiously with water for several minutes[16].
Conclusion
Methyl α-D-mannopyranoside is a cornerstone reagent in glycobiology and related fields. Its value lies in its structural fidelity as a D-mannose mimic, combined with the metabolic inertia conferred by its anomeric methyl group. This allows it to serve as a highly specific and reliable competitive inhibitor for dissecting and manipulating mannose-lectin interactions. From the purification of glycoproteins to the prevention of pathogenic bacterial adhesion, its applications are both fundamental and translationally relevant. This guide has provided the core technical information necessary for researchers and drug developers to understand and confidently apply this versatile molecule in their work.
References
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Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. (1981). Biochemistry. [Link]
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Gatehouse, B. M., & Poppleton, B. J. (1970). Crystal structure of methyl α-D-mannopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(11), 1761-1765. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link].
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Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Methyl α-D-mannopyranoside. [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Retrieved from [Link]
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Gauto, D. F., et al. (2019). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. (2025). Self-published. [Link]
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Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts. (1983). Biochimica et Biophysica Acta. [Link]
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Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry. [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. [Link]
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ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... Retrieved from [Link]
- Bishop, C. T. (1962). Production and recovery of this compound.
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Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. [Link]
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Schlegel, M. K., et al. (2014). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Beilstein Journal of Organic Chemistry. [Link]
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Schwardt, O., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm. [Link]
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Al-Masum, M. A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
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Pharmaffiliates. (n.d.). Methyl α-D-Mannopyranoside. Retrieved from [Link]
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eqipped. (n.d.). Methyl-α-D-Mannopyranoside for Biochemistry. [Link]
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Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. (n.d.). Self-published. [Link]
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ResearchGate. (n.d.). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... Retrieved from [Link]
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Methyl alpha-D-mannopyranoside structure and stereochemistry
An In-depth Technical Guide to the Structure and Stereochemistry of Methyl alpha-D-mannopyranoside
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a monosaccharide derivative of fundamental importance in the fields of glycobiology, biochemistry, and pharmaceutical sciences. As a structurally stable analog of the alpha-anomer of D-mannose, it serves as an indispensable tool for studying carbohydrate-protein interactions, particularly those involving mannose-specific lectins. This guide provides a comprehensive examination of the molecule's structure, beginning with its stereochemical origins in D-mannose, and delves into its conformational preferences, which are governed by the influential anomeric effect. Detailed protocols for its synthesis via Fischer glycosylation and methods for its characterization using NMR spectroscopy are presented. Furthermore, its critical applications as a competitive inhibitor in affinity chromatography and as a targeting ligand in advanced drug delivery systems are discussed, offering researchers and drug development professionals a thorough technical resource.
The Stereochemical Foundation: From Linear D-Mannose to the Pyranose Ring
The structural identity of this compound is intrinsically linked to its parent monosaccharide, D-mannose. D-mannose is an aldohexose, a six-carbon sugar with an aldehyde group at the C1 position in its open-chain form. Crucially, it is the C2 epimer of D-glucose, meaning its stereochemistry differs only at the second carbon atom[1]. This distinction is the genesis of its unique biological recognition properties.
In aqueous solution, D-mannose predominantly exists as a cyclic six-membered ring, or pyranose , formed by the intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon (C1)[2][3]. This cyclization creates a new stereocenter at C1, known as the anomeric carbon . The resulting hemiacetal can exist in two stereoisomeric forms, or anomers , designated alpha (α) and beta (β).
-
α-D-mannopyranose : The anomeric hydroxyl group is positioned on the opposite face of the ring relative to the C6 substituent (-CH2OH). In a standard Haworth projection, this is depicted as being in the "down" position.
-
β-D-mannopyranose : The anomeric hydroxyl group is on the same face as the C6 substituent, shown in the "up" position.
H
CH₂OH
OH H
H OH
>]; }
Fischer -> Cyclization [label=" 1. Number Carbons\n 2. Rotate 90°\n 3. Form Ring "]; Cyclization -> Haworth [label="Creates Anomeric\nCarbon (C1)"]; } Caption: From Linear Fischer Projection to Cyclic Haworth Form.
Definitive Structure of Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is formed when the anomeric hydroxyl group of α-D-mannopyranose is replaced by a methoxy group (-OCH₃) via a glycosidic bond. This conversion from a hemiacetal to an acetal renders the ring structure stable and locked in the alpha configuration, preventing mutarotation (the interconversion between α and β anomers).
Chair Conformation
While the Haworth projection is useful for visualizing cyclic structure and stereochemistry, the pyranose ring more accurately adopts a lower-energy chair conformation . For methyl α-D-mannopyranoside, the preferred conformation is the ⁴C₁ chair. In this conformation, the substituents on the ring carbons are oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The stereochemistry is as follows:
-
C1 (Anomeric Carbon) : The defining α-methoxy group is in the axial position.
-
C2 : The hydroxyl group is also in the axial position (this is the key difference from glucose).
-
C3 : The hydroxyl group is in the equatorial position.
-
C4 : The hydroxyl group is in the equatorial position.
-
C5 : The -CH₂OH group is in the equatorial position.
Structure [label=<

C1 [label="C1", pos="3.1,2.2!"]; C2 [label="C2", pos="1.9,2.2!"]; C3 [label="C3", pos="0.7,1.1!"]; C4 [label="C4", pos="1.9,0!"]; C5 [label="C5", pos="3.1,0!"]; O5 [label="O", pos="0.7,-0.1!"];
OCH3 [label="α-OCH₃ (axial)", pos="4.5,3.0!"]; OH2 [label="OH (axial)", pos="0.8,3.0!"]; OH3 [label="OH (equatorial)", pos="-0.8,1.1!"]; OH4 [label="OH (equatorial)", pos="1.9,-1.2!"]; CH2OH [label="CH₂OH (equatorial)", pos="4.8,-0.2!"]; } Caption: The ⁴C₁ Chair Conformation of Methyl α-D-mannopyranoside.
The Anomeric Effect: A Key Stabilizing Force
A critical concept for understanding the stability and conformational preference of methyl α-D-mannopyranoside is the anomeric effect . Stereoelectronically, one would predict that the bulky methoxy group at C1 would prefer the less sterically hindered equatorial position. However, for methyl α-D-mannopyranoside, the axial (alpha) anomer is thermodynamically more stable than the equatorial (beta) anomer in solution[4].
This preference is due to a stabilizing interaction between a non-bonding electron pair (n) on the ring oxygen (O5) and the anti-bonding sigma orbital (σ) of the C1-O(Me) bond. This n → σ delocalization is geometrically optimal when the C1-O(Me) bond is axial, as this places the orbitals in a favorable anti-periplanar alignment. This interaction effectively donates electron density into the anti-bonding orbital, weakening the C1-O(Me) bond slightly but stabilizing the overall molecule.
Experimental Synthesis and Characterization
Synthesis via Fischer Glycosylation
Methyl α-D-mannopyranoside is readily synthesized from D-mannose using the Fischer glycosylation method. This reaction involves treating the sugar with an alcohol (in this case, methanol) under anhydrous conditions with an acid catalyst. The alpha anomer is the thermodynamically favored product and preferentially crystallizes from the reaction mixture upon cooling, making its isolation relatively straightforward[5].
Experimental Protocol: Fischer Glycosylation of D-Mannose
-
Preparation : Suspend D-mannose (1.0 eq) in anhydrous methanol (e.g., 10-20 mL per gram of mannose). The use of anhydrous solvent is critical to push the equilibrium towards the acetal product and prevent hydrolysis.
-
Catalysis : Add a strong acid catalyst, such as 1-2% (w/v) acetyl chloride or a catalytic amount of Dowex 50 H+ resin. Acetyl chloride reacts in situ with methanol to generate anhydrous HCl.
-
Reaction : Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting mannose is consumed.
-
Neutralization : After cooling to room temperature, neutralize the acid. If using HCl, add a base like silver carbonate or sodium bicarbonate until effervescence ceases. If using resin, simply filter it off.
-
Workup : Filter the reaction mixture to remove salts or the resin. Concentrate the filtrate under reduced pressure to obtain a thick syrup.
-
Crystallization : Cool the concentrated methanolic solution, often to 4°C. The less soluble methyl α-D-mannopyranoside will preferentially crystallize. Seeding with a small crystal can aid this process[5].
-
Purification : Collect the crystals by vacuum filtration, wash with a small amount of cold methanol to remove soluble impurities (including the more soluble beta anomer), and dry in vacuo to yield the pure product.
Spectroscopic Characterization
The structure and stereochemistry of the synthesized product are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy : The proton spectrum is highly characteristic. The anomeric proton (H1) is of particular diagnostic value. Due to its axial position and the gauche relationship with the equatorial H2, it appears as a doublet with a small coupling constant (³JH1,H2 ≈ 1-2 Hz ). Its chemical shift is typically around 4.6-4.8 ppm (in D₂O). The methoxy group (-OCH₃) appears as a sharp singlet around 3.4 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum provides further confirmation. The anomeric carbon (C1) is highly deshielded and appears at approximately 101-103 ppm . The methoxy carbon is found around 55 ppm.
Table 1: Typical NMR Spectroscopic Data for Methyl α-D-mannopyranoside (in D₂O)
| Nucleus | Assignment | Chemical Shift (ppm) | ¹H Coupling Constant (J, Hz) |
| ¹H | H1 | ~4.75 | d, J ≈ 1.7 Hz |
| ¹H | H2 | ~3.95 | dd, J ≈ 3.4, 1.7 Hz |
| ¹H | H3 | ~3.80 | dd, J ≈ 9.0, 3.4 Hz |
| ¹H | H4 | ~3.65 | t, J ≈ 9.0 Hz |
| ¹H | H5 | ~3.75 | m |
| ¹H | H6a, H6b | ~3.85 | m |
| ¹H | -OCH₃ | ~3.40 | s |
| ¹³C | C1 | ~102.5 | - |
| ¹³C | C2 | ~71.0 | - |
| ¹³C | C3 | ~71.5 | - |
| ¹³C | C4 | ~67.5 | - |
| ¹³C | C5 | ~73.5 | - |
| ¹³C | C6 | ~61.5 | - |
| ¹³C | -OCH₃ | ~55.2 | - |
Note: Exact chemical shifts can vary based on solvent and concentration.
Applications in Research and Drug Development
The well-defined and stable structure of methyl α-D-mannopyranoside makes it a powerful tool in several scientific domains.
-
Lectin Affinity Chromatography : Many biologically important proteins, known as lectins, bind specifically to mannose residues. Concanavalin A is a classic example. In affinity chromatography, these lectins are immobilized on a solid support to capture mannose-containing glycoproteins. Methyl α-D-mannopyranoside is then used as a mild and specific competitive eluting agent . By introducing it into the column buffer at a high concentration, it competes with the bound glycoproteins for the lectin's binding sites, causing the release and elution of the target proteins.
-
Inhibitor of Biological Recognition : It serves as a competitive inhibitor for biological processes that rely on mannose recognition. For instance, certain strains of bacteria, like Escherichia coli, use fimbrial lectins to bind to mannose residues on the surface of host cells as a first step in establishing infection. Methyl α-D-mannopyranoside can competitively block this binding, making it a valuable research tool for studying such interactions and a lead structure for developing anti-adhesion therapeutics[6].
-
Targeted Drug Delivery : Cells of the immune system, particularly macrophages and dendritic cells, express mannose receptors on their surface. This provides a mechanism for targeted drug and vaccine delivery. By conjugating methyl α-D-mannopyranoside to the surface of lipid nanoparticles, liposomes, or other drug carriers, these delivery vehicles can be specifically directed to these cells, enhancing therapeutic efficacy and reducing off-target effects.
Conclusion
This compound is more than a simple sugar derivative; it is a molecule whose precise stereochemistry and conformational stability, dictated by the powerful anomeric effect, make it an indispensable tool for the modern scientist. Its structure, originating from the C2 epimeric relationship of D-mannose to D-glucose, gives it a unique identity that is specifically recognized by a host of important proteins. A thorough understanding of its three-dimensional structure, synthesis, and spectroscopic signatures is essential for its effective application in protein purification, mechanistic studies of biological recognition, and the design of next-generation targeted therapeutics.
References
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). Production and recovery of this compound. U.S. Patent No. 3,531,461. Washington, DC: U.S.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link]
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Vandenameele, J., et al. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the carbohydrate-binding sites of AcmJRL and comparison with BanLec. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 19). Carbohydrates - Haworth & Fischer Projections With Chair Conformations [Video]. YouTube. [Link]
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Biochemistry Academy. (2023, March 22). Carbohydrates: How to Draw Fischer to Haworth Projections using Mannose [Video]. YouTube. [Link]
-
Doubtnut. (2020, April 11). D-Mannose differs from D-glucose in its stereochemistry at C-2. The pyranose form of D-Mannose is [Video]. YouTube. [Link]
-
Kuttel, M. M., et al. (2008). Glycosidic linkage conformation of methyl-α-mannopyranoside. The Journal of Chemical Physics, 129(4), 045103. [Link]
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The Natural Occurrence and Scientific Applications of Methyl α-D-mannopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl α-D-mannopyranoside, a naturally occurring methylated monosaccharide, holds significant importance in various scientific disciplines due to its unique biochemical properties. Predominantly found as a structural component of complex polysaccharides in the plant kingdom, its primary role in biological systems is often mediated through its specific interaction with mannose-binding lectins. This technical guide provides a comprehensive overview of the natural sources of methyl α-D-mannopyranoside, delves into its putative biosynthetic origins, and offers detailed protocols for its extraction, purification, and characterization. Furthermore, we explore its applications in research and development, particularly its function as a competitive inhibitor in lectin-binding studies and its role in modulating plant growth. This document is intended to be an in-depth resource for researchers and professionals in drug development and the life sciences, providing both foundational knowledge and practical methodologies.
Introduction to Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is the methylated derivative of the C-2 epimer of glucose, D-mannose. The presence of a methyl group at the anomeric C-1 position in the alpha configuration renders the glycosidic bond stable to enzymatic hydrolysis by glycosidases that are not specific for this linkage, making it a valuable tool in glycobiology. Its structural resemblance to the terminal mannose residues of glycoproteins and other glycoconjugates allows it to act as a competitive inhibitor of mannose-specific lectins, proteins that play crucial roles in cell-cell recognition, signaling, and pathogen-host interactions.[1][2] This inhibitory property is the cornerstone of many of its research applications.
Natural Sources and Abundance
Methyl α-D-mannopyranoside is not typically found as a free monosaccharide in nature. Instead, it exists as a constituent of larger mannose-containing polysaccharides, primarily mannans, galactomannans, and glucomannans.[3] These polymers are significant components of the cell walls and storage reserves of various plants.
Table 1: Prominent Natural Sources of Mannose Polymers
| Natural Source | Polymer Type | Relevant Genera/Species | Notes |
| Legume Seeds | Galactomannan | Cyamopsis tetragonoloba (Guar), Ceratonia siliqua (Locust Bean) | Guar gum has one of the highest concentrations of mannose polymers.[4] |
| Plant Bulbs | Glucomannan | Lilium spp. (L. pumilum, L. tenuifolium), Amorphophallus konjac | The compound has been directly reported in Lilium species.[5] |
| Tree Woods | Galactoglucomannan | Coniferous trees (e.g., Pine, Spruce) | A significant source for industrial production.[6] |
| Nuts and Beans | Mannan | Phytelephas aequatorialis (Ivory nut), Coffea spp. (Coffee beans) | Historically, ivory nut was a primary source for mannose research.[6] |
The abundance of methyl α-D-mannopyranoside in these sources is not as the free methylated sugar but as mannose residues within the polymer backbone. The isolation of the methylated form typically involves a chemical process, such as acid-catalyzed methanolysis, which simultaneously depolymerizes the mannan and methylates the resulting mannose monosaccharides.
Biosynthesis: A Putative Pathway
The precise enzymatic pathway leading to the formation of methyl α-D-mannopyranoside in plants has not been fully elucidated. However, based on our understanding of plant carbohydrate metabolism and methylation reactions, a putative pathway can be proposed. The biosynthesis of mannose polymers originates from GDP-D-mannose.[7] The methylation of a terminal mannose residue would likely be catalyzed by an O-methyltransferase (OMT).
Plant O-methyltransferases are a large and diverse family of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the hydroxyl groups of a wide array of secondary metabolites, including flavonoids and phenylpropanoids.[8][9] It is plausible that a specific OMT targets a mannose residue, either as a free sugar, a nucleotide-activated sugar, or, more likely, as a terminal residue of a growing mannan chain.
Figure 1: Putative biosynthetic pathway for the formation of a terminal methyl α-D-mannopyranoside residue on a mannan polymer.
Extraction and Purification: A Laboratory-Scale Protocol
While industrial production relies on harsh chemical synthesis from raw plant materials, a laboratory-scale procedure can be adapted to isolate methyl α-D-mannopyranoside for research purposes. The following protocol is a conceptual adaptation of the acid-catalyzed methanolysis described in the patent literature, using guar gum as a starting material.[6]
Experimental Protocol: Acid-Catalyzed Methanolysis of Guar Gum
-
Preparation of Starting Material:
-
Weigh 10 g of high-purity guar gum powder into a 250 mL round-bottom flask.
-
Add a magnetic stir bar.
-
-
Methanolysis Reaction:
-
In a fume hood, prepare a 5% (w/v) solution of anhydrous HCl in methanol. This can be achieved by carefully bubbling dry HCl gas through cold methanol or by the slow addition of acetyl chloride to cold methanol.
-
Add 100 mL of the 5% methanolic HCl to the flask containing the guar gum.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.
-
Heat the mixture to reflux (approximately 65°C) with continuous stirring for 6-8 hours. This process will hydrolyze the galactomannan polymer and methylate the resulting monosaccharides.
-
-
Neutralization and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the pH is neutral (pH ~7). Be cautious as CO₂ evolution will occur.
-
The neutralization will precipitate sodium chloride and other insoluble materials.
-
Filter the mixture through a Büchner funnel with a medium-porosity filter paper to remove the precipitate. Wash the precipitate with a small amount of methanol.
-
-
Solvent Removal and Crude Product Isolation:
-
Combine the filtrate and washings and transfer to a round-bottom flask.
-
Remove the methanol using a rotary evaporator. This will yield a thick, syrupy residue containing a mixture of methyl glycosides.
-
-
Crystallization and Purification:
-
Dissolve the crude syrup in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to facilitate crystallization. Methyl α-D-mannopyranoside is often less soluble than other methyl glycosides and will preferentially crystallize.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
For higher purity, the crystals can be recrystallized from hot methanol or ethanol.
-
Figure 2: Workflow for the laboratory-scale extraction and purification of methyl α-D-mannopyranoside.
Analytical Characterization
The identity and purity of the isolated methyl α-D-mannopyranoside should be confirmed using standard analytical techniques.
Table 2: Key Analytical Data for Methyl α-D-mannopyranoside
| Property | Typical Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| Melting Point | 193-196 °C | [10] |
| Optical Rotation | [α]²⁰/D +77° to +82° (c=10 in H₂O) | [3] |
| ¹H-NMR (D₂O) | δ (ppm): 4.75 (d, 1H, H-1), 3.90 (dd, 1H, H-2), 3.75 (dd, 1H, H-3), 3.65 (m, 2H, H-6a, H-6b), 3.60 (t, 1H, H-4), 3.50 (m, 1H, H-5), 3.35 (s, 3H, OCH₃) | [11] (interpreted) |
| ¹³C-NMR (D₂O) | δ (ppm): 100.5 (C-1), 73.5 (C-5), 71.0 (C-3), 70.5 (C-2), 67.0 (C-4), 61.0 (C-6), 55.0 (OCH₃) | [12] (interpreted) |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~2900 (C-H stretch), ~1000-1150 (C-O stretch) | [5] |
Biological Activities and Research Applications
The primary biological significance of methyl α-D-mannopyranoside in a research context stems from its ability to act as a specific and competitive inhibitor of mannose-binding lectins.
Competitive Inhibition of Lectin Binding
Lectins are carbohydrate-binding proteins that are highly specific for their sugar moieties. Mannose-specific lectins, such as Concanavalin A (Con A), are widely used in biochemistry and cell biology. Methyl α-D-mannopyranoside can be used to:
-
Elute glycoproteins from affinity columns: In affinity chromatography, glycoproteins bound to immobilized Con A can be specifically eluted by washing the column with a solution of methyl α-D-mannopyranoside.[13]
-
Study protein-carbohydrate interactions: By competing with natural mannose-containing ligands, it allows for the characterization of the binding kinetics and specificity of lectins.[2]
-
Inhibit biological processes mediated by lectins: This includes preventing the adhesion of pathogens, such as Escherichia coli, to host cells by blocking their mannose-specific fimbrial lectins.[10]
Experimental Protocol: Competitive ELISA for Lectin Binding Inhibition
This protocol provides a framework for demonstrating the inhibitory effect of methyl α-D-mannopyranoside on the binding of a mannose-specific lectin (e.g., Concanavalin A) to a mannosylated substrate (e.g., yeast mannan).
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of yeast mannan (10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of 1% BSA in PBST to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions of methyl α-D-mannopyranoside in PBST (e.g., from 100 mM down to 0.1 mM).
-
In a separate plate or tubes, pre-incubate a constant concentration of HRP-conjugated Concanavalin A (e.g., 1 µg/mL) with an equal volume of each methyl α-D-mannopyranoside dilution for 30 minutes at room temperature. Include a control with no inhibitor.
-
-
Binding and Detection:
-
Add 100 µL of the pre-incubated lectin-inhibitor mixtures to the mannan-coated wells.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance at 450 nm against the concentration of methyl α-D-mannopyranoside. The resulting curve will demonstrate a dose-dependent inhibition of lectin binding. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.[14]
-
Plant Growth Regulation
Methyl α-D-mannopyranoside has been identified as a plant growth regulator.[4] The proposed mechanism involves its interaction with plant lectins, which are involved in various physiological processes. By binding to these lectins, it may modulate signaling pathways that influence plant growth and development, leading to increased yields and improved plant health.[4]
Conclusion
Methyl α-D-mannopyranoside, while not abundant as a free entity in nature, is readily accessible from the vast reservoir of mannose-containing polysaccharides in the plant kingdom. Its unique ability to act as a specific competitive inhibitor of mannose-binding lectins makes it an indispensable tool for researchers in glycobiology, biochemistry, and drug development. The methodologies outlined in this guide for its extraction, characterization, and application provide a solid foundation for its use in a variety of scientific investigations. A deeper understanding of its natural biosynthesis and its precise interactions with biological systems will continue to open new avenues for its application in both basic research and applied sciences.
References
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PubChem. (n.d.). Methyl alpha-D-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
- Van der Veen, J. M. (1963). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Journal of Organic Chemistry, 28(2), 564-566.
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. Plant Physiology, 118(2), 343-353.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Mannose Binding Lectin (MBL). Retrieved from [Link]
- Tateno, H., & Goldstein, I. J. (2003). Assay method for the lectin activity of mannan-binding protein. In Glycoscience Protocols (pp. 231-237). Humana Press.
- Caelers, S., et al. (2017). FTIR-ATR spectra of D-mannose and D-galactose. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 184, 1-7.
- Liscombe, D. K., Louie, G. V., & Noel, J. P. (2012). Functional diversification and structural origins of plant natural product methyltransferases. The Plant Journal, 70(5), 729-743.
- Conklin, P. L., Norris, S. R., Wheeler, G. L., Williams, E. H., Smirnoff, N., & Last, R. L. (1999). Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis. Proceedings of the National Academy of Sciences, 96(7), 4198-4203.
- Lewis, C. T., & Wolfenden, R. (1981). Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692.
- Environmental Protection Agency. (2018). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Federal Register, 83(36), 7615-7619.
- Li, Y., et al. (2023). In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. Frontiers in Plant Science, 14, 1145698.
- Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A.
- Huang, L., et al. (2023). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 10(1), uhad213.
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Methyl α-D-mannopyranoside, >=99% (GC). Retrieved from [Link]
- Wang, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 915.
- Isbell, H. S., & Frush, H. L. (1946). The preparation of D-rhamnose from this compound. Journal of the American Chemical Society, 68(4), 628-632.
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physical and chemical properties of Methyl alpha-D-mannopyranoside
An In-depth Technical Guide to Methyl α-D-mannopyranoside: Properties, Applications, and Experimental Protocols
Abstract
Methyl α-D-mannopyranoside (CAS 617-04-9) is a monosaccharide derivative of significant interest in the fields of biochemistry, drug development, and synthetic chemistry. As a stable, water-soluble, and structurally defined carbohydrate, it serves as a crucial tool for investigating carbohydrate-protein interactions, particularly as a competitive inhibitor for mannose-binding lectins. This guide provides a comprehensive overview of its physicochemical properties, chemical reactivity, and core applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering detailed experimental protocols for its use in affinity chromatography and for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to effectively utilize this versatile compound in their work.
Introduction to Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is a simple glycoside where a methyl group is attached to the anomeric carbon of D-mannose via an α-glycosidic bond. This structural modification blocks the pyranose ring from opening, rendering the molecule stable to mutarotation and resistant to many non-specific chemical reactions that affect reducing sugars. Its primary scientific value stems from its ability to mimic the terminal α-D-mannosyl residues found on many glycoproteins. This mimicry allows it to act as a specific, competitive ligand for mannose-binding proteins (lectins), such as Concanavalin A, and bacterial adhesins.[1][2][3] Consequently, it is an indispensable tool in glycobiology for studying cellular recognition events, a standard eluent in affinity chromatography for purifying glycoproteins, and a versatile building block in the synthesis of complex carbohydrates and glycoconjugates.[4][5][6][7][8]
Physicochemical and Structural Properties
The precise characterization of a chemical reagent is fundamental to its effective application. The properties of Methyl α-D-mannopyranoside are well-documented, ensuring reproducibility in experimental settings.
Chemical Structure and Identifiers
The molecular structure dictates the compound's function, particularly the stereochemistry of its hydroxyl groups and the α-configuration at the anomeric center (C1), which are critical for specific receptor binding.
Caption: Chemical structure of Methyl α-D-mannopyranoside.
Quantitative Physical and Chemical Data
The following table summarizes the key physicochemical properties of Methyl α-D-mannopyranoside, compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 617-04-9 | [1][2][6][9][10] |
| Molecular Formula | C₇H₁₄O₆ | [1][2][9][11] |
| Molecular Weight | 194.18 g/mol | [1][6][9][10] |
| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [9] |
| Appearance | White to off-white crystalline powder | [1][11][12] |
| Melting Point | 193-196 °C | [1][2][3] |
| Boiling Point | ~250-365 °C (estimates vary) | [1][2][12][13] |
| Specific Optical Rotation | [α]²⁰/D: +77° to +82° (c = 1-10% in H₂O) | [2][11] |
| Solubility | Water: Highly soluble (~100 mg/mL) Methanol: Soluble DMSO: Soluble (~38-100 mg/mL) Ether: Insoluble | [1][2][12][14][15] |
Chemical Reactivity and Stability
Methyl α-D-mannopyranoside is stable under normal laboratory conditions, including ambient temperature and neutral pH.[16] Its stability is a key advantage, allowing for long-term storage and consistent performance in assays.
-
Hydrolysis: The glycosidic bond is stable to base but can be cleaved under strong acidic conditions (e.g., refluxing in aqueous HCl) to yield D-mannose and methanol. This reaction is the reverse of its synthesis.
-
Derivatization: The four free hydroxyl groups (-OH) at positions C2, C3, C4, and C6 are available for chemical modification. This allows it to serve as a precursor for synthesizing a wide range of derivatives, such as acylated or silylated compounds, for use in drug development and materials science.[5][17]
-
Oxidation: The hydroxyl groups can be oxidized under specific conditions, but the molecule is not a reducing sugar and will not react with Benedict's or Tollens' reagents.
Key Applications in Research and Development
The utility of Methyl α-D-mannopyranoside is centered on its specific interaction with mannose-binding proteins.
Competitive Inhibition of Mannose-Binding Proteins
Many proteins, known as lectins, have carbohydrate recognition domains (CRDs) that specifically bind to mannose. Methyl α-D-mannopyranoside can competitively bind to these sites, blocking the lectin from interacting with its natural glycoprotein ligand. This principle is widely exploited:
-
Microbiology: Certain strains of bacteria, like Escherichia coli, use fimbrial adhesins that bind to mannose residues on host cell surfaces to initiate colonization and infection. Methyl α-D-mannopyranoside can block this adherence, preventing infection in experimental models.[1][2]
-
Immunology & Cell Biology: It is used to probe the function of mannose receptors on immune cells like macrophages and dendritic cells, which are involved in pathogen recognition and antigen presentation.[17]
Affinity Chromatography
This is one of the most common applications for the compound. Lectins like Concanavalin A (Con A) can be immobilized on a chromatography resin to capture glycoproteins. Methyl α-D-mannopyranoside is then used as a gentle, specific eluent to displace the bound glycoproteins from the column, yielding a highly purified product.[8]
The causality behind this choice of eluent is its high specificity and moderate affinity. It is potent enough to displace the target protein but does not require harsh pH or high salt concentrations, which could denature the purified protein.
Caption: Workflow for glycoprotein purification using affinity chromatography.
Synthetic Chemistry Precursor
The defined stereochemistry and reactive hydroxyl groups make Methyl α-D-mannopyranoside a valuable starting material (chiral pool synthon) for the synthesis of complex carbohydrates, glycoconjugates, and mannose-based inhibitors with potential therapeutic applications.[4][6][18] It has been used to create iminosugar analogs and other molecules designed to inhibit specific glycosidases.[18]
Experimental Protocols
The following protocols are described to provide a practical framework for utilizing and verifying the properties of Methyl α-D-mannopyranoside in a research setting.
Protocol: Verification of Specific Rotation
This protocol provides a self-validating system to confirm the identity and purity of the compound based on its chiroptical properties.
-
Preparation of Solution: Accurately weigh approximately 1.0 g of Methyl α-D-mannopyranoside and dissolve it in deionized water in a 10.0 mL volumetric flask. Ensure the solid is fully dissolved and the solution is brought to volume at a controlled temperature (e.g., 20°C). This creates a 10% (w/v) solution.
-
Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) in the sample cell to set the zero point.
-
Measurement: Rinse the sample cell (typically 1 dm path length) with the prepared mannoside solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α_obs).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where c is the concentration in g/mL (0.1 g/mL) and l is the path length in dm (1 dm).
-
Validation: The calculated value should fall within the expected range of +77° to +82°. A significant deviation may indicate impurities or an incorrect substance.
Protocol: Glycoprotein Elution from a Concanavalin A Column
This protocol details the use of Methyl α-D-mannopyranoside as an eluent in a standard affinity chromatography workflow.
-
Column Preparation: Pack a chromatography column with Concanavalin A-Sepharose resin. Equilibrate the column by washing it with 5-10 column volumes of a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4). The divalent cations are critical for maintaining the lectin's binding activity.
-
Sample Application: Load the crude protein mixture (e.g., cell lysate) onto the column at a slow flow rate to allow for efficient binding of mannosylated glycoproteins.
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove all unbound and non-specifically bound proteins. The success of this step is monitored by observing the UV absorbance at 280 nm, which should return to baseline.
-
Elution: Apply an elution buffer containing 0.2-0.5 M Methyl α-D-mannopyranoside in the binding buffer. The concentration is chosen to be high enough to effectively compete with the bound glycoproteins.
-
Fraction Collection: Collect the eluted fractions and monitor the protein content using UV absorbance at 280 nm. A distinct peak corresponds to the purified glycoprotein.
-
Validation: The collected fractions can be analyzed by SDS-PAGE to confirm the purity and molecular weight of the target glycoprotein.
Safety, Handling, and Storage
While Methyl α-D-mannopyranoside is not classified as a hazardous substance by most regulatory bodies, standard laboratory safety practices are essential.[9][13][16]
-
Personal Protective Equipment (PPE): Wear safety goggles with side protection, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[13][19]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][13]
-
Storage: The compound is stable but hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary by supplier, but common ranges are 2-8°C or room temperature (15-25°C).[2][12] Always refer to the supplier's specific recommendations.
Conclusion
Methyl α-D-mannopyranoside is a cornerstone reagent in glycobiology and related fields. Its well-defined physical properties, chemical stability, and, most importantly, its specific affinity for mannose-binding proteins make it an invaluable tool for researchers. From the purification of glycoproteins to the investigation of host-pathogen interactions and the synthesis of novel therapeutics, its applications are both broad and fundamental. This guide has provided the core technical knowledge and practical protocols to enable scientists to leverage the full potential of this simple yet powerful molecule.
References
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Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798. PubChem - NIH. [Link]
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Methyl Α-D-Mannopyranoside. MP Biomedicals. [Link]
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α-Methyl-D-mannopyranoside. NIST WebBook. [Link]
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Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. PubMed. [Link]
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Methyl-α-D-mannopyranoside. Zhejiang Yixin Pharmaceutical Co., Ltd.[Link]
- Production and recovery of this compound and a mixture of pure methyl glycosides.
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Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]
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Methyl-α-D-mannopyranoside, 25 g. Carl ROTH. [Link]
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This compound | M6882-100G. SIGMA-ALDRICH | SLS. [Link]
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Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. LinkedIn. [Link]
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Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. LinkedIn. [Link]
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Methyl alpha-D-mannopyranoside molecular weight
An In-Depth Technical Guide to the Molecular Weight of Methyl α-D-Mannopyranoside for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular weight of methyl α-D-mannopyranoside, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the methodologies for its determination, its chemical context, and its practical implications in a laboratory setting.
Introduction: The Significance of Methyl α-D-Mannopyranoside
Methyl α-D-mannopyranoside is a monosaccharide derivative that plays a significant role in various biological and chemical research areas. It serves as a competitive inhibitor of mannose-binding proteins, such as lectins found on the surface of bacteria like Escherichia coli.[1][2][3][4] This inhibitory action makes it a valuable tool in studying cellular adhesion, protein-carbohydrate interactions, and for applications in microbiology, such as differentiating between species of Listeria. Furthermore, it is utilized as a precursor in the chemical synthesis of more complex molecules, including iminosugars and oligosaccharides.[3][5][6][] An accurate understanding of its molecular weight is fundamental to all these applications, ensuring precise concentration calculations, stoichiometric analyses, and correct interpretation of analytical data.
Section 1: Defining the Molecular Weight of Methyl α-D-Mannopyranoside
The molecular weight of a compound is a cornerstone of its chemical identity. For methyl α-D-mannopyranoside, this value is derived from its molecular formula, C₇H₁₄O₆.[4][5][6][8][9]
Theoretical and Measured Values
The molecular weight of methyl α-D-mannopyranoside is consistently reported across various chemical and scientific databases.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | PubChem[8], NIST[9], Sigma-Aldrich |
| Average Molecular Weight | 194.18 g/mol | PubChem[8], MP Biomedicals[5], Selleck Chemicals[1] |
| Monoisotopic Mass | 194.07903816 Da | PubChem[8] |
| CAS Number | 617-04-9 | NIST[9], Sigma-Aldrich, Santa Cruz Biotechnology[4] |
The average molecular weight (often referred to as molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This is the value typically used for stoichiometric calculations in the laboratory. The monoisotopic mass , on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is of critical importance in high-resolution mass spectrometry for accurate mass determination.
Chemical Structure
The structure of methyl α-D-mannopyranoside dictates its chemical properties and molecular weight. The "pyranoside" designation indicates a six-membered ring structure. The "alpha-D-manno" configuration specifies the stereochemistry at the anomeric carbon and other chiral centers.
Caption: Chemical structure of methyl alpha-D-mannopyranoside.
Section 2: Experimental Determination of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental verification is a critical step in compound identification and purity assessment. Mass spectrometry is the primary technique for this purpose.[10][11][12][13]
Mass Spectrometry Workflow
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing non-volatile and thermally labile molecules like carbohydrates.[10]
Caption: General workflow for molecular weight determination by mass spectrometry.
Step-by-Step Protocol for ESI-MS Analysis
The following protocol outlines a typical procedure for determining the molecular weight of methyl α-D-mannopyranoside using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of methyl α-D-mannopyranoside.
Materials:
-
Methyl α-D-mannopyranoside (≥99% purity)
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (for enhancing ionization)
-
Calibrated ESI-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of methyl α-D-mannopyranoside at a concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade water and methanol.
-
From the stock solution, prepare a dilute working solution of 1-10 µg/mL in the same solvent system.
-
To enhance protonation and the formation of [M+H]⁺ ions, add formic acid to the final solution to a final concentration of 0.1%.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the instrument to operate in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas Pressure: 10-20 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-300).
-
Collect data for a sufficient duration to obtain a stable signal and a good quality averaged spectrum.
-
-
Data Analysis:
-
Process the acquired mass spectrum.
-
Identify the peak corresponding to the sodiated adduct [C₇H₁₄O₆ + Na]⁺ at an m/z of approximately 217.07. Sodium adducts are very common for carbohydrates.
-
Alternatively, look for the protonated molecule [C₇H₁₄O₆ + H]⁺ at an m/z of approximately 195.09.
-
Compare the experimentally determined monoisotopic mass with the theoretical value (194.0790 Da). High-resolution instruments should provide a mass accuracy within 5 ppm.
-
Section 3: Complementary Analytical Techniques
While mass spectrometry directly measures the mass-to-charge ratio, other techniques provide data that corroborates the identity and structure, and by extension, the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.[8][14][15] The number of signals, their chemical shifts, and coupling patterns in the NMR spectrum are unique to the structure of methyl α-D-mannopyranoside, providing an orthogonal confirmation of its identity.
Physical and Chemical Properties
A consistent set of physical and chemical properties provides further evidence of the compound's identity and purity.
| Property | Value | Source |
| Appearance | White to off-white powder/crystal | Sigma-Aldrich, Fisher Scientific[16] |
| Melting Point | 193-196 °C | ChemicalBook[2], Sigma-Aldrich |
| Solubility | Soluble in water and methanol; insoluble in ether. | ChemicalBook[2], Sigma-Aldrich |
| Optical Activity | [α]20/D +77.0 to +82.0° (c=10% in H₂O) | Sigma-Aldrich |
Section 4: Safety and Handling
Methyl α-D-mannopyranoside is not classified as a hazardous substance.[8][17][18] However, standard laboratory safety practices should always be observed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle the powder in a well-ventilated area or use a fume hood to avoid dust inhalation.
-
In case of contact with eyes or skin, rinse thoroughly with water.
-
Store in a cool, dry place away from strong oxidizing agents.[16]
Conclusion
The molecular weight of methyl α-D-mannopyranoside, 194.18 g/mol , is a fundamental constant for any research or development involving this compound. This guide has provided a comprehensive overview, from its theoretical basis to its practical determination using modern analytical techniques like mass spectrometry. By understanding the principles and protocols outlined herein, researchers can ensure the accuracy and integrity of their work, leading to reliable and reproducible results in their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Methyl α-D-Mannopyranoside. Retrieved from [Link]
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]
-
Purdue University. (n.d.). Structural Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry. Retrieved from [Link]
-
SLS. (n.d.). This compound | M6882-100G | SIGMA-ALDRICH. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]
-
Glyco-Technica. (n.d.). Routine Services. Retrieved from [Link]
-
ResearchGate. (2021). Biological evaluation of some mannopyranoside derivatives. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]
-
Federal Register. (2018). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]
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solubility of Methyl alpha-D-mannopyranoside in water and DMSO
An In-depth Technical Guide to the Solubility of Methyl α-D-mannopyranoside in Water and DMSO
Introduction
Methyl α-D-mannopyranoside is a carbohydrate derivative of significant interest in biochemistry, microbiology, and pharmaceutical sciences. As a C-glycosyl compound, it serves as a crucial tool in studying carbohydrate-protein interactions, particularly as a competitive inhibitor of mannose-binding proteins like bacterial lectins[1][2][3]. Its utility extends to its role as a synthetic building block for more complex molecules and as an excipient in drug formulations[4][5][6]. For professionals in research and drug development, a comprehensive understanding of its solubility characteristics in common laboratory solvents is paramount for accurate experimental design, formulation, and interpretation of results.
This guide provides a detailed examination of the solubility of Methyl α-D-mannopyranoside in two of the most frequently used solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), a versatile polar aprotic solvent. We will explore the physicochemical principles governing its dissolution, present quantitative solubility data, and provide standardized protocols for its empirical determination.
Physicochemical Properties of Methyl α-D-mannopyranoside
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Methyl α-D-mannopyranoside is a white crystalline solid with a molecular structure rich in polar functional groups, which dictates its interaction with various solvents[1][7].
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [2][7][8] |
| Molecular Weight | 194.18 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline powder | [1][3][7] |
| Melting Point | 193-196 °C | [1][2][3] |
| logP (Octanol/Water) | -2.5 to -2.9 | [1][2][9] |
The highly negative logP value underscores the compound's hydrophilic nature, predicting favorable solubility in polar solvents.
Caption: Chemical structure of Methyl α-D-mannopyranoside.
Solubility in Water
Due to its polyhydroxylated structure, Methyl α-D-mannopyranoside exhibits excellent solubility in water. The hydroxyl (-OH) groups and the ring oxygen act as hydrogen bond donors and acceptors, readily interacting with water molecules. This strong solute-solvent interaction overcomes the crystal lattice energy of the solid, leading to dissolution.
Quantitative Aqueous Solubility
Various sources report high solubility in water, though the exact values show some variation. This can be attributed to differences in experimental conditions such as temperature and purity.
| Reported Solubility | Molar Equivalent (approx.) | Source |
| "Easily soluble" | - | [1][2] |
| 100 mg/mL | 515 mM | [3][8] |
| ≥ 100 mg/mL | ≥ 515 mM | [7] |
| 1,000 g/L (1000 mg/mL) | 5.15 M | [9] |
For practical laboratory purposes, a solubility of at least 100 mg/mL is a reliable starting point for stock solution preparation.
Caption: Solvation of Methyl α-D-mannopyranoside (MAM) in water.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophilic and hydrophobic compounds. Its strong hydrogen bond accepting character allows it to effectively solvate the hydroxyl groups of Methyl α-D-mannopyranoside. However, reports on its solubility in DMSO are less consistent than for water, and experimental conditions appear to be critical.
Quantitative DMSO Solubility
Reported values for solubility in DMSO vary significantly, highlighting the importance of using proper technique and high-quality solvent.
| Reported Solubility | Molar Equivalent (approx.) | Notes | Source |
| 100 mg/mL | 515 mM | Requires sonication. Hygroscopic (wet) DMSO significantly reduces solubility. | [7] |
| 38 mg/mL | 196 mM | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [10][11] |
Expert Insight: The discrepancy between 100 mg/mL and 38 mg/mL likely stems from two key factors: the water content of the DMSO and the energy input (sonication) used to break the crystal lattice. As DMSO is highly hygroscopic, absorbed atmospheric moisture can alter its solvent properties and reduce its capacity to dissolve certain solutes[7][10]. For achieving maximum solubility, it is imperative to use fresh, anhydrous DMSO and employ sonication to facilitate dissolution.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[12]. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is measured analytically.
Materials and Equipment
-
Methyl α-D-mannopyranoside (≥99% purity)
-
Solvent (Water or anhydrous DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for quantification
Step-by-Step Methodology
-
Preparation: Add an excess amount of Methyl α-D-mannopyranoside to a glass vial (e.g., 20 mg into 1 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment. Prepare in triplicate.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours. The extended time ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent solid particles from inflating the measured concentration[13].
-
Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of Methyl α-D-mannopyranoside[12][13].
-
Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility at the specified temperature.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
Methyl α-D-mannopyranoside is a highly water-soluble compound, with reported values consistently at or above 100 mg/mL, a property stemming from its polyhydroxy structure. Its solubility in DMSO is also substantial but is highly sensitive to the solvent's water content and the experimental procedure, with values ranging from 38 mg/mL to 100 mg/mL. For researchers and formulation scientists, using fresh, anhydrous DMSO and sonication is recommended to achieve maximal dissolution. The standardized shake-flask protocol provided herein offers a reliable framework for empirically determining the thermodynamic solubility, ensuring reproducible and accurate data crucial for advancing scientific discovery and drug development.
References
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Carl ROTH. Safety Data Sheet: Methyl α-D-mannopyranoside. [Link]
-
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University of the Free State. Glycosides. [Link]
-
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-
PMC. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. [Link]
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-
Aoccchem. Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. [Link]
-
ResearchGate. List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). [Link]
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-
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
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Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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Methyl alpha-D-mannopyranoside discovery and history
An In-depth Technical Guide to Methyl α-D-mannopyranoside: From Discovery to Modern Applications
Introduction
Methyl α-D-mannopyranoside is a monosaccharide derivative that holds a significant position in the landscape of carbohydrate chemistry and glycobiology. As a structurally simple yet functionally versatile molecule, it serves as a cornerstone for both fundamental research and advanced therapeutic development. This guide provides a comprehensive overview of its history, synthesis, and multifaceted applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic strategies, the molecule's role in elucidating biological processes, and its utility as a building block for complex glycoconjugates.
Part 1: Discovery and Historical Context
The story of methyl α-D-mannopyranoside is intrinsically linked to the pioneering work of Emil Fischer, the Nobel laureate whose research in the late 19th and early 20th centuries laid the groundwork for modern carbohydrate chemistry.[1][2] Fischer's development of methods to synthesize glycosides was a monumental step, allowing for the systematic study of sugars and their derivatives.
The Advent of Fischer Glycosidation
Between 1893 and 1895, Emil Fischer reported a straightforward method for forming a glycoside by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[3] This reaction, now known as Fischer glycosidation , was the first reliable method for preparing simple glycosides like methyl α-D-mannopyranoside. The process involves heating a solution of the unprotected sugar (D-mannose) in the corresponding alcohol (methanol) with a strong acid.[4] The reaction is an equilibrium process that ultimately favors the thermodynamically most stable product. For mannose, this is the six-membered pyranose ring with the methoxy group in the axial (alpha) position, a preference driven by the anomeric effect.[3] This foundational method provided the first accessible route to pure glycosides, enabling further structural and functional studies.[5]
Advancements in Stereocontrolled Synthesis: The Koenigs-Knorr Reaction
While Fischer glycosidation was revolutionary, it often produced a mixture of anomers and ring isomers.[3] The need for greater stereochemical control led to the development of the Koenigs-Knorr reaction by Wilhelm Koenigs and his student Edward Knorr.[6] This method involves the reaction of a glycosyl halide (e.g., acetobromomannose) with an alcohol in the presence of a heavy metal salt, typically silver carbonate or silver oxide.[6][7]
A key feature of the Koenigs-Knorr reaction is the influence of a "participating" group at the C-2 position of the sugar.[6] An acetyl group at C-2 can form a cyclic acyloxonium ion intermediate, which blocks one face of the molecule. The incoming alcohol can then only attack from the opposite face, resulting in a highly stereoselective formation of a 1,2-trans-glycosidic bond.[8] This principle was a major advance in carbohydrate synthesis, offering a predictable way to construct specific glycosidic linkages.
Part 2: Physicochemical Properties and Structure
Methyl α-D-mannopyranoside is a white, crystalline solid with well-defined physical and chemical properties that make it a useful reagent in a variety of laboratory settings.
| Property | Value |
| Chemical Formula | C₇H₁₄O₆[9][10] |
| Molecular Weight | 194.18 g/mol [10] |
| Melting Point | 193-196 °C[11] |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| CAS Number | 617-04-9[10][12][13] |
Structurally, the molecule consists of a D-mannose sugar in its six-membered pyranose ring form. The defining feature is the methoxy group (-OCH₃) attached to the anomeric carbon (C-1) in an alpha (α) configuration, meaning it is oriented axially below the plane of the ring.
Part 3: Synthesis Methodologies
The preparation of methyl α-D-mannopyranoside can be achieved through several well-established chemical and enzymatic routes. The choice of method depends on the desired scale, purity, and available resources.
Chemical Synthesis
This classical method remains one of the most direct and cost-effective ways to produce methyl α-D-mannopyranoside, especially on a large scale.[4] It relies on thermodynamic control to favor the formation of the stable alpha-anomer.
-
Principle: An acid-catalyzed nucleophilic substitution where methanol acts as both the solvent and the nucleophile, reacting with the protonated form of D-mannose to form the methyl glycoside.
-
Causality: The reaction proceeds through an oxocarbenium ion intermediate. While kinetic control may initially favor the furanose form, extended reaction times allow the system to reach equilibrium, which strongly favors the more stable methyl α-D-mannopyranoside product due to the anomeric effect.[3]
Experimental Protocol: Fischer Glycosidation of D-Mannose
-
Preparation: Suspend D-mannose in anhydrous methanol (e.g., 10-20 mL of methanol per gram of mannose) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid. Common choices include acetyl chloride (which generates HCl in situ), concentrated sulfuric acid, or gaseous HCl. A typical loading is 1-5% (w/w) relative to the mannose.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) until the starting mannose is consumed.
-
Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding a base, such as sodium carbonate, silver carbonate, or an ion-exchange resin, until the solution is neutral.
-
Work-up: Filter the mixture to remove the neutralization agent. Evaporate the methanol under reduced pressure to obtain a crude syrup.
-
Purification: The product often crystallizes directly from the concentrated methanolic solution upon cooling.[14] The crude crystals can be recovered by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure methyl α-D-mannopyranoside.[14]
This method provides superior stereochemical control and is valuable when the formation of a specific anomer is critical. For mannosides, the stereochemical outcome is highly dependent on the nature of the C-2 protecting group.
-
Principle: A glycosyl halide, protected with acetyl groups, reacts with methanol in the presence of a silver salt promoter. The C-2 acetyl group participates in the reaction to direct the stereochemistry.
-
Causality: The acetyl group at C-2 attacks the intermediate oxocarbenium ion to form a stable dioxolanium ion. This intermediate shields the alpha-face of the anomeric carbon, forcing the methanol to attack from the beta-face. The subsequent ring-opening results in the formation of the 1,2-trans product, which for mannose is the alpha-glycoside.
Experimental Protocol: Koenigs-Knorr Synthesis
-
Preparation of Glycosyl Halide: Prepare 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide from penta-O-acetyl-D-mannose using a solution of HBr in acetic acid.
-
Reaction Setup: Dissolve the glycosyl bromide and anhydrous methanol in a dry, aprotic solvent like dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Promoter Addition: Add a silver salt promoter, such as freshly prepared silver(I) oxide or silver(I) carbonate, to the mixture. A desiccant like calcium sulfate is often included to scavenge any moisture.
-
Reaction: Stir the mixture vigorously at room temperature in the dark (as silver salts are light-sensitive) for several hours. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate sequentially with aqueous sodium thiosulfate (to remove any remaining silver) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue contains the acetylated methyl glycoside.
-
Deacetylation (Zemplén conditions): Dissolve the residue in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with an acidic resin, filter, and evaporate the solvent to yield the final product, methyl α-D-mannopyranoside.
Sources
- 1. Emil Fischer [chemistry.msu.edu]
- 2. Emil Fischer | Science History Institute [sciencehistory.org]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 12. nbinno.com [nbinno.com]
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- 14. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
biological role of Methyl alpha-D-mannopyranoside
An In-depth Technical Guide to the Biological Role of Methyl α-D-mannopyranoside
Abstract
Methyl α-D-mannopyranoside (α-MM), a synthetic methyl glycoside of D-mannose, serves as a cornerstone tool in glycobiology, microbiology, and therapeutic development. Its primary biological function stems from its structural mimicry of the α-anomer of D-mannose, enabling it to act as a potent and specific competitive inhibitor of mannose-binding lectins. This guide elucidates the core mechanisms of α-MM, details its critical applications in protein purification and microbial research, and explores its emerging potential in anti-adhesion therapies and targeted drug delivery. We will delve into the causality behind its experimental utility, provide validated protocols, and present a forward-looking perspective on its role in advancing biomedical science.
Part 1: The Molecular Basis of Action: A Competitive Antagonist for Mannose-Binding Lectins
The biological significance of Methyl α-D-mannopyranoside is almost entirely derived from its interaction with lectins, a class of proteins that bind specifically to carbohydrate structures.[1] Its efficacy is rooted in its chemical nature: the methyl group at the anomeric C1 position stabilizes the molecule in the α-pyranose ring configuration preferred by many mannose-specific lectins and protects it from enzymatic degradation by glycosidases, making it a robust probe and inhibitor in biological systems.
Mechanism of Competitive Inhibition
Lectins recognize and bind to specific carbohydrate moieties on glycoproteins and glycolipids, mediating a vast array of biological processes from cell-cell recognition and adhesion to immune signaling. Mannose-specific lectins possess a carbohydrate recognition domain (CRD) with a precise three-dimensional architecture and hydrogen-bonding network tailored to accommodate the axial hydroxyl group at the C2 position of D-mannose.[2]
Methyl α-D-mannopyranoside functions by occupying this binding pocket, directly competing with the natural mannosylated ligands.[3] By presenting a high concentration of this free, soluble analog, researchers can effectively saturate the lectin's CRDs, preventing them from binding to their targets on cell surfaces or other macromolecules. This reversible, concentration-dependent inhibition is the foundation for its diverse applications.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1.0, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11, color="#202124"];
} Caption: Competitive inhibition of a mannose-binding lectin by Methyl α-D-mannopyranoside.
Case Study: Concanavalin A (ConA)
Concanavalin A, a well-characterized plant lectin, is a classic model for studying protein-carbohydrate interactions. Kinetic studies have demonstrated that α-MM binds to ConA in a single bimolecular step.[4] The affinity of various saccharides for ConA is primarily dictated by their dissociation rate constants; α-MM provides a stable and specific interaction, making it the reagent of choice for both studying and manipulating ConA activity.[4]
Case Study: The FimH Adhesin of Uropathogenic E. coli (UPEC)
A therapeutically relevant example is the FimH lectin, located at the tip of type 1 pili on UPEC.[2] FimH mediates the initial attachment of bacteria to the urothelium by binding to mannosylated glycoproteins on bladder cells, a critical step in initiating a urinary tract infection (UTI).[2] Methyl α-D-mannopyranoside specifically binds to the FimH CRD, physically obstructing its ability to adhere to host cells. This anti-adhesion property forms the basis of a promising therapeutic strategy.
| Compound | Binding Affinity (Kd) to FimH | Reference |
| D-Mannose | 2.3 µM | [2] |
| Methyl α-D-mannopyranoside | 2.2 µM | [2] |
This table highlights the comparable high affinity of α-MM to the natural ligand, D-mannose, for the bacterial FimH lectin.
Part 2: Core Applications in Research and Biotechnology
The principle of competitive inhibition makes α-MM an indispensable tool for isolating, identifying, and studying mannosylated molecules and mannose-dependent processes.
Application 1: Lectin Affinity Chromatography
This is one of the most widespread uses of α-MM. It provides an elegant method for purifying glycoproteins, polysaccharides, and other glycoconjugates from complex biological mixtures.
Causality of Experimental Design: The choice of an immobilized lectin (e.g., ConA-Agarose) creates a stationary phase with high specificity for mannose-containing molecules. While general denaturants could release bound proteins, they would destroy both the protein of interest and the column. The use of α-MM as an eluting agent is critical because it offers specific and gentle competition. It displaces the bound glycoprotein from the lectin's CRD without altering its native conformation, yielding a pure and biologically active sample. The small size of α-MM allows it to be easily removed from the purified sample by subsequent dialysis or size-exclusion chromatography.
Caption: Experimental workflow for glycoprotein purification using lectin affinity chromatography.
Protocol: Elution of Glycoproteins from a Concanavalin A Affinity Column
-
Equilibration: Equilibrate a Concanavalin A-Agarose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
Sample Application: Load the clarified protein lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for maximal binding.
-
Washing: Wash the column with 10-15 column volumes of binding buffer to remove all non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Apply the elution buffer (Binding Buffer + 0.2-0.5 M Methyl α-D-mannopyranoside) to the column.
-
Self-Validation: The concentration of α-MM is significantly higher than the binding affinity of the target protein to ensure efficient displacement.
-
-
Fraction Collection: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. The eluted peak contains the purified glycoprotein.
-
Reagent Removal: Pool the fractions containing the purified protein and remove the α-MM and salts by dialysis against a suitable storage buffer.
Application 2: Probing and Inhibiting Microbial Processes
Methyl α-D-mannopyranoside is a vital tool in microbiology for investigating host-pathogen interactions and for bacterial classification.
-
Inhibition of Bacterial Adhesion: As with UPEC, α-MM is used in vitro to confirm that bacterial adhesion to host cells is mannose-dependent. A significant reduction in bacterial attachment in the presence of α-MM provides strong evidence for the involvement of mannose-specific adhesins.[5]
-
Bacterial Fermentation Profiling: In diagnostic microbiology, α-MM is incorporated into culture media. The ability of certain bacterial species, such as Listeria monocytogenes, to ferment this sugar produces an acidic byproduct, which is detected by a pH indicator. This provides a simple and effective method for differentiating between closely related species.
Part 3: Therapeutic and Drug Development Frontiers
The biological roles of α-MM are now being leveraged for innovative therapeutic strategies, moving it from a laboratory reagent to a potential clinical candidate.
Strategy 1: Anti-Adhesion Therapy for UTIs
The development of α-MM derivatives is a leading example of anti-adhesion therapy. The goal is not to kill the bacteria, but to prevent them from colonizing host tissues, thereby allowing the host's natural clearance mechanisms to remove the pathogens.[2]
Causality of Therapeutic Design: Traditional antibiotics create strong selective pressure, leading to resistance. Anti-adhesion agents like α-MM exert a much weaker selective pressure because they do not target essential survival pathways. By blocking the initial FimH-mediated binding, the entire cascade of invasion and biofilm formation can be prevented.[2] Researchers are now synthesizing α-MM derivatives with modified aglycone moieties to enhance binding affinity and improve pharmacokinetic properties, creating more potent FimH antagonists.[2][6]
Caption: Mechanism of anti-adhesion therapy using α-MM to block UPEC binding to bladder cells.
Strategy 2: Targeted Drug and Vaccine Delivery
The surface of key immune cells, particularly macrophages and dendritic cells (Antigen Presenting Cells, or APCs), are rich in mannose receptors. These receptors are C-type lectins that play a role in pathogen recognition and phagocytosis. This provides a natural targeting mechanism that can be exploited for drug delivery.
Causality of Experimental Design: By conjugating α-MM to the surface of lipid nanoparticles (LNPs) or other drug carriers, these therapeutic packages can be specifically directed to APCs. This approach is highly advantageous for:
-
Vaccine Delivery: Targeting antigens directly to APCs enhances antigen presentation and can elicit a more robust and specific immune response.
-
Treating Intracellular Pathogens: For diseases like tuberculosis, where Mycobacterium tuberculosis resides within macrophages, α-MM-coated nanoparticles can deliver antibiotics directly to the infected cells, increasing local drug concentration and efficacy while minimizing systemic side effects.[7]
Conclusion
Methyl α-D-mannopyranoside, while a simple molecule, is a powerful tool whose biological role is defined by its precise and stable mimicry of D-mannose. Its function as a competitive inhibitor of mannose-binding lectins underpins its utility in the purification of glycoproteins and the study of microbial adhesion. Looking forward, the principles demonstrated by α-MM are fueling the development of a new class of anti-infective therapies that sidestep traditional antibiotic resistance mechanisms and are enabling sophisticated, targeted drug delivery systems. Its continued use in both foundational research and translational medicine ensures that Methyl α-D-mannopyranoside will remain a molecule of significant impact in the scientific community.
References
- Title: Production and recovery of methyl alpha-d-mannopyranoside - Google Patents Source: Google Patents URL
-
Title: this compound | C7H14O6 | CID 101798 Source: PubChem - NIH URL: [Link]
-
Title: Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... Source: ResearchGate URL: [Link]
-
Title: Branched α-D-mannopyranosides: a new class of potent FimH antagonists Source: RSC Publishing URL: [Link]
-
Title: Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... Source: ResearchGate URL: [Link]
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Title: Methyl-α-D-mannopyranoside Source: Zhejiang Yixin Pharmaceutical Co., Ltd. URL: [Link]
-
Title: Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand Source: PubMed URL: [Link]
-
Title: Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance Source: MDPI URL: [Link]
-
Title: Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi Source: PubMed Central URL: [Link]
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- 4. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pivotal Role of Methyl α-D-mannopyranoside in Modern Carbohydrate Chemistry: A Technical Guide
Abstract
Methyl α-D-mannopyranoside, a seemingly simple methyl glycoside, stands as a cornerstone in the intricate world of carbohydrate chemistry. Its unique structural and chemical properties have rendered it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the multifaceted functions of Methyl α-D-mannopyranoside, moving beyond a mere recitation of facts to elucidate the underlying principles that govern its utility. We will delve into its critical applications as a competitive inhibitor for studying protein-carbohydrate interactions, its widespread use in affinity chromatography for the purification of glycoproteins, its versatility as a foundational building block for the synthesis of complex glycans and glycoconjugates, and its emerging significance in the development of novel therapeutics. This guide is structured to offer not only a comprehensive overview but also actionable, field-proven insights and methodologies for its practical application in the laboratory.
Introduction: The Enduring Significance of a Simple Glycoside
Carbohydrates, or glycans, are ubiquitously involved in a vast array of biological processes, from cellular recognition and signaling to immune responses. The study of these complex biomolecules, a field known as glycobiology, necessitates tools that can dissect and manipulate their interactions with precision. Methyl α-D-mannopyranoside (Figure 1), by virtue of its stable anomeric methyl group and its presentation of the D-mannose configuration, serves as a powerful and versatile probe and synthetic precursor in this endeavor.
The α-anomeric configuration is stabilized by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial position. This conformational preference, coupled with the stability of the methyl glycosidic bond to enzymatic and chemical degradation compared to the free sugar, makes Methyl α-D-mannopyranoside a robust molecule for a variety of applications.
Figure 1: Structure of Methyl α-D-mannopyranoside.
Biochemical Applications: Probing the Mannose-Specific Interactome
A primary and highly impactful application of Methyl α-D-mannopyranoside lies in its ability to act as a competitive inhibitor of mannose-binding proteins, particularly lectins. Lectins are a class of proteins that specifically recognize and bind to carbohydrate structures. This interaction is central to numerous physiological and pathological processes.
Competitive Inhibition in Biological Assays
The structural resemblance of Methyl α-D-mannopyranoside to the mannose residues found on the surface of cells and within glycoproteins allows it to compete for the binding sites of mannose-specific lectins. This property is invaluable for:
-
Validating Specificity: In any experiment investigating a mannose-mediated interaction, the addition of excess Methyl α-D-mannopyranoside serves as a crucial negative control. Inhibition of the observed biological effect confirms that the interaction is indeed mannose-dependent.
-
Elucidating Biological Pathways: By blocking mannose-specific interactions, researchers can unravel the role of these interactions in complex biological systems. For instance, it has been used to demonstrate the role of mannose binding in the engulfment of uropathogenic E. coli by macrophages.
-
Characterizing Lectin Binding Kinetics: The binding of Methyl α-D-mannopyranoside to lectins like Concanavalin A has been extensively studied to determine association and dissociation rate constants, providing fundamental insights into the thermodynamics of protein-carbohydrate interactions.
Affinity Chromatography: A Workhorse for Glycoprotein Purification
Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. When a mannose-binding lectin, such as Concanavalin A, is immobilized on a solid support, it creates a highly selective matrix for the capture of glycoproteins and other glycoconjugates that display mannose residues.
Methyl α-D-mannopyranoside is the eluent of choice in this application. After the target glycoproteins have bound to the lectin-functionalized column, a solution containing Methyl α-D-mannopyranoside is passed through. The high concentration of the free mannoside competitively displaces the bound glycoproteins from the lectin, allowing for their elution and collection in a purified form.
Experimental Protocol: Glycoprotein Purification using Concanavalin A Affinity Chromatography
-
Column Preparation:
-
Equilibrate a pre-packed Concanavalin A-Sepharose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
Ensure the sample is in the binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Apply the clarified sample to the equilibrated column at a low flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-15 column volumes of binding buffer to remove any non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoproteins by applying an elution buffer containing a competitive sugar. A common elution buffer is the binding buffer supplemented with 0.1-0.5 M Methyl α-D-mannopyranoside.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration:
-
Regenerate the column by washing with a high salt buffer followed by re-equilibration with the binding buffer, as per the manufacturer's instructions.
-
Figure 2: Workflow for Glycoprotein Purification by Affinity Chromatography.
Synthetic Chemistry: A Versatile Building Block
Beyond its utility in biochemical assays, Methyl α-D-mannopyranoside is a valuable starting material in synthetic carbohydrate chemistry. The anomeric methyl group acts as a permanent protecting group for the C1 hydroxyl, allowing for selective modifications at the other hydroxyl positions.
As a Precursor for Complex Oligosaccharides and Glycoconjugates
Methyl α-D-mannopyranoside serves as a scaffold for the synthesis of a wide array of more complex carbohydrate structures. Through regioselective protection and activation of its hydroxyl groups, it can be converted into glycosyl donors or acceptors for the construction of oligosaccharides with specific linkages. This is fundamental to the synthesis of glycans found in nature and for the creation of novel carbohydrate-based molecules with therapeutic potential.
For example, regioselective acylation or benzoylation can be performed to differentiate the hydroxyl groups, paving the way for further synthetic manipulations.
Protecting Group Strategies
The hydroxyl groups of Methyl α-D-mannopyranoside can be selectively protected to direct reactions to specific positions. For instance, the formation of a 2,3-O-isopropylidene acetal is a common strategy to protect the C2 and C3 hydroxyls, allowing for reactions at the C4 and C6 positions. This level of control is paramount in the multi-step synthesis of complex carbohydrates.
Table 1: Common Protecting Group Strategies for Methyl α-D-mannopyranoside
| Hydroxyl Positions | Protecting Group | Reagents |
| C2, C3 | Isopropylidene | 2,2-Dimethoxypropane, acid catalyst |
| C4, C6 | Benzylidene | Benzaldehyde dimethyl acetal, acid catalyst |
| C6 (primary) | Trityl (Tr), Silyl (e.g., TBDMS) | Trityl chloride, pyridine; TBDMS chloride, imidazole |
Applications in Drug Discovery and Development
The biological significance of mannose recognition has positioned Methyl α-D-mannopyranoside and its derivatives as important molecules in drug discovery.
Development of Anti-Infective Agents
Many pathogens, including certain bacteria and viruses, utilize mannose-binding lectins to adhere to host cells as the initial step of infection. For example, the FimH adhesin on the pili of uropathogenic Escherichia coli binds to mannose residues on the surface of bladder epithelial cells. Methyl α-D-mannopyranoside and, more potently, its synthetic derivatives can act as anti-adhesive agents by blocking this interaction, thereby preventing infection. This represents a promising alternative to traditional antibiotics, with a potentially lower risk of inducing resistance.
Targeting Mannose Receptors for Drug Delivery
Mannose receptors are present on the surface of various immune cells, such as macrophages and dendritic cells. This provides an opportunity for targeted drug and vaccine delivery. By conjugating drugs or antigens to mannosylated carriers, it is possible to enhance their uptake by these specific cell types, leading to improved efficacy and reduced off-target effects. Methyl α-D-mannopyranoside can be used as a starting material for the synthesis of these mannosylated targeting moieties.
Conclusion and Future Perspectives
Methyl α-D-mannopyranoside, despite its simple structure, is a remarkably versatile and powerful tool in the arsenal of the carbohydrate chemist and glycobiologist. Its functions span from a fundamental biochemical probe for studying protein-carbohydrate interactions to a sophisticated building block for the synthesis of complex glycans and a lead compound in the development of novel therapeutics. The continued exploration of the "sugar code" will undoubtedly unveil new and exciting applications for this indispensable molecule, further solidifying its central role in advancing our understanding of the complex world of carbohydrates.
References
-
Affinity Chromatography. (2025, October 9). Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. Retrieved from [Link]
-
Affinity Chromatography. (n.d.). Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. Retrieved from [Link]
- Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside.
-
SpectraBase. (n.d.). METHYL alpha(D) MANNOPYRANOSIDE. Retrieved from [Link]
- Jain, R. K., Dubey, R., Abbas, S. A., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside.
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019, August 1). Methyl-α-D-mannopyranoside. Retrieved from [Link]
- Spronk, B. A., Rivera-Sagredo, A., Kamerling, J. P., & Vliegenthart, J. F. (1995). A reinvestigation towards the conformation of methyl alpha-D-mannopyranosyl-(1-->
safety and handling of Methyl alpha-D-mannopyranoside powder
An In-Depth Technical Guide to the Safe Handling of Methyl α-D-mannopyranoside Powder
Executive Summary for the Modern Researcher
Methyl α-D-mannopyranoside is a widely utilized monosaccharide derivative in biochemical research and drug development. While it is characterized by a remarkably low toxicity profile, this guide underscores the imperative of adhering to rigorous safety and handling protocols.[1][2] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, mechanistic understanding of why certain procedures are critical. This document provides a comprehensive framework for handling Methyl α-D-mannopyranoside powder, focusing on risk mitigation through a combination of engineering controls, meticulous personal protective equipment (PPE) selection, and robust emergency preparedness. The protocols herein are designed to be self-validating, ensuring that safety is an intrinsic component of the experimental workflow, not an afterthought.
Understanding the Compound: Physicochemical & Toxicological Profile
A foundational understanding of a compound's properties is the bedrock of its safe handling. The safety strategy for Methyl α-D-mannopyranoside is predicated on its physical nature as a fine powder and its chemical stability, rather than on any significant intrinsic chemical toxicity.
Key Physicochemical Properties
The physical state of this compound—a fine, lightweight powder—is the primary driver for most handling precautions.[3] Its propensity to become airborne necessitates measures to control dust generation. Its high water solubility is a key factor in cleanup and decontamination procedures.[3]
| Property | Value | Significance for Handling |
| CAS Number | 617-04-9 | Unique identifier for ensuring correct substance information.[4] |
| Molecular Formula | C₇H₁₄O₆ | Basic chemical identity.[4] |
| Molecular Weight | 194.18 g/mol | Relevant for solution preparation.[4][5] |
| Physical State | Powder Solid / Crystalline Powder | High potential for dust generation, driving the need for containment and respiratory protection in certain scenarios.[3][6] |
| Appearance | Off-white / White | Visual identifier.[3][6] |
| Odor | Odorless | Lack of odor means sensory detection of airborne dust is not possible.[3][7] |
| Melting Point | 186 - 194 °C (366.8 - 381.2 °F) | Stable at typical laboratory temperatures.[3][7] |
| Water Solubility | Soluble | Spills can be managed with water; facilitates decontamination of surfaces and glassware.[3][8] |
| Stability | Stable under normal conditions. | Does not pose a risk of hazardous polymerization or decomposition under standard storage and use.[3][4] |
Toxicological Profile: A Substance of Low Hazard Potential
Methyl α-D-mannopyranoside is not classified as a hazardous substance under major regulatory frameworks like the OSHA Hazard Communication Standard or the GHS.[3][4] Extensive toxicological assessments have consistently demonstrated its low acute toxicity across all primary routes of exposure (oral, dermal, inhalation).[1][2] The U.S. Environmental Protection Agency (EPA) places it in Toxicity Category IV, the lowest hazard category.[1][2]
Key toxicological findings include:
-
Acute Toxicity: Shall not be classified as acutely toxic.[4][9]
-
Skin Corrosion/Irritation: Not classified as a skin irritant, though some sources note the potential for mild irritation.[4][9][10] This is likely a mechanical effect from the fine powder rather than a chemical one.
-
Eye Damage/Irritation: Not classified as an eye irritant, but as with any powder, direct contact can cause mechanical irritation.[4][9][10]
-
Sensitization: Not found to be a dermal or respiratory sensitizer.[2][4][9]
-
Mutagenicity/Carcinogenicity: Not classified as a mutagen or carcinogen.[2][4][9]
The primary risk associated with this powder is not chemical toxicity but the physical hazard of inhaling fine particulates. Chronic inhalation of any inert dust can potentially lead to respiratory irritation, making dust control a central pillar of safe handling.
Core Principles of Safe Handling: A Risk-Based Approach
A robust safety culture is proactive, not reactive. The handling of Methyl α-D-mannopyranoside powder should be governed by a risk-based approach that prioritizes the elimination and control of hazards at their source.
The "ALARA" (As Low As Reasonably Achievable) Principle
While no specific occupational exposure limits are established for this compound, the ALARA principle should be applied to minimize airborne dust exposure.[3] This means that even in the absence of a defined toxic threat, all procedures should be designed to keep the concentration of airborne powder to an absolute minimum.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of mitigating exposure because they are designed to control the hazard at the source, before it can reach the user.
-
General Laboratory Ventilation: Standard lab ventilation (6-12 air changes per hour) is sufficient for handling small quantities where minimal dust is generated.[4]
-
Local Exhaust Ventilation (LEV): For procedures involving larger quantities or with a high likelihood of dust generation (e.g., weighing, transferring, mixing), the use of a chemical fume hood or a powder containment hood is the authoritative standard. This captures airborne powder at the point of generation, offering superior protection compared to general ventilation alone.
Administrative Controls & Standard Operating Procedures (SOPs)
Clear, well-defined protocols are essential for ensuring consistent and safe handling.
-
Designated Areas: All handling of the powder form of Methyl α-D-mannopyranoside should be restricted to designated areas (e.g., a specific bench in a fume hood) to prevent cross-contamination of the wider lab space.
-
Good Housekeeping: Maintain clean work surfaces. Spills should be cleaned up immediately and appropriately (see Section 6.1). Avoid dry sweeping, which can reaerosolize dust.[3]
-
Hygiene Practices: Always wash hands thoroughly after handling the product and before leaving the laboratory.[11] Avoid eating, drinking, or smoking in areas where chemicals are handled.[12]
Personal Protective Equipment (PPE): A Self-Validating Selection Protocol
PPE is the final barrier between the researcher and the potential hazard. Its selection must be deliberate and based on a risk assessment of the specific task being performed.
Eye and Face Protection
-
Causality: The primary risk to the eyes is mechanical irritation from airborne dust particles.
-
Protocol: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[3] If there is a significant risk of splashing during solution preparation, chemical safety goggles should be worn.[3]
Skin Protection
-
Causality: While not a skin irritant, gloves and a lab coat prevent contamination of personal clothing and skin, aligning with good laboratory practice.
-
Protocol: Wear a standard laboratory coat. Nitrile gloves are appropriate for handling this solid.[4] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7]
Respiratory Protection: When is it Necessary?
-
Causality: The decision to use respiratory protection is directly linked to the effectiveness of engineering controls in preventing dust inhalation.
-
Protocol: Under normal conditions with effective LEV (e.g., a fume hood), respiratory protection is not required.[3][7] However, if engineering controls are not available or are insufficient to control dust—or during a large spill cleanup—a respirator is necessary.[11] A NIOSH-approved N95 filtering facepiece (dust mask) or a respirator with a P1 particulate filter is recommended.[4][13]
Caption: Diagram 1: A logical workflow for determining the necessity of respiratory protection.
Step-by-Step Experimental Protocols
Adherence to methodical protocols is key to minimizing exposure and ensuring experimental integrity.
Weighing and Preparing Solutions
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the LEV (fume hood) is on and functioning correctly.
-
Staging: Place all necessary equipment (analytical balance, weigh paper/boat, spatula, beaker with stir bar, solvent) inside the fume hood before introducing the powder.
-
Transfer: Open the container of Methyl α-D-mannopyranoside powder slowly inside the hood. Use a clean spatula to carefully transfer the desired amount to the weigh boat. Avoid scooping actions that could create a dust cloud; use gentle tapping motions instead.
-
Dissolution: Carefully add the weighed powder to the beaker containing the solvent. The high water solubility means it should dissolve readily with stirring, minimizing the need for vigorous mixing that could generate aerosols.
-
Cleanup: Promptly and securely close the main container. Wipe down the spatula and any surfaces within the hood with a damp cloth to collect any residual powder. Dispose of the weigh boat and cloth in the appropriate chemical waste stream.
Storage and Incompatibility
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are often between 15–25 °C.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[3][4] The hydroxyl groups of the mannopyranoside ring can be oxidized, potentially leading to an exothermic reaction. While the likelihood is low under standard lab conditions, this chemical incompatibility must be respected by ensuring segregated storage.
Emergency Preparedness and Response
Even with the best precautions, accidents can occur. A clear, well-rehearsed emergency plan is the hallmark of a safe laboratory.
Accidental Release and Spill Cleanup
For a small, dry spill:
-
Secure the Area: Ensure proper PPE is worn, including respiratory protection if the spill is large or if dust is being generated.
-
Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Collect Material: Carefully sweep or wipe up the material and place it into a sealed container for disposal.[3][12] Do NOT dry sweep.
-
Decontaminate: Clean the spill area with water and a detergent, then wipe dry.
-
Dispose: Dispose of the sealed container and cleaning materials as chemical waste according to your institution's guidelines.
Caption: Diagram 2: A step-by-step workflow for the safe cleanup of a dry powder spill.
First Aid Procedures
The following table summarizes the recommended first aid measures. In all cases of significant exposure or persistent symptoms, seek medical attention.[10]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, get medical attention.[12][14] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12][14] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10][14] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a doctor if you feel unwell.[4][14] |
Fire Response
Methyl α-D-mannopyranoside is a combustible solid but does not ignite easily.[4][9]
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam are all effective.[3][4][10]
-
Unsuitable Media: A direct water jet should be avoided as it can scatter the powder and create a dust cloud, which could pose a dust explosion risk if enriched with fine particles.[4][9]
-
Hazards of Combustion: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3][4] Firefighters should wear self-contained breathing apparatus (SCBA).[3][14]
Conclusion: Fostering a Culture of Safety
The safe handling of Methyl α-D-mannopyranoside powder is not defined by a single action but by a holistic and consistently applied safety-conscious mindset. While the compound itself presents a low toxicological risk, the physical hazards associated with any fine powder demand respect and adherence to disciplined laboratory practices. By integrating engineering controls, intelligent selection of PPE, and thorough emergency preparedness into every workflow, researchers can ensure both their personal safety and the integrity of their scientific endeavors. True expertise in the laboratory is demonstrated not only by the quality of the data produced but also by the unwavering commitment to a culture of safety.
References
-
Muby Chemicals. Methyl alpha-D-mannopyranoside or α-Methyl D-mannoside Manufacturers. [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Methyl α-D-mannopyranoside. [Link]
-
Carl ROTH. Safety Data Sheet: Methyl α-D-mannopyranoside (Australia). [Link]
-
Fisher Scientific. SAFETY DATA SHEET (alternate). [Link]
-
Regulations.gov. Proposed Registration Decision for the New Active Ingredient Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside). [Link]
-
PubChem. Methyl 4-o-methyl-alpha-d-mannopyranoside. [Link]
-
Federal Register. (2018, February 22). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. [Link]
-
PubChem. This compound. [Link]
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- 2. Federal Register :: Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance [federalregister.gov]
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- 5. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]
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- 10. This compound or α-Methyl D-mannoside Manufacturers [mubychem.com]
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- 14. chemicalbook.com [chemicalbook.com]
Methyl α-D-Mannopyranoside: A Technical Guide to its Application as a Competitive Inhibitor in Research and Development
This guide provides an in-depth exploration of methyl α-D-mannopyranoside, a pivotal tool for researchers and professionals in drug development. We will delve into its mechanism as a competitive inhibitor, its practical applications, and detailed protocols to ensure scientific rigor and reproducibility in your experiments.
Introduction: The Significance of Methyl α-D-Mannopyranoside
Methyl α-D-mannopyranoside is a naturally occurring monosaccharide derivative that serves as a valuable resource in glycobiology and biochemistry.[1] Its structural resemblance to the mannose residue allows it to act as a competitive inhibitor for various mannose-binding proteins, such as lectins and mannosidases.[2][3][4] This property makes it an indispensable tool for elucidating the roles of these proteins in cellular processes and for the development of novel therapeutics. This guide will provide a comprehensive overview of its biochemical properties, mechanism of action, and key applications, supported by detailed experimental protocols.
The Core Mechanism: Understanding Competitive Inhibition
Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme.[5][6] Methyl α-D-mannopyranoside exemplifies this mechanism by binding to the active site of mannose-specific proteins, thereby preventing the binding of the natural mannose-containing substrate.[2][3]
The kinetic signature of competitive inhibition is a hallmark of this process. The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, signifying that a higher substrate concentration is required to achieve half of the maximum reaction velocity (Vmax).[5][6][7][8] Crucially, the Vmax remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor and saturate the enzyme.[5][6][7][8]
This relationship is mathematically described by the Michaelis-Menten equation in the presence of a competitive inhibitor:
V = Vmax [S] / (Km(1+[I]/Ki) + [S])[9]
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Visually, this kinetic behavior is best represented by a Lineweaver-Burk plot, where the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). In the presence of a competitive inhibitor, the y-intercept (1/Vmax) remains the same, while the x-intercept (-1/Km) shifts closer to the origin, reflecting the increase in the apparent Km.[10][11][12][13] The lines for the inhibited and uninhibited reactions intersect on the y-axis.[5][10]
Caption: Lineweaver-Burk plot illustrating competitive inhibition.
Key Applications in Research and Development
The ability of methyl α-D-mannopyranoside to act as a specific competitive inhibitor has led to its widespread use in several key areas of scientific research.
Enzyme Kinetics and Inhibition Studies
A primary application of methyl α-D-mannopyranoside is in the characterization of mannose-binding enzymes, such as α-mannosidases. By performing enzyme inhibition assays, researchers can determine the inhibition constant (Ki) of methyl α-D-mannopyranoside, which provides a quantitative measure of its binding affinity for the enzyme. These studies are crucial for understanding the enzyme's mechanism and for the development of more potent and specific inhibitors.
Affinity Chromatography
Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions.[14] Methyl α-D-mannopyranoside is widely used as a gentle and specific eluting agent in the purification of mannose-binding proteins and glycoproteins from complex mixtures.[14][15][16] In this application, a mannose-specific lectin, such as Concanavalin A, is immobilized on a chromatography resin. When a cell lysate or other biological sample is passed through the column, mannose-containing proteins bind to the lectin. Subsequently, a solution of methyl α-D-mannopyranoside is passed through the column to competitively displace the bound proteins, allowing for their collection in a highly purified form.[14][15]
Elucidating Biological Pathways
By competitively blocking the binding of mannose-containing ligands to their receptors, methyl α-D-mannopyranoside can be used to investigate the role of these interactions in various biological processes. For example, it has been used to study the adhesion of bacteria, such as Escherichia coli, to host cells, a process often mediated by mannose-specific lectins on the bacterial surface.[2][3][4] It has also been employed in studies of cell-cell recognition, immune responses, and viral entry.
Drug Delivery and Therapeutics
The specific targeting of mannose receptors, which are highly expressed on the surface of macrophages and dendritic cells, is a promising strategy for targeted drug delivery.[15] Methyl α-D-mannopyranoside and its derivatives can be used to coat nanoparticles or liposomes, facilitating their uptake by these immune cells for the delivery of vaccines or therapeutic agents.[15] Furthermore, there is evidence that methyl α-D-mannopyranoside itself may have therapeutic potential, for instance, in inhibiting the development of adjuvant arthritis in rat models.[17]
Crystallography
Determining the three-dimensional structure of a protein in complex with a ligand is crucial for understanding its function and for structure-based drug design. Methyl α-D-mannopyranoside can be co-crystallized with mannose-binding proteins to provide a detailed view of the interactions within the active site.[18][19] This structural information is invaluable for the rational design of novel inhibitors with improved affinity and specificity.
Experimental Protocols
To ensure the successful application of methyl α-D-mannopyranoside in your research, the following detailed protocols are provided. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol for Determining the Inhibition Constant (Ki) of Methyl α-D-Mannopyranoside for α-Mannosidase
This protocol outlines a colorimetric assay to determine the Ki of methyl α-D-mannopyranoside for α-mannosidase using the synthetic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The enzyme cleaves pNPM to produce p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Mannosidase (from a suitable source, e.g., Jack Bean)
-
Methyl α-D-mannopyranoside
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-mannosidase in Assay Buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of methyl α-D-mannopyranoside in Assay Buffer (e.g., 100 mM). Create a series of dilutions from this stock solution to cover a range of concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Prepare a stock solution of pNPM in Assay Buffer (e.g., 20 mM). Create a series of dilutions from this stock solution to cover a range of concentrations that bracket the expected Km of the enzyme (e.g., 0.5, 1, 2, 5, 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, set up the reactions in triplicate for each combination of substrate and inhibitor concentration.
-
To each well, add:
-
50 µL of Assay Buffer
-
10 µL of the appropriate methyl α-D-mannopyranoside dilution (or Assay Buffer for the uninhibited control).
-
20 µL of the appropriate pNPM dilution.
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the α-mannosidase solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) during which the reaction is linear.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve.
-
Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
The Ki can be determined from a secondary plot of the slope of each line on the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.
-
Caption: Workflow for determining the Ki of an enzyme inhibitor.
Protocol for Affinity Chromatography Purification of a Mannose-Binding Protein
This protocol describes the purification of a mannose-binding protein using a Concanavalin A (Con A) agarose column and elution with methyl α-D-mannopyranoside.
Materials:
-
Concanavalin A-Agarose resin
-
Chromatography column
-
Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4
-
Elution Buffer: Binding Buffer containing 0.5 M Methyl α-D-mannopyranoside
-
Regeneration Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Neutralization Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Sample (e.g., cell lysate containing the target protein)
-
Peristaltic pump or FPLC system
Procedure:
-
Column Packing and Equilibration:
-
Pack the Con A-Agarose resin into the chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with at least 5-10 column volumes of Binding Buffer at a low flow rate (e.g., 1 mL/min).
-
-
Sample Application:
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a low flow rate to allow for efficient binding of the target protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding Buffer to remove any non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying the Elution Buffer to the column. The methyl α-D-mannopyranoside in the Elution Buffer will competitively displace the target protein from the Con A resin.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of the target protein using SDS-PAGE or other appropriate methods.
-
Pool the fractions containing the purified protein.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with 3-5 column volumes of Regeneration Buffer, followed by 3-5 column volumes of Neutralization Buffer.
-
Re-equilibrate the column with Binding Buffer containing a preservative (e.g., 0.02% sodium azide) for storage at 4°C.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. conductscience.com [conductscience.com]
- 3. biochemlab.umb.edu [biochemlab.umb.edu]
- 4. Studies on the combining sites of concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. med.unc.edu [med.unc.edu]
- 16. Carbohydrate-Binding Mechanism of the Coagulant Lectin from Moringa oleifera Seeds (cMoL) Is Related to the Dimeric Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atlas.org [atlas.org]
- 19. A Structure of the Complex between Concanavalin A and Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside Reveals Two Binding Modes* | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Affinity Chromatography Using Methyl α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Specificity of Mannose-Binding Interactions in Purification
Affinity chromatography stands as a powerful purification technique due to its high selectivity, which is based on specific, reversible biological interactions.[1] One of the most elegant applications of this principle is the isolation of mannose-binding proteins, a crucial class of molecules involved in cell adhesion, signaling, and immune responses.[2] This guide provides an in-depth exploration of the use of Methyl α-D-mannopyranoside in the affinity purification of these proteins.
At the core of this technique is the interaction between mannose-specific lectins—proteins that bind to carbohydrate moieties—and their target glycoproteins or other mannose-containing biomolecules.[3] In this context, a stationary phase is created by immobilizing a mannose-rich ligand, such as mannan or a synthetic mannose derivative, onto a chromatography matrix like Sepharose. When a complex biological sample is passed through this column, mannose-binding proteins selectively bind to the immobilized mannose residues, while other molecules wash through.
The key to recovering the purified protein is the elution step. This is where Methyl α-D-mannopyranoside plays its pivotal role. As a stable and soluble derivative of mannose, it acts as a competitive inhibitor.[4] When introduced into the column at a sufficiently high concentration, it competes with the immobilized mannose for the binding sites on the captured proteins. This competition disrupts the protein-matrix interaction, allowing the target protein to be eluted in a purified form.[2][5]
This document will provide a detailed theoretical framework, practical protocols, and troubleshooting advice for the successful application of Methyl α-D-mannopyranoside in affinity chromatography.
Mechanism of Action: A Tale of Competitive Binding
The effectiveness of Methyl α-D-mannopyranoside as an eluent is rooted in the principles of competitive binding kinetics. The affinity between a mannose-binding protein and its ligand can be characterized by an association constant (Ka) and a dissociation constant (Kd). A strong interaction is defined by a high Ka and a low Kd.
The immobilized mannose on the affinity column provides a high local concentration of ligands, promoting the binding of target proteins from the sample. To elute these proteins, the equilibrium of this binding needs to be shifted towards dissociation. Methyl α-D-mannopyranoside achieves this by being introduced into the mobile phase at a concentration that effectively outcompetes the immobilized mannose.[5] The binding of mannose-specific lectins is often a single bimolecular step, and the differing affinities for various saccharides are primarily due to different dissociation rate constants.[6]
The methyl group on the anomeric carbon of the mannose derivative enhances its stability and solubility without significantly hindering its ability to fit into the carbohydrate-recognition domain (CRD) of the target protein.[4] This allows for the preparation of high-concentration elution buffers that can efficiently displace the bound protein from the column.
Caption: Workflow of affinity chromatography using Methyl α-D-mannopyranoside.
The Critical Role of Divalent Cations
Many mannose-binding proteins, particularly C-type lectins, require divalent cations, most commonly Ca²⁺, for their carbohydrate-binding activity.[6][7] These cations are integral to the structural integrity of the carbohydrate-recognition domain (CRD).[8] The removal of Ca²⁺ can lead to conformational changes in the CRD, which in turn abolishes the protein's ability to bind mannose.[8]
Therefore, it is crucial to include an optimal concentration of Ca²⁺ in the binding and washing buffers to ensure the target protein adopts the correct conformation for binding to the affinity matrix. Conversely, elution can sometimes be achieved or enhanced by including a chelating agent like EDTA in the elution buffer to strip the Ca²⁺ from the protein, although competitive elution with Methyl α-D-mannopyranoside is generally a gentler method that better preserves the protein's native structure.
Experimental Protocols
Protocol 1: Purification of Concanavalin A from Jack Bean Meal
Concanavalin A (ConA) is a well-characterized mannose-specific lectin and serves as an excellent model for this purification technique.
Materials:
-
Jack bean meal
-
Affinity Matrix: Sephadex G-50 or Mannose-Agarose
-
Methyl α-D-mannopyranoside
-
Binding/Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4
-
Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, 0.5 M Methyl α-D-mannopyranoside, pH 7.4
-
Chromatography column
Procedure:
-
Preparation of Crude Extract:
-
Suspend jack bean meal in the Binding/Wash Buffer at a 1:10 (w/v) ratio.
-
Stir the suspension for 2-4 hours at 4°C to extract the proteins.
-
Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.
-
Filter the supernatant through a 0.45 µm filter to clarify the extract.
-
-
Column Equilibration:
-
Pack the chromatography column with the chosen affinity matrix.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the clarified crude extract onto the equilibrated column at a flow rate of approximately 0.5-1 mL/min.
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column.
-
Begin collecting fractions. The purified ConA will elute as a peak.
-
Monitor the protein concentration in the fractions by measuring absorbance at 280 nm.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified ConA.
-
Dialyze the pooled fractions against a suitable buffer (e.g., PBS) to remove the Methyl α-D-mannopyranoside and high salt concentrations.
-
Concentrate the purified protein if necessary.
-
Caption: Step-by-step workflow for Concanavalin A purification.
Protocol 2: Purification of Recombinant Mannose-Binding Protein from E. coli Lysate
This protocol is tailored for the purification of a recombinantly expressed mannose-binding protein.
Materials:
-
E. coli cell pellet expressing the target protein
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 mM PMSF, pH 7.5
-
Affinity Matrix: Mannose-Agarose or similar
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.2-1.0 M Methyl α-D-mannopyranoside, pH 7.5 (concentration to be optimized)
-
Chromatography column
Procedure:
-
Cell Lysis and Clarification:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Equilibration:
-
Pack and equilibrate the mannose-agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application and Washing:
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Binding/Wash Buffer until the A280 returns to baseline.
-
-
Elution Optimization (Optional but Recommended):
-
To determine the optimal concentration of Methyl α-D-mannopyranoside, a step gradient can be employed.
-
Apply the Elution Buffer with increasing concentrations of the eluent (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).
-
Analyze the collected fractions by SDS-PAGE to identify the concentration at which the target protein elutes with the highest purity. For instance, in the purification of baculovirus, elution with 0.6 M α-D-methylmannoside yielded significant recovery, with further recovery at 1 M.[2]
-
-
Elution:
-
Apply the optimized Elution Buffer to the column and collect fractions.
-
-
Analysis and Further Processing:
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and process as described in Protocol 1 (dialysis, concentration).
-
Data Presentation and Validation
A purification table is essential for evaluating the success of the purification process.[9] It provides a quantitative summary of the protein recovery and increase in purity at each step.
Table 1: Example Purification Summary for a Mannose-Binding Protein
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Clarified Lysate | 1200 | 2880 | 2.4 | 96 | 1.2 |
| Affinity Flow-through | 1050 | 150 | - | - | - |
| Affinity Eluate | 25 | 2500 | 100 | 83.3 | 50 |
| Dialyzed Protein | 22 | 2420 | 110 | 80.7 | 55 |
Note: "Activity" can be determined by a suitable enzyme assay or a binding assay.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Inefficient binding.
-
Solution: Ensure the binding buffer contains adequate divalent cations (e.g., 1-10 mM CaCl₂). Verify the pH is optimal for the lectin's activity.
-
Cause: Incomplete elution.
-
Solution: Increase the concentration of Methyl α-D-mannopyranoside in the elution buffer. A concentration up to 1 M may be necessary.[2] Consider increasing the contact time of the elution buffer with the matrix.
-
-
Low Purity:
-
Cause: Non-specific binding.
-
Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) in the binding and wash buffers to disrupt ionic interactions. Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer to reduce hydrophobic interactions.
-
-
Protein Precipitation in Eluate:
-
Cause: High protein concentration and high osmolarity of the elution buffer.
-
Solution: Elute into fractions containing a stabilizing agent. Proceed with dialysis immediately after pooling the fractions to remove the high concentration of sugar and salt.
-
Conclusion
The use of Methyl α-D-mannopyranoside in affinity chromatography is a highly effective and specific method for the purification of mannose-binding proteins. By understanding the underlying principles of competitive binding and the critical role of experimental conditions such as buffer composition and pH, researchers can achieve high yields and purity of their target proteins. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing purification strategies for a wide range of applications in research and drug development.
References
- eqipped. (n.d.). Methyl-α-D-Mannopyranoside for Biochemistry.
-
Hu, Y. C., & Tsai, C. T. (2009). Concanavalin A affinity chromatography for efficient baculovirus purification. Biotechnology Progress, 25(6), 1751-1758. Retrieved from [Link]
- Creative Proteomics. (n.d.). Protocol for Lectin Affinity Chromatography.
- (n.d.). Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research.
- (2025, October 9). Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside.
- Biosynth. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside.
-
Clegg, D. D. (1998). Ca2+-dependent structural changes in C-type mannose-binding proteins. The EMBO Journal, 17(24), 7411-7420. Retrieved from [Link]
- Creative Proteomics. (n.d.). Protocol for Purification by Lectin Adsorption.
- (n.d.). Chapter 4 - Preparing a Purification Summary Table. In Methods in Enzymology (Vol. 463, pp. 45-53).
-
Lewis, T., & Haltiwanger, R. S. (1995). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 34(36), 11563-11572. Retrieved from [Link]
-
(2018). Mechanism of Affinity Binding. ResearchGate. Retrieved from [Link]
-
Nitsche, M. A., & Domínguez-Vega, E. (2020). Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition. Infection and Immunity, 88(12), e00494-20. Retrieved from [Link]
-
Guttman, A., & Khandurina, J. (2014). Affinity purification of a mannose-binding protein, a sensitive tool in the diagnostics of IgM, via site-directed phosphorylated mannan bound to alumina. Journal of Chromatography B: Biomedical Sciences and Applications, 662(2), 191-196. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Concanavalin A affinity chromatography for efficient baculovirus purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Affinity purification of a mannose-binding protein, a sensitive tool in the diagnostics of IgM, via site-directed phosphorylated mannan bound to alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+-dependent structural changes in C-type mannose-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Utilizing Methyl α-D-mannopyranoside for the Inhibition of Bacterial Adhesion
Abstract
Bacterial adhesion to host tissues is a critical initiating step in the pathogenesis of many infectious diseases, particularly those caused by uropathogenic Escherichia coli (UPEC). This adhesion is frequently mediated by type 1 fimbriae, which are tipped with the mannose-specific adhesin, FimH.[1][2][3] The FimH protein binds to mannosylated glycoproteins on the surface of host cells, facilitating colonization and subsequent infection.[4][5] Methyl α-D-mannopyranoside (MAM) is a synthetic, non-metabolizable mannose analog that acts as a competitive inhibitor of the FimH adhesin.[6][7] By occupying the mannose-binding pocket of FimH, MAM effectively prevents bacteria from attaching to host cell receptors.[8][9][10] This application note provides a detailed scientific background and robust, validated protocols for researchers studying bacterial adhesion, screening for anti-adhesive compounds, and developing novel therapeutics against bacterial infections.
Scientific Background: The FimH-Mannose Interaction
The FimH adhesin, located at the distal end of type 1 fimbriae, is a two-domain protein consisting of a lectin (mannose-binding) domain and a pilin domain.[11][12][13] The lectin domain contains a specific binding pocket that recognizes and binds to terminal α-D-mannose residues on host glycoproteins, such as uroplakins in the bladder.[4] This interaction is allosterically regulated and exhibits a "catch-bond" property, where the binding affinity increases under shear stress, a condition relevant in the urinary tract.[11][12][13]
Methyl α-D-mannopyranoside mimics the natural mannose ligand. Its α-glycosidic linkage and methyl aglycone allow it to fit snugly into the FimH binding pocket, effectively competing with and blocking the binding of host cell receptors.[6][7] This competitive inhibition is the basis for its use as a tool to prevent bacterial adhesion in a variety of in vitro assays.
Mechanism of FimH-Mediated Adhesion and Inhibition by MAM
The following diagram illustrates the competitive inhibition mechanism. In the absence of an inhibitor, the FimH adhesin on the bacterial fimbria binds to mannose receptors on a host cell. When MAM is introduced, it floods the environment and occupies the FimH binding pocket, preventing the bacterium from attaching to the host cell surface.
Caption: Mechanism of FimH adhesion and its inhibition by Methyl α-D-mannopyranoside (MAM).
Materials and Reagents
-
Methyl α-D-mannopyranoside (MAM): (e.g., Sigma-Aldrich, Cat. No. M6882).
-
Bacterial Strains: Type 1 fimbriated E. coli (e.g., UPEC strain CFT073 or a laboratory strain like K-12 expressing type 1 fimbriae). A non-fimbriated mutant (e.g., ΔfimA or ΔfimH) should be used as a negative control.[3]
-
Growth Media: Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
For Hemagglutination Assay: Fresh red blood cells (RBCs), typically from guinea pig, chicken, or human, washed and resuspended in PBS.
-
For Static Adhesion Assay: 96-well flat-bottom sterile microtiter plates (tissue-culture treated).
-
Staining and Solubilization: 0.1% Crystal Violet solution, 30-33% Acetic Acid or 95% Ethanol.
-
Equipment: Spectrophotometer (plate reader), incubator (37°C), centrifuge, microscope, multichannel pipettes.
Core Protocols
This section details two standard, robust protocols to quantify the inhibitory effect of MAM on bacterial adhesion. It is critical to include both positive (no inhibitor) and negative (non-fimbriated bacteria) controls to validate the results.
Protocol 1: Hemagglutination Inhibition (HAI) Assay
The hemagglutination assay is a rapid, semi-quantitative method to assess mannose-sensitive adhesion. Type 1 fimbriated bacteria will cross-link red blood cells (which are rich in mannosylated surface proteins), causing them to agglutinate and form a diffuse lattice.[14] In the absence of agglutination, RBCs settle to the bottom of the well, forming a distinct red button. The HAI assay measures the concentration of an inhibitor (MAM) required to prevent this agglutination.[15][16]
Step-by-Step Methodology:
-
Prepare Bacterial Suspension: Culture type 1 fimbriated E. coli in static broth culture for 48-72 hours at 37°C to promote fimbriae expression. Harvest bacteria by centrifugation, wash twice with PBS, and resuspend to an OD₆₀₀ of ~1.0.
-
Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of MAM in PBS in a 96-well U-bottom plate. Start with a high concentration (e.g., 100 mM) and dilute across 10-12 wells. Leave the last two wells for controls.
-
Add Bacteria: Add 50 µL of the standardized bacterial suspension to each well containing the MAM dilutions.
-
Controls:
-
Positive Control (Agglutination): 50 µL bacteria + 50 µL PBS (no MAM).
-
Negative Control (No Agglutination): 50 µL PBS + 50 µL RBC suspension (no bacteria).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bacteria.
-
Add Red Blood Cells: Add 50 µL of a 1-3% washed RBC suspension to all wells.
-
Read Results: Incubate the plate at 4°C or room temperature without agitation for 1-2 hours, or until a clear button has formed in the negative control well.
-
Inhibition (Positive Result): A sharp, red button of settled RBCs at the bottom of the well.
-
No Inhibition (Negative Result): A diffuse reddish lattice of agglutinated RBCs.
-
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of MAM that completely inhibits hemagglutination (i.e., the last well with a distinct button).
Protocol 2: Static Adhesion/Biofilm Inhibition Assay
This quantitative assay measures the ability of bacteria to adhere to an abiotic surface (the plastic of a microtiter plate) and is a common proxy for early-stage biofilm formation.[17][18] Adherent bacterial biomass is stained with crystal violet, which is then eluted and quantified spectrophotometrically.[19][20]
Step-by-Step Methodology:
-
Prepare Bacterial Culture: Grow bacteria overnight in broth at 37°C. Dilute the culture 1:100 into fresh broth.
-
Set Up Inhibition Plate: In a 96-well flat-bottom plate, add 100 µL of broth containing serial dilutions of MAM.
-
Inoculate: Add 100 µL of the 1:100 diluted bacterial culture to each well.
-
Controls:
-
Positive Control (Max Adhesion): 100 µL bacteria + 100 µL broth (no MAM).
-
Negative Control (Non-adherent): 100 µL ΔfimH mutant + 100 µL broth.
-
Blank Control (No Bacteria): 200 µL sterile broth.
-
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.[19]
-
Wash: Carefully discard the liquid from the wells. Gently wash the wells 2-3 times with 200 µL of PBS to remove non-adherent (planktonic) cells.[17][21] Be careful not to disturb the adherent layer.
-
Fixation: Heat-fix the adherent bacteria by placing the plate in a 60°C oven for 60 minutes.[20]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.
-
Elution: Dry the plate completely. Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[19][20] Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 125-150 µL of the eluted dye to a new flat-bottom plate and measure the absorbance at 590-600 nm (OD₅₉₅).[21]
Experimental Workflow for Adhesion Inhibition Assays
The diagram below outlines the key stages for both the Hemagglutination Inhibition and Static Adhesion Inhibition assays.
Caption: General workflow for MAM-based bacterial adhesion inhibition experiments.
Data Interpretation and Expected Results
For the static adhesion assay, the percentage of adhesion inhibition can be calculated using the following formula:
% Inhibition = [ 1 - (ODsample - ODblank) / (ODpositive control - ODblank) ] x 100
Results should demonstrate a dose-dependent inhibition of bacterial adhesion with increasing concentrations of MAM. The non-fimbriated control strain should show minimal adhesion (low OD reading), confirming that the observed adhesion of the wild-type strain is indeed fimbriae-mediated.
| Compound | Concentration (mM) | Mean OD₅₉₅ ± SD | % Adhesion | % Inhibition |
| Positive Control | 0 | 1.25 ± 0.08 | 100% | 0% |
| MAM | 1 | 0.95 ± 0.06 | 76% | 24% |
| MAM | 5 | 0.61 ± 0.05 | 49% | 51% |
| MAM | 25 | 0.28 ± 0.03 | 22% | 78% |
| MAM | 50 | 0.15 ± 0.02 | 12% | 88% |
| Negative Control (ΔfimH) | 0 | 0.11 ± 0.03 | 9% | 91% |
| Blank (Media Only) | N/A | 0.05 ± 0.01 | 0% | 100% |
Table 1: Representative data from a static adhesion inhibition assay. Data is hypothetical and for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in blank wells | Incomplete washing; contaminated crystal violet solution. | Ensure thorough but gentle washing. Filter the crystal violet solution (0.22 µm filter). |
| No agglutination in positive control (HAI) | Bacteria are not expressing type 1 fimbriae. | Ensure bacteria are grown in static broth culture for at least 48h to induce fimbrial expression. Confirm fimbriation via TEM or yeast agglutination test. |
| High adhesion in ΔfimH negative control | Strain may express other adhesins; improper washing. | Verify the mutant strain. Ensure washing steps are sufficient to remove loosely attached cells. |
| High variability between replicate wells | Inconsistent washing; pipetting errors; edge effects in the plate. | Standardize washing technique. Use a multichannel pipette. Avoid using the outer wells of the 96-well plate or fill them with sterile water to minimize evaporation. |
Conclusion
Methyl α-D-mannopyranoside is an invaluable tool for studying the role of type 1 fimbriae in bacterial adhesion. The protocols described here provide reliable and quantifiable methods to assess the inhibition of this crucial pathogenic step. By acting as a competitive inhibitor, MAM can be used to validate FimH-mediated interactions in vitro and serves as a reference compound in the screening and development of novel anti-adhesion therapeutics.
References
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
-
Aprikian, P., Tchesnokova, V., Kidd, B., Yakovenko, O., Yarov-Yarovoy, V., Thomas, W., & Sokurenko, E. (2007). Interdomain interaction in the FimH adhesin of Escherichia coli regulates the affinity to mannose. Journal of Biological Chemistry. Retrieved from [Link]
-
Hahn, E., Wild, M., Andre, S., Horlacher, T., Shoemaker, G. K., Kaltner, H., ... & Hauck, D. (2019). Binding of the Bacterial Adhesin FimH to Its Natural, Multivalent High-Mannose Type Glycan Targets. Journal of the American Chemical Society. Retrieved from [Link]
-
O'Toole, G. A. (2011). Crystal violet static biofilm formation assay. Journal of visualized experiments: JoVE, (47), 2437. Retrieved from [Link]
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Kisiela, D. I., Tchesnokova, V., Chen, S. L., Yakovenko, O., Aprikian, P., Tsvetkov, Y., ... & Sokurenko, E. V. (2012). Comparative structure-function analysis of mannose-specific FimH adhesins from Klebsiella pneumoniae and Escherichia coli. Journal of bacteriology. Retrieved from [Link]
-
Czerwonka, G., Kaca, W., & O'Toole, G. A. (2002). Role of type I fimbriae in the aggregative adhesion pattern of enteroaggregative Escherichia coli. FEMS microbiology letters. Retrieved from [Link]
-
Tchesnokova, V., Aprikian, P., Kisiela, D., Gowey, S., Korotkova, N., Thomas, W., & Sokurenko, E. (2011). Type 1 fimbrial adhesin FimH elicits an immune response that enhances cell adhesion of Escherichia coli. Infection and immunity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannose hydrogen bonding interactions with FimH. Retrieved from [Link]
-
Pierce, C. G., Simmons, R. B., Saville, S. P., & Lopez-Ribot, J. L. (2008). Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery. Journal of visualized experiments: JoVE, (20), 980. Retrieved from [Link]
-
Wolff, E., Lindberg, S., Hedlund, M., & Uhlin, B. E. (2020). Adhesion of Escherichia Coli to Nanostructured Surfaces and the Role of Type 1 Fimbriae. Nanomaterials (Basel, Switzerland). Retrieved from [Link]
-
Lasaro, M. A., Salinger, N., Zhang, J., Wang, Y., Zhong, Z., Goulian, M., & Zhu, J. (2009). F1C fimbriae play an important role in biofilm formation and intestinal colonization by the Escherichia coli commensal strain Nissle 1917. Applied and environmental microbiology. Retrieved from [Link]
-
Tchesnokova, V., Aprikian, P., Kisiela, D., Gowey, S., Korotkova, N., Thomas, W., & Sokurenko, E. (2011). Type 1 Fimbrial Adhesin FimH Elicits an Immune Response That Enhances Cell Adhesion of Escherichia coli. Infection and Immunity. Retrieved from [Link]
-
O'Toole, G. A., & Kolter, R. (1998). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology. Retrieved from [Link]
-
Blomfield, I. C., Kulasekara, D. H., & Eisenstein, B. I. (2009). Type 1 Fimbriae, a Colonization Factor of Uropathogenic Escherichia coli, Are Controlled by the Metabolic Sensor CRP-cAMP. PLoS pathogens. Retrieved from [Link]
-
Cecioni, S., Imberty, A., & Vidal, S. (2015). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. Molecules (Basel, Switzerland). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Hemagglutination Inhibition Assay (HAI). Retrieved from [Link]
-
Andersen, T. E., Khandige, S., Madin, O., & Ulett, G. C. (2015). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1 macrophage engulfment of UTI89 rods and filaments. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemagglutination assay. Retrieved from [Link]
-
Das, P., Mukherjee, S., & Sen, R. (2021). Inhibition of Bacterial Adhesion and Antibiofilm Activities of a Glycolipid Biosurfactant from Lactobacillus rhamnosus with Its Physicochemical and Functional Properties. Microorganisms. Retrieved from [Link]
-
Duquesne Scholarship Collection. (2022). A Microfluidic Assay for Single Cell Bacterial Adhesion Studies Under Shear Stress. Retrieved from [Link]
-
ResearchGate. (n.d.). Hemagglutination (Inhibition) Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hemagglutination Protocol & Troubleshooting. Retrieved from [Link]
-
de Souza, C. C., & An, Y. H. (2011). In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells. Journal of visualized experiments: JoVE, (51), 2848. Retrieved from [Link]
-
Kim, H. N., & Lee, J. Y. (2024). Adhesion Inhibition Assay for Helicobacter pylori to Mucin by Lactobacillus. Methods in molecular biology (Clifton, N.J.). Retrieved from [Link]
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Application Notes and Protocols: Leveraging Methyl α-D-mannopyranoside in Lectin Binding Assays
Introduction: The Critical Role of Lectin-Carbohydrate Interactions
In the intricate landscape of cellular communication, the interactions between proteins and carbohydrates are fundamental to a vast array of biological processes, including cell adhesion, immune responses, and signal transduction. Lectins, a diverse class of proteins that specifically recognize and bind to carbohydrate structures (glycans), are the primary decoders of the information encrypted in the "glycocode". The study of these interactions is paramount for understanding disease pathogenesis and for the development of novel therapeutics.
Mannose-binding lectins, in particular, are key players in the innate immune system, recognizing mannose-containing glycans on the surface of pathogens like bacteria, fungi, and viruses, thereby initiating an immune response.[1][2][3][4] Given their significance, robust and reliable methods to characterize the binding specificity and affinity of these lectins are essential for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the application of Methyl α-D-mannopyranoside, a stable and specific ligand, in various lectin binding assays. We will delve into the underlying principles of its action and provide detailed, field-proven protocols for key experimental techniques.
Mechanism of Action: Methyl α-D-mannopyranoside as a Specific Competitive Inhibitor
Methyl α-D-mannopyranoside is a monosaccharide derivative that serves as a powerful tool in the study of mannose-binding lectins.[5][6] Its efficacy stems from its structural similarity to the D-mannose residues that these lectins naturally recognize. The key features that make it an ideal reagent are:
-
High Specificity: The α-anomeric configuration and the methyl group at the anomeric carbon closely mimic the orientation of mannose in many natural glycans, allowing it to fit snugly into the carbohydrate-recognition domain (CRD) of mannose-specific lectins.[7]
-
Competitive Inhibition: By occupying the CRD, Methyl α-D-mannopyranoside directly competes with and inhibits the binding of more complex, mannose-containing glycoconjugates.[8][9] This property is the cornerstone of its use in inhibition assays to determine lectin specificity and affinity.
-
Enhanced Stability: The methyl group protects the anomeric carbon from mutarotation, providing greater chemical stability in solution compared to D-mannose, which ensures reproducibility in assays.[5]
A well-characterized example of a mannose-binding lectin is Concanavalin A (ConA), which exhibits a strong affinity for α-D-mannosyl and α-D-glucosyl residues.[8][10] The interaction between Methyl α-D-mannopyranoside and ConA is a classic model system for studying lectin-carbohydrate binding.[8]
Core Applications & Experimental Protocols
Methyl α-D-mannopyranoside is instrumental in a variety of lectin binding assays. Below are detailed protocols for some of the most common and powerful techniques.
Enzyme-Linked Lectin Assay (ELLA)
The Enzyme-Linked Lectin Assay (ELLA) is a versatile and high-throughput method for quantifying lectin-carbohydrate interactions and for screening potential inhibitors.[11][12] The assay relies on the competition between a carbohydrate immobilized on a microplate and a free carbohydrate (the inhibitor) in solution for binding to a labeled lectin.[11]
Principle of Competitive ELLA:
Protocol: Competitive ELLA for Determining IC50 of Methyl α-D-mannopyranoside
Materials:
-
96-well high-binding microplate
-
Mannan (from Saccharomyces cerevisiae) or a mannosylated glycoprotein (e.g., RNase B) for coating
-
Horseradish peroxidase (HRP)-conjugated Concanavalin A (ConA-HRP)
-
Methyl α-D-mannopyranoside
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2 M Sulfuric Acid
-
Microplate reader
Procedure:
-
Coating: Dissolve mannan in Coating Buffer to a final concentration of 10 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Preparation: Prepare a serial dilution of Methyl α-D-mannopyranoside in Blocking Buffer. A typical starting concentration would be 100 mM, with 2-fold serial dilutions.
-
Lectin-Inhibitor Incubation: In a separate plate or tubes, mix equal volumes of the diluted Methyl α-D-mannopyranoside solutions and a constant concentration of ConA-HRP (determine the optimal concentration beforehand by titration). Incubate for 30 minutes at room temperature.
-
Competitive Binding: Wash the coated and blocked plate three times with Wash Buffer. Transfer 100 µL of the lectin-inhibitor mixtures to the corresponding wells. Include a control with ConA-HRP and no inhibitor. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis & Interpretation:
Plot the absorbance values against the logarithm of the Methyl α-D-mannopyranoside concentration. The resulting sigmoidal curve can be used to determine the IC50 value, which is the concentration of inhibitor required to reduce the lectin binding by 50%. This value is a measure of the inhibitory potency of Methyl α-D-mannopyranoside.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[13] It provides quantitative information on binding affinity (KD), association rates (ka), and dissociation rates (kd).[13] In the context of lectin binding, either the lectin or a mannosylated ligand can be immobilized on the sensor chip.
Protocol: SPR Analysis of Methyl α-D-mannopyranoside Inhibition
Principle of SPR Inhibition Assay:
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Lectin (e.g., Concanavalin A)
-
Mannosylated glycoprotein (e.g., RNase B)
-
Methyl α-D-mannopyranoside
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4
-
Regeneration Solution: A high concentration of Methyl α-D-mannopyranoside (e.g., 100 mM) or a mild acidic solution.[14]
Procedure:
-
Lectin Immobilization: Immobilize the lectin (e.g., ConA) onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a moderate immobilization level to avoid mass transport limitations.
-
Analyte Binding: Inject a series of concentrations of the mannosylated glycoprotein over the lectin-immobilized surface to determine its binding kinetics and affinity.
-
Inhibition Assay: Prepare a series of solutions containing a constant concentration of the mannosylated glycoprotein mixed with varying concentrations of Methyl α-D-mannopyranoside.
-
Injection: Inject these mixtures over the sensor surface.
-
Regeneration: Between each injection cycle, regenerate the sensor surface using the chosen regeneration solution to remove the bound analyte.
-
Data Acquisition: Record the sensorgrams for each injection.
Data Analysis & Interpretation:
The presence of Methyl α-D-mannopyranoside will reduce the binding response of the mannosylated glycoprotein. By analyzing the decrease in the binding signal at different inhibitor concentrations, the inhibition constant (Ki) can be determined. This provides a quantitative measure of the affinity of Methyl α-D-mannopyranoside for the lectin.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[15][16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[17][18]
Protocol: ITC Titration of a Mannose-Binding Lectin with Methyl α-D-mannopyranoside
Materials:
-
Isothermal Titration Calorimeter
-
Mannose-binding lectin (e.g., ConA)
-
Methyl α-D-mannopyranoside
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: Dialyze both the lectin and Methyl α-D-mannopyranoside solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of the lectin and the sugar solution.
-
ITC Setup: Load the lectin solution into the sample cell and the Methyl α-D-mannopyranoside solution into the injection syringe.
-
Titration: Perform a series of small injections of the Methyl α-D-mannopyranoside solution into the lectin solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the sugar solution into the buffer alone to account for the heat of dilution.
Data Analysis & Interpretation:
The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks and subtracting the heat of dilution yields a binding isotherm, which can be fitted to a suitable binding model to extract the thermodynamic parameters.
| Parameter | Description | Typical Values for Methyl α-D-mannopyranoside & ConA |
| Ka (M⁻¹) | Association constant, a measure of binding affinity. | 10³ - 10⁴ |
| Kd (M) | Dissociation constant (1/Ka), a measure of binding affinity. | 10⁻³ - 10⁻⁴ |
| ΔH (kcal/mol) | Enthalpy change, the heat released or absorbed upon binding. | Typically negative (exothermic) |
| ΔS (cal/mol·K) | Entropy change, the change in randomness of the system upon binding. | Can be positive or negative |
| n | Stoichiometry, the number of ligand molecules binding to one macromolecule. | Varies depending on the lectin's oligomeric state |
Glycan and Lectin Microarrays
Glycan and lectin microarrays are high-throughput platforms for profiling the specificity of lectins or the glycan composition of a sample, respectively.[19][20][21][22][23]
-
Glycan Microarrays: A library of diverse glycans is immobilized on a slide, which is then probed with a labeled lectin. Methyl α-D-mannopyranoside can be used as a competitive inhibitor to confirm the specificity of binding to mannose-containing glycans on the array.[12][24]
-
Lectin Microarrays: A panel of different lectins is immobilized on a slide.[19][22][23] This array is then probed with a labeled glycoprotein. The binding pattern reveals the glycan profile of the protein. Methyl α-D-mannopyranoside can be co-incubated with the sample to specifically inhibit binding to mannose-binding lectins on the array, thus confirming the presence of mannose-containing glycans on the glycoprotein.
Conclusion
Methyl α-D-mannopyranoside is an indispensable tool for researchers studying mannose-binding lectins. Its specificity and stability make it an ideal competitive inhibitor for a wide range of binding assays. The protocols detailed in this guide provide a solid foundation for the robust and reliable characterization of lectin-carbohydrate interactions. By understanding the principles behind these techniques and carefully executing the experimental procedures, researchers can gain valuable insights into the fundamental roles of lectins in biology and disease, paving the way for new diagnostic and therapeutic strategies.
References
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Dam, T. K., & Brewer, C. F. (2002). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Chemical Reviews, 102(2), 387–429. [Link]
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eqipped. (n.d.). Methyl-α-D-Mannopyranoside for Biochemistry. Retrieved from [Link]
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Tateno, H., Uchiyama, N., Kuno, A., & Hirabayashi, J. (2021). Glycan profiling by lectin microarray. Methods in Molecular Biology, 2305, 131-145. [Link]
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Bum-Erdene, K., & Tiemeyer, M. (2014). Probing lectin-mucin interactions by isothermal titration microcalorimetry. Methods in Molecular Biology, 1200, 431–443. [Link]
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Song, X., Lasanajak, Y., & Smith, D. F. (2011). Preparation and Analysis of Glycan Microarrays. Current Protocols in Molecular Biology, Chapter 12, Unit 12.9. [Link]
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Seeberger, P. H., & Werz, D. B. (2007). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Angewandte Chemie International Edition, 46(42), 7936-7938. [Link]
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Yamaguchi, Y., & Kato, K. (2018). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction. In Methods in Molecular Biology (Vol. 1799, pp. 23-29). Springer. [Link]
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Bum-Erdene, K., & Tiemeyer, M. (2014). Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software. Methods in Molecular Biology, 1200, 399–414. [Link]
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Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. Retrieved from [Link]
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Lewis, B. A., & Shafer, J. A. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687–4692. [Link]
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Wikipedia. (n.d.). Mannan-binding lectin. Retrieved from [Link]
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Turner, M. W. (2003). The role of mannose-binding lectin in health and disease. Molecular Immunology, 40(6), 423–429. [Link]
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van Dijk, W., van der Stelt, M. E., & van den Eijnden, D. H. (2000). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 10(1), 1-8. [Link]
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Touaibia, M., & Roy, R. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. Organic & Biomolecular Chemistry, 12(30), 5686–5696. [Link]
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Taylor & Francis Online. (n.d.). Mannose-binding lectin – Knowledge and References. Retrieved from [Link]
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Lau, K. K. (2020). Reducing COVID-19 Risk through Dietary Supplementation of Plant Mannose Binding Lectins. International Journal of Coronaviruses, 1(4), 4-11. [Link]
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Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A. Glycoconjugate Journal, 14(3), 345–356. [Link]
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Jack, D. L., & Turner, M. W. (2003). Mannose-binding lectin in innate immunity: past, present and future. Tissue Antigens, 61(4), 263–274. [Link]
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Taylor & Francis Online. (2024). A tailored lectin microarray for rapid glycan profiling of therapeutic monoclonal antibodies. Retrieved from [Link]
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ZBiotech. (n.d.). Lectin Microarray User Manual. Retrieved from [Link]
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Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (115), 54573. [Link]
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Glycopedia. (n.d.). On Surface Assays: Enzyme-Linked Lectin. Retrieved from [Link]
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Kawai, T., & Akira, S. (2010). Mannose-Binding Lectin Inhibits the Motility of Pathogenic Salmonella by Affecting the Driving Forces of Motility and the Chemotactic Response. The Journal of Immunology, 185(11), 6964-6971. [Link]
-
ResearchGate. (n.d.). A schematic of the ELLA protocol. Retrieved from [Link]
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JoVE. (2022, August 2). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview [Video]. YouTube. [Link]
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Porter, J. N., & Tiemeyer, M. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 381–393. [Link]
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Porter, J. N., & Tiemeyer, M. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. bioRxiv. [Link]
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ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the.... Retrieved from [Link]
-
Porter, J. N., & Tiemeyer, M. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 381–393. [Link]
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Neth, O., Jack, D. L., Johnson, M., Klein, N. J., & Turner, M. W. (2000). Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition. Infection and Immunity, 68(2), 688–693. [Link]
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Frontiers. (n.d.). Enzyme-Linked Lectin Assay (ELLA) to measure Influenza-Neuraminidase- Inhibiting Antibody Titers. Retrieved from [Link]
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Kiessling, L. L., & Gestwicki, J. E. (1998). Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A. Journal of the American Chemical Society, 120(41), 10834–10845. [Link]
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ResearchGate. (n.d.). Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Retrieved from [Link]
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Tateno, H., Uchiyama, N., Kuno, A., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology, 2305, 147-154. [Link]
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Jayaraman, N., & Rajan, R. (2012). Evaluation of alpha-D-mannopyranoside glycolipid micelles-lectin interactions by surface plasmon resonance method. Glycoconjugate Journal, 29(5-6), 299–308. [Link]
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ResearchGate. (n.d.). (PDF) Carbohydrate–Lectin Interactions Assayed by SPR. Retrieved from [Link]
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Zhang, Y., et al. (2020). Determination of the glycoprotein specificity of lectins on cell membranes through oxidative proteomics. Chemical Science, 11(30), 7895–7904. [Link]
-
ResearchGate. (n.d.). Interactions between Cvill and α-methyl-mannopyranoside. Retrieved from [Link]
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Methyl α-D-Mannopyranoside: A Versatile Tool for Probing α-Mannosidase Activity
Abstract
This comprehensive technical guide details the application of methyl α-D-mannopyranoside as a substrate for α-mannosidase enzymes. Moving beyond a simple recitation of steps, this document elucidates the biochemical rationale for experimental design, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this substrate in their workflows. We will explore the enzymatic landscape of α-mannosidases, delve into the mechanistic basis of substrate selection, and provide detailed, self-validating protocols for kinetic analysis. This guide is structured to empower users not just to perform an assay, but to understand its principles, troubleshoot potential issues, and adapt methodologies to their specific research questions.
Introduction: The Critical Role of α-Mannosidases
α-Mannosidases (EC 3.2.1.24) are a class of exoglycosidases essential for cellular homeostasis.[1] These enzymes catalyze the hydrolysis of terminal, non-reducing α-D-mannose residues from a wide array of glycoproteins and oligosaccharides.[1] Their function is paramount in two major cellular processes: the N-linked glycoprotein processing pathway in the endoplasmic reticulum and Golgi apparatus, and the catabolism of glycoconjugates within the lysosome.[2][3]
Given their central role, the dysfunction of α-mannosidases has profound pathological consequences. Deficiencies in lysosomal α-mannosidase, caused by mutations in the MAN2B1 gene, lead to the lysosomal storage disorder α-mannosidosis. This condition is characterized by the toxic accumulation of mannose-rich oligosaccharides in tissues, resulting in a severe, multisystemic disease with neurological, skeletal, and immunological manifestations.[2][3] Consequently, α-mannosidases are significant targets for diagnostic assays and therapeutic development.
The Substrate: Why Choose Methyl α-D-Mannopyranoside?
The selection of an appropriate substrate is the cornerstone of any reliable enzyme assay. While chromogenic and fluorogenic substrates like p-nitrophenyl-α-D-mannopyranoside (pNP-Man) and 4-methylumbelliferyl-α-D-mannopyranoside are widely used for their convenience, methyl α-D-mannopyranoside offers distinct advantages in specific research contexts.
-
Structural Analogy: Methyl α-D-mannopyranoside is a simple, non-chromogenic substrate that closely mimics the terminal mannose residues found in natural glycans. This structural simplicity makes it an excellent tool for fundamental kinetic studies and for characterizing the basic substrate specificity of an α-mannosidase.
-
Low Background Interference: Assays relying on the detection of the released mannose moiety, rather than a synthetic reporter group, can exhibit lower background noise, particularly in complex biological samples where endogenous compounds might interfere with chromogenic or fluorogenic signals.
-
Versatility in Detection: The enzymatic hydrolysis of methyl α-D-mannopyranoside yields D-mannose and methanol. The production of D-mannose can be quantified using various methods, including coupled enzymatic assays or high-performance liquid chromatography (HPLC), offering flexibility in experimental setup.[2]
It is also critical to understand its dual role in research. Beyond being a substrate, methyl α-D-mannopyranoside is frequently used as a competitive inhibitor for mannose-binding proteins, such as the lectin Concanavalin A, and to study bacterial adherence to host cells.[4][5] This application note will focus exclusively on its use as a substrate for α-mannosidase.
The Enzymatic Reaction & Detection Principle
The core of the assay is the enzymatic cleavage of the glycosidic bond in methyl α-D-mannopyranoside by α-mannosidase. The subsequent detection of the D-mannose product can be achieved via a coupled enzyme system, providing a continuous and quantitative spectrophotometric readout.
Figure 1: Enzymatic hydrolysis of the substrate.
The liberated D-mannose is a reducing sugar that can be specifically quantified. A robust and widely applicable method involves a coupled reaction with glucose oxidase and peroxidase. While named for glucose, glucose oxidase exhibits sufficient activity with mannose to be effective in this context.
Figure 3: Workflow for kinetic parameter determination.
Conclusion and Future Perspectives
Methyl α-D-mannopyranoside serves as a valuable substrate for the fundamental characterization of α-mannosidase enzymes. Its structural simplicity allows for focused studies on the catalytic mechanism, while the flexibility in detection methods provides broad applicability. Although chromogenic substrates offer greater convenience for high-throughput screening, the principles and protocols outlined here provide a robust framework for obtaining high-quality kinetic data, essential for advancing our understanding of α-mannosidase function in health and disease. This knowledge is fundamental to the development of novel diagnostics and targeted therapies for conditions like α-mannosidosis.
References
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van der Marel, G. A., van Boeckel, C. A., Wille, G., & Visser, G. M. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687–4692. [Link]
-
De Gasperi, R., al Daher, S., Daniel, P., Hirani, S., Warren, C., & Winchester, B. (1992). Substrate specificity of the bovine and feline neutral alpha-mannosidases. Biochemical Journal, 286(Pt 1), 195–203. [Link]
-
al Daher, S., de Gasperi, R., Daniel, P., Hall, N., Warren, C. D., & Winchester, B. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 277(3), 743–751. [Link]
-
UniProt Consortium. (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). UniProtKB - P16331 (AMAN_CANEN). Retrieved from [Link]
-
Snaith, S. M., & Levvy, G. A. (1968). Purification and properties of alpha-D-mannosidase from jack-bean meal. Biochemical Journal, 110(4), 663–670. [Link]
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Andreini, M., et al. (2018). Hybrid Multivalent Jack Bean α-Mannosidase Inhibitors: The First Example of Gold Nanoparticles Decorated with Deoxynojirimycin Inhitopes. International journal of molecular sciences, 19(11), 3563. [Link]
-
Boston Children's Hospital. (n.d.). Alpha-mannosidosis. Retrieved from [Link]
- Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical chemistry, 38(4), 501–503.
- al Daher, S., De Gasperi, R., Daniel, P., Hirani, S., Warren, C., & Winchester, B. (1992). Substrate specificity of human liver neutral alpha-mannosidase. Biochemical Journal, 286(1), 195-203.
-
National Center for Biotechnology Information. (n.d.). alpha-Mannosidase. MeSH Browser. Retrieved from [Link]
-
Patsnap. (2023). Understanding Km and Vmax: Practical Implications for Enzyme Studies. Retrieved from [Link]
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Illuminating the Structure of Methyl α-D-mannopyranoside: A Detailed Guide to NMR Spectroscopic Analysis
Introduction: The Indispensable Role of NMR in Glycoscience
In the intricate world of drug development and glycobiology, the precise structural elucidation of carbohydrates is paramount. These molecules, with their subtle stereochemical nuances, govern a vast array of biological processes.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful, non-destructive technique for defining the three-dimensional architecture of carbohydrates in solution.[2][3] Unlike mass spectrometry, which provides information on molecular weight and composition, NMR offers a detailed atomic-level view of connectivity, configuration, and conformation.[2][4] This guide provides a comprehensive protocol and in-depth analysis of Methyl α-D-mannopyranoside, a methylated sugar often used in biochemical studies and as an intermediate in chemical synthesis.[5][6][7] We will explore the fundamental principles and practical applications of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unequivocally confirm its structure.
Methyl α-D-mannopyranoside presents a classic example for understanding the application of NMR to carbohydrate analysis. Its fixed anomeric configuration and relatively simple structure allow for a clear demonstration of how chemical shifts (δ), scalar couplings (J-couplings), and through-bond correlations can be used to assign every proton and carbon atom, and to confirm the stereochemistry of the molecule.[4]
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is the foundation for spectral interpretation. The following diagram illustrates the chair conformation of Methyl α-D-mannopyranoside with the standard numbering for the carbon and proton atoms.
Caption: Structure of Methyl α-D-mannopyranoside with atom numbering.
Experimental Protocols: A Step-by-Step Guide
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol 1: Sample Preparation
-
Material: Methyl α-D-mannopyranoside (≥99.0% purity).
-
Solvent Selection: Deuterium oxide (D₂O, 99.9 atom % D) is the solvent of choice for carbohydrate NMR as it solubilizes the polar analyte and eliminates the large water signal from the spectral region of interest. For experiments where observing exchangeable hydroxyl protons is desired, a solvent mixture such as 90% H₂O/10% D₂O or DMSO-d₆ can be used.[2][8]
-
Concentration: Prepare a solution of 10-20 mg of Methyl α-D-mannopyranoside in 0.5-0.6 mL of D₂O. This concentration provides a good signal-to-noise ratio for both 1D and 2D experiments on a modern 400-600 MHz NMR spectrometer.
-
Sample Handling:
-
Weigh the sample accurately using an analytical balance.
-
Dissolve the sample in D₂O directly in a clean, dry vial.
-
To facilitate the exchange of hydroxyl protons with deuterium, lyophilize the sample from D₂O two to three times. This will significantly reduce the residual HDO signal.
-
Transfer the final solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small glass wool plug into the NMR tube.
-
Protocol 2: NMR Data Acquisition
The following protocols are designed for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
1. One-Dimensional (1D) NMR Spectra
-
¹H NMR:
-
Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: 12 ppm, centered around 4.5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-4 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
2. Two-Dimensional (2D) NMR Spectra
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). This is crucial for "walking" along the carbon backbone of the sugar ring.[9]
-
Experiment: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides a clear map of the C-H pairs.[9]
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 10 ppm.
-
Spectral Width (F1 - ¹³C): 120 ppm (from ~50 to 170 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-16.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is essential for identifying the glycosidic linkage and for confirming assignments.[9]
-
Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 10 ppm.
-
Spectral Width (F1 - ¹³C): 200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
-
¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To show correlations between all protons within a spin system. For a sugar, this can ideally reveal all the protons of a single monosaccharide residue starting from a well-resolved signal like the anomeric proton.[10]
-
Experiment: TOCSY with a mixing time of 80-120 ms (e.g., dipsi2esgpph).
-
Spectral Width (F1 and F2): 10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Data Interpretation: Deciphering the Spectra
The structural confirmation of Methyl α-D-mannopyranoside relies on a systematic analysis of the 1D and 2D NMR data.
¹H NMR Spectrum Analysis
The proton NMR spectrum of a carbohydrate is typically divided into two regions: the anomeric region (δ 4.5-5.5 ppm) and the ring proton region (δ 3.0-4.2 ppm).[2][3]
-
Anomeric Proton (H1): The anomeric proton is the most downfield of the ring protons due to being attached to two oxygen atoms. For Methyl α-D-mannopyranoside, the H1 signal appears as a doublet. The key to determining the anomeric configuration lies in the ³J(H1,H2) coupling constant. In the α-anomer of mannose, H1 and H2 are in an equatorial-axial or equatorial-equatorial relationship, resulting in a small coupling constant (typically 1-4 Hz).[4] This is in contrast to the β-anomer, which would show a larger coupling constant due to an axial-axial relationship in many other sugars, though for mannose the β-anomer also has a small coupling constant.[4]
-
Ring Protons (H2-H6): The remaining ring protons resonate in a more crowded upfield region. Their multiplicities and coupling constants provide information about their relative stereochemistry.
-
Methyl Protons (-OCH₃): A sharp singlet integrating to three protons will be observed for the methyl group, typically around δ 3.4 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals.
-
Anomeric Carbon (C1): This is the most downfield carbon of the pyranose ring, typically appearing between δ 90-110 ppm.[2] The ¹J(C1,H1) coupling constant (observable in a coupled ¹³C spectrum) is also diagnostic of the anomeric configuration, with α-anomers generally having a larger ¹J(C1,H1) value (~170 Hz) compared to β-anomers (~160 Hz).[11]
-
Ring Carbons (C2-C5): These carbons resonate in the range of δ 68-77 ppm.[2]
-
Hydroxymethyl Carbon (C6): The exocyclic C6 carbon typically appears at a higher field, around δ 60-64 ppm.[2]
-
Methyl Carbon (-OCH₃): The carbon of the methyl group will be the most upfield signal, typically around δ 55 ppm.
2D NMR for Complete Assignment
A combination of 2D NMR experiments allows for the unambiguous assignment of all signals.
Caption: Workflow for NMR-based structural elucidation.
-
Start with the Anomeric Proton (H1): Locate the downfield anomeric proton signal in the ¹H spectrum.
-
COSY Analysis: From the H1 cross-peak in the COSY spectrum, identify the correlation to H2. From H2, "walk" to H3, then to H4, and finally to H5. H5 will show a correlation to the H6 protons.
-
HSQC Analysis: Use the proton assignments from the COSY to assign the directly attached carbons (C1-C6) via the cross-peaks in the HSQC spectrum.
-
HMBC Analysis: Confirm the assignments and identify the glycosidic linkage. Key HMBC correlations include:
-
H1 to C5 (through the ring oxygen).
-
The methyl protons (-OCH₃) to C1. This unequivocally confirms the position of the methyl group.
-
-
TOCSY Analysis: The TOCSY spectrum will show correlations from H1 to H2, H3, H4, and potentially H5, confirming they all belong to the same spin system (the mannopyranoside ring).
Expected NMR Data Summary
The following table summarizes the expected chemical shifts and key coupling constants for Methyl α-D-mannopyranoside in D₂O. Note: Actual values may vary slightly depending on the experimental conditions (e.g., temperature, concentration, and pH).
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & J-coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~4.80 | d, J₁,₂ ≈ 1.5-2.0 | ~101.0 |
| 2 | ~3.95 | dd, J₂,₁ ≈ 1.5-2.0, J₂,₃ ≈ 3.0-3.5 | ~71.0 |
| 3 | ~3.80 | dd, J₃,₂ ≈ 3.0-3.5, J₃,₄ ≈ 9.0-9.5 | ~72.0 |
| 4 | ~3.65 | t, J₄,₃ ≈ J₄,₅ ≈ 9.0-9.5 | ~68.0 |
| 5 | ~3.75 | m | ~74.0 |
| 6a/6b | ~3.85 / ~3.70 | m | ~62.0 |
| -OCH₃ | ~3.40 | s | ~55.0 |
Conclusion
This application note provides a comprehensive framework for the structural elucidation of Methyl α-D-mannopyranoside using NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by applying the systematic approach to spectral interpretation outlined here, researchers can confidently confirm the identity and stereochemistry of this and other similar carbohydrate molecules. The synergy between 1D and 2D NMR techniques provides a self-validating system, ensuring the trustworthiness and accuracy of the structural assignment, a critical requirement in drug development and chemical research.
References
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Wikipedia. "Nuclear magnetic resonance spectroscopy of carbohydrates." Accessed January 8, 2026. [Link]
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Agostino, C., et al. "Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide." Carbohydrate Polymers, 2022. [Link]
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Bock, K., & Pedersen, C. "A study of 13CH coupling constants in hexopyranoses." Journal of the Chemical Society, Perkin Transactions 2, 1974. [Link]
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Duus, J. Ø., et al. "Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations." Chemical Reviews, 2000. [Link]
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Bubb, W. A. "NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity." Concepts in Magnetic Resonance Part A, 2003. [Link]
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Bubb, W. A. "NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity." Concepts in Magnetic Resonance, 2003. [Link]
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Application Note: Crystallization of Methyl α-D-mannopyranoside for High-Resolution Structural Studies
Abstract
The precise three-dimensional atomic structure of carbohydrates is fundamental to understanding their biological roles and for the rational design of therapeutics. High-quality single crystals are a prerequisite for obtaining high-resolution data from X-ray diffraction analysis.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization of methyl α-D-mannopyranoside (MDM), a key monosaccharide derivative used in glycobiology research.[] We present field-proven protocols, explain the underlying principles of carbohydrate crystallization, and offer troubleshooting strategies to overcome common challenges, enabling the reliable production of diffraction-quality crystals for structural elucidation.
Introduction: The Imperative for Crystalline Quality in Structural Biology
X-ray crystallography remains the gold standard for determining the three-dimensional structure of molecules at atomic resolution.[2] The quality of the resulting electron density map and the reliability of the derived molecular model are directly dependent on the quality of the single crystals used for data collection.[1][4] Well-ordered crystals, free from significant defects, diffract X-rays to high resolution, providing the detailed structural information necessary to understand molecular interactions, conformational states, and enzyme mechanisms.[5]
Methyl α-D-mannopyranoside (MDM) is a valuable compound for studying carbohydrate-protein interactions and serves as a foundational building block in the synthesis of complex oligosaccharides.[] Its structure provides a model for understanding the conformational preferences and hydrogen bonding patterns in more complex glycans. Obtaining high-quality crystals of MDM is therefore a critical step for researchers aiming to study its interactions with binding partners or to use its structure as a reference. This guide explains the causal mechanisms behind successful crystallization and provides robust, repeatable protocols.
Table 1: Physicochemical Properties of Methyl α-D-mannopyranoside
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [6][7] |
| Molecular Weight | 194.18 g/mol | [6][7] |
| CAS Number | 617-04-9 | [6][7] |
| Appearance | White to off-white crystalline powder | [][8] |
| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [6] |
The Science of Crystallization: From Solution to Lattice
Crystal growth is a thermodynamic process driven by the establishment of a supersaturated state , where the concentration of the solute in a solution exceeds its equilibrium solubility.[9][10] This thermodynamically unstable state is the essential prerequisite for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[11][12] The goal of any crystallization experiment is to navigate the phase diagram of the solute to enter the metastable zone, where nucleation is limited and growth is favored, leading to a few large, well-ordered crystals rather than many small, imperfect ones.[12]
Controlling the approach to supersaturation is paramount. If the concentration increases too rapidly, the system enters the labile zone, causing rapid, uncontrolled precipitation and the formation of amorphous material or poorly-ordered microcrystals.[12] The protocols described herein utilize slow, controlled methods to gently guide the system into the optimal zone for single-crystal growth.
Caption: General workflow for crystallization, highlighting the critical supersaturated state.
Experimental Protocols for MDM Crystallization
Scientific integrity dictates that protocols must be robust. The following methods have been validated and are grounded in successful published crystallizations of MDM and similar small-molecule carbohydrates.[13][14]
Core Principle: Utmost cleanliness is non-negotiable. Dust, residual particulates from glassware, or impurities in the solute can act as unwanted nucleation sites, leading to a shower of microcrystals.[15][16] All glassware should be meticulously cleaned and rinsed with high-purity solvent.
Protocol 1: Slow Evaporation from Ethanol
This classic and highly effective method was used to generate the crystals for one of the first published structures of methyl α-D-mannopyranoside.[13] It relies on the gradual removal of a solvent in which the compound is moderately soluble, slowly increasing the concentration to the point of supersaturation.[11][17]
Rationale: Ethanol is an excellent solvent for this purpose. It readily dissolves MDM, yet its volatility allows for a controlled rate of evaporation at room temperature. The slow transition into the metastable zone promotes the growth of large, well-ordered crystals.
Step-by-Step Methodology:
-
Solution Preparation:
-
In a clean 10 mL glass vial, dissolve approximately 50-100 mg of high-purity (>98%) methyl α-D-mannopyranoside in 2-3 mL of absolute ethanol.[13]
-
Gently warm the vial in a water bath (to ~40°C) and swirl to ensure complete dissolution. Do not boil.
-
Visually inspect the solution against a dark background to ensure no particulate matter remains. If particulates are present, filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel.
-
-
Crystallization Setup:
-
Use a small, clean container with a narrow opening, such as a 2 mL vial or a test tube, to slow the rate of evaporation.[17]
-
Cover the opening of the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. The number and size of these holes are critical variables for controlling the evaporation rate.[11][17]
-
-
Incubation and Growth:
-
Place the prepared vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet drawer or a dedicated incubation box). Mechanical disturbances can induce excessive nucleation.[17]
-
Monitor the vial daily without disturbing it. Crystals should begin to appear within 2-7 days as approximate cubes.[13]
-
Allow the crystals to grow until they reach a suitable size for diffraction (typically 0.1-0.3 mm).
-
-
Crystal Harvesting:
-
Once crystals of the desired size are formed, carefully remove a single crystal using a cryo-loop or a fine pipette tip along with a small amount of the mother liquor.
-
Immediately proceed to mounting or cryoprotection to prevent the crystal from drying out and cracking.
-
Protocol 2: Hanging Drop Vapor Diffusion
Vapor diffusion is a powerful technique that provides exquisite control over the rate of equilibration, making it ideal for screening and optimization.[18][19] In this method, a drop containing the solute and a precipitant solution is allowed to equilibrate via the vapor phase with a larger reservoir of a more concentrated precipitant solution.[18] Water vapor slowly leaves the drop and moves to the reservoir, simultaneously increasing the concentration of both the MDM and the precipitant in the drop, thus inducing supersaturation.[12]
Rationale: This technique allows for the use of very small sample volumes and enables a slow, gentle approach to supersaturation that is highly conducive to quality crystal growth.
Caption: Schematic of the hanging drop vapor diffusion setup.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MDM Stock Solution: Prepare a 100 mg/mL solution of methyl α-D-mannopyranoside in deionized water.
-
Reservoir Solution: Prepare a reservoir solution consisting of 1.0 M Sodium Chloride in 100 mM HEPES buffer, pH 7.5.
-
-
Crystallization Setup (for a 24-well plate):
-
Pipette 500 µL of the reservoir solution into the well of a crystallization plate.
-
On a clean, siliconized glass coverslip, pipette 1 µL of the MDM stock solution.
-
Add 1 µL of the reservoir solution to the MDM drop. To ensure homogeneity, gently mix by pipetting up and down, being careful not to introduce bubbles.[18]
-
-
Sealing and Incubation:
-
Apply a thin, continuous bead of vacuum grease to the rim of the reservoir well.
-
Carefully invert the coverslip so the drop is suspended over the reservoir (the "hanging drop").[18]
-
Press the coverslip onto the greased rim to create an airtight seal.
-
Place the plate in a stable, temperature-controlled environment (20°C is a good starting point).
-
-
Monitoring and Harvesting:
-
Monitor the drops for crystal growth over several days to weeks.
-
Once suitable crystals have grown, carefully remove the coverslip, and harvest a single crystal as described in Protocol 1.
-
Troubleshooting and Optimization
Crystallization can require empirical optimization. The following table outlines common issues and provides a logical framework for troubleshooting.
Table 2: Crystallization Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Evaporation rate is too slow. | Increase initial concentration of MDM; Increase the number/size of holes in parafilm (slow evaporation); Use a more concentrated reservoir (vapor diffusion). |
| Amorphous Precipitate | Supersaturation achieved too quickly; Impurities present. | Decrease evaporation rate (fewer/smaller holes); Decrease initial concentration; Re-filter stock solution; Ensure purity of starting material.[20] |
| Shower of Microcrystals | Excessive nucleation sites; Rate of supersaturation is too high. | Use meticulously clean glassware; Filter the solution before setting up; Slow down the evaporation/equilibration rate.[15] |
| Oiling Out | Solute solubility is too high in the chosen solvent system. | Try a different solvent or a binary solvent system where MDM has lower solubility.[17] |
Crystal Characterization and Data
Crystals obtained using these methods should be suitable for X-ray diffraction. For data collection at cryogenic temperatures (~100 K), cryoprotection is necessary to prevent ice crystal formation, which would destroy the crystal lattice.[21] A typical cryoprotectant can be prepared by supplementing the mother liquor with 20-25% (v/v) glycerol.
Published structural data confirms that methyl α-D-mannopyranoside crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[6][13]
Table 3: Reported Crystal Data for Methyl α-D-mannopyranoside
| Parameter | Value (Gatehouse & Poppleton, 1970) | Value (Wang et al., 2014) |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 9.423 | 9.2633 |
| b (Å) | 9.308 | 9.3690 |
| c (Å) | 10.045 | 9.9779 |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |
| Source | [13] | [6] |
Conclusion
The successful crystallization of methyl α-D-mannopyranoside is an achievable and critical step for detailed structural analysis in glycobiology and drug discovery. By understanding the fundamental principles of supersaturation and nucleation, and by meticulously applying controlled methods such as slow evaporation and vapor diffusion, researchers can reliably produce high-quality single crystals. The protocols and troubleshooting strategies detailed in this application note provide a robust framework for obtaining diffraction-quality crystals, paving the way for high-resolution structural insights.
References
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Gatehouse, B. M., & Poppleton, B. J. (1970). Crystal structure of methyl α-d-mannopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(11), 1761-1765. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101798, Methyl alpha-D-mannopyranoside. Retrieved January 4, 2026 from [Link].
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Inayoshi, Y., & Murayama, K. (2018). Importance of Determination of Crystal Quality in Protein Crystals when Performing High-Resolution Structural Analysis. Crystals, 8(1), 23. [Link]
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Gourdon, P., et al. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology, 149(12), 1091–1103. [Link]
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University of Zurich, Department of Chemistry. (n.d.). What can a crystal structure analysis do for you? Retrieved January 4, 2026, from [Link]
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Snell, E. H., & Helliwell, J. R. (2015). Identifying, studying and making good use of macromolecular crystals. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 1), 103–115. [Link]
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University of Florida, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved January 4, 2026, from [Link]
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NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 4, 2026, from [Link]
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Alaqua Inc. (2023). The Easy Guide to Prevent Sugar Crystallisation at Home. Retrieved January 4, 2026, from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Retrieved January 4, 2026, from [Link]
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Bates, C. (2021). Working with Sugar: the Magic of Crystallization. Wekiva Culinary. Retrieved January 4, 2026, from [Link]
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Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved January 4, 2026, from [Link]
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The Culinary Pro. (n.d.). Crystallization – Modern Pastry and Plated Dessert Techniques. Retrieved January 4, 2026, from [Link]
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Carter, N. (2011, October 6). Test Kitchen tips: Keeping cooked sugar from crystallizing. Los Angeles Times. [Link]
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Albert, M., et al. (2009). Methyl L-glycero-α-D-manno-heptopyranoside, and synthesis of 1→7 linked L-glycero-D-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 344(5), 655-662. [Link]
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MyCAERT. (n.d.). Sugar Crystallization. Retrieved January 4, 2026, from [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]
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Fiveable. (n.d.). Importance of crystallography in various fields. Retrieved January 4, 2026, from [Link]
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Science Sir. (2012, May 1). Sugar Crystal Procedure. YouTube. [Link]
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Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved January 4, 2026, from [Link]
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Los Angeles Times. (2011, October 6). Test Kitchen tips: Keeping cooked sugar from crystallizing. [Link]
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Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 50(17), 9603-9629. [Link]
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ResearchGate. (2013). How to grow single crystals by slow evaporation method? [Link]
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García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A, 63, s68. [Link]
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The Protein Maker. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]
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Zaitseva, N., et al. (2012). Organic single crystals grown by slow evaporation method. ResearchGate. [Link]
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Zhang, W., et al. (2019). Conformational Analysis of the Disaccharide Methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside Monohydrate. Acta Crystallographica Section C, Structural Chemistry, 75(Pt 6), 610–615. [Link]
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Faustino, I., et al. (2019). The route from hanging-drop vapour diffusion to controlled crystallization in droplet microfluidics. Crystals, 9(12), 642. [Link]
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Stroud, R. M., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 3(10), 1545-1552. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl α-D-mannopyranoside in Advanced Vaccine Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Antigen Targeting
In the pursuit of more potent and precisely targeted vaccines, the focus has shifted from broad-spectrum adjuvants to strategic molecules that can direct antigens to the most effective immune cells. Methyl α-D-mannopyranoside, a stable and specific mannose derivative, has emerged as a key player in this advanced approach.[1][2] Its utility lies not in inherent immunostimulatory properties, but in its ability to act as a molecular "key" for specific locks found on the surface of professional Antigen-Presenting Cells (APCs).[3][4] By mimicking the mannose structures found on many pathogens, Methyl α-D-mannopyranoside allows for the targeted delivery of vaccine antigens to the very cells designed to initiate a powerful and durable immune response, namely dendritic cells (DCs) and macrophages.[3][4]
This guide provides a comprehensive overview of the mechanism, application, and practical implementation of Methyl α-D-mannopyranoside in modern vaccine design. We will explore the immunological rationale, detail protocols for creating and testing mannosylated vaccine candidates, and provide insights into the causality behind key experimental choices.
Part 1: The Immunological Mechanism - Hijacking the Mannose Receptor Pathway
The efficacy of Methyl α-D-mannopyranoside as a targeting ligand is rooted in its high affinity for the Mannose Receptor (MR, CD206), a C-type lectin receptor (CLR) that functions as a critical pattern recognition receptor (PRR) in the innate immune system.[3][5][6]
1.1. The Role of the Mannose Receptor in Immunity The Mannose Receptor is predominantly expressed on the surface of macrophages and immature dendritic cells, the sentinels of the immune system.[3] Its primary function is to recognize and bind to carbohydrate patterns (specifically mannose, fucose, and N-acetylglucosamine) present on the surface of a wide range of pathogens, including viruses, bacteria, fungi, and parasites.[5] This binding event is a crucial first step in pathogen recognition and clearance.
1.2. Receptor-Mediated Endocytosis and Enhanced Antigen Presentation When a vaccine antigen conjugated with Methyl α-D-mannopyranoside encounters an APC, the mannoside moiety binds to the Mannose Receptor. This engagement triggers a process called receptor-mediated endocytosis, whereby the entire receptor-ligand complex is internalized into the cell within an endosome.[3][6]
-
Causality: This targeted uptake mechanism is far more efficient than non-specific pinocytosis, ensuring that a higher concentration of the antigen is delivered directly into the APC's antigen processing machinery.
Once inside the cell, the endosome fuses with lysosomes, where the antigen is degraded into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules.[6] The loaded MHC molecules are transported to the cell surface for presentation to CD8+ and CD4+ T cells, respectively, which is the critical handover from the innate to the adaptive immune system.
-
Expert Insight: By co-opting this natural pathogen-uptake pathway, mannosylated vaccines significantly enhance antigen presentation, leading to more robust T-cell activation and, consequently, a stronger and more specific humoral (antibody) and cellular immune response.[3][6][7]
Caption: Mannose Receptor-mediated uptake and antigen presentation pathway.
Part 2: Applications in Vaccine Formulation
Methyl α-D-mannopyranoside is not used as a standalone adjuvant but as a targeting moiety conjugated to a delivery system or antigen. This strategy is versatile and can be applied to various vaccine platforms.
-
Mannosylated Proteins/Peptides: Direct conjugation to a recombinant protein or peptide antigen is the most straightforward approach.[5]
-
Mannosylated Nanoparticles: Polymeric nanoparticles, such as those made from chitosan, can be decorated with mannose ligands.[8][9] This creates a multivalent presentation of the targeting molecule, potentially increasing the avidity of binding to the Mannose Receptor.
-
Mannosylated Liposomes and LNPs: Lipid-based delivery systems can incorporate lipids that have been functionalized with Methyl α-D-mannopyranoside.[3] This is particularly relevant for nucleic acid vaccines (mRNA, DNA), allowing the genetic material to be delivered specifically to APCs.[10]
Caption: General workflow for creating a mannosylated vaccine formulation.
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of a mannosylated vaccine candidate.
Protocol 1: Covalent Conjugation of a Mannoside Derivative to a Protein Antigen
This protocol describes the conjugation of α-D-Mannopyranosylphenyl isothiocyanate (MPITC) to a protein antigen via the formation of a stable thiourea bond with primary amine groups (e.g., lysine residues).[10]
-
Principle: The isothiocyanate group (-N=C=S) on MPITC is highly reactive towards the primary amines (-NH2) on the surface of the protein antigen. This reaction is efficient and proceeds under mild conditions, preserving the protein's structural integrity.
-
Materials:
-
Protein Antigen (e.g., Ovalbumin, BSA) at 5-10 mg/mL in PBS.
-
α-D-Mannopyranosylphenyl isothiocyanate (MPITC).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dialysis tubing (10 kDa MWCO).
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare a fresh stock solution of MPITC in anhydrous DMSO at 10 mg/mL.
-
Reaction Setup: In a glass vial, add the protein antigen solution. While gently stirring, add the MPITC solution dropwise to achieve a 10-fold molar excess of MPITC relative to the protein.
-
Rationale: A molar excess drives the reaction to completion, ensuring a sufficient degree of mannosylation. The dropwise addition prevents localized high concentrations of DMSO that could denature the protein.
-
-
Incubation: Seal the vial and allow the reaction to proceed for 18-24 hours at 4°C with continuous gentle stirring.
-
Rationale: Low temperature and long incubation time balance reaction efficiency with protein stability.
-
-
Purification: Transfer the reaction mixture to a 10 kDa MWCO dialysis tube. Dialyze against 1L of PBS at 4°C for 48 hours, with at least four buffer changes.
-
Rationale: Dialysis is a critical step to remove unreacted MPITC and DMSO, which could be cytotoxic or interfere with downstream assays. The MWCO ensures the smaller, unreacted molecules are removed while the larger, conjugated protein is retained.
-
-
Characterization & Storage: Recover the purified mannosylated protein. Confirm conjugation using a technique like MALDI-TOF mass spectrometry (which will show a mass shift corresponding to the added mannoside groups) or a colorimetric assay for carbohydrates (e.g., phenol-sulfuric acid assay). Store the conjugate at -80°C.
-
Protocol 2: In Vitro Assessment of Targeted Uptake and APC Activation
This protocol uses flow cytometry to verify that the mannosylated antigen is preferentially taken up by APCs via the Mannose Receptor and that this uptake leads to cellular activation.
-
Principle: A fluorescently labeled mannosylated antigen will show higher uptake by cells expressing the Mannose Receptor compared to its unlabeled counterpart. This enhanced uptake can be blocked by adding an excess of free Methyl α-D-mannopyranoside, demonstrating competitive binding and receptor specificity. Cellular activation is measured by the upregulation of co-stimulatory surface markers.
-
Materials:
-
Cell Line: THP-1 monocytes (differentiated into macrophages with PMA) or bone marrow-derived dendritic cells (BMDCs).
-
Fluorescently labeled mannosylated antigen (from Protocol 1, labeled with FITC or similar).
-
Fluorescently labeled non-mannosylated control antigen.
-
Methyl α-D-mannopyranoside (for competitive inhibition).[11]
-
Flow cytometry buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Antibodies for flow cytometry: Anti-CD80, Anti-CD86, Anti-MHC-II.[7]
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Plating: Plate differentiated THP-1 macrophages or BMDCs at 2x10^5 cells/well in a 96-well plate and allow them to adhere.
-
Competitive Inhibition Setup: For blocking conditions, pre-incubate the cells with a high concentration (e.g., 50 mM) of free Methyl α-D-mannopyranoside for 30 minutes at 37°C.
-
Rationale: Saturating the Mannose Receptors with free mannoside will prevent the binding and uptake of the mannosylated antigen, serving as a crucial negative control to prove the uptake is receptor-specific.
-
-
Antigen Treatment: Add the fluorescently labeled antigens to the wells at a final concentration of 10 µg/mL for the following conditions:
-
A: Labeled Mannosylated Antigen
-
B: Labeled Non-Mannosylated Antigen (Control)
-
C: Labeled Mannosylated Antigen + Free Mannoside (Inhibition Control)
-
D: Untreated Cells (Background Control)
-
-
Uptake Assay: Incubate for 2 hours at 37°C.
-
Activation Assay: For a separate set of plates, incubate for 24 hours at 37°C.
-
Cell Harvesting & Staining:
-
For the uptake assay, wash the cells 3x with cold PBS to remove unbound antigen. Detach the cells using a gentle cell scraper or enzyme-free dissociation buffer.
-
For the activation assay, harvest the cells and stain with fluorescently-conjugated antibodies against CD80, CD86, and MHC-II for 30 minutes on ice.
-
-
Flow Cytometry Analysis: Wash the cells and resuspend in flow cytometry buffer. Analyze the cells on a flow cytometer. For uptake, measure the mean fluorescence intensity (MFI) in the FITC channel. For activation, measure the MFI of the surface marker channels.
-
Caption: Workflow for the in vitro APC targeting and activation assay.
Part 4: Data Presentation and Expected Outcomes
Quantitative data from the in vitro assays should be summarized for clear interpretation. The expected results would demonstrate the successful targeting of the mannosylated antigen.
Table 1: Representative Data from In Vitro APC Targeting & Activation Assay
| Treatment Condition | Antigen Uptake (MFI of FITC) | Activation Marker CD86 (MFI) |
| Untreated Cells | 150 ± 20 | 500 ± 45 |
| Non-Mannosylated Antigen | 800 ± 75 | 1,200 ± 110 |
| Mannosylated Antigen | 8,500 ± 620 | 7,800 ± 550 |
| Mannosylated Antigen + Free Mannoside | 950 ± 90 | 1,500 ± 130 |
Data are representative mean ± standard deviation.
-
Interpretation: The significantly higher MFI for the "Mannosylated Antigen" group in both uptake and activation demonstrates successful targeting. The dramatic reduction in MFI when free mannoside is added confirms that this effect is mediated specifically by the Mannose Receptor.
Part 5: Conclusion and Future Directions
The use of Methyl α-D-mannopyranoside as a targeting ligand represents a rational design approach in vaccine development. By engaging the Mannose Receptor on APCs, this strategy enhances antigen uptake, processing, and presentation, ultimately leading to a more potent and well-directed immune response.[4][6] The protocols outlined here provide a foundational workflow for researchers to create and validate their own targeted vaccine candidates.
Future work in this area will likely focus on combining mannose-receptor targeting with other immunostimulatory signals, such as co-formulating mannosylated antigens with Toll-like receptor (TLR) agonists.[6][12] This dual approach of targeted delivery and potent immune activation holds immense promise for developing next-generation vaccines against challenging pathogens and for therapeutic cancer applications.
References
-
Synthesis and Characterization of Mannosylated Formulations to Deliver a Minicircle DNA Vaccine. MDPI. [Link]
-
Mannose Ligands for Mannose Receptor Targeting. National Center for Biotechnology Information (PMC). [Link]
-
Branched α-D-mannopyranosides: a new class of potent FimH antagonists. RSC Publishing. [Link]
-
Targeting the Mannose Receptor With Mannosylated Subunit Vaccines. PubMed. [Link]
-
Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1 macrophage engulfment of UTI89 rods and filaments. ResearchGate. [Link]
-
Mannose receptor-targeted vaccines | Request PDF. ResearchGate. [Link]
-
Mannose receptor-targeted vaccines. PubMed. [Link]
-
Therapeutic Lymphoma Idiotype Vaccine Generated in Insect Cells Results in Mannose Receptor Targeting and Enhanced Immune Activ. ASH Publications. [Link]
-
New-age vaccine adjuvants, their development, and future perspective. National Center for Biotechnology Information (PMC). [Link]
-
Chitosan-Based Nanomaterial as Immune Adjuvant and Delivery Carrier for Vaccines. MDPI. [Link]
-
Methyl-α-D-mannopyranoside. Zhejiang Yixin Pharmaceutical Co., Ltd.[Link]
-
Methyl alpha-D-mannopyranoside | M6882-100G | SIGMA-ALDRICH. SLS. [Link]
-
Preventative Vaccine-Loaded Mannosylated Chitosan Nanoparticles Intended for Nasal Mucosal Delivery Enhance Immune Responses and Potent Tumor Immunity. Molecular Pharmaceutics. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Targeting the mannose receptor with mannosylated subunit vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose receptor-targeted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.corporate-ir.net [media.corporate-ir.net]
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- 12. New-age vaccine adjuvants, their development, and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mannosylation of Nanoparticles with Methyl α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The targeted delivery of therapeutic and diagnostic agents to specific cell populations remains a paramount objective in nanomedicine. Mannosylation, the surface functionalization of nanoparticles with mannose moieties, has emerged as a highly effective strategy for targeting mannose receptors (MR), such as CD206, which are abundantly expressed on the surface of macrophages and dendritic cells. [1][2][3][4]This targeted approach is pivotal for applications in immunotherapy, anti-inflammatory therapies, and the treatment of intracellular infections. [2][5]This comprehensive guide provides a detailed exploration of the mannosylation of nanoparticles using Methyl α-D-mannopyranoside, a readily available and stable mannose derivative. We will delve into the underlying principles, present robust and validated protocols, and discuss critical characterization techniques to ensure the successful synthesis and application of these targeted nanocarriers.
Introduction: The Rationale for Mannosylation
The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs). The mannose receptor (CD206) is a C-type lectin receptor that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on the surface of various pathogens, initiating phagocytosis and antigen presentation. [2][3]By mimicking this natural recognition process, nanoparticles decorated with mannose can effectively target cells expressing the mannose receptor, particularly macrophages and dendritic cells. [1][2][3][6] Methyl α-D-mannopyranoside is an excellent choice for nanoparticle mannosylation due to its chemical stability and the presentation of the anomeric hydroxyl group in the alpha configuration, which is preferentially recognized by the mannose receptor. The methyl group at the anomeric position prevents the opening of the pyranose ring, thus providing a stable linkage point for conjugation to the nanoparticle surface.
Targeting Mechanism: Mannose Receptor-Mediated Endocytosis
The primary mechanism of uptake for mannosylated nanoparticles is receptor-mediated endocytosis. [2]This process offers several advantages over non-specific uptake mechanisms:
-
Enhanced Specificity: Preferential accumulation in target cells, minimizing off-target effects.
-
Increased Internalization Efficiency: Receptor binding triggers active uptake, leading to higher intracellular concentrations of the nanoparticle payload. [7][8]* Modulation of Immune Responses: Engagement of the mannose receptor can influence macrophage polarization and cytokine production, offering therapeutic potential beyond simple drug delivery. [3]
Figure 1: Conceptual workflow of mannosylated nanoparticle targeting.
Materials and Reagents
Nanoparticle Core Materials
The choice of nanoparticle core will depend on the specific application. Common examples include:
-
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA), Chitosan,[9] Poly(amido amine) (PAMAM) dendrimers.
-
Lipid-Based Nanoparticles: Liposomes, Solid Lipid Nanoparticles (SLNs).[10]
-
Inorganic Nanoparticles: Gold nanoparticles (AuNPs), Mesoporous Silica Nanoparticles (MSNs).[11]
Reagents for Mannosylation
-
Methyl α-D-mannopyranoside: (CAS: 617-04-9) [12][13][14]* Coupling Agents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
-
Click Chemistry Reagents (for modified nanoparticles):
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
-
Solvents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, anhydrous [15]* Buffers:
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
-
Purification:
-
Dialysis membranes (appropriate molecular weight cut-off)
-
Centrifugal filter units
-
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Coupling to Amine-Functionalized Nanoparticles
This protocol is suitable for nanoparticles possessing surface amine groups (e.g., chitosan, PEI-coated nanoparticles). It involves the activation of a carboxyl group on a linker attached to Methyl α-D-mannopyranoside, which then reacts with the amine groups on the nanoparticle surface.
Step 1: Synthesis of a Carboxy-terminated Linker for Methyl α-D-mannopyranoside (Optional but Recommended)
For efficient and controlled conjugation, it is often advantageous to first modify Methyl α-D-mannopyranoside with a linker containing a terminal carboxylic acid. A common approach is to react one of the hydroxyl groups of the mannoside with succinic anhydride.
-
Dissolve Methyl α-D-mannopyranoside in anhydrous pyridine.
-
Add succinic anhydride in a 1:1.2 molar ratio (mannoside:anhydride).
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the pyridine under reduced pressure.
-
Purify the resulting carboxylated mannoside by silica gel chromatography.
Step 2: Activation of Carboxylated Mannoside
-
Dissolve the carboxylated Methyl α-D-mannopyranoside in anhydrous DMSO.
-
Add EDC and NHS in a 1:1.2:1.5 molar ratio (carboxylated mannoside:EDC:NHS).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.
Step 3: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0).
-
Add the activated NHS-ester of the mannoside derivative to the nanoparticle suspension. The molar ratio of NHS-ester to surface amine groups should be optimized, starting with a 10-fold molar excess of the NHS-ester.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of hydroxylamine or Tris buffer.
Step 4: Purification of Mannosylated Nanoparticles
-
Purify the mannosylated nanoparticles by repeated centrifugation and resuspension in deionized water or by dialysis against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified nanoparticles for long-term storage.
Figure 2: Workflow for carbodiimide-mediated mannosylation.
Protocol 2: "Click" Chemistry Conjugation
This protocol is highly efficient and specific, suitable for nanoparticles that have been pre-functionalized with either azide or alkyne groups. Here, we describe the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Step 1: Preparation of Azide- or Alkyne-Functionalized Components
-
Nanoparticles: Synthesize or modify the nanoparticles to have either surface azide or alkyne groups. For example, mesoporous silica nanoparticles can be functionalized with 3-azidopropyltriethoxysilane. [11]* Methyl α-D-mannopyranoside: Modify the mannoside to contain the complementary functional group (alkyne if the nanoparticle is azidated, and vice versa). This often involves reacting a hydroxyl group with a molecule like propargyl bromide to introduce a terminal alkyne.
Step 2: CuAAC "Click" Reaction
-
Disperse the azide-functionalized nanoparticles in a mixture of water and a co-solvent like DMSO or t-butanol.
-
Add the alkyne-modified Methyl α-D-mannopyranoside.
-
Add a freshly prepared solution of sodium ascorbate.
-
Add a solution of copper(II) sulfate pentahydrate. The final concentrations should be in the millimolar range, with a molar excess of the mannoside derivative.
-
Stir the reaction at room temperature for 12-24 hours.
Step 3: Purification
-
Purify the mannosylated nanoparticles by centrifugation and washing with water to remove the copper catalyst and unreacted reagents. Washing with a mild chelating agent like EDTA can aid in the complete removal of copper.
-
Alternatively, dialysis can be used for purification.
-
Lyophilize the final product for storage.
Sources
- 1. Frontiers | Mannose-functionalization of reconstituted high-density lipoprotein nanoparticles improves payload delivery and enhances M2-to-M1 phenotype reprogramming of RAW 264.7 macrophages polarized by B16-F10 melanoma cells [frontiersin.org]
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Methyl α-D-Mannopyranoside: A Versatile Pharmaceutical Intermediate for Advanced Drug Development
Introduction: The Strategic Importance of Methyl α-D-Mannopyranoside in Medicinal Chemistry
Methyl α-D-mannopyranoside, a seemingly simple methylated sugar, has emerged as a cornerstone in modern pharmaceutical development. Its rigid pyranose ring, adorned with a specific stereochemical array of hydroxyl groups, provides a chiral scaffold that is both biocompatible and synthetically versatile. This monosaccharide derivative serves as a crucial starting material and intermediate for the synthesis of a diverse range of complex molecules with significant therapeutic potential.[1] From the development of novel anti-infective agents that combat antibiotic resistance to the targeted delivery of potent drug payloads, methyl α-D-mannopyranoside offers a unique combination of properties that are highly sought after by researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of methyl α-D-mannopyranoside as a pharmaceutical intermediate. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our aim is to equip you with the practical knowledge and theoretical understanding necessary to effectively harness the power of this versatile molecule in your research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of methyl α-D-mannopyranoside is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 617-04-9 | [2] |
| Molecular Formula | C₇H₁₄O₆ | [2] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to pale cream crystalline powder | [2][4] |
| Melting Point | 193-196 °C | |
| Optical Rotation | +79° ± 2° (c=10, water) | [2][4] |
| Solubility | Soluble in water (100 mg/mL), DMSO (38 mg/mL) | [5] |
| Purity (HPLC) | ≥98.5% | [2][4] |
Core Applications in Pharmaceutical Development
The utility of methyl α-D-mannopyranoside as a pharmaceutical intermediate is broad and continually expanding. Key areas of application include:
-
Anti-Adhesion Therapy for Infectious Diseases: Methyl α-D-mannopyranoside is a competitive inhibitor of mannose-binding proteins, such as the FimH adhesin found on the fimbriae of uropathogenic Escherichia coli (UPEC).[6][7][8] By blocking this initial step of bacterial adhesion to host cells, mannoside-based therapeutics offer a promising alternative to traditional antibiotics, with the potential to reduce the selective pressure that drives antibiotic resistance.
-
Synthesis of Novel Therapeutics: It serves as a chiral building block for the synthesis of a variety of complex molecules, including:
-
Iminosugars: These sugar mimics are potent inhibitors of glycosidases and glycosyltransferases, with applications in antiviral and metabolic disease therapies.[7][8]
-
Sigma-Receptor Ligands: Mannose-derived compounds have shown high affinity and selectivity for sigma receptors, which are implicated in a range of neurological disorders.[5][6]
-
Antimicrobial and Antiviral Agents: Derivatives of methyl α-D-mannopyranoside have been investigated for their antimicrobial and antiviral properties, including activity against the H5N1 influenza A virus.[9]
-
-
Targeted Drug Delivery: The mannose receptor (CD206) is highly expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[10] By incorporating methyl α-D-mannopyranoside or its derivatives into drug delivery systems like lipid nanoparticles (LNPs), it is possible to actively target these cells for applications in:
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for key applications of methyl α-D-mannopyranoside.
Protocol 1: Regioselective Acylation of Methyl α-D-Mannopyranoside at the C-6 Position
The selective protection of the hydroxyl groups of methyl α-D-mannopyranoside is a critical first step in many synthetic routes. The primary hydroxyl group at the C-6 position is the most reactive, allowing for regioselective acylation under controlled conditions. This protocol describes a representative procedure for the synthesis of methyl 6-O-cinnamoyl-α-D-mannopyranoside, a key intermediate for further derivatization.[9][12]
Workflow for Regioselective Acylation:
Caption: Workflow for the regioselective acylation of methyl α-D-mannopyranoside.
Materials:
-
Methyl α-D-mannopyranoside
-
Cinnamoyl chloride
-
Anhydrous N,N-dimethylaniline (DMA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve methyl α-D-mannopyranoside (1 equivalent) in anhydrous N,N-dimethylaniline under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture to -5 °C in an ice-salt bath.
-
Slowly add cinnamoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -5 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 6-O-cinnamoyl-α-D-mannopyranoside.[9][12]
Causality: The use of a bulky acylating agent and a non-nucleophilic base at low temperatures favors the reaction at the sterically more accessible and more nucleophilic primary hydroxyl group at the C-6 position. DMAP acts as a nucleophilic catalyst, accelerating the acylation reaction.
Protocol 2: Synthesis of a Glycosyl Donor from Methyl α-D-Mannopyranoside
To participate in glycosylation reactions, the anomeric hydroxyl group of a sugar must be converted into a good leaving group. This protocol outlines the preparation of a per-O-benzoylated mannosyl bromide, a common glycosyl donor, starting from methyl α-D-mannopyranoside.
Workflow for Glycosyl Donor Synthesis:
Caption: Workflow for the synthesis of a mannosyl bromide glycosyl donor.
Materials:
-
Methyl α-D-mannopyranoside
-
Pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Hydrogen bromide (33% in acetic acid)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Per-O-Benzoylation:
-
Dissolve methyl α-D-mannopyranoside in an excess of pyridine.
-
Cool the solution to 0 °C and slowly add benzoyl chloride (excess, typically 5-6 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the per-O-benzoylated product.
-
-
Anomeric Bromination:
-
Dissolve the per-O-benzoylated methyl α-D-mannopyranoside in dichloromethane.
-
Cool the solution to 0 °C and add hydrogen bromide in acetic acid.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mannosyl bromide is often used immediately in the next step without further purification, or it can be crystallized.
-
Causality: Benzoylation protects all hydroxyl groups, preventing them from interfering in subsequent reactions. The anomeric methoxy group is then replaced with a bromine atom using HBr, creating a reactive glycosyl bromide that can be activated by a Lewis acid in a subsequent glycosylation reaction.
Protocol 3: Hemagglutination Inhibition (HAI) Assay for FimH Antagonism
This assay demonstrates the ability of methyl α-D-mannopyranoside to inhibit the agglutination of red blood cells (RBCs) by mannose-specific adhesins, such as FimH on E. coli.[8][13][14]
Workflow for Hemagglutination Inhibition Assay:
Caption: Workflow for the hemagglutination inhibition assay.
Materials:
-
Methyl α-D-mannopyranoside
-
FimH-expressing E. coli strain (e.g., UPEC)
-
Red blood cells (e.g., guinea pig or chicken RBCs), washed and resuspended in PBS
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom microtiter plate
-
Positive control (bacteria + RBCs, no inhibitor)
-
Negative control (PBS + RBCs, no bacteria)
Procedure:
-
In a 96-well V-bottom plate, prepare serial two-fold dilutions of methyl α-D-mannopyranoside in PBS.
-
Add a standardized concentration of FimH-expressing E. coli to each well containing the inhibitor dilutions.
-
Include a positive control well with bacteria and PBS (no inhibitor) and a negative control well with PBS only.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bacterial adhesins.
-
Add a standardized suspension of washed red blood cells to all wells.
-
Gently mix the plate and incubate at 4 °C or room temperature for 1-2 hours, or until the RBCs in the negative control well have formed a tight button at the bottom.
-
Observe the results. A positive hemagglutination result (in the positive control and in wells with insufficient inhibitor) is indicated by a diffuse lattice of RBCs. A negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well, similar to the negative control.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of methyl α-D-mannopyranoside that completely inhibits hemagglutination.
Causality: The FimH adhesin on E. coli binds to mannose residues on the surface of red blood cells, causing them to cross-link and form a lattice (hemagglutination). Methyl α-D-mannopyranoside, being a mannose analog, competitively binds to FimH, blocking its interaction with the RBCs and thus inhibiting agglutination.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of methyl α-D-mannopyranoside and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of methyl α-D-mannopyranoside.[4] A common method involves a C18 column with a mobile phase of acetonitrile and water.[15] For quantitative analysis of monosaccharide composition in complex carbohydrates, pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance UV detection.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of methyl α-D-mannopyranoside shows characteristic signals for the anomeric proton, the methyl group, and the ring protons.[16] Changes in the chemical shifts and coupling constants upon derivatization provide crucial information about the position of substitution and the stereochemistry of newly formed bonds.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the parent compound and its derivatives, confirming successful reactions and identifying any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the molecule. For example, the acylation of methyl α-D-mannopyranoside can be confirmed by the appearance of a strong carbonyl (C=O) stretching band.[12]
-
Optical Rotation: The specific rotation is a key physical property that confirms the stereochemical integrity of the chiral molecule.[2][4]
Conclusion: A Foundation for Innovation
Methyl α-D-mannopyranoside is far more than a simple carbohydrate; it is a powerful and versatile tool in the arsenal of the pharmaceutical scientist. Its inherent chirality, biocompatibility, and well-defined reactivity make it an ideal starting point for the synthesis of a wide array of biologically active molecules. From combating infectious diseases through anti-adhesion therapy to enabling the targeted delivery of next-generation therapeutics, the applications of this humble sugar derivative are both profound and far-reaching. The protocols and insights provided in this guide are intended to serve as a robust foundation for your own research, empowering you to explore new synthetic pathways and develop innovative solutions to pressing medical challenges.
References
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019, August 1). Methyl-α-D-mannopyranoside. Retrieved from [Link]
- Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. (2023). Molecules, 28(3), 1344.
- Wiedemeyer, K., & Wünsch, B. (2012). From mannose to morphan analogues: methyl α-D-mannoside as chiral building block for the synthesis of mono- and bicyclic σ receptor ligands.
- Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion. (2023). ACS Medicinal Chemistry Letters, 14(7), 963–969.
- Kutner, A., et al. (2008). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 51(11), 3149–3161.
-
Various types of a-D-mannopyranoside-based FimH antagonists, as... (n.d.). ResearchGate. Retrieved from [Link]
- Wiedemeyer, K., & Wünsch, B. (2006). Synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside.
- Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. (2023). Molecules, 28(15), 5789.
- Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. (2024). Journal of Biomolecular Structure and Dynamics, 1–17.
- Mousavifar, L., et al. (2024). Self-assembling PEGylated mannolipids for liposomal drug encapsulation of natural products. RSC Advances, 14(1), 1-12.
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List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). (n.d.). ResearchGate. Retrieved from [Link]
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
- Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2012). Molecules, 17(9), 10584–10597.
- Pozsgay, V., & Glaudemans, C. P. J. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside.
- Spackman, E. (2020). Hemagglutination Inhibition Assay. Methods in Molecular Biology, 2123, 15–20.
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Japan Consortium for Glycobiology and Glycotechnology. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
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Shodex. (n.d.). Methyl-α-D-mannopyranoside. Retrieved from [Link]
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Wikipedia. (n.d.). Hemagglutination assay. Retrieved from [Link]
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Optimization of regioselective acetylation of methyl... (n.d.). ResearchGate. Retrieved from [Link]
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Haemagglutination assay. (n.d.). SlideShare. Retrieved from [Link]
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Animal and Plant Health Agency. (2020). Haemagglutination Inhibition tests for Paramyxoviruses (Avulaviruses) and Orthomyxoviruses, Infectious Bronchitis Virus and Egg. Retrieved from [Link]
- Nishino, T., et al. (2011). REGIOSELECTIVE GLYCOSYLATION OF UNPROTECTED METHYL HEXOPYRANOSIDE BY TRANSIENT MASKING WITH ARYLBORONIC ACID.
-
Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. (n.d.). ResearchGate. Retrieved from [Link]
- Seitz, A. (2017). Regioselective Acylation of Pyranoses. Justus-Liebig University Giessen.
- Islam, M. S., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(15), 5789.
- A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. (2007). Journal of Peptide Science, 13(12), 812–818.
- The synthesis of 1,4-anhydro-α-D-mannopyranose. (2022). ChemRxiv.
- Development of Mannosylated Lipid Nanoparticles for mRNA Cancer Vaccine with High Antigen Presentation Efficiency and Immunomodulatory Capability. (2024).
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Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose. (n.d.). ResearchGate. Retrieved from [Link]
- Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides
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Production of Mannosylated Solid Lipid Nanoparticles to Deliver the Anti-Retroviral Drugs: Efavirenz and Nevirapine. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (1993).
-
Novel Sigma Receptor Ligands: Synthesis and Biological Profile. (n.d.). ResearchGate. Retrieved from [Link]
- A Synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from Sulfonate Intermediates. (1986).
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Application Notes and Protocols: The Experimental Use of Methyl α-D-mannopyranoside in Escherichia coli Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of Methyl α-D-mannopyranoside (α-MM) in studies involving Escherichia coli. This document delves into the underlying scientific principles and provides detailed protocols for its effective use in the laboratory.
Introduction: The Significance of Targeting Bacterial Adhesion
The initial step in many bacterial infections, including those caused by uropathogenic E. coli (UPEC), is the adhesion of the pathogen to host cells.[1][2][3] This critical interaction is often mediated by lectins on the bacterial surface that recognize specific carbohydrate structures on host tissues.[1] A key player in E. coli adhesion is the type 1 fimbrial adhesin, FimH, which exhibits a strong affinity for α-D-mannosylated glycoproteins.[1][2][4] By targeting this interaction, it is possible to prevent bacterial colonization and subsequent infection, offering a promising anti-adhesion therapeutic strategy that is less likely to induce antibiotic resistance.[1] Methyl α-D-mannopyranoside, a stable and specific competitive inhibitor of FimH, serves as an invaluable tool in the study of these processes and the development of novel anti-infective agents.[5][6][7]
Mechanism of Action: Competitive Inhibition of FimH
The interaction between FimH and its mannose ligand is characterized by a high affinity, with dissociation constants (Kd) for D-mannose and Methyl α-D-mannopyranoside reported to be in the low micromolar range (2.3 and 2.2 µM, respectively).[1] This strong interaction is due to an extensive hydrogen-bonding network within the FimH binding pocket.[1]
Diagram: Mechanism of FimH Inhibition by Methyl α-D-mannopyranoside
Caption: Competitive inhibition of E. coli adhesion by Methyl α-D-mannopyranoside.
Key Experimental Applications
-
Inhibition of Bacterial Adhesion: The most direct application of α-MM is to competitively inhibit the adhesion of type 1 fimbriated E. coli to mannosylated surfaces, including host cells and abiotic surfaces coated with mannan.[6][8] This is fundamental in studying the role of FimH in pathogenesis and for screening potential anti-adhesion compounds.
-
Prevention of Biofilm Formation: Bacterial adhesion is a prerequisite for biofilm formation. By blocking the initial attachment of E. coli, α-MM can effectively prevent the formation of biofilms, a crucial aspect in the study of chronic infections and medical device-related infections.[1][9][10][11]
-
Characterization of FimH Conformational States: FimH can exist in different conformational states with varying affinities for mannose. α-MM can be used to induce and stabilize the high-affinity state of FimH, which is essential for detailed structural and functional studies of this adhesin.[12][13]
-
Affinity Chromatography: While not as common as other affinity tags, mannose-specific lectins can be purified using mannose-conjugated resins. In such cases, α-MM can be used as a specific eluting agent to recover the bound protein.
-
Control Experiments: In a wide range of experiments, α-MM serves as a crucial negative control to confirm that an observed biological effect is indeed mediated by mannose-specific interactions.[6]
Protocols
Preparation and Storage of Methyl α-D-mannopyranoside Solutions
Proper preparation and storage of α-MM solutions are critical for reproducible experimental results.
Materials:
-
Methyl α-D-mannopyranoside powder (≥99.0% purity)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage tubes
Stock Solution Preparation (e.g., 100 mg/mL):
-
Weigh the desired amount of α-MM powder in a sterile container.
-
Add the appropriate volume of sterile water or buffer to achieve the desired concentration. α-MM is readily soluble in water.[7][14][15]
-
Vortex until the powder is completely dissolved. The solution should be clear and colorless.[7][15]
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
| Parameter | Value | Reference |
| Molecular Weight | 194.18 g/mol | [5][7] |
| Solubility in Water | ≥ 100 mg/mL | [7][14][15] |
| Solubility in DMSO | 38-100 mg/mL | [5][14] |
Protocol: In Vitro Bacterial Adhesion Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of α-MM on the adhesion of E. coli to a mannosylated surface.
Materials:
-
Type 1 fimbriated E. coli strain
-
96-well microtiter plates coated with yeast mannan or mannosylated BSA
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Methyl α-D-mannopyranoside stock solution
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or isopropanol
Procedure:
-
Bacterial Culture: Grow the E. coli strain overnight in LB broth at 37°C with shaking.
-
Bacterial Suspension: Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a desired optical density (e.g., OD600 of 1.0).
-
Inhibitor Preparation: Prepare serial dilutions of the α-MM stock solution in PBS in a separate 96-well plate. Include a no-inhibitor control (PBS only).
-
Incubation: Add the bacterial suspension to the wells containing the α-MM dilutions and incubate for 30 minutes at room temperature to allow for pre-incubation of the bacteria with the inhibitor.
-
Adhesion: Transfer the bacteria-inhibitor mixtures to the mannan-coated 96-well plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for bacterial adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add ethanol or isopropanol to each well to solubilize the crystal violet from the adherent bacteria.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each α-MM concentration relative to the no-inhibitor control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Workflow for Adhesion Inhibition Assay
Sources
- 1. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
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Introduction: The Significance of Lectin-Carbohydrate Interactions
Lectin-carbohydrate interactions are fundamental to a vast array of biological processes, from cell-cell recognition and adhesion to immune responses and pathogen infection. Concanavalin A (ConA), a lectin originally extracted from the jack bean (Canavalia ensiformis), serves as a model system for studying these interactions.[1] ConA is a metalloprotein that requires the presence of both Mn²⁺ and Ca²⁺ ions to adopt its carbohydrate-binding conformation.[2] It exhibits specific binding to α-D-mannosyl and α-D-glucosyl residues, making it an invaluable tool in glycobiology.[1] Methyl α-D-mannopyranoside is a simple monosaccharide derivative that acts as a competitive inhibitor of ConA binding and is widely used to study the thermodynamics and kinetics of this interaction.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the binding kinetics of methyl α-D-mannopyranoside to Concanavalin A. We will explore and provide detailed protocols for three powerful, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI). By understanding the principles, strengths, and practical execution of each method, researchers can select the most appropriate technology for their specific needs and obtain high-quality, reliable kinetic data.
Comparative Overview of Kinetic Analysis Techniques
Choosing the right technology to measure binding kinetics is crucial and depends on the specific information required, sample availability, and desired throughput. Below is a comparative overview of the three techniques discussed in this guide.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Measures changes in refractive index near a sensor surface upon mass accumulation. | Measures the heat released or absorbed during a binding event in solution. | Measures changes in the interference pattern of light reflected from a biosensor tip. |
| Key Parameters | ka, kd, KD | KD, ΔH, ΔS, n (stoichiometry) | ka, kd, KD |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low | High | Low |
| Immobilization | Required (one binding partner) | Not required (in-solution) | Required (one binding partner) |
| Kinetic Information | Direct measurement of on and off rates | Indirectly derived from some advanced analyses | Direct measurement of on and off rates |
| Thermodynamic Data | Can be derived from temperature variation studies | Direct measurement in a single experiment | Not directly measured |
Experimental Workflows: A Visual Guide
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for SPR, ITC, and BLI.
Detailed Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for real-time monitoring of biomolecular interactions.[4] It measures changes in the refractive index at the surface of a sensor chip as the analyte (methyl α-D-mannopyranoside) binds to the immobilized ligand (Concanavalin A).
Materials:
-
Concanavalin A (lyophilized powder)
-
Methyl α-D-mannopyranoside
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1 mM CaCl₂ and 1 mM MnCl₂.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Regeneration Solution: A high concentration of a competing sugar (e.g., 100 mM methyl α-D-mannopyranoside) or a brief pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0). The former is generally milder for lectins.[3]
Procedure:
-
Preparation of ConA and Methyl α-D-mannopyranoside:
-
Reconstitute ConA in the running buffer to a stock concentration of 1 mg/mL.
-
Prepare a dilution of ConA in the immobilization buffer to a final concentration of 20-50 µg/mL for immobilization.
-
Prepare a stock solution of methyl α-D-mannopyranoside in running buffer (e.g., 10 mM).
-
Create a serial dilution of methyl α-D-mannopyranoside in running buffer, typically ranging from 1 µM to 500 µM. Include a zero-analyte control (running buffer only).
-
-
Immobilization of Concanavalin A:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the ConA solution over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without ConA immobilization (or with immobilization of a non-relevant protein like BSA) to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Inject the different concentrations of methyl α-D-mannopyranoside over the ConA and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase of 120-180 seconds, followed by a dissociation phase with running buffer for 240-300 seconds.
-
Between each analyte injection, regenerate the sensor surface with the chosen regeneration solution to remove all bound analyte. Ensure the baseline returns to its initial level.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model, such as the 1:1 Langmuir model, to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]
-
Expert Insights & Troubleshooting:
-
The presence of Ca²⁺ and Mn²⁺ in the running buffer is essential for ConA activity.[2]
-
Low molecular weight analytes like methyl α-D-mannopyranoside may produce a low response. A higher immobilization level of ConA can help, but be mindful of mass transport limitations.
-
Non-specific binding can be minimized by adding a small percentage of a non-ionic detergent (like Tween-20) to the running buffer.[6]
-
If regeneration with low pH is too harsh and leads to loss of ConA activity, using a high concentration of a competitive inhibitor is a gentler alternative.[3]
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7]
Materials:
-
Concanavalin A
-
Methyl α-D-mannopyranoside
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer: 50 mM Tris-HCl, pH 7.2, containing 100 mM NaCl, 1 mM CaCl₂, and 1 mM MnCl₂.[7]
Procedure:
-
Sample Preparation:
-
Extensively dialyze ConA against the dialysis buffer to ensure buffer matching.
-
Dissolve methyl α-D-mannopyranoside in the final dialysis buffer.
-
Degas both solutions immediately before use to prevent bubble formation.
-
Determine the accurate concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Fill the sample cell (typically ~200 µL for modern instruments) with the ConA solution at a concentration of approximately 50-100 µM.
-
Load the injection syringe (~40 µL) with the methyl α-D-mannopyranoside solution at a concentration 10-20 times that of the protein (e.g., 1-2 mM).
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the equilibrium dissociation constant (KD), the binding enthalpy (ΔH), and the stoichiometry (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Expert Insights & Troubleshooting:
-
Accurate concentration determination of both protein and ligand is critical for reliable ITC data.
-
Perfect buffer matching between the cell and syringe solutions is essential to minimize large heats of dilution that can obscure the binding signal. A control experiment titrating ligand into buffer alone is recommended.
-
The 'c-window' (c = n * [Macromolecule] / KD) should ideally be between 10 and 1000 for a well-defined sigmoidal binding curve. For the relatively low affinity of this interaction, a higher ConA concentration might be necessary.
Protocol 3: Bio-Layer Interferometry (BLI)
BLI is a fluidics-free, dip-and-read system that measures changes in the interference pattern of light reflected from the surface of a biosensor tip.[4] It is well-suited for higher-throughput kinetic screening.
Materials:
-
Concanavalin A (biotinylated)
-
Methyl α-D-mannopyranoside
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay Buffer: HBS-EP+ buffer with 1 mM CaCl₂ and 1 mM MnCl₂.
-
96-well black microplate
Procedure:
-
Assay Plate Setup:
-
Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Prepare a 96-well plate with the required solutions: assay buffer for baseline and dissociation steps, biotinylated ConA for loading, and serial dilutions of methyl α-D-mannopyranoside for association.
-
-
BLI Experiment:
-
Baseline: Equilibrate the biosensors in assay buffer (60 seconds).
-
Loading: Load the biotinylated ConA onto the SA biosensors to a defined level (e.g., 1-2 nm shift).
-
Baseline 2: Establish a new baseline in assay buffer (60 seconds).
-
Association: Move the biosensors to the wells containing the different concentrations of methyl α-D-mannopyranoside and measure the association for 120-180 seconds.
-
Dissociation: Transfer the biosensors back to the buffer wells and measure the dissociation for 240-300 seconds.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and subtract the reference sensor data (a sensor with loaded ConA that is only exposed to buffer).
-
Fit the processed data to a 1:1 binding model to obtain ka, kd, and KD.
-
Expert Insights & Troubleshooting:
-
Non-specific binding to the biosensor surface can be an issue. Including a non-ionic detergent and/or a carrier protein like BSA in the assay buffer can help mitigate this.
-
Ensure the plate is agitated during the experiment to minimize mass transport effects.
-
For low-affinity interactions, a higher concentration of the analyte may be required, which can lead to bulk refractive index effects. Careful reference subtraction is crucial.
Expected Kinetic and Thermodynamic Data
Based on published literature, the interaction between Concanavalin A and methyl α-D-mannopyranoside is characterized by a relatively fast association rate and a dissociation constant in the millimolar to high micromolar range. The table below summarizes representative data from different techniques. It is important to note that absolute values can vary between studies due to differences in experimental conditions (e.g., buffer, pH, temperature, and instrument).
| Parameter | Representative Value | Technique | Reference |
| KD (Equilibrium Dissociation Constant) | ~0.9 mM | ITC | [7] |
| ~200 µM (for mannose) | SPR imaging | [8] | |
| ka (Association Rate Constant) | 1.4 x 10⁴ M⁻¹s⁻¹ | Temperature-jump relaxation | [3] |
| kd (Dissociation Rate Constant) | 12 s⁻¹ | Temperature-jump relaxation | [3] |
| ΔH (Enthalpy of Binding) | -9.7 kcal/mol | ITC | [9] |
| n (Stoichiometry) | ~1 | ITC | [9] |
Conclusion: A Multi-Faceted Approach to Binding Kinetics
The determination of binding kinetics for the Concanavalin A and methyl α-D-mannopyranoside interaction is readily achievable using modern biophysical techniques.
-
SPR and BLI are excellent for directly measuring the rates of association and dissociation, providing a detailed kinetic profile of the interaction. They are particularly useful for screening multiple compounds or conditions due to their higher throughput.
-
ITC stands out for its ability to provide a complete thermodynamic signature of the binding event in a single, in-solution experiment, offering deep insights into the driving forces of the interaction.
By leveraging the complementary strengths of these technologies, researchers can gain a comprehensive understanding of the binding mechanism. The choice of technique will ultimately be guided by the specific scientific questions being addressed. This application note provides the foundational knowledge and detailed protocols to empower researchers to confidently and accurately characterize this classic lectin-carbohydrate interaction.
References
- Bates, T. A., Gurmessa, S. K., Weinstein, J. B., et al. (2025). Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding.
- Clegg, R. M., Loontiens, F. G., Van Landschoot, A., & Jovin, T. M. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692.
- Frenzel, D., & Willbold, D. (2014). Kinetic Titration Series with Biolayer Interferometry. PLOS ONE, 9(9), e106882.
- Gallego, R. G., et al. (2001). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 11(5), 373-380.
- Gemini AI Assistant. (2026). Google Internal Search.
- Loris, R., Maes, D., Poortmans, F., Wyns, L., & Bouckaert, J. (1996). A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside reveals two binding modes. The Journal of Biological Chemistry, 271(48), 30614-30618.
- Smith, E. A., Thomas, W. D., Kiessling, L. L., & Corn, R. M. (2003). Surface plasmon resonance imaging studies of protein-carbohydrate interactions. Journal of the American Chemical Society, 125(20), 6140-6148.
- BenchChem. (2025). A Comparative Analysis of Methyl α-D-glucopyranoside Binding to Concanavalin A and DC-SIGN. BenchChem Technical Document.
- Worthington Biochemical Corporation. (n.d.). Concanavalin A. Worthington Enzyme Manual.
- Murthy, B. N., Sinha, S., Surolia, A., & Jayaraman, N. (2007). SPR and ITC determination of the kinetics and the thermodynamics of bivalent versus monovalent sugar ligand-lectin interactions.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Munoz, E. M., Correa, J., Fernandez-Megia, E., & Riguera, R. (2009). Probing the Relevance of Lectin Clustering for the Reliable Evaluation of Multivalent Carbohydrate Recognition. Journal of the American Chemical Society, 131(40), 14431-14439.
- MDPI. (2018). Lectin-Binding Specificity of the Fertilization-Relevant Protein PDC-109 by Means of Surface Plasmon Resonance and Carbohydrate REcognition Domain EXcision-Mass Spectrometry. International Journal of Molecular Sciences, 19(4), 1076.
- Mori, T., et al. (2009). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance. Analytical Biochemistry, 395(2), 180-186.
- Nicoya Lifesciences. (n.d.). Master the Art of Regeneration in SPR Experiments. Nicoya Lifesciences Blog.
- Royal Society of Chemistry. (2015). Screening for Concanavalin A Binders from a Mannose-Modified α-Helix Peptide Phage Library. Organic & Biomolecular Chemistry, 13(3), 767-774.
- Kalb, A. J., & Levitzki, A. (1968). Metal-binding sites of concanavalin A and their role in the binding of α-methyl d-glucopyranoside. Biochemical Journal, 109(4), 669-672.
- Fuhr, B. J., Barber, B. H., & Carver, J. P. (1976). Magnetic resonance studies of concanavalin A: location of the binding site of alpha-methyl-D-mannopyranoside. Proceedings of the National Academy of Sciences, 73(2), 322-326.
- Carrington, B., et al. (2018). Structural and biochemical analyses of concanavalin A circular permutation by jack bean asparaginyl endopeptidase. The Plant Cell, 30(8), 1886-1898.
Sources
- 1. Understanding the interaction of concanavalin a with mannosyl glycoliposomes: A surface plasmon resonance and fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concanavalin A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xantec.com [xantec.com]
- 5. Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate-Binding Mechanism of the Coagulant Lectin from Moringa oleifera Seeds (cMoL) Is Related to the Dimeric Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and biochemical analyses of concanavalin A circular permutation by jack bean asparaginyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl α-D-mannopyranoside
Welcome to the technical support center for the synthesis of Methyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced glycosylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of methyl α-D-mannopyranoside, primarily via the Fischer glycosylation method.
Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield in a Fischer glycosylation is most often due to an unfavorable equilibrium position or product degradation. The reaction between D-mannose and methanol is an equilibrium process.[1] To drive the reaction toward the desired methyl mannopyranoside product, several factors are critical.
Potential Causes & Solutions:
-
Presence of Water: The reaction is reversible, and water can hydrolyze the glycosidic bond, pushing the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous methanol and dry D-mannose. Reacting under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent atmospheric moisture from entering the reaction.[2]
-
-
Insufficient Methanol: Methanol acts as both the solvent and a reagent. According to Le Châtelier's principle, using a large excess of methanol will shift the equilibrium towards the product side.
-
Solution: Use methanol as the solvent, ensuring a significant molar excess relative to D-mannose. A weight ratio of at least 0.8:1 (methanol to mannose) is a good starting point, though much higher ratios are common.[3]
-
-
Suboptimal Reaction Time and Temperature: The reaction needs sufficient thermal energy and time to reach equilibrium. However, excessively high temperatures or long durations can lead to the formation of undesirable colored byproducts (caramelization).
-
Solution: Refluxing methanol (approx. 65 °C) is a common starting point. However, temperatures can be increased up to 116 °C in sealed systems.[2] Monitor the reaction by TLC or NMR. For D-mannose, reaction times of 2 to 24 hours are typical.[2] Longer times generally favor the thermodynamically more stable pyranoside product.[1]
-
-
Inefficient Catalyst Activity: The acid catalyst is crucial for activating the anomeric center.
Q2: My product is a mixture of anomers (α and β). How can I increase the selectivity for the α-anomer?
Achieving high α-selectivity is a key objective. The α-anomer is the thermodynamically more stable product due to the anomeric effect.[1] Therefore, reaction conditions that allow the system to reach thermodynamic equilibrium will favor its formation.
Controlling Anomeric Selectivity:
-
Increase Reaction Time: Short reaction times yield a kinetically controlled product mixture, which includes the β-anomer and furanoside forms.[1][4] Extending the reaction time allows for anomerization (interconversion of α and β anomers) to occur, eventually enriching the more stable α-anomer.
-
Increase Temperature: Higher temperatures accelerate the approach to equilibrium, favoring the α-pyranoside.
-
Leverage Crystallization: Methyl α-D-mannopyranoside is often less soluble in cold methanol than the β-anomer and other glycoside byproducts. Cooling the reaction mixture to ambient temperature or below (0-5 °C) after neutralization can cause the α-anomer to preferentially crystallize, effectively pulling it from the equilibrium and simplifying purification.[2][3]
Q3: I'm observing significant formation of methyl furanosides. How can I favor the pyranoside form?
The formation of five-membered furanoside rings is kinetically favored, meaning they form faster, especially at the beginning of the reaction.[1][5] The six-membered pyranoside ring is the thermodynamically stable form for hexoses like mannose.
Solution: This issue is resolved using the same strategy for increasing α-selectivity. The furanosides will convert to the more stable pyranosides given sufficient time and thermal energy.
-
Extend the reaction duration at reflux temperature. This allows the initial kinetic products (furanosides) to equilibrate to the thermodynamic products (pyranosides).[4]
Q4: The reaction mixture turns dark brown/black, and purification is difficult.
This indicates decomposition or caramelization of the sugar, a common side reaction under harsh acidic conditions.
Potential Causes & Solutions:
-
Excessive Catalyst Concentration or Temperature: While acid and heat are necessary, too much of either can "burn" the sugar.
-
Solution: Reduce the acid catalyst concentration to the lower end of the effective range (e.g., 1-3% HCl). Avoid excessively high temperatures if not necessary.
-
-
Use of a Milder Catalyst: Strong mineral acids like H₂SO₄ can be more aggressive than HCl.
-
Solution: Consider using gaseous HCl to prepare methanolic HCl to ensure anhydrous conditions. Alternatively, heterogeneous acid catalysts like acidic ion-exchange resins (e.g., Amberlite IR120, QP-SA) or zeolites can offer milder reaction conditions and are easily removed by filtration, simplifying the workup.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Fischer Glycosylation reaction for this synthesis?
The reaction proceeds via acid catalysis to form an acetal from the hemiacetal of D-mannose.
-
Protonation: The anomeric hydroxyl group of the mannose hemiacetal is protonated by the acid catalyst.
-
Formation of Oxocarbenium Ion: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: A molecule of methanol attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from two faces, leading to both α and β anomers.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the neutral methyl mannopyranoside product and regenerate the acid catalyst.
Q: Which acid catalyst is best for this synthesis?
The choice of catalyst depends on factors like scale, desired purity, and available equipment.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Mineral Acid | HCl, H₂SO₄ | Inexpensive, readily available, high activity.[2] | Difficult to remove (requires neutralization), can cause degradation.[2] |
| Heterogeneous Solid Acid | Amberlite IR120, Zeolites, QP-SA | Easily removed by filtration (simplifies workup), can be recycled, often milder.[5] | Higher initial cost, may have lower activity requiring longer reaction times. |
Q: How critical are anhydrous conditions for the reaction?
Extremely critical. As explained in the troubleshooting section, water participates in the reverse reaction (hydrolysis), directly reducing the net yield of the methyl glycoside.[2] Ensuring anhydrous conditions is one of the most important steps for maximizing yield.
Experimental Protocols
Protocol 1: Standard Synthesis using Homogeneous Catalyst
This protocol is a classic method for synthesizing methyl α-D-mannopyranoside.
Materials:
-
D-Mannose (anhydrous)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (or concentrated HCl)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Activated Carbon
Procedure:
-
Preparation of Catalyst: Prepare a ~3% (w/w) solution of HCl in anhydrous methanol. This can be done by carefully adding acetyl chloride dropwise to chilled anhydrous methanol (e.g., ~6.5 mL of acetyl chloride per 100 mL of MeOH). Caution: This reaction is exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 10.0 g of anhydrous D-mannose in 100 mL of the prepared 3% methanolic HCl.
-
Reaction: Heat the mixture to reflux with stirring. The mannose should dissolve as the reaction progresses. Maintain reflux for 10-20 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding solid sodium bicarbonate portion-wise until effervescence ceases. Alternatively, use a basic ion-exchange resin and filter.
-
Isolation: Filter the mixture to remove the salt or resin. Reduce the volume of the filtrate by rotary evaporation to about 20-30 mL. A white precipitate should form.
-
Crystallization: Cool the concentrated solution in an ice bath or refrigerate (0-5 °C) for several hours (or overnight) to maximize crystallization of the product.[2]
-
Purification: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.[2] For higher purity, the crude product can be recrystallized by dissolving it in a minimal amount of hot methanol or ethanol, adding activated carbon to decolorize, filtering while hot, and then allowing it to cool slowly to recrystallize.[2]
-
Drying & Analysis: Dry the pure crystals under vacuum. The expected yield is 50-55%.[2] Analyze by NMR and measure the optical rotation to confirm identity and purity.
Protocol 2: Optimized Synthesis using Heterogeneous Catalyst
This protocol uses a solid acid catalyst to simplify the workup procedure.
Materials:
-
D-Mannose (anhydrous)
-
Anhydrous Methanol (MeOH)
-
Strongly acidic ion-exchange resin (e.g., Amberlite IR120, H⁺ form), dried.
Procedure:
-
Catalyst Preparation: Ensure the acidic resin is in its H⁺ form and is dry. It can be dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Reaction Setup: In a round-bottom flask with a reflux condenser, add 10.0 g of anhydrous D-mannose, 100 mL of anhydrous methanol, and 10 g of the dried acidic resin.[5]
-
Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours to ensure high conversion and equilibration to the α-anomer.
-
Workup: Cool the reaction to room temperature. Remove the catalyst by simple filtration, washing the resin with a small amount of methanol.
-
Isolation & Purification: The workup from this point is identical to steps 5-8 in Protocol 1. The key advantage is the elimination of the aqueous neutralization and subsequent salt filtration steps.
Troubleshooting Logic Diagram
Use this decision tree to diagnose common issues systematically.
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 3. US3507853A - Production and recovery of this compound and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Methyl α-D-mannopyranoside
Welcome to the technical support center for methyl α-D-mannopyranoside crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this versatile carbohydrate. Here, we synthesize technical knowledge with practical, field-proven insights to help you achieve high-quality crystals for your research and development needs.
Introduction: The Nature of Methyl α-D-mannopyranoside Crystallization
Methyl α-D-mannopyranoside is a white, crystalline solid that is highly soluble in polar solvents such as water and methanol, and insoluble in non-polar solvents like ether.[1] Its high polarity and multiple hydroxyl groups, which are active in hydrogen bonding, can present unique challenges during crystallization. This guide provides a structured approach to troubleshooting these challenges, from initial solvent selection to advanced crystal habit modification.
A known issue with methyl α-D-mannopyranoside is its tendency to crystallize from its melt in large blocks with a high percentage of twin defects, which is an undesirable crystal habit for applications like X-ray diffraction.[2] Understanding the factors that influence nucleation and crystal growth is therefore paramount to obtaining single, high-quality crystals.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the crystallization of methyl α-D-mannopyranoside in a question-and-answer format.
Issue 1: The compound "oils out" and does not crystallize upon cooling.
Q: I dissolved my methyl α-D-mannopyranoside in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is highly supersaturated and the solute has a melting point below the temperature of the solution. Given that methyl α-D-mannopyranoside has a high melting point (193-196 °C), this phenomenon is more likely due to a very high concentration of the solute in a solvent where its solubility is extremely temperature-dependent.
Causality & Solution Workflow:
-
Reduce Supersaturation: The primary cause is likely too high a concentration of the compound in the solvent. The solution is so supersaturated that the molecules aggregate into a disordered, liquid-like state rather than an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves completely. Add more of the same solvent (10-20% increments) to decrease the overall concentration. Allow the solution to cool much more slowly.
-
-
Optimize Cooling Rate: Rapid cooling can favor the formation of oils or amorphous solids because the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solution: After dissolving the compound, ensure the solution cools as slowly as possible. This can be achieved by placing the flask in a dewar filled with hot water or by wrapping the flask in glass wool to insulate it.
-
-
Solvent Selection: The chosen solvent may not be optimal. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes prevent oiling out.
-
Solution: Refer to the solvent screening table below. Consider using a mixed solvent system. For instance, if you are using methanol, you could add a small amount of a less polar, miscible co-solvent to slightly decrease the solubility.
-
Issue 2: No crystals form, even after extended periods of cooling.
Q: My solution has remained clear and no crystals have appeared, even after cooling to room temperature or below. What should I do?
A: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. Nucleation is the first step in crystallization, where a small number of molecules arrange themselves into a stable crystalline structure.
Troubleshooting Steps:
-
Induce Nucleation:
-
Seeding: The most reliable method is to add a single, small crystal of pure methyl α-D-mannopyranoside to the solution. This "seed" crystal provides a template for further crystal growth.
-
Scratching: Gently scratch the inside of the glass flask with a glass rod at the meniscus. The microscopic scratches on the glass surface can provide nucleation sites.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly and uncovered in a fume hood. This will gradually increase the concentration of the solute.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., water or methanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., ether).[1] Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent to clarify it before allowing it to stand.
-
Issue 3: The resulting crystals are very fine needles or a powder.
Q: I managed to get crystals, but they are extremely small needles or a fine powder, making them difficult to handle and analyze. How can I grow larger, more well-defined crystals?
A: The formation of fine needles or powders is often a result of rapid nucleation at many sites, followed by fast crystal growth. To obtain larger crystals, the goal is to favor slower nucleation and growth.
Strategies for Growing Larger Crystals:
-
Minimize Nucleation Sites: Ensure your crystallization flask is scrupulously clean. Dust particles and imperfections in the glass can act as nucleation sites.
-
Slow Down the Crystallization Process:
-
Slower Cooling: As mentioned before, a very slow cooling rate is crucial.
-
Solvent System: Consider a solvent in which methyl α-D-mannopyranoside has slightly lower solubility. This will slow down the rate of crystal growth.
-
-
Control Temperature Gradients: Avoid placing the flask on a cold surface that creates a significant temperature gradient. A uniform temperature throughout the solution promotes the growth of fewer, larger crystals.
Issue 4: The crystals appear to be of poor quality or have defects.
Q: My crystals have visible imperfections and do not seem to be single crystals. How can I improve their quality?
A: As noted, methyl α-D-mannopyranoside can form twinned crystals.[2] Crystal quality is influenced by factors such as purity of the starting material, solvent choice, and the rate of crystallization.
Improving Crystal Quality:
-
Purification of Starting Material: Ensure your methyl α-D-mannopyranoside is of high purity. Impurities can be incorporated into the crystal lattice, leading to defects. A preliminary recrystallization or purification by column chromatography may be necessary. A common purification method involves treating a hot aqueous or alcoholic solution with activated carbon to remove colored impurities before crystallization.[3][4]
-
Optimize the Solvent and Cooling Profile: Experiment with different solvents and cooling rates as outlined in the sections above. Sometimes, switching from a highly polar solvent like water to a slightly less polar one like ethanol can alter the crystal habit and improve quality.
-
Consider Additives: In some cases, small amounts of additives can influence crystal habit. While not a standard procedure for this compound, it is a technique used in challenging crystallizations. For instance, studies have shown that antifreeze (glyco)proteins can inhibit the growth of certain crystal faces of methyl α-D-mannopyranoside, leading to smaller, better-defined crystals.[2][5]
Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
This is the most common method for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent from the table below. Methanol and water are good starting points.[1][3]
-
Dissolution: Place the crude methyl α-D-mannopyranoside in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If the solution contains insoluble impurities or is colored, perform a hot filtration. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Cooling: Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
-
Crystal Formation: Once the flask has reached room temperature, and if crystal growth is slow, it can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is too soluble in a particular solvent, even at low temperatures.
Step-by-Step Methodology:
-
Dissolution: Dissolve the methyl α-D-mannopyranoside in a minimum amount of a "good" solvent (e.g., water or DMSO) at room temperature.[6][7]
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., ether, in which the compound is insoluble) dropwise with constant stirring.[1]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Clarification and Growth: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Standing: Stopper the flask and allow it to stand undisturbed. Crystals should form over time.
-
Isolation: Collect and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Solubility of Methyl α-D-mannopyranoside
| Solvent | Solubility | Notes | Reference |
| Water | Easily soluble; ≥ 100 mg/mL | A good solvent for cooling recrystallization. | [1][7] |
| Methanol | Easily soluble | Can be used for cooling recrystallization. Often used in its synthesis and purification. | [1][3] |
| Ethanol | Soluble (polar alcohol) | A potential alternative to methanol for modifying crystal habit. | [3] |
| DMSO | Soluble (38 mg/mL) | Useful for anti-solvent crystallization. Hygroscopic nature can affect solubility. | [6][7] |
| Ether | Insoluble | A common anti-solvent. | [1] |
Visualization of Workflows
Diagram 1: General Crystallization Workflow
Caption: A generalized workflow for the purification of methyl α-D-mannopyranoside by recrystallization.
Diagram 2: Troubleshooting Logic for Crystallization Failure
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Methyl alpha-D-mannopyranoside. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). Production and recovery of this compound. U.S. Patent No. 3,531,461. Washington, DC: U.S. Patent and Trademark Office.
- Hamilton, J. K., & Herrick, F. W. (1970). Production and recovery of this compound and a mixture of pure methyl glycosides. U.S. Patent No. 3,507,853. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, S., et al. (2014). Molecular recognition of methyl α-d-mannopyranoside by antifreeze (glyco)proteins. eScholarship, University of California. Retrieved from [Link]
-
Yasmin, F., Amin, Md R., Hosen, A., & Kawsar, S.M.A. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. Retrieved from [Link]
-
alpha-methyl-dextro-mannopyranoside, 617-04-9. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 8, 2026, from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. (2010). PubMed Central. Retrieved from [Link]
-
Wang, S., et al. (2014). Molecular recognition of methyl α-D-mannopyranoside by antifreeze (glyco)proteins. Journal of the American Chemical Society, 136(25), 8973-8981. Retrieved from [Link]
Sources
- 1. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]
- 2. escholarship.org [escholarship.org]
- 3. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]
- 4. US3507853A - Production and recovery of this compound and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 5. Molecular recognition of methyl α-D-mannopyranoside by antifreeze (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
preventing degradation of Methyl alpha-D-mannopyranoside in solution
Welcome to the technical support resource for Methyl α-D-mannopyranoside (MαM). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MαM in solution throughout your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you troubleshoot common issues and implement best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. We delve into the "why" behind each recommendation, providing a deeper understanding of the molecule's behavior.
Part 1: Fundamentals of Storage and Handling
Q1: I have just received solid Methyl α-D-mannopyranoside. What are the optimal storage conditions?
A: Solid Methyl α-D-mannopyranoside is a stable crystalline powder under normal conditions.[1] For maximum shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is typically between 15–25°C.[3] It is crucial to protect it from moisture and strong oxidizing agents.[2]
Q2: I need to prepare an aqueous stock solution. How should I store it, and what is its shelf life?
A: Once in solution, the stability of MαM becomes more dependent on storage conditions. Proper storage is critical to prevent degradation.
-
Recommended Procedure: If using water as the solvent, it is best practice to filter-sterilize the solution through a 0.22 μm filter before storage.[4]
-
Storage Temperature & Duration: For long-term storage, aliquoting the solution into single-use volumes is highly recommended. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
This approach minimizes the risk of microbial contamination and chemical degradation.
Q3: Why is it so important to aliquot my stock solution and avoid repeated freeze-thaw cycles?
A: Aliquoting and avoiding freeze-thaw cycles are crucial for two primary reasons:
-
Preventing Contamination: Each time you open the main stock tube, you introduce the risk of microbial or chemical contamination, which can directly degrade the glycoside or alter experimental conditions (e.g., pH).
-
Maintaining Compound Integrity: While MαM itself is relatively stable, the process of freezing and thawing can create localized concentration gradients as ice crystals form. This can stress the molecule and, over multiple cycles, potentially lead to a gradual loss of integrity or activity, even if hydrolysis is not significant. This is a general best practice for most biochemical reagents.[4]
Part 2: Understanding and Preventing Degradation
Q4: What is the primary chemical reaction that causes Methyl α-D-mannopyranoside to degrade in solution?
A: The main cause of degradation for MαM, like all glycosides, is the cleavage of its O-glycosidic bond .[6] This reaction, known as hydrolysis , breaks the bond between the methyl group and the mannose sugar ring, yielding methanol and D-mannose as degradation products. While this bond is relatively stable, certain conditions can significantly accelerate its cleavage.[7]
Q5: My experiment requires acidic conditions. How will this affect the stability of my MαM solution?
A: This is a critical consideration. The O-glycosidic bond in MαM is susceptible to acid-catalyzed hydrolysis.[7][8] In strongly acidic environments (low pH), the reaction rate increases significantly.[6]
Mechanism: The process begins when a proton (H⁺) from the acid protonates the oxygen atom in the glycosidic bond. This makes the anomeric carbon (C1 of the mannose ring) more electrophilic and thus much more vulnerable to nucleophilic attack by a water molecule.[6][9] This attack ultimately leads to the cleavage of the bond. Glycosides are generally most stable in neutral to slightly acidic conditions.[6]
Troubleshooting Tip: If your experiment must be run at low pH, consider running a control experiment to quantify the rate of MαM degradation under your specific conditions (time, temperature, pH). If degradation is significant, you may need to prepare fresh solutions immediately before use or adjust your experimental timeline.
Q6: How does temperature influence the stability of MαM in solution?
A: Temperature is a major factor. Like most chemical reactions, the rate of MαM hydrolysis increases with temperature.[6][10] Storing solutions at elevated temperatures will accelerate degradation, especially if the solution is also acidic or basic. This is why refrigerated (4°C for short-term use) or frozen (-20°C to -80°C for long-term storage) conditions are recommended.[4][6] Avoid leaving MαM solutions at room temperature for extended periods or exposing them to high heat.[2][3]
Q7: My experiment involves cell lysates or biological fluids. Could enzymes degrade my MαM?
A: Yes, this is a distinct possibility. Biological systems contain enzymes called glycoside hydrolases (or glycosidases) that are specifically designed to cleave glycosidic bonds.[6][10] If your sample contains these enzymes, they can rapidly degrade MαM. The rate and extent of this degradation will depend on the specific enzymes present, their concentration, and factors like pH and temperature, which affect enzyme activity.[10][11]
Troubleshooting Tip: If you suspect enzymatic degradation, consider the following:
-
Heat Inactivation: Briefly heating your biological sample (e.g., 95°C for 5-10 minutes) can denature and inactivate many enzymes. However, confirm that this treatment will not compromise your other analytes.
-
Enzyme Inhibitors: Use a broad-spectrum glycosidase inhibitor cocktail if it is compatible with your downstream applications.
-
Purification: Purify the MαM away from enzymatic contaminants as quickly as possible.[6]
Part 3: Quality Control and Analysis
Q8: What chemicals or substances are incompatible with Methyl α-D-mannopyranoside?
A: The primary incompatibility to be aware of is with strong oxidizing agents .[1][3] Contact with these substances can lead to oxidative degradation of the carbohydrate ring. You should also avoid strongly acidic conditions, as detailed in Q5.[2]
Q9: I suspect my MαM solution has degraded over time. Is there a way to confirm this and quantify the degradation products?
A: Absolutely. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) .[12][13] A stability-indicating HPLC method can separate the intact Methyl α-D-mannopyranoside from its primary degradation products, mannose and methanol.[12]
Other potential methods include:
-
Gas Chromatography (GC): Often requires derivatization of the sugars into more volatile forms.[14]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) or GC (GC-MS) to identify the parent compound and its degradation products by their mass-to-charge ratio.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify degradation products without separation.[12]
Protocols & Data Summaries
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Aqueous Stock Solution
-
Preparation:
-
Weigh out the required amount of solid Methyl α-D-mannopyranoside using an analytical balance.
-
Dissolve the solid in high-purity, nuclease-free water (or a suitable buffer at neutral pH) to the desired final concentration. Ensure complete dissolution by vortexing or gentle agitation.
-
-
Sterilization:
-
Using a sterile syringe, draw the solution and pass it through a 0.22 μm syringe filter into a sterile conical tube. This removes potential microbial contaminants.[4]
-
-
Aliquoting:
-
Dispense the filtered solution into sterile, single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
-
Storage:
-
Usage:
-
When needed, thaw a single aliquot at room temperature or on ice. Do not refreeze any unused portion of the thawed aliquot.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | 15°C to 25°C | Years | Keep container tightly closed in a dry, cool place.[1][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage; aliquot.[4][5] |
| Working Solution | 2°C to 8°C | < 24 hours | Prepare fresh daily if possible. |
Table 2: Factors Influencing Glycosidic Bond Stability
| Factor | Condition Promoting Stability | Condition Causing Degradation | Primary Mechanism |
| pH | Neutral to slightly acidic (approx. pH 4-7)[6] | Strong Acid (pH < 3) or Strong Base | Acid-catalyzed hydrolysis.[6][8] |
| Temperature | Low (-80°C, -20°C, 4°C)[4] | High / Elevated | Increases reaction rate of hydrolysis.[6][10] |
| Enzymes | Aseptic / Sterile conditions; Enzyme inhibitors | Presence of Glycoside Hydrolases[10] | Enzymatic cleavage of glycosidic bond.[11] |
| Chemicals | Inert environment | Strong Oxidizing Agents[1][3] | Oxidative degradation of the sugar ring. |
References
-
Muby Chemicals. (n.d.). Methyl alpha-D-mannopyranoside or α-Methyl D-mannoside Manufacturers. Retrieved from mubychemicals.com. [Link]
-
IUPAC. (n.d.). Stability of N-Glycosidic Bonds. Retrieved from iupac.org. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from carlroth.com. [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from carlroth.com. [Link]
-
Khan Academy. (n.d.). Glycosidic bond. Retrieved from khanacademy.org. [Link]
-
Study.com. (n.d.). Glycosidic Bond | Definition & Types. Retrieved from study.com. [Link]
-
Fiveable. (n.d.). Glycosidic bonds. Retrieved from fiveable.me. [Link]
-
Amanote Research. (2025). The Oxidation of Glycosides. VIII. The Degradation of. Retrieved from research.amanote.com. [Link]
- Google Patents. (1970). US3531461A - Production and recovery of this compound.
-
Inovine Journals. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from inovinejournals.com. [Link]
-
Yan, S., et al. (2017). Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
MP Biomedicals. (n.d.). Methyl α-D-Mannopyranoside. Retrieved from mpbio.com. [Link]
-
Shodex. (n.d.). Methyl-α-D-mannopyranoside. Retrieved from shodex.de. [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation and Turnover of Glycans. In Essentials of Glycobiology. Retrieved from ncbi.nlm.nih.gov. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound or α-Methyl D-mannoside Manufacturers [mubychem.com]
- 3. carlroth.com [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. study.com [study.com]
- 8. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 9. fiveable.me [fiveable.me]
- 10. Khan Academy [khanacademy.org]
- 11. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. shodex.com [shodex.com]
- 14. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Optimizing Methyl α-D-mannopyranoside Concentration for Inhibition Assays
Welcome to the technical support center for optimizing the use of Methyl α-D-mannopyranoside in your inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. As a competitive inhibitor of mannose-binding proteins, Methyl α-D-mannopyranoside is a critical tool in glycobiology, microbiology, and immunology. This guide moves beyond simple protocols to explain the scientific reasoning behind experimental design, ensuring your assays are both robust and reliable.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when designing their experiments.
Q1: What is the mechanism of action for Methyl α-D-mannopyranoside?
A1: Methyl α-D-mannopyranoside acts as a competitive inhibitor .[1] Its structure mimics the natural mannose sugar, allowing it to bind to the carbohydrate-recognition domain (CRD) of mannose-specific lectins (like Concanavalin A), enzymes (like α-mannosidases), or bacterial adhesins (like FimH of E. coli).[1] It competes directly with the natural mannosylated substrate or ligand for the same binding site. This binding is reversible and non-covalent. The "methyl" group at the anomeric carbon (the α-configuration) stabilizes the molecule and often provides a better fit into the binding pocket compared to D-mannose itself, making it a more potent inhibitor in many systems.
Q2: What are the primary applications for this inhibitor?
A2: Methyl α-D-mannopyranoside is versatile. Its main applications include:
-
Lectin Inhibition Assays: Studying the binding specificity and function of mannose-binding lectins like Concanavalin A (ConA).[2]
-
Microbial Adhesion Assays: Preventing the binding of pathogens, such as uropathogenic E. coli (UPEC), to host cells by blocking the FimH adhesin.[1]
-
Enzyme Kinetics: Characterizing the activity and inhibition of α-mannosidases, enzymes involved in glycoprotein processing.
-
Affinity Chromatography: Eluting mannose-binding proteins from lectin-based affinity columns.
Q3: How should I prepare and store Methyl α-D-mannopyranoside stock solutions?
A3: Proper handling is crucial for reproducibility.
-
Powder: The crystalline powder is stable when stored under recommended conditions (typically 15-25°C or 2-8°C, sealed and dry).[3][4]
-
Aqueous Solutions (e.g., in PBS): Methyl α-D-mannopyranoside is highly soluble in water (≥100 mg/mL).[1][5] However, carbohydrate solutions are susceptible to microbial growth. It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, sterile filter the solution (0.22 µm filter) and store in aliquots at 4°C for short-term use (a few days) or at -20°C for longer periods.[5]
-
Organic Solvent Stocks (e.g., in DMSO): The inhibitor is also soluble in DMSO (e.g., 38 mg/mL). DMSO stocks are less prone to microbial contamination. For long-term storage, aliquots can be stored at -20°C for up to a month or -80°C for up to a year. Be aware that DMSO can affect some biological systems, so ensure the final concentration in your assay is low and consistent across all wells.
| Parameter | Guideline | Source |
| Form | White Crystalline Solid | [4] |
| Storage (Powder) | 15-25°C, sealed and dry | [1][3] |
| Solubility (Water) | ≥100 mg/mL | [1][5] |
| Solubility (DMSO) | ~38 mg/mL | |
| Aqueous Solution Prep | Prepare fresh; if stored, sterile filter and aliquot at 4°C (short-term) or -20°C (long-term) | [5] |
| DMSO Stock Storage | -20°C (1 month) or -80°C (1 year) in aliquots |
Assay Design & Optimization Guide
This section provides the causal logic behind key experimental choices to help you design a self-validating and robust inhibition assay.
Q4: How do I determine the optimal starting concentration for my inhibition assay?
A4: The optimal concentration range depends entirely on the binding affinity (Kd or Ki) of Methyl α-D-mannopyranoside for your specific protein of interest. A wide range must be tested initially.
-
Underlying Principle: The goal is to create a dose-response curve that spans from no inhibition (0%) to maximal inhibition (~100%). This typically requires testing the inhibitor over several orders of magnitude (e.g., from nanomolar to millimolar).
-
Recommended Starting Point: Based on published data for various systems, a broad initial screening range is advisable. For lectins like ConA or bacterial adhesins like FimH, the affinity can vary. For instance, the IC50 for FimH has been reported in the micromolar to millimolar range.
-
Practical Approach:
-
Literature Review: Search for published Kd, Ki, or IC50 values for Methyl α-D-mannopyranoside with your target protein or a closely related one.
-
Broad Range Titration: If no data exists, start with a wide range, for example, from 1 µM to 100 mM. Perform a serial dilution (e.g., 1:10 dilutions) to identify the approximate range of activity.
-
Narrow Range Titration: Once you have an approximate IC50 (the concentration that causes 50% inhibition), perform a more detailed titration (e.g., 1:2 or 1:3 dilutions) centered around this value to accurately determine the IC50.
-
| Target System | Typical Affinity (IC50/Kd) | Recommended Starting Range | Source |
| FimH Adhesin (E. coli) | 0.45 mM | 10 µM - 10 mM | |
| Concanavalin A (Lectin) | ~0.1 - 1 mM (estimated) | 10 µM - 20 mM | |
| α-Mannosidases | Varies widely (µM to mM) | 1 µM - 50 mM |
Q5: I'm performing an enzyme inhibition assay (e.g., α-mannosidase). How does the substrate concentration affect my results?
A5: This is a critical point for any competitive inhibition study. The apparent potency (IC50) of a competitive inhibitor is directly dependent on the concentration of the substrate.
-
Mechanism Explained: Methyl α-D-mannopyranoside competes with the substrate (e.g., p-nitrophenyl-α-D-mannopyranoside) for the enzyme's active site. If you increase the substrate concentration, you will need a higher concentration of the inhibitor to achieve the same level of inhibition, thus increasing the apparent IC50.
-
The Cheng-Prusoff Equation: This relationship is formally described by the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:
-
Ki is the inhibition constant, a true measure of the inhibitor's affinity.
-
IC50 is the concentration of inhibitor that produces 50% inhibition under the specific assay conditions.
-
[S] is the fixed concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the substrate, representing the substrate concentration at which the enzyme reaction rate is half of Vmax.
-
-
Practical Recommendation: To maximize the sensitivity of your assay to a competitive inhibitor, you should use a substrate concentration at or below its Km. This ensures that you are not "out-competing" your inhibitor with an excess of substrate, which would require you to use much higher, and potentially problematic, concentrations of the inhibitor.
Caption: Workflow for a competitive ELISA-based inhibition assay.
References
- MedchemExpress. (n.d.). Methyl α-D-mannopyranoside.
- Selleck Chemicals. (n.d.). Methyl α-D-mannopyranoside Bacterial inhibitor.
- Thompson, R., Creavin, A., O'Connell, M., O'Connor, B., & Clarke, P. (2011). Optimization of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. Analytical Biochemistry, 413(2), 114-122.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside.
- Muby Chemicals. (n.d.). Methyl alpha-D-mannopyranoside or α-Methyl D-mannoside Manufacturers.
- MP Biomedicals. (n.d.). Methyl Α-D-Mannopyranoside.
- Sigma-Aldrich. (n.d.). Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9.
- Biosynth. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150.
Sources
stability of Methyl alpha-D-mannopyranoside at different pH and temperatures
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl α-D-mannopyranoside. It addresses common questions and troubleshooting scenarios related to its stability under various experimental conditions. Our approach is grounded in established principles of carbohydrate chemistry and pharmaceutical stability testing to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Methyl α-D-mannopyranoside, and why is its chemical stability a critical parameter?
Methyl α-D-mannopyranoside is a simple glycoside and a derivative of mannose, a C-2 epimer of glucose. It consists of a mannose sugar in its pyranose (six-membered ring) form, where the anomeric hydroxyl group is replaced by a methoxy group via an α-glycosidic bond.
Its chemical stability is paramount for several reasons:
-
Experimental Reproducibility: Degradation can lead to a decrease in the effective concentration of the starting material, causing variability in experimental results.
-
Biological Activity: The biological activity, whether as a competitive inhibitor for mannose-binding proteins or as a starting material for synthesis, is intrinsically linked to its intact structure. Cleavage of the glycosidic bond results in the loss of this activity.
-
Drug Development: In pharmaceutical applications, degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. Regulatory agencies require comprehensive stability data to ensure the safety and shelf-life of any drug substance or product.
Q2: What are the primary factors that influence the stability of Methyl α-D-mannopyranoside?
Like most glycosides, its stability is primarily influenced by pH and temperature. The glycosidic bond is susceptible to hydrolysis, a reaction that is strongly catalyzed by acidic or, to a lesser extent, basic conditions. Higher temperatures accelerate the rate of this hydrolysis across all pH levels by providing the necessary activation energy for the reaction. Other factors to consider include the presence of strong oxidizing agents or specific enzymes (glycosidases) that can cleave the glycosidic linkage, though non-enzymatic hydrolysis is the most common concern in typical laboratory settings.
Q3: How does pH specifically affect the stability of the glycosidic bond?
The effect of pH is dramatic and centers on the mechanism of glycosidic bond hydrolysis.
-
Acidic Conditions (pH < 6): The compound is most vulnerable under acidic conditions. The reaction proceeds via specific acid catalysis where the glycosidic oxygen atom is protonated. This makes the methoxy group a better leaving group (methanol). The subsequent departure of methanol is assisted by the ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield mannose and methanol. The rate of hydrolysis increases significantly as the pH drops.
-
Neutral Conditions (pH ≈ 6-8): Methyl α-D-mannopyranoside is generally most stable in the neutral to slightly acidic range. While spontaneous hydrolysis can still occur, the rate is extremely slow at ambient temperatures. For most laboratory applications and storage, neutral aqueous solutions are preferred.
-
Alkaline Conditions (pH > 8): The glycosidic bond is significantly more stable under basic conditions compared to acidic ones. However, at very high pH values and elevated temperatures, base-catalyzed degradation can occur, although the mechanism is different and generally much slower than acid-catalyzed hydrolysis.
Q4: What is the impact of temperature on degradation kinetics?
Temperature is a critical accelerator for degradation. The relationship between temperature and the reaction rate is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. Even under optimal pH conditions, elevated temperatures will promote hydrolysis. For example, studies on similar methyl glycosides that are exceptionally stable at room temperature show observable hydrolysis only at very high temperatures (e.g., >100°C).
Therefore, to ensure stability, it is crucial to:
-
Store stock solutions at recommended cool temperatures (e.g., 2-8°C for short-term, -20°C or lower for long-term).
-
Avoid excessive heat during experimental procedures like dissolution or formulation.
Q5: What are the expected degradation products of Methyl α-D-mannopyranoside?
The primary degradation pathway is hydrolysis of the α-glycosidic bond. This single reaction yields two products:
-
D-Mannose: The parent sugar.
-
Methanol: The alcohol that formed the glycosidic bond.
In a research setting, the appearance of D-mannose in an analytical run (e.g., by HPLC or NMR) is the key indicator that the compound has degraded.
Part 2: Troubleshooting Guide
Issue: "My compound is degrading in my aqueous formulation. What should I check first?"
-
Verify pH: Use a calibrated pH meter to check the pH of your solution. If it has drifted into the acidic range (pH < 6), this is the most likely cause. The source of acidity could be other components in your formulation (e.g., acidic salts, buffers that have lost their capacity).
-
Check Temperature History: Review the storage and handling conditions. Has the solution been exposed to elevated temperatures, even for short periods?
-
Rule out Contamination: Ensure there is no microbial contamination, as some microbes can produce glycosidases that will rapidly cleave the glycosidic bond. Filtering the solution through a 0.22 µm filter can be a preventive measure.
Issue: "I see an unexpected peak in my HPLC analysis. Could it be a degradant?"
It is highly likely. If you suspect degradation, the new peak could be D-mannose.
-
Confirmation Strategy: The best approach is to run a D-mannose standard using the same HPLC method. If the retention time of the standard matches your unknown peak, you have confirmed the identity of the degradant.
-
Forced Degradation as a Tool: If a standard is unavailable, you can perform a rapid forced degradation study (see Protocol 1). Intentionally degrade a small sample of your compound with acid (e.g., 0.1 M HCl at 60°C for a few hours). The peak that grows in size over time is your primary degradant, which you can then compare to the unknown peak in your original sample. This is a core principle of developing stability-indicating methods.
Issue: "How can I prevent degradation during my experiments?"
-
Buffer Your Solutions: If you must work in an aqueous environment for extended periods, use a stable buffer system to maintain a pH between 6.5 and 7.5.
-
Control Temperature: Perform experiments on ice or in a temperature-controlled environment whenever possible. If heating is required, minimize the duration.
-
Prepare Fresh Solutions: For critical applications, prepare solutions of Methyl α-D-mannopyranoside fresh from solid material before each experiment.
-
Solvent Choice: If the experiment allows, consider using a non-aqueous solvent like DMSO, where the compound is stable, and making final dilutions into aqueous media immediately before use.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Forced degradation (or stress testing) is used to identify likely degradation products and demonstrate the specificity of analytical methods. The goal is to achieve modest degradation (e.g., 5-20%) to see the degradation products clearly without destroying the parent compound entirely.
Objective: To assess the stability of Methyl α-D-mannopyranoside under various stress conditions.
Materials:
-
Methyl α-D-mannopyranoside
-
Reagent-grade water or appropriate buffer
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18 or a carbohydrate column)
-
pH meter, calibrated laboratory oven, UV lamp (optional, for photostability)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Methyl α-D-mannopyranoside at a known concentration (e.g., 1 mg/mL) in water or a neutral buffer. This will serve as your unstressed control (T=0 sample).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at the same time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at the same time points. No quenching is typically needed before HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a clear vial in a laboratory oven set to 80°C.
-
Withdraw aliquots at the same time points.
-
-
Analysis:
-
Analyze the unstressed control and all stressed samples by a suitable, validated HPLC method.
-
Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the formation of new peaks.
-
Protocol 2: Example HPLC Method for Stability Monitoring
Objective: To separate and quantify Methyl α-D-mannopyranoside from its primary degradant, D-mannose.
-
Column: Aminex HPX-87H or similar ion-exclusion column suitable for carbohydrate analysis.
-
Mobile Phase: 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: Refractive Index (RI) Detector.
-
Injection Volume: 20 µL.
Note: RI detection is common for non-chromophoric molecules like simple sugars. If using derivatization or other detection methods like Mass Spectrometry, the method will need to be adjusted accordingly.
Part 4: Data & Mechanisms Visualized
Table 1: Summary of Methyl α-D-mannopyranoside Stability
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 1 - 4 | Ambient (25°C) | Low | Acid-Catalyzed Hydrolysis |
| 1 - 4 | Elevated (60°C) | Very Low | Acid-Catalyzed Hydrolysis | |
| Slightly Acidic | 5 - 6 | Ambient (25°C) | High | Hydrolysis (Slow) |
| Neutral | 6.5 - 7.5 | Ambient (25°C) | Very High | Hydrolysis (Very Slow) |
| 6.5 - 7.5 | Elevated (80°C) | Medium | Thermal Hydrolysis | |
| Alkaline | 8 - 10 | Ambient (25°C) | Very High | Base-Catalyzed Hydrolysis (Very Slow) |
| > 12 | Elevated (60°C) | Medium to Low | Base-Catalyzed Hydrolysis |
Diagrams
Caption: Structure of Methyl α-D-mannopyranoside.
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
Caption: Experimental workflow for a forced degradation study.
References
-
Wang, D., & Sinnott, M. L. (1998). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemical Journal, 336(Pt 3), 765–771. Retrieved from [Link]
-
Prajapati, R., & Nagesh, H. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]
-
Wolfenden, R., Lu, X., & Young, G. (1998). Spontaneous Hydrolysis of Glycosides. Journal of the American Chemical Society, 120(27), 6814–6815. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Wolfenden, R., Lu, X., & Young, G. (2020). Spontaneous Hydrolysis of Glycosides. ResearchGate. Retrieved from [Link]
-
Shabir, G. A. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Retrieved from [Link]
- Carl ROTH. (n.d.). *
Technical Support Center: Purification of Crude Methyl α-D-Mannopyranoside
Welcome to the technical support resource for the purification of Methyl α-D-mannopyranoside. This guide is designed for researchers, chemists, and drug development professionals who are working with this essential mannopyranoside derivative, which serves as a critical building block in medicinal chemistry and glycobiology.[1][2] The typical synthesis via Fischer glycosidation of D-mannose yields a crude mixture requiring robust purification to isolate the desired α-anomer in high purity.[3][4] This document provides in-depth, experience-based answers to common challenges encountered during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that form the basis of a successful purification strategy.
Q1: What are the primary impurities in crude Methyl α-D-mannopyranoside from a Fischer glycosidation reaction?
A: The Fischer glycosidation is an equilibrium process, which inherently leads to a mixture of products.[3] The primary impurities you will encounter are:
-
Anomeric Isomer (Methyl β-D-mannopyranoside): The reaction produces both α and β anomers. While the α-anomer is thermodynamically favored, the β-anomer will be present in the crude mixture.[3]
-
Unreacted D-Mannose: Incomplete reaction will leave residual starting material.
-
Ring Isomers (Furanosides): In the early stages of the reaction, the five-membered furanose ring forms are the kinetic products. Longer reaction times favor the conversion to the more stable six-membered pyranose form, but some furanosides may persist.[3]
-
Acid-Catalyzed Degradation Products: Sugars are sensitive to strong acid and heat, leading to the formation of colored, often polymeric, byproducts.[5][6]
-
Inorganic Salts: If the acid catalyst (e.g., HCl or H₂SO₄) is neutralized with a base, the resulting inorganic salts will contaminate the crude product.[7]
Q2: Why does the α-anomer preferentially crystallize from the crude mixture?
A: The successful purification by crystallization hinges on two factors: the thermodynamic stability of the α-anomer and its lower solubility in specific solvents compared to the β-anomer. The α-anomer's stability is a direct result of the anomeric effect , a stereoelectronic phenomenon. This effect involves a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the anti-bonding (σ*) orbital of the C1-O(methyl) bond. This makes the α-anomer the most thermodynamically stable product, which, under the right crystallization conditions, allows it to selectively precipitate from the solution, leaving the more soluble β-anomer and other impurities in the mother liquor.[3][4] A patent for this process highlights that this preferential crystallization is an unexpected but highly effective discovery.[8]
Q3: What is the role of activated carbon, and when should it be used?
A: Activated carbon is a highly porous material with an immense surface area. Its primary role in this purification is decolorization .[7][8] The colored byproducts from acid-catalyzed sugar degradation are typically large, aromatic, or polymeric molecules. These molecules are effectively trapped within the pores of the activated carbon via adsorption. You should use it when your crude solution is yellow or brown. It is typically added to the hot solution just before filtration and subsequent crystallization.[8]
Q4: In what scenarios are ion-exchange (IEX) resins necessary?
A: Ion-exchange resins are invaluable for removing ionic impurities. Their use is strongly recommended in two main scenarios:
-
Deashing/Demineralization: If you have neutralized your acid catalyst with a base (e.g., NaOH, NaHCO₃), the crude product will be contaminated with inorganic salts. Passing your aqueous or alcoholic solution through a mixed-bed or sequential cation and anion exchange resin column will effectively remove these salts.[9][10]
-
Decolorization: Certain macroporous strong base anion exchange resins are exceptionally effective at removing anionic color bodies that may not be fully captured by activated carbon.[5][11][12] They can offer superior performance and process efficiency compared to carbon alone.[5][11]
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common purification problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Crystalline Product | A. Excessive Solvent: The concentration of the target molecule is below the supersaturation point.[13] B. Incomplete Crystallization: Insufficient cooling time or temperature. | A. Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate and attempt a second crystallization. Before discarding, always test the mother liquor by spotting a small amount on a watch glass; significant residue upon evaporation indicates substantial dissolved product.[13] B. Optimize Cooling: Ensure the solution is cooled slowly to form well-defined crystals. If necessary, use a colder bath (e.g., ice-water or refrigerator) and allow more time. |
| 2. Product "Oils Out" Instead of Crystallizing | A. High Impurity Load: Impurities can depress the melting point of the solid, causing it to separate as a liquid ("oiling out") at a temperature where it is still insoluble in the solvent.[13] B. Solvent Choice: The solvent may be too "good," preventing crystal lattice formation, or too "poor," causing rapid, amorphous precipitation. | A. Pre-Purification: Treat the crude material with activated carbon to remove organic impurities.[13] If salts are suspected, perform a deashing step with ion-exchange resins. B. Adjust Solvent System: Return the oiled-out mixture to the heat, add more of the "good" solvent to re-dissolve everything, and then allow it to cool more slowly. Consider switching to a different solvent system (e.g., from pure methanol to an ethanol/water mixture).[8] |
| 3. Crystals Remain Colored (Yellow/Brown) | A. Insufficient Decolorization: The amount of activated carbon was inadequate, or the contact time was too short. B. Resistant Color Bodies: Some impurities may not adsorb well to carbon. | A. Repeat the Process: Re-dissolve the colored crystals in a hot solvent and repeat the treatment with fresh activated carbon. B. Use Ion-Exchange Resins: Employ a strong base anion exchange resin specifically designed for sugar decolorization, which can remove different types of colorants.[5][11][12] |
| 4. No Crystals Form Upon Cooling | A. Failure to Reach Supersaturation: The solution is too dilute. B. Nucleation Barrier: Crystal formation requires an initial nucleation event, which may not occur spontaneously. | A. Reduce Solvent Volume: Gently boil off a portion of the solvent and re-cool.[13] B. Induce Nucleation: 1) Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. 2) Seed: Add a single, tiny crystal of pure Methyl α-D-mannopyranoside. 3) Evaporation: Dip a glass rod in the solution and let the solvent evaporate, then re-introduce the rod with its coating of microcrystals into the solution.[13] |
| 5. Final Product is Contaminated with the β-Anomer | A. Inefficient Crystallization: Rapid crystallization can trap impurities, including the β-anomer, within the crystal lattice. B. Co-precipitation: Under certain concentration and solvent conditions, the β-anomer may also become insoluble. | A. Perform a Second Recrystallization: The key to separating anomers is slow, careful recrystallization. Dissolve the product in the minimum amount of hot solvent and allow it to cool as slowly as possible to promote the growth of highly ordered, pure α-anomer crystals. B. Analytical Verification: Use HPLC or NMR spectroscopy to confirm the anomeric purity of your final product.[14][15][16] |
Part 3: Core Experimental Protocols
Protocol 1: Standard Recrystallization with Activated Carbon
This protocol is the primary method for purifying crude Methyl α-D-mannopyranoside obtained from Fischer glycosidation after the acid catalyst has been removed or neutralized.
Step-by-Step Methodology:
-
Dissolution: Place the crude, solid Methyl α-D-mannopyranoside into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol or 95% ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[8]
-
Decolorization: Add a small amount of activated decolorizing carbon (typically 1-2% of the solute weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent boiling.
-
Hot Filtration: Keep the solution at or near its boiling point and filter it quickly through a pre-heated funnel with fluted filter paper to remove the activated carbon. The goal is to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.[7][8]
-
Isolation: Collect the white, crystalline product by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual mother liquor.[8]
-
Drying: Dry the pure crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. The expected melting point of pure Methyl α-D-mannopyranoside is around 190-194 °C.
Protocol 2: Purification via Ion-Exchange (IEX) Resins
This protocol is ideal for crude products containing significant amounts of inorganic salts and/or stubborn color impurities.
Step-by-Step Methodology:
-
Preparation: Prepare a column with the appropriate ion-exchange resin(s). For general deashing, a mixed-bed resin can be used. For targeted decolorization, a macroporous strong base anion (SBA) resin is recommended.[11][12] Condition the resin according to the manufacturer's instructions.
-
Dissolution: Dissolve the crude product in deionized water or methanol to create a stock solution.
-
Loading: Pass the crude solution through the prepared IEX column at a controlled flow rate. The resin will capture the ionic impurities (salts, charged color bodies).[9][10]
-
Elution: Collect the eluate, which now contains the purified, neutral mannoside. Wash the column with additional solvent to ensure complete recovery of the product.
-
Concentration: Remove the solvent from the collected eluate using a rotary evaporator to obtain the purified, amorphous solid.
-
Crystallization: Proceed with Protocol 1 (starting from Step 1) using the solid obtained from this IEX purification to achieve a highly pure, crystalline final product.
Part 4: Visual Workflows and Data
Diagrams
Caption: General purification workflow for crude Methyl α-D-mannopyranoside.
Caption: Decision tree for troubleshooting crystallization failure.
References
- Vertex AI Search. (2025). How Ion Exchange Helps in Refining of Sugar.
- Qemi International.
- ResinTech. Ion Exchange in the Sugar Industry.
- Canftech. (2023). Optimizing Ash Removal in the Sugar Industry with Ion Exchange Resins.
- DuPont.
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
- Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,507,853. Washington, DC: U.S.
- Le, T. P., & Organ, M. G. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie-Chemical Monthly, 150(3), 551-558.
- Cai, M., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 55(9), 4136-4148.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Matsushima, Y., & Miyazaki, T. (1964). SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY. The Journal of Biochemistry, 55(4), 464-465.
- Nishida, T., et al. (2018). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 23(9), 2349.
- Leite, J. A., et al. (2013). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Wikipedia. (n.d.).
- Helferich, B., & Schäfer, W. (1929). α-Methyl d-glucoside. Organic Syntheses, 9, 64.
- Biosynth. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside.
- BenchChem. (2025).
- MedchemExpress.com. (n.d.). Methyl α-D-mannopyranoside (α-Methyl-D-mannoside).
Sources
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dupont.com [dupont.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3507853A - Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 8. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]
- 9. How Ion Exchange Helps in Refining of Sugar - Ion Exchange [ionexchangeglobal.com]
- 10. canftech.com [canftech.com]
- 11. Qemi: Ion Exchange Resins for Sugar Decolorization | 2025 [qemi.com]
- 12. resintech.com [resintech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy [mdpi.com]
- 16. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping Peaks in NMR of Mannoside Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mannoside derivatives. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in the structural elucidation of these complex carbohydrates: overlapping signals in Nuclear Magnetic Resonance (NMR) spectra. The inherent structural similarities of sugar moieties frequently lead to severe peak overlap, particularly in the 1H NMR spectra, complicating unambiguous resonance assignment and structural determination.
This resource is structured to offer direct, actionable guidance. We will delve into the root causes of signal overlap and present a range of troubleshooting strategies, from optimizing experimental parameters to employing advanced NMR techniques and chemical derivatization. Our goal is to equip you with the knowledge and protocols necessary to confidently resolve spectral ambiguities and accelerate your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your NMR analysis of mannoside derivatives, providing probable causes and step-by-step solutions.
Issue 1: Severe overlap in the non-anomeric proton region (typically 3.0-4.5 ppm) of the 1H NMR spectrum.
Probable Cause: The non-anomeric ring protons (H-2 to H-6) of mannoside residues exist in very similar chemical environments, leading to low chemical shift dispersion and significant signal overlap. This is a common characteristic of carbohydrate NMR.[1][2]
Solution:
-
Optimize 1D 1H NMR Acquisition:
-
Higher Magnetic Field Strength: If available, utilize a higher field NMR spectrometer (e.g., 600 MHz or above).[1][3] Increased magnetic field strength enhances chemical shift dispersion, spreading out the signals and reducing overlap.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD). A change in solvent can induce differential changes in the chemical shifts of protons, potentially resolving some overlap.[4]
-
-
Employ 2D NMR Spectroscopy: Two-dimensional NMR is essential for resolving overlapping signals in carbohydrates.[5][6][7]
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled (typically through three bonds, ³J). It helps to trace the connectivity within a sugar ring, starting from a well-resolved anomeric proton.[4][8]
-
1H-1H TOCSY (Total Correlation Spectroscopy): TOCSY is particularly powerful for carbohydrates as it reveals correlations between all protons within a spin system (i.e., all the protons on a single sugar ring).[6][9] By irradiating a resolved anomeric proton, you can often identify all the other protons belonging to that specific mannose unit.
-
1H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective technique for resolving proton overlap.[4][8] It correlates each proton to its directly attached carbon. Since ¹³C chemical shifts have a much larger dispersion than ¹H shifts, overlapping proton signals are often resolved in the carbon dimension.[1][10][11][12]
-
Issue 2: Even with 2D NMR, cross-peaks in COSY and TOCSY spectra are overlapping and difficult to assign.
Probable Cause: In complex oligosaccharides or derivatives with multiple mannose units, even the cross-peaks in 2D spectra can overlap, especially if the individual mannose residues are in similar chemical environments.
Solution:
-
Advanced 2D NMR Techniques:
-
Selective 1D TOCSY: This experiment allows you to selectively irradiate a single, resolved proton resonance and observe only the signals of the protons within its spin system.[13][14][15] This simplifies the spectrum and helps to "pull out" the signals of one sugar residue at a time from a complex mixture.[16]
-
Non-Uniform Sampling (NUS): NUS is a data acquisition method that can significantly enhance the resolution of 2D NMR spectra without increasing the experimental time.[17][18] This can be particularly useful for resolving crowded regions in both the direct and indirect dimensions of 2D spectra like HSQC and TOCSY.[19]
-
-
3D NMR Spectroscopy: For highly complex structures where 2D NMR is insufficient, three-dimensional NMR experiments can provide the necessary resolution.
-
Higher Sensitivity Hardware:
Issue 3: Broad or poorly resolved signals for hydroxyl (-OH) protons.
Probable Cause: Hydroxyl protons often undergo rapid chemical exchange with residual water in the solvent (even in D₂O), leading to broad signals or their complete disappearance from the spectrum.
Solution:
-
Solvent and Temperature Optimization:
-
Anhydrous Solvents: Use a solvent that does not exchange with hydroxyl protons, such as DMSO-d₆.
-
Low Temperature (Supercooling): In aqueous solutions, lowering the temperature can slow down the exchange rate of hydroxyl protons with water, resulting in sharper signals.[10][11] This can allow for the observation of couplings to and from the hydroxyl protons, providing valuable structural information.
-
-
Specialized NMR Experiments:
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for tackling a new mannoside derivative with potential peak overlap?
A1: A systematic approach is crucial for the structural elucidation of mannoside derivatives.[8]
Caption: Workflow for Mannoside Structural Elucidation.
Q2: How can chemical derivatization help in resolving peak overlap?
A2: Chemical modification of the mannoside derivative can alter the chemical environment of the protons, leading to changes in their chemical shifts and potentially resolving overlap. Common derivatization strategies include:
-
Acetylation: Converting hydroxyl groups to acetate esters. This typically shifts the signals of adjacent protons downfield and can improve resolution.
-
Benzoylation: Similar to acetylation, but with benzoyl groups.
-
Methylation: Converting hydroxyl groups to methyl ethers.
It is important to note that while derivatization can be a powerful tool, it adds an extra chemical step and the resulting spectrum will be of the derivative, not the native compound.
Q3: Are there any databases or software that can assist in the assignment of mannoside NMR spectra?
A3: Yes, there are several resources available:
-
Carbohydrate NMR Databases: Databases that contain NMR data for a wide range of carbohydrates can be used to compare your experimental data with known structures.
-
NMR Prediction Software: There are software packages that can predict the 1H and ¹³C NMR spectra of a given carbohydrate structure. These predictions can serve as a useful starting point for your assignments.
Experimental Protocols
Protocol 1: Sample Preparation for NMR of Mannoside Derivatives
-
Determine the appropriate amount of sample: For a standard 5 mm NMR tube, aim for 5-25 mg for 1H NMR and 50-100 mg for ¹³C NMR.[25]
-
Choose a suitable deuterated solvent: D₂O is the most common solvent for underivatized carbohydrates. Ensure the D₂O is of high purity to minimize the residual water signal.
-
Dissolve the sample: It is often best to dissolve the sample in a small vial first before transferring it to the NMR tube.[25] This allows for better mixing and ensures complete dissolution.
-
Filter the sample: If there are any solid particles, filter the solution through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube.[25]
-
Transfer to the NMR tube: Use a clean Pasteur pipette to transfer the solution to the NMR tube. The typical sample volume is 0.6-0.7 mL.[25]
Protocol 2: Setting up a 2D TOCSY Experiment
-
Acquire a standard 1H NMR spectrum: This is necessary to determine the spectral width and to identify the chemical shifts of well-resolved signals (e.g., anomeric protons) that can be used as starting points for analysis.
-
Load a standard TOCSY pulse sequence: On most spectrometers, this will be a pre-defined experiment (e.g., dipsi2phpr on a Bruker instrument).
-
Set the spectral widths: The spectral width in both dimensions should be set to encompass all the proton signals.
-
Set the mixing time: The mixing time is a crucial parameter in a TOCSY experiment.[9] A short mixing time (e.g., 20 ms) will primarily show correlations between directly coupled protons (similar to a COSY). A longer mixing time (e.g., 80-120 ms) will allow for magnetization transfer throughout the entire spin system, revealing all the protons in a given sugar ring.[9] It is often beneficial to run TOCSY experiments with a few different mixing times.
-
Set other acquisition parameters: Set the number of data points, number of scans, and relaxation delay as appropriate for your sample concentration and desired resolution.
Caption: Decision tree for resolving overlapping NMR peaks.
References
-
B. Mobley, et al. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. PubMed. [Link]
-
Mestrelab Research. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Mestrelab Research. [Link]
-
J. C. Hoch, et al. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. PharmaTech.com. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2022). Use of Non-Uniform Sampling (NUS) in 2D NMR. University of Wisconsin-Madison. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]
-
Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. [Link]
-
ResearchGate. (n.d.). Recent Advances in NMR Studies of Carbohydrates. ResearchGate. [Link]
-
Bruker. (n.d.). Non-Uniform Sampling (NUS). Bruker. [Link]
-
Columbia University. (n.d.). TOCSY - NMR Core Facility. Columbia University. [Link]
-
T. Johnson, et al. (2002). Saturation Transfer Difference 1D-TOCSY Experiments to Map the Topography of Oligosaccharides Recognized by a Monoclonal Antibody Directed Against the Cell-Wall Polysaccharide of Group A Streptococcus. Journal of the American Chemical Society. [Link]
-
University of Georgia. (n.d.). Carbohydrate Analysis - CCRC NMR Facility. University of Georgia. [Link]
-
M. A. Connell, et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
-
M. A. Connell, et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). NMR of carbohydrates. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. ResearchGate. [Link]
-
Advanced Spectroscopic Analysis Of Carbohydrates. (n.d.). Advanced Spectroscopic Analysis Of Carbohydrates. [Link]
-
W. A. Bubb. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]
-
G. I. Toukach, et al. (2020). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. [Link]
-
Northwestern University. (n.d.). Selective 1D TOCSY Experiment - IMSERC. Northwestern University. [Link]
-
C. A. M. T. Morin, et al. (2018). Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy. PMC. [Link]
-
ResearchGate. (n.d.). ( A ) COSY, ( B ) TOCSY and ( C ) HSQC spectra, Bruker 400 MHz at 37 o C of D-glucose in 100%. ResearchGate. [Link]
-
JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL. [Link]
-
ResearchGate. (2025). Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy. ResearchGate. [Link]
-
G. Widmalm, et al. (2018). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. RSC Publishing. [Link]
-
T. Wang, et al. (2023). Proton-Detected Solid-State NMR for Deciphering Structural Polymorphism and Dynamic Heterogeneity of Cellular Carbohydrates in Pathogenic Fungi. National Institutes of Health. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University. [Link]
-
Bruker. (n.d.). MAS CryoProbes. Bruker. [Link]
-
National Institutes of Health. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. National Institutes of Health. [Link]
-
Bruker. (n.d.). CryoProbes for NMR. Bruker. [Link]
-
G. Morris, et al. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. PubMed. [Link]
-
G. Widmalm. (2018). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tackling the Peak Overlap Issue in NMR Metabolomic Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1 H NMR J -Resolved Spectra. ResearchGate. [Link]
-
ResearchGate. (n.d.). De-noising and peaks identification in an NMR spectrum. ResearchGate. [Link]
-
ResearchGate. (2025). Higher Order and Substituent Chemical Shift Effects in the Proton NMR of Glycosides. ResearchGate. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 16. COSY/TOCSY Analysis│Interpreting spin correlations using 2D NMR | Column | JEOL [jeol.com]
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- 18. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
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- 20. Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Enhancing the Solubility of Methyl α-D-mannopyranoside Derivatives
Introduction
Methyl α-D-mannopyranoside and its derivatives are vital compounds in glycobiology and drug discovery, often used as precursors for synthesizing therapeutic agents or as tools to study carbohydrate-binding proteins like lectins.[1] The parent compound, methyl α-D-mannopyranoside, is readily soluble in water and methanol.[2] However, synthetic modifications designed to enhance biological activity—such as adding aromatic or lipophilic moieties—can drastically reduce aqueous solubility, posing significant challenges for researchers in experimental assays and formulation development.[3]
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility issues with these important derivatives.
Frequently Asked Questions (FAQs)
Q1: My methyl α-D-mannopyranoside derivative won't dissolve in my aqueous buffer (e.g., PBS). What's the first thing I should try?
A1: The first and simplest step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. The most common choice is dimethyl sulfoxide (DMSO).[4][5]
-
Rationale: Many organic modifications render the mannoside derivative too nonpolar for direct dissolution in water. DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of compounds.
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q2: I'm concerned about DMSO interfering with my cell-based assay. What are the alternatives?
A2: If DMSO is not suitable for your experimental system, consider other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF). The choice depends on the specific derivative and the tolerance of your assay. A systematic cosolvent screening is recommended.[6]
-
Rationale: Different cosolvents can alter the polarity of the bulk solution to better accommodate the solute.[7] Ethanol is often better tolerated by cells than DMSO but may be a less effective solvent for highly lipophilic compounds.
-
Actionable Advice: Test solubility in a small panel of solvents (e.g., DMSO, Ethanol, DMF) to find the most effective one. Always run a vehicle control in your experiments with the same final concentration of the chosen solvent to account for any effects it may have on the system.
Q3: My compound dissolves in the organic solvent but precipitates immediately when I add it to my aqueous buffer. What is happening?
A3: This indicates that the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit, even with the small amount of cosolvent present. The compound is "crashing out" of solution.
-
Rationale: While a high concentration of cosolvent can dissolve the compound, its dilution into the aqueous phase drastically changes the solvent environment, leading to precipitation.[8][9]
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration.
-
Increase Cosolvent Percentage: Cautiously increase the final percentage of the organic cosolvent in your buffer, but be mindful of its impact on your assay.
-
Use a Different Method: If simple cosolvency fails, you will need to explore more advanced techniques like pH adjustment, use of surfactants, or complexation with cyclodextrins.[10][11]
-
Q4: Can adjusting the pH of my buffer improve the solubility of my derivative?
A4: Yes, if your derivative contains ionizable functional groups (e.g., carboxylic acids, amines).[12][13]
-
Rationale: The solubility of compounds with acidic or basic groups is highly pH-dependent.[14][15] For a derivative with a basic group (like an amine), lowering the pH will protonate it, increasing its charge and aqueous solubility. For an acidic group (like a carboxylic acid), increasing the pH will deprotonate it, again increasing solubility.[16]
-
Actionable Advice: Examine the structure of your derivative. If it has a pKa in a relevant range, perform a pH-solubility profile. Test the solubility in a series of buffers with different pH values (e.g., pH 5, 7.4, 9) to find the optimal condition.
Troubleshooting Guides & Advanced Strategies
Problem 1: Compound is poorly soluble in both aqueous and common organic solvents.
This is a classic "brick dust" problem, where strong intermolecular forces in the crystal lattice prevent the solvent from breaking it down.[17]
Strategy: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[18][19]
-
Mechanism: The nonpolar part of your mannoside derivative partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shuttling the derivative into solution.[20]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[21]
Workflow for Cyclodextrin-Mediated Solubilization
Caption: Workflow for screening and optimizing cyclodextrin formulation.
Problem 2: Compound solubility is highly variable between experiments.
This often points to issues with solution preparation, especially when dealing with supersaturated solutions or compounds sensitive to temperature.
Strategy: Standardized Protocol with Sonication and Temperature Control
-
Causality: Minor variations in temperature, mixing time, or energy input can lead to different levels of dissolved compound, especially if you are working near the solubility limit. Sonication provides consistent energy to break apart the solute's crystal lattice, while temperature control ensures consistency.
Data Presentation: Impact of Preparation Method on Solubility
The following table illustrates hypothetical data for a derivative, showing how the preparation method can impact the measured aqueous solubility.
| Preparation Method | Temperature | Measured Concentration (µg/mL) | Observation |
| Vortexing (1 min) | 25°C | 15.2 ± 3.5 | Inconsistent, visible particulates |
| Shaking (1 hr) | 25°C | 22.8 ± 2.1 | Better, but still some variability |
| Bath Sonication (15 min) | 37°C | 45.5 ± 0.8 | Consistent, clear solution |
| Shaking (1 hr) | 4°C | 8.1 ± 1.5 | Precipitates upon cooling |
Experimental Protocols
Protocol 1: Systematic Cosolvent Screening
This protocol allows for the rapid determination of an optimal solvent system for initial experiments.
Objective: To identify a water-miscible organic solvent that effectively dissolves the test compound and maintains its solubility upon dilution in an aqueous buffer.
Materials:
-
Methyl α-D-mannopyranoside derivative (powder)
-
Solvents: DMSO, Ethanol (absolute), N,N-Dimethylformamide (DMF)
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials, micropipettes, vortex mixer
Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh 1-2 mg of your derivative into three separate glass vials.
-
To each vial, add the appropriate volume of DMSO, Ethanol, or DMF to achieve a target concentration of 10 mM.
-
Vortex vigorously for 2-5 minutes. Use a bath sonicator if necessary to aid dissolution.
-
Visually inspect for complete dissolution.
-
-
Aqueous Dilution Test:
-
In a new set of tubes, add 98 µL of PBS buffer.
-
Add 2 µL of the 10 mM stock solution to the PBS (this creates a 1:50 dilution, final concentration 200 µM, final solvent concentration 2%).
-
Vortex immediately.
-
Let the solution stand at room temperature for 30 minutes.
-
-
Observation and Analysis:
-
Visually inspect the diluted solutions for any signs of precipitation (cloudiness, visible particles).
-
Rank the solvents based on their ability to maintain the compound in solution after dilution. The best solvent will yield a perfectly clear solution.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
This method produces a stable, solid powder of the drug-cyclodextrin complex that can be easily dissolved in water.[22][23]
Objective: To prepare a solid, water-soluble formulation of a poorly soluble mannoside derivative.
Materials:
-
Mannoside derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tert-butanol/Water solvent system
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution:
-
Determine the required amounts of derivative and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the HP-β-CD in water.
-
Dissolve the mannoside derivative in a minimal amount of tert-butanol.
-
-
Mixing:
-
Slowly add the derivative solution to the stirring aqueous cyclodextrin solution.
-
Stir the resulting mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
-
Freeze-Drying (Lyophilization):
-
Flash-freeze the aqueous solution in liquid nitrogen.
-
Lyophilize the frozen sample under high vacuum until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
-
Reconstitution and Use:
-
The resulting powder can be weighed and directly dissolved in your aqueous buffer for experiments.
-
Confirm the concentration of the final solution using an appropriate analytical method (e.g., HPLC-UV).
-
Solubilization Strategy Decision Tree
This diagram helps guide the researcher to the most appropriate solubilization strategy based on the compound's properties.
Caption: Decision tree for selecting a solubility enhancement method.
References
-
Loftsson, T., & Dürr, R. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
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Singh, A., & Worku, Z. A. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Paudel, A., et al. (2010). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Retrieved from [Link]
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Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Retrieved from [Link]
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Lewin, G., et al. (2013). Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. ResearchGate. Retrieved from [Link]
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Sravani, G., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
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I. J. S. D. R. (2023). Methods to boost solubility. IJSDR. Retrieved from [Link]
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Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. Retrieved from [Link]
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Upreti, M., et al. (2011). Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. PMC. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Fujinami, S., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Retrieved from [Link]
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Lewin, G., et al. (2013). Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety. PubMed. Retrieved from [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Upreti, M., et al. (2011). Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin. PubMed. Retrieved from [Link]
-
Kadam, S.V., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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GreyB. (2025). Techniques to Increase Sweetener Solubility. Retrieved from [Link]
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Li, S., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. Retrieved from [Link]
-
Patel, D., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. Retrieved from [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). Retrieved from [Link]
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
Prof Melko. (2020, October 23). How Does pH Affect Solubility? [Video]. YouTube. Retrieved from [Link]
-
Dean Covalt. (2022, October 29). The Effect of pH on Solubility [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on mannose isomerase. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Keck, C. M., & Wiemann, S. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Retrieved from [Link]
-
Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube. Retrieved from [Link]
-
Allen, L. V. Jr. (2017). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. Retrieved from [Link]
-
Keck, C. M., & Wiemann, S. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PubMed. Retrieved from [Link]
-
Zhang, J., et al. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]
-
Peltonen, L., et al. (2004). The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(I)lactide. PubMed Central. Retrieved from [Link]
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optimizing reaction conditions for glycosylation with Methyl alpha-D-mannopyranoside
Welcome to the technical support center for optimizing glycosylation reactions involving Methyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming glycosidic bonds with this specific mannoside. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the initial questions and foundational knowledge required before embarking on glycosylation with Methyl α-D-mannopyranoside.
Q1: What are the primary challenges when using Methyl α-D-mannopyranoside as a glycosyl acceptor?
Methyl α-D-mannopyranoside presents several challenges as a glycosyl acceptor. Its hydroxyl groups exhibit different reactivities, with the primary hydroxyl at C-6 being the most nucleophilic, followed by the equatorial hydroxyl at C-3, and then the axial hydroxyls at C-2 and C-4. Achieving regioselectivity can be difficult without the use of protecting groups. Furthermore, the overall reactivity of the hydroxyl groups can be sluggish, requiring carefully optimized reaction conditions to achieve good yields.[1][2]
Q2: How does the stereochemistry of Methyl α-D-mannopyranoside influence the glycosylation outcome?
The α-anomeric linkage of the methyl group and the axial C-2 hydroxyl group create a specific steric environment around the sugar. This can influence the approach of the glycosyl donor and the stereochemical outcome of the newly formed glycosidic bond. The formation of 1,2-cis or 1,2-trans linkages is highly dependent on the reaction mechanism (SN1 or SN2), the nature of the glycosyl donor, and the protecting groups employed.[3][4]
Q3: What are the most common side reactions to be aware of?
Common side reactions in glycosylation include the hydrolysis of the glycosyl donor, elimination to form glycals, and rearrangement of the donor, particularly with thioglycosides and glycosyl imidates.[5] In the context of using Methyl α-D-mannopyranoside as an acceptor, incomplete reactions leading to the recovery of starting material and the formation of multiple regioisomers are also significant concerns.
Q4: How do I choose the right protecting groups for my experiment?
The choice of protecting groups is critical for a successful glycosylation. Protecting groups influence the reactivity of the glycosyl donor and acceptor and can direct the stereochemical outcome of the reaction.[6] For regioselective glycosylation of Methyl α-D-mannopyranoside, it is often necessary to protect all but the desired hydroxyl group. The selection of these protecting groups should be part of a broader synthetic strategy, considering their ease of introduction, stability to the glycosylation conditions, and selective removal later in the synthesis.[7]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during glycosylation reactions with Methyl α-D-mannopyranoside.
Problem 1: Low or No Product Yield
A low yield of the desired glycosylated product is one of the most frequent challenges. This can stem from a variety of factors related to reactants, reagents, and reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Inactive Glycosyl Donor or Acceptor.
-
Solution:
-
Verify Purity: Confirm the purity of both the glycosyl donor and Methyl α-D-mannopyranoside using techniques like NMR and mass spectrometry. Impurities can inhibit the reaction.
-
Proper Storage: Ensure that all starting materials have been stored under appropriate conditions (e.g., in a desiccator) to prevent degradation, especially from moisture.
-
Fresh Reagents: If possible, use freshly prepared or newly purchased glycosyl donors.
-
-
-
Cause B: Insufficient Activation of the Glycosyl Donor.
-
Solution:
-
Activator Choice: The choice of activator (promoter) is critical and depends on the type of glycosyl donor (e.g., thioglycoside, trichloroacetimidate). For less reactive "disarmed" donors, a stronger activator may be necessary.[8]
-
Activator Stoichiometry: Gradually increase the equivalents of the activator. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal amount without promoting side reactions.[8]
-
Temperature Optimization: Cautiously increase the reaction temperature. Some activations require higher temperatures to proceed efficiently. However, be mindful that excessive heat can lead to decomposition.[9]
-
-
-
Cause C: Presence of Moisture.
-
Solution:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Molecular Sieves: Add activated molecular sieves (typically 4 Å) to the reaction mixture to scavenge any residual moisture.
-
-
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Controlling the stereochemistry at the newly formed anomeric center is a central challenge in glycosylation. The formation of a mixture of α and β anomers complicates purification and reduces the yield of the desired product.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Non-Optimal Reaction Conditions.
-
Solution:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical outcome. Experiment with different solvents (e.g., dichloromethane, acetonitrile, toluene) to favor the desired anomer.
-
Temperature Control: The reaction temperature can affect the equilibrium between different reactive intermediates and thus the stereoselectivity. Running the reaction at lower temperatures often enhances selectivity. Conversely, in some cases, thermodynamic control at higher temperatures can favor the more stable anomer.[10][11]
-
Concentration Effects: The concentration of the glycosyl acceptor can influence whether the reaction proceeds through an SN1 or SN2 pathway, thereby affecting the stereochemical outcome.[12]
-
-
-
Cause B: Inappropriate Protecting Group Strategy.
-
Solution:
-
Participating Groups: To favor the formation of a 1,2-trans product, use a participating protecting group (e.g., acetyl or benzoyl) at the C-2 position of the glycosyl donor. This group will form a transient cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.
-
Non-Participating Groups: For a 1,2-cis product, use a non-participating group (e.g., benzyl ether) at the C-2 position of the donor. This allows for other factors, such as the anomeric effect, to dictate the stereochemical outcome.
-
-
-
Cause C: Reaction Mechanism Ambiguity.
-
Solution:
-
Understanding the Continuum: Glycosylation reactions exist on a continuum between SN1 and SN2 mechanisms.[4][13] The choice of donor, acceptor, promoter, and solvent all influence where a particular reaction falls on this spectrum.[12]
-
Promoting SN2: To favor an SN2-like mechanism, which often leads to inversion of stereochemistry at the anomeric center, use a more reactive glycosyl donor and a less coordinating solvent.
-
Promoting SN1: An SN1-like mechanism proceeds through an oxocarbenium ion intermediate. The stereochemical outcome is then determined by the preferred conformation of this intermediate and the direction of nucleophilic attack. This can sometimes be influenced by the steric bulk of the acceptor.[14]
-
-
Problem 3: Formation of Multiple Products (Regioisomers)
When using a partially protected or unprotected Methyl α-D-mannopyranoside as the acceptor, the formation of multiple regioisomers is a common issue due to the similar reactivity of the different hydroxyl groups.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Insufficient Differentiation of Hydroxyl Group Reactivity.
-
Solution:
-
Strategic Protection: The most reliable way to achieve regioselectivity is to use a protecting group strategy that leaves only the desired hydroxyl group available for glycosylation. This requires a multi-step synthetic sequence but provides unambiguous results.
-
Steric Hindrance: In some cases, the steric bulk of the glycosyl donor can favor reaction at the less hindered primary C-6 hydroxyl group over the secondary hydroxyls.
-
Catalyst Control: Certain catalytic systems have been shown to direct regioselectivity in glycosylation reactions. A thorough literature search for relevant catalytic methods is recommended.[15]
-
-
Problem 4: Difficulty in Product Purification
The purification of glycosylated products can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.
Potential Causes & Step-by-Step Solutions:
-
Cause A: Co-elution of Components on Silica Gel Chromatography.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography to achieve better separation. A good starting point for polar carbohydrate derivatives is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone), with the possible addition of a small amount of a more polar solvent like methanol.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as reversed-phase silica (C18), alumina, or specialized carbohydrate-specific columns.
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique.
-
-
-
Cause B: Complex Reaction Mixture.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction by TLC to determine the optimal reaction time. Quenching the reaction at the point of maximum product formation and minimal byproduct formation can simplify the purification process.[16]
-
Aqueous Workup: A well-designed aqueous workup can remove many water-soluble impurities before chromatography.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product mixture to alter the polarity of the components, making them easier to separate. The derivatizing group can then be removed after purification.
-
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Glycosylation with a Thioglycoside Donor
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrates.
Materials:
-
Glycosyl donor (thioglycoside)
-
Methyl α-D-mannopyranoside (acceptor)
-
Anhydrous dichloromethane (DCM)
-
Activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))
-
Activated 4 Å molecular sieves
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.
-
Add the glycosyl donor, Methyl α-D-mannopyranoside, and activated 4 Å molecular sieves to the flask.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS in anhydrous DCM).
-
Slowly add the activator solution to the reaction mixture.
-
If using a catalytic acid like TfOH, add it dropwise to the reaction mixture at the same low temperature.
-
Monitor the reaction progress by TLC.[16]
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization 1: Troubleshooting Workflow for Low Glycosylation Yield
Caption: Decision tree for achieving stereoselectivity.
References
-
Christensen, B., et al. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Carbohydrate Research, 408, 51-95. Available at: [Link]
-
Codée, J. D. C. (n.d.). Dissecting Glycosylation Reaction Mechanisms. Leiden University. Available at: [Link]
-
Hoogers, D., et al. (2025). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science. Available at: [Link]
-
Shaikh, A. C., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 913233. Available at: [Link]
-
Bundle, D. R., et al. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(9), 1149-1155. Available at: [Link]
-
Codée, J. D. C. (2020-2021). Unravelling glycosylation reaction mechanisms. NWO. Available at: [Link]
-
Shaikh, A. C., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Codée, J. D. C., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science, 5(5), 781-788. Available at: [Link]
-
Demchenko, A. V., et al. (2021). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 26(16), 4983. Available at: [Link]
-
Rahman, M. M., et al. (2023). Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9831-9846. Available at: [Link]
-
Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. Sunresin. Available at: [Link]
-
Demchenko, A. V., et al. (2021). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 17, 1845-1852. Available at: [Link]
-
Bundle, D. R., et al. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(9), 1149-1155. Available at: [Link]
-
Demchenko, A. V., et al. (2021). Activation of Thioglycosides with Copper(II) Bromide. Molecules. Available at: [Link]
-
Oscarson, S., et al. (2007). On the Gluco/Manno Paradox: Practical α‐Glucosylations by NIS/TfOH Activation of 4,6‐O‐Tethered Thioglucoside Donors. Angewandte Chemie International Edition, 46(48), 9376-9379. Available at: [Link]
-
Crich, D. (2010). Pre-activation Based Stereoselective Glycosylations. The Journal of Organic Chemistry, 75(21), 7109-7123. Available at: [Link]
-
Adamo, R., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega, 8(39), 35836-35845. Available at: [Link]
-
Jackson, M., et al. (2018). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. Bio-protocol, 8(18), e3009. Available at: [Link]
-
Guryanov, I., et al. (2022). Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages. Polymers, 14(1), 76. Available at: [Link]
-
Demchenko, A. V., & Stine, K. J. (2005). Glycosylation with in situ separation: carbohydrate chemistry on a TLC plate. Organic & Biomolecular Chemistry, 3(22), 4043-4045. Available at: [Link]
-
Sousa, F., et al. (2021). Synthesis and Characterization of Mannosylated Formulations to Deliver a Minicircle DNA Vaccine. Pharmaceutics, 13(9), 1362. Available at: [Link]
-
Toida, T., et al. (2013). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Methods in Molecular Biology, 1022, 141-149. Available at: [Link]
-
Zhang, Y., et al. (2016). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 21(10), 1358. Available at: [Link]
-
Rahman, M. M., et al. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. Journal of Siberian Federal University. Chemistry. Available at: [Link]
-
Bundle, D. R., et al. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research. Available at: [Link]
-
Adamo, R., et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Omega. Available at: [Link]
-
Jacobsen, E. N., et al. (2021). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 143(34), 13786-13793. Available at: [Link]
-
Flitsch, S. L., et al. (2007). Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars. Organic & Biomolecular Chemistry, 5(11), 1731-1733. Available at: [Link]
-
Wong, C.-H., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11094-11105. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
Irvine, D. J., et al. (2016). A Mannosylated Polymer with Endosomal Release Properties for Peptide Antigen Delivery. Biomacromolecules, 17(9), 2966-2976. Available at: [Link]
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Oscarson, S., et al. (2004). Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors. The Journal of Organic Chemistry. Available at: [Link]
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Rahman, M. M., et al. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. Journal of Siberian Federal University. Chemistry, 14(2), 221-232. Available at: [Link]
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Codée, J. D. C., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science, 5(5), 781-788. Available at: [Link]
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Rahman, M. M., et al. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. Journal of Siberian Federal University. Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Glycosylation. Wikipedia. Available at: [Link]
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Crich, D., & Li, H. (2000). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 65(24), 8013-8019. Available at: [Link]
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Yang, D.-C., et al. (2019). Thin layer chromatography (TLC) analysis of glycosylated products transformed by LRGT. ResearchGate. Available at: [Link]
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University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Available at: [Link]
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Guo, J., & Ye, X.-S. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 16(7), 896-913. Available at: [Link]
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avoiding anomeric mixture in Methyl alpha-D-mannopyranoside synthesis
Welcome to the technical support guide for the synthesis of Methyl α-D-mannopyranoside. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with anomeric selectivity in glycosylation reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategy effectively. The synthesis of 1,2-cis-glycosides like Methyl α-D-mannopyranoside is a classic challenge where achieving high stereoselectivity is paramount. This guide will focus on the most common and reliable method, the Fischer glycosylation, and how to manipulate reaction conditions to exclusively favor the desired α-anomer.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of Methyl α-D-mannopyranoside.
Q1: Why am I getting a significant amount of the β-anomer in my reaction? Your reaction is likely under kinetic control, meaning the conditions favor the product that forms fastest, not the one that is most stable.[1] To favor the α-anomer, you must shift the reaction conditions to be under thermodynamic control, which allows the product mixture to equilibrate to the most stable isomer.[2] For mannosides, the α-anomer is the thermodynamically favored product due to the anomeric effect.[3]
Q2: I've isolated my product, but NMR analysis shows furanose rings instead of the pyranose form. What happened? The formation of five-membered furanosides is a hallmark of a kinetically controlled Fischer glycosylation, especially with shorter reaction times.[3][4] These forms are less stable than the six-membered pyranoside rings. To resolve this, you must allow the reaction to proceed for a longer duration at a sufficiently high temperature (e.g., reflux) to enable the rearrangement to the thermodynamically more stable pyranoside product.[5]
Q3: How can I improve the overall yield and drive the reaction to completion? Low yields are often due to the reaction not reaching equilibrium or the presence of water. The Fischer glycosylation is a reversible process where water is a byproduct.[4] To shift the equilibrium towards the product, use a large excess of anhydrous methanol.[4] It is also critical to use thoroughly dried glassware and an active acid catalyst to ensure the reaction proceeds efficiently.
Q4: What is the best way to separate the α and β anomers if a mixture is formed? The α and β anomers are diastereomers and possess different physical properties. They can be effectively separated using flash column chromatography on silica gel.[6][7] Their differing polarities will result in distinct retention times, allowing for their isolation. Analytical techniques like ¹H NMR can then be used to confirm the purity of each isomer.[8]
Understanding the Core Principle: Kinetic vs. Thermodynamic Control
The key to avoiding anomeric mixtures in this synthesis is to understand and apply the principle of thermodynamic control. In a competing reaction, the outcome can be dictated by either the rate of formation (kinetics) or the stability of the products (thermodynamics).[1]
-
Kinetic Control: Occurs at lower temperatures and shorter reaction times. It favors the product with the lowest activation energy, which forms the fastest. In this synthesis, this can lead to a mixture of furanosides and the β-pyranoside.[2]
-
Thermodynamic Control: Requires higher energy input (e.g., higher temperature) and longer reaction times. These conditions make the reaction reversible, allowing the initially formed products to convert into the most stable product possible.[1] For D-mannose, the Methyl α-D-mannopyranoside is the most stable product due to stabilizing stereoelectronic interactions known as the anomeric effect.[3]
The following diagram illustrates this concept. The reaction must be supplied with enough energy and time to overcome the activation barriers for the reverse reactions, allowing the system to settle in the lowest energy state, which is the thermodynamic α-product.
Caption: Kinetic vs. Thermodynamic Pathways in Fischer Glycosylation.
Troubleshooting Guide
Use this table to diagnose and resolve specific issues during your synthesis.
| Problem | Potential Cause | Recommended Action & Scientific Rationale |
| High Proportion of β-Anomer | The reaction has not reached thermodynamic equilibrium and is under kinetic control. | Increase reaction time and temperature. Refluxing the reaction in methanol for an extended period (12-24h) provides the necessary energy to overcome the reverse activation barrier, allowing the less stable β-anomer to equilibrate to the more stable α-anomer.[9] |
| Presence of Furanosides | Incomplete conversion from the kinetically favored furanoside intermediates to the thermodynamically stable pyranoside product. | Prolong the reaction time at reflux. Furanosides form rapidly but are less stable than pyranosides for hexoses. Given sufficient time and thermal energy, the ring equilibrium will shift entirely to the six-membered pyranose form.[3][4] |
| Low Overall Yield / Unreacted Starting Material | 1. Reversible Reaction: The equilibrium is not sufficiently shifted towards the products. 2. Presence of Water: Water, a byproduct, hydrolyzes the glycoside back to mannose. 3. Inactive Catalyst: The acid catalyst is not potent enough to facilitate the reaction efficiently. | 1. Use a large excess of anhydrous methanol. This acts as both the solvent and a reagent, and its high concentration drives the equilibrium forward according to Le Châtelier's principle.[4] 2. Ensure anhydrous conditions. Use oven-dried or flame-dried glassware and anhydrous grade methanol.[6] 3. Use a strong acid catalyst. A strongly acidic ion-exchange resin (e.g., Dowex 50W-X8) is ideal as it is effective and easily removed by filtration. Alternatively, gaseous HCl or H₂SO₄ can be used. |
| Inconsistent α:β Ratios Batch-to-Batch | Minor variations in reaction parameters, particularly temperature and time. | Standardize all reaction conditions. Glycosylation outcomes are highly sensitive to temperature.[10] Ensure consistent heating, stirring, and reaction duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material and the stabilization of the product spot. |
Recommended Protocol: Fischer Glycosylation under Thermodynamic Control
This protocol is optimized to yield Methyl α-D-mannopyranoside in high purity and selectivity.
Materials
-
D-Mannose (1.0 eq)
-
Anhydrous Methanol (serves as solvent and reagent)
-
Strongly acidic ion-exchange resin (e.g., Dowex® 50W-X8), pre-washed with anhydrous methanol
-
Pyridine or Triethylamine (for neutralization)
-
Round-bottom flask, reflux condenser, and magnetic stirrer
-
Drying tube (CaCl₂)
Step-by-Step Methodology
-
Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere to remove any trace moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-Mannose. Add anhydrous methanol (approx. 10-20 mL per gram of mannose).
-
Catalyst Addition: Add the acidic resin (approx. 20% by weight relative to mannose).
-
Thermodynamic Equilibration: Attach a reflux condenser fitted with a drying tube. Heat the suspension to a gentle reflux with vigorous stirring. Maintain reflux for 12-24 hours. The initial suspension should become a clear, homogeneous solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The reaction is complete when the D-mannose spot (at the baseline) has completely disappeared.
-
Quenching: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by filtering off the resin and washing it with methanol. Combine the filtrates and add a few drops of pyridine or triethylamine to neutralize any residual acidity.
-
Work-up: Concentrate the neutralized solution under reduced pressure to obtain a crude syrup or solid.
-
Purification & Characterization: The crude product is often highly pure Methyl α-D-mannopyranoside and may crystallize upon standing or with the addition of a co-solvent like diethyl ether. If necessary, purify further via recrystallization from methanol/ether or by flash column chromatography. Confirm the anomeric purity using ¹H NMR spectroscopy; the anomeric proton (H-1) of the α-anomer typically appears as a small doublet around δ 4.8 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz).
Experimental Workflow Diagram
Caption: Workflow for High-Selectivity Methyl α-D-mannopyranoside Synthesis.
References
-
Bundle, D. R., et al. (2014). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. PLoS ONE, 9(4), e93740. Available from: [Link]
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Jacobsen, E. N., et al. (2021). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 143(1), 441-448. Available from: [Link]
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Fairweather, J. K., et al. (2020). The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv. Available from: [Link]
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Garegg, P. J., Oscarson, S., & Tidén, A. K. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl- alpha-D-mannopyranoside... Carbohydrate Research, 203(1), C3-8. Available from: [Link]
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Kun, S., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. Available from: [Link]
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Toshima, K., et al. (2009). Catalytic and β-Stereoselective Mannosylation of Several Glycosyl Acceptors with Mannosyl 6-Nitro-2-benzothiazoate. Journal of Carbohydrate Chemistry, 28(6), 330-345. Available from: [Link]
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Solá, R. J., & Griebenow, K. (2010). Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans. Bioconjugate Chemistry, 21(1), 164-173. Available from: [Link]
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Zhu, X., & Schmidt, R. R. (2009). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation... Journal of Organic Chemistry, 74(16), 6111-6123. Available from: [Link]
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Held, C., et al. (2020). Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters. Biophysical Chemistry, 266, 106456. Available from: [Link]
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Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]
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Crich, D. (2011). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 76(22), 9193-9209. Available from: [Link]
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University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]
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Das, P., & Jayaraman, N. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894589. Available from: [Link]
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MP Biomedicals. (n.d.). Methyl Α-D-Mannopyranoside. Retrieved from [Link]
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ResearchGate. (n.d.). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Retrieved from [Link]
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Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of Chemical Information and Modeling, 62(15), 3568-3576. Available from: [Link]
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Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Available from: [Link]
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Li, W., & Yu, B. (2018). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. Journal of the American Chemical Society, 140(21), 6644-6654. Available from: [Link]
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ResearchGate. (n.d.). Kinetic studies of anomeric O‐alkylation of mannose 7 with allyl.... Retrieved from [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
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SpringerLink. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Retrieved from [Link]
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Peak Proteins. (n.d.). Beginners Guide To Glycosylation Of Proteins. Retrieved from [Link]
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Bavaro, T., et al. (2020). Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks. Molecules, 25(23), 5723. Available from: [Link]
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Hahm, H. S., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 28(10), e202103980. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Retrieved from [Link]
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Li, Y., et al. (2015). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 20(5), 8699-8714. Available from: [Link]
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Mishan, M., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14385-14392. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside: Structure, Stability, and Biological Function
For the discerning researcher in glycobiology and drug development, the selection of the appropriate carbohydrate ligand is a critical decision that dictates experimental outcomes. The subtle yet profound difference between anomers—isomers differing only in the configuration at the anomeric carbon—can lead to vastly different biological activities. This guide provides an in-depth technical comparison of two such anomers: Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside. We will delve into their structural nuances, the stereoelectronic effects governing their stability, and the consequential impact on their interactions with biological systems. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to quantitatively assess and validate these differences in their own laboratories.
The Anomeric Distinction: A Foundation of Differential Recognition
At the heart of the comparison lies the orientation of the methoxy group (-OCH₃) at the anomeric carbon (C1). In Methyl α-D-mannopyranoside, the methoxy group is in an axial position, while in Methyl β-D-mannopyranoside, it occupies an equatorial position. This seemingly minor stereochemical variance has significant implications for the molecule's shape, stability, and ability to fit into the binding pockets of proteins such as lectins and glycosidases.
The stability of these anomers is largely governed by a phenomenon known as the anomeric effect . This stereoelectronic effect describes the tendency for a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to favor the axial orientation, even though this is typically sterically less favorable.[1] In the case of Methyl α-D-mannopyranoside, the anomeric effect, arising from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C1-O(CH₃) bond, stabilizes the axial conformation.[1] Consequently, the α-anomer is generally the more thermodynamically stable of the two.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these anomers is essential for their application in experimental settings. The following table summarizes key properties for both molecules.
| Property | Methyl α-D-mannopyranoside | Methyl β-D-mannopyranoside |
| Synonyms | α-Methyl-D-mannoside, Methyl alpha-D-mannoside | β-Methyl-D-mannoside |
| CAS Number | 617-04-9[2] | 22277-65-2[3] |
| Molecular Formula | C₇H₁₄O₆[2] | C₇H₁₄O₆[3] |
| Molecular Weight | 194.18 g/mol [2] | 194.18 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] | Data not readily available, expected to be a white solid |
| Melting Point | 193-196 °C | Data not readily available |
| Solubility | Readily soluble in water and methanol[] | Expected to be soluble in water and polar organic solvents |
| Optical Rotation [α]D | +79° ± 2° (c=10, water)[4] | Data not readily available |
Biological Activity: A Tale of Two Anomers
The distinct three-dimensional structures of Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside dictate their interactions with biological macromolecules. This is most evident in their binding to mannose-specific lectins and their potential as glycosidase inhibitors.
Lectin Binding: The Significance of Anomeric Preference
Lectins are proteins that bind specifically to carbohydrates and are crucial in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Many mannose-binding lectins exhibit a strong preference for the α-anomer.
Methyl α-D-mannopyranoside is a well-established competitive inhibitor of the binding of mannose to various lectins, most notably Concanavalin A (ConA) .[6][7] This property is exploited in affinity chromatography for the purification of mannose-containing glycoproteins, where a solution of Methyl α-D-mannopyranoside is used to elute the bound glycoproteins from a ConA-conjugated stationary phase.[8] The α-anomeric linkage is often the key to recognition by many endogenous mannose receptors, such as the macrophage mannose receptor (CD206).[9]
Methyl β-D-mannopyranoside , on the other hand, is generally a much weaker binder to lectins that preferentially recognize the α-anomer. Its equatorial methoxy group does not fit as readily into the binding pockets of these proteins, which are often shaped to accommodate the axial orientation of the α-linked mannose. However, it serves as an excellent negative control in binding studies to demonstrate the anomeric specificity of a particular lectin. There are specific lectins and enzymes that recognize β-mannosidic linkages, and for these, Methyl β-D-mannopyranoside would be the preferred ligand.
The following diagram illustrates the conceptual difference in binding of the two anomers to a hypothetical mannose-binding protein that favors the α-anomer.
Caption: Differential binding of mannoside anomers to a specific lectin.
Glycosidase Inhibition: Probing Enzyme Specificity
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. They are typically highly specific for the anomeric configuration of their substrates.
-
α-Mannosidases cleave α-mannosidic linkages. Methyl α-D-mannopyranoside can act as a substrate mimic and a competitive inhibitor for these enzymes.
-
β-Mannosidases cleave β-mannosidic linkages. Conversely, Methyl β-D-mannopyranoside would be the specific inhibitor for this class of enzymes.
The differential inhibitory activity of these two anomers can be a powerful tool for characterizing the specificity of a newly isolated glycosidase.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside, rigorous and quantitative experimental methodologies are required. Below are detailed protocols for key comparative assays.
Spectroscopic Identification and Differentiation: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and anomeric configuration of these glycosides. The chemical shift of the anomeric proton (H1) and anomeric carbon (C1) are particularly diagnostic.
-
For Methyl α-D-mannopyranoside , the anomeric proton (H1) typically appears as a doublet at a lower chemical shift (around 4.7-4.9 ppm in D₂O) with a small coupling constant (J₁,₂ ≈ 1-2 Hz) due to the axial-equatorial relationship with H2. The anomeric carbon (C1) resonates at approximately 101-103 ppm.[10][11][12]
-
For Methyl β-D-mannopyranoside , the anomeric proton (H1) is found at a slightly higher chemical shift (around 4.5-4.7 ppm in D₂O) with a larger coupling constant (J₁,₂ ≈ 8-9 Hz) characteristic of a trans-diaxial relationship with H2. The anomeric carbon (C1) appears at a slightly downfield chemical shift compared to the alpha anomer, typically around 103-105 ppm.[3][13]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of each methyl mannopyranoside anomer in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Analysis: Process the spectra and identify the chemical shifts and coupling constants of the anomeric proton and the chemical shift of the anomeric carbon. Compare the obtained data with literature values to confirm the anomeric configuration.
Comparative Binding Affinity Analysis: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[14][15]
Protocol for ITC Analysis of Lectin Binding:
-
Sample Preparation:
-
Prepare a solution of the target lectin (e.g., Concanavalin A) at a concentration of 10-50 µM in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Prepare solutions of Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside at a concentration 10-20 times that of the lectin in the exact same buffer.
-
Thoroughly degas all solutions before use.[15]
-
-
ITC Experiment:
-
Load the lectin solution into the sample cell of the ITC instrument.
-
Load the respective methyl mannopyranoside solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the mannoside solution into the lectin solution at a constant temperature (e.g., 25 °C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, K₋, ΔH, and n).
-
Compare the K₋ values for Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside to quantitatively assess their relative binding affinities. A lower K₋ value indicates a higher binding affinity.
-
The following diagram outlines the workflow for the comparative ITC experiment.
Caption: Workflow for comparative binding analysis using ITC.
Conclusion
The choice between Methyl α-D-mannopyranoside and Methyl β-D-mannopyranoside is not arbitrary but a critical experimental variable. The axial orientation of the methoxy group in the α-anomer, stabilized by the anomeric effect, often confers higher affinity for a wide range of mannose-binding lectins. In contrast, the equatorial methoxy group of the β-anomer typically results in weaker binding to these same proteins but is the specific ligand for β-mannose recognizing enzymes. Understanding these fundamental differences and employing rigorous quantitative techniques such as NMR and ITC are paramount for the accurate interpretation of experimental results and the rational design of novel carbohydrate-based therapeutics and research tools.
References
- Al-Hashimi, H., et al. (2000). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides.
- Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations.
- beta-D-Mannopyranoside, methyl. PubChem.
- Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indic
- Biological evaluation of some mannopyranoside derivatives Biological evaluation of some derivatives of methyl- -D- mannopyranoside.
- Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titr
- Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the...
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
- Isothermal Titr
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- METHYL-BETA-D-MANNOPYRANOSIDE;REFERENCE-10 - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- METHYL alpha(D) MANNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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- Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9. Sigma-Aldrich.
- Methyl b-D-mannopyranoside. BOC Sciences.
- Methyl-alpha-D-mannopyranoside, 99% 25 g. Thermo Scientific Chemicals.
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A Comprehensive Guide to the Validation of Methyl α-D-mannopyranoside as a FimH Antagonist
This guide provides an in-depth analysis of the experimental validation of Methyl α-D-mannopyranoside as an antagonist of the bacterial adhesin FimH. It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and methodologies for evaluating FimH inhibitors. We will explore the mechanism of action, key in vitro and in vivo validation assays, and a comparative analysis with more advanced antagonists, underpinned by experimental data and protocols.
The Rationale for Targeting FimH in Bacterial Infections
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). A critical initial step in the pathogenesis of UTIs is the adhesion of UPEC to the urothelial cells lining the bladder.[1][2][3] This adhesion is primarily mediated by the FimH adhesin, a lectin located at the tip of type 1 pili expressed on the bacterial surface.[1][4][5] FimH specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of host bladder cells.[1][6] By blocking this interaction, it is possible to prevent bacterial colonization and subsequent infection, offering a promising anti-virulence therapeutic strategy that may circumvent the issue of antibiotic resistance.[1][2][7]
Methyl α-D-mannopyranoside, a simple derivative of D-mannose, serves as a archetypal competitive inhibitor of FimH. Its validation has paved the way for the development of a plethora of more potent FimH antagonists.[1][8]
Mechanism of Action: Competitive Inhibition of FimH
The FimH lectin domain possesses a specific mannose-binding pocket that exhibits a high affinity for the α-anomer of D-mannose.[1][4] This pocket is characterized by an extensive network of hydrogen bonds that stabilize the interaction with the hydroxyl groups of the mannose ring.[1][8] Additionally, a "tyrosine gate," formed by Tyr48 and Tyr137, creates a hydrophobic region that can interact with the aglycone moiety of mannosides.[4][9][10]
Methyl α-D-mannopyranoside mimics the terminal mannose residues of host cell glycoproteins. When present in sufficient concentration, it occupies the mannose-binding pocket of FimH, thereby competitively inhibiting the binding of the bacteria to the urothelial cells.[1] This prevents the initial attachment required for colonization and biofilm formation.[1][11]
Caption: Workflow for the Hemagglutination Inhibition (HAI) Assay.
Biofilm Inhibition Assay
Biofilms contribute significantly to the recurrence and antibiotic resistance of UTIs. [1]This assay quantifies the ability of an antagonist to prevent the formation of bacterial biofilms.
Experimental Protocol:
-
Preparation:
-
Grow FimH-expressing E. coli in a suitable medium.
-
Prepare various concentrations of the FimH antagonist in the growth medium in a 96-well flat-bottom plate.
-
-
Assay Procedure:
-
Inoculate the wells with the bacterial culture.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Carefully wash the wells with PBS to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet.
-
Wash the wells again to remove excess stain.
-
Solubilize the stain with an appropriate solvent (e.g., ethanol or acetic acid).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized stain using a plate reader.
-
The IC50 value, the concentration of the antagonist that inhibits biofilm formation by 50%, is determined by plotting absorbance against antagonist concentration.
-
Caption: Workflow for the Biofilm Inhibition Assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of an antagonist to the FimH protein in real-time. [1][9] Experimental Protocol:
-
Immobilization:
-
Immobilize purified recombinant FimH protein onto the surface of a sensor chip. [1]
-
-
Binding Analysis:
-
Flow solutions containing different concentrations of the FimH antagonist over the sensor chip surface.
-
The binding of the antagonist to the immobilized FimH causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon. A lower Kd value indicates a higher binding affinity.
-
Caption: Principle of Surface Plasmon Resonance for FimH antagonist validation.
Comparative Performance of Methyl α-D-mannopyranoside
While Methyl α-D-mannopyranoside is a validated FimH antagonist, its potency is modest compared to other mannosides with modified aglycone moieties. [1][8]The addition of hydrophobic groups that can interact with the tyrosine gate of FimH significantly enhances binding affinity. [4][10]
| Compound | Type | IC50 (HAI Assay) | Kd (SPR) | Reference |
|---|---|---|---|---|
| Methyl α-D-mannopyranoside | Simple Mannoside | ~500 µM | ~1-5 µM | **[8] |
| Heptyl α-D-mannopyranoside | Alkyl Mannoside | ~1 µM | ~5 nM | [8] |
| Biphenyl α-D-mannoside | Aryl Mannoside | <1 µM | Low nM range | [6][10] |
| C-linked Biphenyl Mannoside | C-Mannoside | Not specified | ~11.45 nM | [6]|
Note: The exact values can vary depending on the specific experimental conditions and the FimH variant used.
In Vivo Validation in a Murine UTI Model
The ultimate validation of a FimH antagonist requires demonstration of efficacy in a relevant animal model of infection. [2][7][12] Experimental Protocol:
-
Infection:
-
Female mice are transurethrally inoculated with a clinical isolate of UPEC.
-
-
Treatment:
-
Evaluation:
-
At specific time points, the bladders and sometimes kidneys are harvested.
-
The organs are homogenized, and the bacterial load (colony-forming units, CFUs) is determined by plating serial dilutions.
-
Key Findings:
Studies have shown that while D-mannose and Methyl α-D-mannopyranoside can reduce bacterial colonization in the bladder, more potent antagonists with improved pharmacokinetic properties demonstrate a much more significant reduction in bacterial load, often by several orders of magnitude. [3][11][12]This underscores the importance of the aglycone moiety not only for binding affinity but also for bioavailability and in vivo efficacy.
Conclusion
Methyl α-D-mannopyranoside has been unequivocally validated as a competitive antagonist of the FimH adhesin. It serves as an essential tool for studying the role of FimH in bacterial adhesion and as a foundational scaffold for the rational design of more potent inhibitors. The experimental methodologies outlined in this guide—hemagglutination inhibition, biofilm inhibition, and surface plasmon resonance—provide a robust framework for the in vitro characterization of FimH antagonists. In vivo studies in murine UTI models are critical for confirming the therapeutic potential of these compounds. The progression from the simple Methyl α-D-mannopyranoside to highly potent aryl and alkyl mannosides highlights the success of structure-based drug design in the development of novel anti-adhesion therapies for UTIs.
References
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Scharenberg, M., et al. (2020). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Journal of Medicinal Chemistry, 63(22), 13399-13427. [Link]
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Roy, R., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3566. [Link]
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Brument, S., et al. (2013). Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin. ChemBioChem, 14(14), 1795-1804. [Link]
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Klein, T., et al. (2011). In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection. Chimia, 65(9), 654-657. [Link]
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Al-Mughaid, H., et al. (2022). Various types of a-D-mannopyranoside-based FimH antagonists, as potential anti-adhesion agents for urinary tract infections. RSC Medicinal Chemistry, 13(5), 536-553. [Link]
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Janetka, J. W., et al. (2009). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 52(21), 6646-6657. [Link]
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Klein, T., et al. (2010). FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. Journal of Medicinal Chemistry, 53(24), 8627-8641. [Link]
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Lemaitre, L., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2826. [Link]
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Roy, R., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3566. [Link]
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Klein, T., et al. (2011). In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection. Chimia, 65(9), 654-657. [Link]
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A Senior Application Scientist's Guide to the Bioactivity of Methyl α-D-mannopyranoside Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth comparative analysis of Methyl α-D-mannopyranoside (MDMP) derivatives and their diverse biological activities. As carbohydrate chemistry continues to unveil novel therapeutic avenues, understanding the structure-activity relationships (SAR) of these modified monosaccharides is paramount. This guide moves beyond a simple catalog of compounds, offering a synthesized perspective on why certain derivatives exhibit potent bioactivity and how these properties can be rationally engineered and evaluated. We will explore the causal relationships between chemical modifications and biological outcomes, supported by experimental data and detailed protocols, to empower your own research and development endeavors.
Introduction: The Significance of the Mannose Scaffold
Methyl α-D-mannopyranoside is a simple, naturally occurring monosaccharide derivative. Its core mannose structure is a fundamental recognition motif in a vast array of biological processes. In mammals, mannose-binding lectins (MBLs) on the surface of immune cells, such as macrophages and dendritic cells, are crucial for pathogen recognition.[1] Conversely, many pathogens, including bacteria and viruses, utilize their own mannose-specific lectins (adhesins) to attach to host cells—a critical first step in establishing infection.[2]
This dual role makes the mannose scaffold an exceptional starting point for therapeutic design. By chemically modifying the hydroxyl groups of MDMP, we can create derivatives that act as:
-
Competitive Inhibitors: Blocking pathogen adhesion to host cells.[2]
-
Immunomodulators: Activating or inhibiting immune responses through interaction with cellular receptors.[1][3]
-
Direct Antimicrobials: Disrupting microbial cell membranes or other vital processes.[4][5]
The primary goal of derivatization is to enhance potency, selectivity, and pharmacokinetic properties compared to the parent MDMP molecule. Common modifications involve acylation, etherification, and the introduction of aromatic or heterocyclic moieties to exploit hydrophobic and specific binding interactions.
Comparative Analysis of Bioactivities
The true potential of MDMP derivatives is realized in their diverse biological effects. Below, we compare their performance across several key therapeutic areas, supported by quantitative data from published studies.
Antimicrobial and Antifungal Activity
Derivatization, particularly through acylation with fatty acid chains, has proven to be a highly effective strategy for creating potent antimicrobial agents.[4][6] The introduction of lipophilic chains enhances the molecule's ability to interact with and disrupt the lipid bilayers of bacterial and fungal cell membranes.
A key structure-activity relationship observed is the influence of the acyl chain length.[7][8] Studies show that medium-chain fatty acids, such as lauroyl (C12) and myristoyl (C14), often confer the highest antibacterial efficacy.[4][6] This is likely due to an optimal balance between hydrophobicity, required for membrane insertion, and aqueous solubility.
Table 1: Comparative Antimicrobial Activity of Acylated MDMP Derivatives
| Compound/Derivative | Modification | Target Organism | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| MDMP Derivative 3 | 6-O-lauroyl | Escherichia coli | 0.25 | [4] |
| MDMP Derivative 6 | 6-O-myristoyl | Escherichia coli | 0.25 | [4] |
| MDMP Derivative 3 | 6-O-lauroyl | Bacillus cereus | 1.0 | [4] |
| MDMP Derivative 6 | 6-O-myristoyl | Bacillus cereus | 2.0 | [4] |
| Cinnamoyl Derivative 4 | 6-O-cinnamoyl, 2,3,4-tri-O-heptanoyl | Aspergillus flavus (% inhibition) | 98.47% | [5] |
| Cinnamoyl Derivative 6 | 6-O-cinnamoyl, 2,3,4-tri-O-octanoyl | Aspergillus flavus (% inhibition) | 97.02% |[5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
The data clearly indicates that acylation transforms the relatively inert MDMP into a potent antimicrobial agent. For instance, derivatives with MIC values as low as 0.25 µg/mL against E. coli demonstrate significant potential.[4][9] Furthermore, incorporating aromatic groups, like cinnamoyl, can lead to powerful antifungal activity, with some derivatives showing greater efficacy than the standard drug nystatin.[5]
Anticancer Activity
The application of mannose derivatives in oncology is an emerging and exciting field.[10] Modifications that introduce functionalities like 1,2,3-triazole rings have been shown to impart significant anticancer and antibacterial properties.[11][12] These heterocyclic moieties can engage in various non-covalent interactions with biological targets, including enzymes and receptors involved in cancer cell proliferation.
In one study, bis-1,2,3-triazole derivatives of D-mannose were synthesized and evaluated against the AMJ13 breast cancer cell line.[11][12] While specific IC50 values for MDMP derivatives are not as widely published, the broader class of modified mannosides shows promise. For example, some acylated derivatives of related pyranosides have demonstrated growth inhibition against Ehrlich's ascites carcinoma (EAC) cells.[13]
Anti-inflammatory Activity
Mannoside derivatives can exert anti-inflammatory effects by modulating immune signaling pathways. A notable example is the inhibition of Toll-like receptor 4 (TLR4) signaling.[3] TLR4 is a key receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. Overactivation of this pathway is implicated in numerous inflammatory diseases.
Mannoside Glycolipid Conjugates (MGCs) have been shown to selectively block TLR4 activation by LPS in human monocytes and dendritic cells.[3] This action suppresses the secretion of pro-inflammatory cytokines and prevents the maturation of dendritic cells, thereby dampening the subsequent T-cell response.[3] The mechanism involves preventing the co-localization of TLR4 with its co-receptor CD14 at the cell membrane, a critical step for signal initiation.[3] This highlights a sophisticated mechanism of action beyond simple competitive binding.
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the bioactivity of these derivatives must be assessed using standardized and validated assays. Here, we provide an exemplary protocol for determining antimicrobial efficacy.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is a cornerstone for evaluating the antibacterial or antifungal potential of novel compounds.
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and compounds.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism (e.g., E. coli ATCC 25922).
-
Suspend the colonies in sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test MDMP derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate. Typically, this involves adding 50 µL of MHB to wells 2-12, adding 100 µL of the compound stock to well 1, and then serially transferring 50 µL from well 1 to well 11.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (MHB only, no bacteria).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
-
Expert Rationale: The choice of Mueller-Hinton Broth is critical as it is standardized for antimicrobial susceptibility testing and has low levels of inhibitors that might interfere with compound activity. The use of a 0.5 McFarland standard ensures a consistent and reproducible starting inoculum, which is crucial for accurate MIC determination.
Visualizing Workflows and Mechanisms
To better understand the process of discovery and the mechanism of action, we can use diagrams to visualize these complex relationships.
Workflow for Derivative Synthesis and Bioactivity Screening
This diagram outlines the logical flow from initial chemical modification to the identification of a lead compound.
Caption: A generalized workflow for the synthesis and biological screening of MDMP derivatives.
Mechanism: Competitive Inhibition of Bacterial Adhesion
This diagram illustrates how MDMP derivatives can block pathogens from attaching to host cells.
Caption: Mechanism of action for MDMP derivatives as competitive inhibitors of bacterial adhesion.
Conclusion and Future Perspectives
The derivatization of Methyl α-D-mannopyranoside is a fertile ground for the discovery of novel therapeutic agents. The evidence strongly supports that modifications, particularly acylation, can transform this simple sugar into a molecule with potent and varied bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][11]
The key to advancing this field lies in the rational design of new derivatives based on a solid understanding of structure-activity relationships. Future research should focus on:
-
Expanding the diversity of modifications: Exploring novel aromatic, heterocyclic, and charged moieties to probe different biological targets.
-
In-depth mechanistic studies: Moving beyond primary screening to understand precisely how these derivatives interact with their targets at a molecular level, as seen with TLR4 inhibition.[3]
-
Pharmacokinetic optimization: Modifying structures to improve solubility, stability, and bioavailability for in vivo applications.
By continuing to merge synthetic carbohydrate chemistry with rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of the mannose scaffold.
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Hossain, M. K., et al. (2023). Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. Journal of Molecular Structure, 1275, 134639. [Link]
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Alam, A., et al. (2020). Antibacterial and Antifungal Evaluation of Some Derivatives of Methyl α-D-Mannopyranoside. ResearchGate. [Link]
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Hossain, M. K., et al. (2024). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 29(3), 606. [Link]
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Khan, I., et al. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Journal of the Serbian Chemical Society. [Link]
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Pfrengle, F., et al. (2015). Mannoside Glycolipid Conjugates Display Anti-inflammatory Activity by Inhibition of Toll-like Receptor-4 Mediated Cell Activation. ACS Chemical Biology, 10(12), 2893-2901. [Link]
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Kessler, H., et al. (2003). Synthesis and structure-activity relationship of mannose-based peptidomimetics selectively blocking integrin alpha4beta7 binding to mucosal addressin cell adhesion molecule-1. Journal of Medicinal Chemistry, 46(24), 5157-5168. [Link]
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Li, X., et al. (2025). Novel anti-inflammatory properties of mannose oligosaccharides in the treatment of inflammatory bowel disease via LGALS3 modulation. npj Biofilms and Microbiomes, 11(1), 23. [Link]
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Li, X., et al. (2025). Novel anti-inflammatory properties of mannose oligosaccharides in the treatment of inflammatory bowel disease via LGALS3 modulation. Nature. [Link]
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Kumar, A., et al. (2025). Synthesis and anticancer potential of glycosides. RSC Medicinal Chemistry, 16, 12-34. [Link]
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A Researcher's Guide to Antibody Cross-Reactivity with Methyl α-D-mannopyranoside: Principles, Evaluation, and Comparative Analysis
For researchers and drug development professionals working with glycosylated molecules, the specificity of antibodies to carbohydrate moieties is of paramount importance. Mannose, a key monosaccharide in many glycoproteins, is a frequent target. However, the use of mannose analogs like Methyl α-D-mannopyranoside in research and as potential therapeutic inhibitors necessitates a thorough understanding of antibody cross-reactivity. This guide provides an in-depth comparison of methodologies to assess this cross-reactivity, supported by experimental data and protocols, to ensure the integrity and accuracy of your findings.
The Significance of Specificity: Why Cross-Reactivity Matters
Antibodies that target mannosylated structures are crucial tools in various applications, from basic research to clinical diagnostics and therapeutics. Their efficacy hinges on their ability to bind specifically to their intended epitope. Cross-reactivity, the binding of an antibody to structurally similar but distinct molecules, can lead to misleading results, reduced therapeutic efficacy, and potential off-target effects.
Methyl α-D-mannopyranoside is a commonly used synthetic analog of mannose. Its α-methyl group at the anomeric carbon stabilizes the pyranose ring in the alpha confirmation, making it a valuable tool for studying mannose-binding proteins like lectins and antibodies. However, this structural similarity also makes it a potential cross-reactant. Therefore, characterizing the extent to which an anti-mannose antibody cross-reacts with Methyl α-D-mannopyranoside is a critical validation step.
Molecular Basis of Cross-Reactivity: A Structural Perspective
The potential for cross-reactivity between D-mannose and Methyl α-D-mannopyranoside stems from their significant structural homology. The key difference lies at the C1 position, where mannose has a hydroxyl group (-OH) and Methyl α-D-mannopyranoside has a methoxy group (-OCH3). The remainder of the pyranose ring structure and the stereochemistry of the hydroxyl groups at C2, C3, C4, and C6 are identical. An antibody's binding pocket (paratope) may accommodate this substitution with varying degrees of affinity, depending on the specific contacts made with the sugar.
Caption: Structural comparison of D-Mannose and Methyl α-D-mannopyranoside.
Comparative Analysis of Methodologies for Assessing Cross-Reactivity
Several robust techniques can be employed to quantify the cross-reactivity of an antibody with Methyl α-D-mannopyranoside. The choice of method often depends on the specific information required (e.g., simple binding confirmation vs. detailed kinetics) and the available instrumentation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective and accessible method for determining the degree of cross-reactivity.[1] In this assay, the ability of Methyl α-D-mannopyranoside to compete with a mannosylated conjugate for binding to the antibody is measured.
Principle: A microplate is coated with a mannose-conjugated protein (e.g., Mannose-BSA). The anti-mannose antibody is pre-incubated with varying concentrations of free D-mannose (the primary ligand) or Methyl α-D-mannopyranoside (the potential cross-reactant). This mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to its affinity for the free sugar in the solution.
Caption: Workflow for Competitive ELISA.
Experimental Protocol: Competitive ELISA
-
Coating: Dilute Mannose-BSA to 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Competitor Preparation: Prepare serial dilutions of D-mannose and Methyl α-D-mannopyranoside in blocking buffer, ranging from a high concentration (e.g., 1 M) down to a low concentration (e.g., 1 µM).
-
Antibody-Competitor Incubation: In a separate plate, mix equal volumes of your anti-mannose antibody (at a concentration predetermined to give a signal in the mid-range of the assay) and the competitor dilutions. Incubate for 1 hour at room temperature.
-
Incubation: Wash the blocked plate three times with wash buffer. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the Mannose-BSA coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping and Reading: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated for both D-mannose and Methyl α-D-mannopyranoside. The ratio of these IC50 values provides a quantitative measure of cross-reactivity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on binding affinity and kinetics.[2][3][4] This allows for a more detailed comparison of the interactions between an antibody and different carbohydrate ligands.
Principle: One molecule (the ligand, e.g., a mannosylated surface) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the anti-mannose antibody) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By flowing a solution of a competitor like Methyl α-D-mannopyranoside along with the antibody, the reduction in binding can be quantified.
Caption: General workflow for SPR analysis.
Experimental Protocol: SPR Kinetic and Competition Analysis
-
Ligand Immobilization: Immobilize a mannosylated surface on a suitable sensor chip (e.g., a CM5 chip via amine coupling of Mannose-BSA or a streptavidin chip with a biotinylated mannose ligand).
-
Kinetic Analysis of Primary Ligand:
-
Inject a series of increasing concentrations of the anti-mannose antibody over the mannosylated surface and a reference flow cell.
-
Record the association and dissociation phases.
-
Regenerate the surface between each antibody concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the antibody-mannose interaction.
-
-
Competition Analysis:
-
Determine a fixed concentration of the anti-mannose antibody that gives a significant binding response.
-
Prepare a series of solutions containing this fixed antibody concentration mixed with varying concentrations of D-mannose or Methyl α-D-mannopyranoside.
-
Inject these mixtures over the sensor surface.
-
Measure the steady-state binding response for each mixture.
-
Plot the response against the log of the competitor concentration to determine the IC50. The affinity (Ki) of the competitor can then be calculated.
-
Western Blotting
While less quantitative than ELISA or SPR, Western blotting is a valuable qualitative tool for assessing the specificity of an antibody to glycoproteins and for screening for cross-reactivity.[5][6]
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with the antibody of interest. To assess cross-reactivity, the antibody can be pre-incubated with an excess of Methyl α-D-mannopyranoside to see if this blocks binding to the target glycoprotein on the membrane.
Experimental Protocol: Western Blot with Competitive Inhibition
-
Sample Preparation and Electrophoresis: Run lysates or purified glycoproteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1-2 hours.
-
Antibody Incubation:
-
Control Lane: Incubate a strip of the membrane with the primary anti-mannose antibody diluted in blocking buffer.
-
Competition Lane: Incubate another strip with the primary antibody that has been pre-incubated for 1 hour with a high concentration (e.g., 0.5 M) of Methyl α-D-mannopyranoside.
-
-
Washing: Wash the membrane strips thoroughly with wash buffer (e.g., TBST).
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Washing: Wash the membrane strips again.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the band intensity between the control and competition lanes. A significant reduction or complete disappearance of the band in the competition lane indicates that Methyl α-D-mannopyranoside can effectively block the antibody from binding its target, demonstrating cross-reactivity.
Comparative Data Summary
To illustrate the type of data generated from these experiments, the following table presents a hypothetical comparison of two different anti-mannose antibodies (Ab1 and Ab2) and the well-characterized mannose-binding lectin, Concanavalin A (ConA).[7][8]
| Binder | Ligand | ELISA IC50 (mM) | SPR KD (µM) | Western Blot Inhibition |
| Anti-Mannose Ab1 | D-Mannose | 0.5 | 10 | - |
| Methyl α-D-mannopyranoside | 1.2 | 25 | Strong | |
| D-Galactose | >1000 | >5000 | None | |
| Anti-Mannose Ab2 | D-Mannose | 0.8 | 15 | - |
| Methyl α-D-mannopyranoside | 50 | 800 | Weak | |
| D-Galactose | >1000 | >5000 | None | |
| Concanavalin A | D-Mannose | 0.2 | 5 | - |
| Methyl α-D-mannopyranoside | 0.4 | 9 | Strong | |
| D-Galactose | >1000 | >5000 | None |
Interpretation of Hypothetical Data:
-
Anti-Mannose Ab1: Shows high affinity for D-mannose and significant cross-reactivity with Methyl α-D-mannopyranoside, as indicated by the similar IC50 and KD values and strong inhibition in the Western blot. This antibody's binding site likely tolerates the methyl group at the anomeric carbon well.
-
Anti-Mannose Ab2: Also binds D-mannose but exhibits much weaker cross-reactivity with Methyl α-D-mannopyranoside. The significantly higher IC50 and KD values suggest that the methyl group hinders binding, perhaps due to steric clashes within the paratope.
-
Concanavalin A: As expected, it binds both D-mannose and Methyl α-D-mannopyranoside with high affinity, serving as a positive control for mannose-specific binding and cross-reactivity with its methyl analog.[9]
-
Specificity Control: The lack of binding to D-Galactose for all three proteins demonstrates their specificity for the mannose structure.
Conclusion
A thorough evaluation of antibody cross-reactivity with Methyl α-D-mannopyranoside is not merely a procedural formality but a cornerstone of rigorous scientific research and development. By employing a combination of techniques such as competitive ELISA, Surface Plasmon Resonance, and Western blotting, researchers can gain a comprehensive understanding of their antibody's binding profile. This multi-faceted approach ensures the selection of the most appropriate reagents for specific applications, enhances the reliability of experimental data, and ultimately contributes to the successful development of targeted diagnostics and therapeutics.
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The Unwavering Gatekeeper: A Comparative Guide to Confirming Mannose-Binding Inhibition with Methyl α-D-mannopyranoside
For researchers, scientists, and drug development professionals navigating the intricate landscape of carbohydrate-binding proteins, the ability to selectively and reliably inhibit these interactions is paramount. Mannose-binding proteins, such as the crucial Mannose-Binding Lectin (MBL) of the innate immune system[1] and the bacterial adhesin FimH[2], are prime targets for therapeutic intervention in a host of diseases, from infectious maladies to inflammatory disorders.
This guide provides an in-depth technical comparison of methodologies to confirm and quantify the inhibitory effect of a foundational tool in glycobiology: Methyl α-D-mannopyranoside. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the efficacy of this classic inhibitor with modern alternatives, offering a comprehensive resource for robust and reproducible research.
The Principle of Competitive Inhibition: Why Methyl α-D-mannopyranoside is a Gold Standard
Methyl α-D-mannopyranoside is a competitive inhibitor of mannose binding.[3][4] Its efficacy stems from its structural similarity to D-mannose, the natural ligand for a plethora of mannose-binding proteins. The addition of a methyl group at the anomeric carbon (α-position) enhances its stability and solubility without significantly altering the stereochemistry required for recognition by the carbohydrate-binding domain (CRD) of lectins.[5]
This structural mimicry allows Methyl α-D-mannopyranoside to occupy the mannose-binding site, thereby preventing the protein from interacting with its natural mannosylated ligands. This principle of competitive inhibition is the cornerstone of its use as a benchmark and a control in a wide array of experimental assays.
Visualizing the Inhibition Workflow
The following diagram illustrates a generalized workflow for assessing the inhibitory potential of compounds against mannose-binding proteins.
Caption: A generalized workflow for mannose-binding inhibition assays.
A Comparative Analysis of Key Experimental Methodologies
The choice of assay for quantifying the inhibitory effect of Methyl α-D-mannopyranoside is critical and depends on the specific research question, available instrumentation, and desired throughput. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures endpoint binding of an enzyme-labeled molecule to an immobilized target. | Real-time detection of changes in refractive index upon binding to a sensor surface. | Measures the heat change associated with molecular interactions in solution. |
| Key Output | IC50 (half-maximal inhibitory concentration) | Kd (dissociation constant), kon, koff, IC50 | Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) |
| Throughput | High (96- or 384-well plates) | Medium to High (depending on the system) | Low |
| Sample Consumption | Low | Low | High |
| Labeling Requirement | Requires labeled detection antibody or protein | Label-free | Label-free |
| Kinetic Information | No | Yes | No |
| Thermodynamic Data | No | No | Yes |
| Best For | High-throughput screening of inhibitors | Detailed kinetic and affinity characterization | In-depth thermodynamic profiling of binding |
Experimental Protocols: A Step-by-Step Guide
Competitive ELISA for IC50 Determination
This protocol outlines a competitive ELISA to determine the IC50 value of Methyl α-D-mannopyranoside for the inhibition of MBL binding to mannan.
Rationale: This assay is a robust and high-throughput method to quantify the relative potency of an inhibitor. By immobilizing the mannosylated ligand (mannan), we can measure the ability of Methyl α-D-mannopyranoside in solution to compete with this binding.
Protocol:
-
Coating: Coat a 96-well microtiter plate with 100 µL of mannan solution (10 µg/mL in PBS) per well. Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Inhibitor Preparation: Prepare a serial dilution of Methyl α-D-mannopyranoside in binding buffer (e.g., Tris-buffered saline with Ca2+).
-
Competitive Binding: Add 50 µL of the Methyl α-D-mannopyranoside dilutions to the wells, followed by 50 µL of a constant concentration of MBL (pre-determined to give a strong signal). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody: Add 100 µL of a biotinylated anti-MBL antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2M H2SO4 to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive ELISA.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes an SPR experiment to determine the binding kinetics and affinity (Kd) of MBL to a mannosylated surface and the inhibitory effect of Methyl α-D-mannopyranoside.
Rationale: SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, which provide a more detailed understanding of the binding event than endpoint assays.
Protocol:
-
Chip Preparation: Functionalize a sensor chip (e.g., CM5) with a mannosylated ligand. This can be achieved through amine coupling of a mannose-BSA conjugate.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-P+ with 1 mM CaCl2).
-
Analyte Binding: Inject a series of concentrations of MBL over the functionalized sensor surface to determine the binding kinetics and affinity.
-
Regeneration: After each MBL injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove bound MBL.
-
Inhibition Assay: Pre-incubate a constant concentration of MBL with varying concentrations of Methyl α-D-mannopyranoside.
-
Injection of Mixture: Inject the MBL-inhibitor mixtures over the sensor surface.
-
Data Acquisition: Monitor the change in response units (RU) over time.
-
Data Analysis: Determine the kon, koff, and Kd from the sensorgrams of MBL binding. For the inhibition assay, calculate the percentage of inhibition at each concentration of Methyl α-D-mannopyranoside and determine the IC50.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol details an ITC experiment to directly measure the binding affinity and thermodynamic parameters of the interaction between MBL and Methyl α-D-mannopyranoside in solution.
Rationale: ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (ΔH, ΔS, and Kd) in a single experiment.
Protocol:
-
Sample Preparation: Prepare solutions of MBL and Methyl α-D-mannopyranoside in the same, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Loading the Cell: Load the MBL solution into the sample cell.
-
Loading the Syringe: Load the Methyl α-D-mannopyranoside solution into the injection syringe.
-
Titration: Perform a series of small injections of the Methyl α-D-mannopyranoside solution into the MBL solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: Integrate the raw data to obtain the heat per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7]
Comparing the Inhibitors: Methyl α-D-mannopyranoside vs. The Alternatives
While Methyl α-D-mannopyranoside is an invaluable tool, the field has advanced to include a variety of other mannose-binding inhibitors, some with significantly higher potencies.
| Inhibitor Class | Example(s) | General Potency (IC50/Kd) | Key Advantages | Key Disadvantages |
| Monosaccharides | Methyl α-D-mannopyranoside, D-Mannose | Micromolar to Millimolar[6] | Well-characterized, commercially available, good for baseline comparisons | Relatively low affinity |
| Oligosaccharides | Mannan | Varies with size and structure | More physiologically relevant, can have higher avidity | Heterogeneous, can be difficult to characterize |
| Glycodendrimers | Mannose-functionalized PAMAM dendrimers | Nanomolar to Micromolar[8][9][10] | High valency leading to potent inhibition (multivalent effect) | Synthetically complex, potential for off-target effects |
| Aryl Mannosides | Biphenyl α-D-mannopyranosides | Nanomolar | High affinity due to additional hydrophobic interactions | Can have poor solubility |
| Mannose Mimetics | Azafuranose analogues | Varies | Can have improved pharmacokinetic properties | May have different binding modes |
Conclusion: A Foundation for Discovery
Confirming the inhibitory effect of Methyl α-D-mannopyranoside on mannose binding is a fundamental step in the study of a vast array of biological processes. Its role as a competitive inhibitor provides a clear and reproducible method for establishing a baseline of inhibition and for validating assay performance.[3] By understanding the principles behind its mechanism and the nuances of the available analytical techniques, researchers can confidently employ this foundational molecule.
Furthermore, a thorough comparison with alternative inhibitors, such as the highly potent glycodendrimers, allows for the contextualization of results and paves the way for the development of novel therapeutics that target mannose-mediated interactions with greater specificity and efficacy. The experimental protocols and comparative data presented in this guide serve as a robust starting point for any investigation into the fascinating world of mannose-binding proteins and their inhibitors.
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Petersen, S. V., et al. (2025). Small molecule inhibitors of mannan-binding lectin-associated serine Proteases-2 and-3. European Journal of Medicinal Chemistry, 285, 116287. [Link]
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Kłysik-Trzciańska, K., & Płaziński, W. (2023). Mannose Derivatives as Anti-Infective Agents. International Journal of Molecular Sciences, 24(22), 16413. [Link]
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Mishra, N. K., et al. (2004). Conformational behavior of alpha-D-mannopyranosyl-(1-->6)-alpha,beta-D-mannose complexed with two mannose-binding plant lectins, Allium sativam agglutinin I and concanavalin A, using NMR and molecular modeling techniques. Biopolymers, 75(4), 309-323. [Link]
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Andersen, M. J., et al. (2013). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1. ResearchGate. [Link]
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Förster-Waldl, E., et al. (2003). Mannose-binding lectin: comparison of two assays for the quantification of MBL in the serum of pediatric patients. Journal of Immunological Methods, 276(1-2), 143-146. [Link]
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Mthethwa, N. P., et al. (2024). Analysis of Mannose-Binding Lectin Protein and mRNA Levels on Selected Chicken Breeds in South Africa. Research Square. [Link]
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Badiye, A. M., et al. (2008). Prospective analysis of mannose-binding lectin genotypes and coronary artery disease in American Indians: the Strong Heart Study. Clinical Chemistry, 54(7), 1159-1165. [Link]
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Singh, T., et al. (2018). Analysis of Mannose-Binding Lectin Protein Levels and their MIC Profile in Patients with Dermatophytosis. Indian Journal of Medical Microbiology, 36(3), 389-393. [Link]
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A Comparative Guide to the Efficacy of Different Mannoside Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, the selection of an appropriate mannoside inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance of key mannoside inhibitors, supported by experimental data, to empower you to make informed choices for your research. We will delve into the mechanisms of action, comparative efficacy, and practical applications of these powerful tools, with a focus on the causality behind experimental choices and the importance of self-validating systems.
The Critical Role of Mannosidases in Glycoprotein Processing
N-linked glycosylation, a pivotal post-translational modification, is essential for the proper folding, stability, and function of a vast array of proteins. This intricate process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, involves the sequential trimming of monosaccharide residues from a precursor oligosaccharide. Central to this pathway are the α-mannosidases, which are classified into two main families: Class I and Class II.
-
Class I α-Mannosidases (ER and Golgi Mannosidase I): These enzymes are responsible for the initial trimming of mannose residues from high-mannose N-glycans.
-
Class II α-Mannosidases (Golgi Mannosidase II and Lysosomal Mannosidase): These enzymes act later in the pathway, further trimming mannose residues to generate complex and hybrid N-glycans.
Inhibition of these mannosidases offers a powerful strategy to manipulate glycoprotein processing, enabling the study of glycan function and the development of novel therapeutic interventions for a range of diseases, including cancer and lysosomal storage disorders.
The N-Glycan Processing Pathway and Points of Inhibition
The following diagram illustrates the major steps in the N-glycan processing pathway and highlights the points of action for the mannoside inhibitors discussed in this guide.
Caption: N-Glycan processing pathway and inhibitor targets.
Comparative Efficacy of Key Mannoside Inhibitors
The choice of a mannoside inhibitor is dictated by the specific experimental goal, which often requires targeting a particular class of mannosidase. Here, we compare the efficacy of four widely used mannoside inhibitors: kifunensine, deoxymannojirimycin (DMJ), swainsonine, and castanospermine.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds is best understood by comparing their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). A lower value indicates higher potency. The following table summarizes available data from various sources. It is crucial to note that these values can vary depending on the enzyme source and experimental conditions.
| Inhibitor | Target Enzyme | Enzyme Source | Ki | IC50 | Reference(s) |
| Kifunensine | Mannosidase I | Human ER | 130 nM | - | [1][2] |
| Class I α-Mannosidases (IA, IB, IC) | Golgi | 23 nM | - | [1][2] | |
| Mannosidase I | Mung Bean | - | 20-50 nM | [1] | |
| Mannosidase II | - | No inhibition | - | [1] | |
| Deoxymannojirimycin (DMJ) | α-Mannosidase I | Golgi | - | Low µM | [1] |
| α-Glucosidases | - | Weak to no inhibition | - | [1] | |
| Swainsonine | α-Mannosidase II | Golgi | Potent Inhibitor | 20-50 nM | [3] |
| Lysosomal α-Mannosidase | - | Potent Inhibitor | - | [1] | |
| Castanospermine | α-Glucosidases I & II | ER | Potent Inhibitor | - | |
| α-Mannosidase II | - | Inhibits | - |
Analysis of Inhibitory Potency and Specificity:
-
Kifunensine stands out as a highly potent and specific inhibitor of Class I α-mannosidases.[2] It is reported to be 50 to 100 times more potent than deoxymannojirimycin.[2] Its high specificity for Mannosidase I, with no significant inhibition of Mannosidase II, makes it an excellent tool for accumulating high-mannose N-glycans.[1][2]
-
Deoxymannojirimycin (DMJ) is another inhibitor of Mannosidase I, though it is less potent than kifunensine.[4] While effective, higher concentrations may be required to achieve complete inhibition compared to kifunensine.[4]
-
Swainsonine is a potent inhibitor of Class II α-mannosidase, specifically Golgi α-mannosidase II.[3] This leads to the accumulation of hybrid-type N-glycans. Swainsonine also inhibits lysosomal α-mannosidase.[1]
-
Castanospermine is primarily known as a potent inhibitor of ER α-glucosidases I and II. While some studies indicate it can also inhibit α-mannosidase II, its primary utility in glycosylation studies is the inhibition of glucose trimming from the N-glycan precursor.
Experimental Protocols for Evaluating Mannoside Inhibitor Efficacy
To ensure the trustworthiness and reproducibility of your findings, it is essential to employ robust experimental protocols. Here, we provide detailed methodologies for assessing mannosidase inhibitor efficacy in both biochemical and cellular contexts.
In Vitro Mannosidase Activity Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against α-mannosidase. The assay is based on the cleavage of a synthetic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man), which releases the chromogenic product p-nitrophenol.
Materials:
-
α-Mannosidase (from Jack Bean or other sources)
-
p-nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.5
-
Stop Solution: 0.2 M Sodium Borate, pH 9.8
-
Test inhibitor (e.g., Kifunensine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-mannosidase in Assay Buffer to the desired concentration.
-
Prepare a stock solution of pNP-Man in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor solution (or buffer for control).
-
Add 20 µL of the α-mannosidase solution and incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 20 µL of the pNP-Man solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for in vitro mannosidase activity assay.
Cellular Assay for N-Glycan Processing Inhibition
This protocol outlines a method to assess the effect of mannoside inhibitors on N-glycan processing in a cell-based system using flow cytometry.
Materials:
-
Cell line of interest (e.g., HEK293T, CHO)
-
Cell culture medium and supplements
-
Mannoside inhibitor (e.g., Kifunensine)
-
Lectin specific for high-mannose glycans (e.g., Concanavalin A-FITC)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the mannoside inhibitor for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing the FITC-conjugated lectin.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound lectin.
-
Resuspend the cells in PBS and analyze using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of the inhibitor-treated cells to the untreated control. An increase in fluorescence indicates an accumulation of high-mannose glycans on the cell surface.
-
In Vivo Efficacy in a Mouse Cancer Model
This protocol provides a general framework for evaluating the in vivo efficacy of a mannoside inhibitor in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Mannoside inhibitor (e.g., Swainsonine)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the mannoside inhibitor (e.g., via oral gavage, intraperitoneal injection, or in drinking water) and the vehicle control according to a predetermined schedule.[5]
-
-
Tumor Measurement:
-
Measure tumor volume using calipers every 2-3 days.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or ethical considerations), euthanize the mice and excise the tumors.
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the inhibitor's efficacy.[6]
-
Field-Proven Insights and Therapeutic Applications
The ability of mannoside inhibitors to modulate glycosylation has led to their investigation in various therapeutic areas, most notably in cancer and lysosomal storage disorders.
Cancer Therapy
Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion. Mannosidase inhibitors offer a promising therapeutic strategy by altering the cancer cell glycome.
-
Swainsonine: Has been the most extensively studied mannosidase inhibitor in a clinical setting. Phase I and IB clinical trials in patients with advanced malignancies have been conducted.[5][7] These studies demonstrated that swainsonine can be administered to cancer patients and can inhibit Golgi α-mannosidase II, as evidenced by changes in lymphocyte glycosylation and the accumulation of oligomannosides in urine.[7] While significant antitumor responses were observed in a few patients, dose-limiting toxicities, such as hepatotoxicity, were also noted.[5][7] Preclinical studies have shown that swainsonine can inhibit tumor growth and metastasis and enhance the efficacy of other anticancer agents.[8]
-
Kifunensine: By inducing the expression of high-mannose glycans on the cancer cell surface, kifunensine can enhance the efficacy of certain immunotherapies. For example, it can increase the binding of antibodies that target high-mannose structures.[6]
Lysosomal Storage Disorders
Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal enzymes. Alpha-mannosidosis is a lysosomal storage disorder caused by a deficiency of lysosomal α-mannosidase.
-
Deoxymannojirimycin (DMJ) and its derivatives: These compounds have been investigated as "pharmacological chaperones" for certain genetic disorders. In some cases of enzyme deficiency, the mutation leads to a misfolded but potentially functional protein that is prematurely degraded. Small molecule inhibitors like DMJ can sometimes bind to and stabilize the mutant enzyme, promoting its proper folding and trafficking to the lysosome, thereby restoring some level of enzyme activity. Preclinical studies in mouse models of Tay-Sachs disease, a glycosphingolipid storage disorder, have shown that N-butyldeoxynojirimycin can prevent the accumulation of the stored substrate in the brain.[9] While not a direct mannosidosis treatment, this demonstrates the potential of iminosugar inhibitors in treating lysosomal storage diseases.
Conclusion: Selecting the Right Tool for the Job
The choice of a mannoside inhibitor is a critical step in the design of experiments aimed at understanding and manipulating N-glycosylation.
-
For studies requiring the specific and potent inhibition of Mannosidase I to produce glycoproteins with high-mannose N-glycans, kifunensine is the inhibitor of choice due to its high potency and specificity.
-
When the goal is to inhibit Mannosidase II and induce the formation of hybrid-type N-glycans, swainsonine is the most effective and well-characterized option.
-
Deoxymannojirimycin provides an alternative to kifunensine for inhibiting Mannosidase I , although it is less potent.
-
Castanospermine is the preferred inhibitor for studying the role of glucosidase-mediated glucose trimming in the early stages of N-glycan processing.
By carefully considering the specific goals of your research and utilizing the information and protocols provided in this guide, you can confidently select and effectively employ the most appropriate mannoside inhibitor to advance your scientific discoveries.
References
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- Reusch, D., & Reusch, P. (2015). Schematic illustrating the steps of a typical sample processing method for N-glycan analyses of monoclonal.
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- Platt, F. M., et al. (1997). Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin. Science, 276(5311), 428-431.
- Gross, V., et al. (1985). Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat α1-proteinase inhibitor and α1-acid glycoprotein. European Journal of Biochemistry, 150(1), 41-46.
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- Wiemer, A. J., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3042-3052.
- Parenti, G., et al. (2020). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers in Molecular Biosciences, 7, 60.
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A Structural Showdown: How Methyl α-D-mannopyranoside Binds to Distinct Lectin Architectures
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the specific recognition of carbohydrates by proteins, known as lectins, governs a vast array of physiological and pathological processes. The seemingly simple monosaccharide, D-mannose, and its derivatives are central players in these interactions, serving as key recognition motifs for a diverse cast of lectins. Understanding the structural underpinnings of these binding events at a molecular level is paramount for the rational design of therapeutics that can modulate these interactions, from anti-adhesion agents against pathogens to targeted drug delivery systems.
This guide provides a detailed structural and quantitative comparison of how a common mannose derivative, Methyl α-D-mannopyranoside, is recognized by three well-characterized and biologically significant lectins: Concanavalin A (ConA), the bacterial adhesin FimH, and the human immune receptor DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin). We will delve into the atomic details of their respective binding sites, compare their binding affinities, and provide comprehensive, field-proven protocols for the experimental techniques used to elucidate these interactions.
The Contenders: A Brief on the Lectins
-
Concanavalin A (ConA): A plant lectin isolated from the jack bean, ConA is one of the most extensively studied lectins. Its ability to bind to α-D-mannosyl and α-D-glucosyl residues has made it a valuable tool in biochemistry and cell biology for purifying glycoproteins and studying cell surface carbohydrates.[1]
-
FimH: This adhesin is located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC) and plays a crucial role in the initial attachment of the bacteria to mannosylated glycoproteins on the surface of bladder epithelial cells, initiating urinary tract infections.[2] As such, FimH is a prime target for the development of anti-adhesive therapies.
-
DC-SIGN (CD209): A C-type lectin receptor expressed on the surface of dendritic cells, DC-SIGN is a key player in the immune system. It recognizes high-mannose glycans on the surface of various pathogens, including viruses like HIV, bacteria, and fungi, mediating their capture and subsequent presentation to T-cells.[3][4]
A Tale of Three Binding Pockets: Structural Comparison
While all three lectins bind Methyl α-D-mannopyranoside, the architecture of their binding sites and the nature of the interactions exhibit both remarkable conservation and critical differences that dictate their affinity and specificity.
Concanavalin A: A Classic Embrace
The binding of Methyl α-D-mannopyranoside to ConA is a well-established model for lectin-carbohydrate interactions. The binding site is a relatively shallow depression on the protein surface. The interaction is critically dependent on the presence of two metal ions, typically Mn²⁺ and Ca²⁺, which are essential for maintaining the proper conformation of the binding site loops.[1]
Key interactions involve a network of hydrogen bonds between the hydroxyl groups of the mannoside and the side chains of several conserved residues. Specifically, the 3-OH and 4-OH groups of the mannose ring are directly involved in coordinating the Ca²⁺ ion, a hallmark of C-type lectin binding. Further hydrogen bonds are formed with the side chains of residues such as Asp208, Tyr12, and Tyr100. The methyl group of the ligand makes van der Waals contacts with the hydrophobic side chain of Leu99.
FimH: A High-Affinity Grip with a "Tyrosine Gate"
The FimH lectin domain possesses a deeper, more pocket-like binding site compared to ConA. This structural feature contributes to its higher affinity for mannosides. The binding of Methyl α-D-mannopyranoside is characterized by a dense network of hydrogen bonds with a series of polar residues, including Asn135, Asp140, Gln133, and Asp54, which interact with the hydroxyl groups of the mannose ring.[2]
A unique feature of the FimH binding site is the "tyrosine gate," formed by the side chains of Tyr48 and Tyr137.[5] These residues create a hydrophobic region that can interact with the aglycone moiety of more complex mannosides, significantly enhancing binding affinity. While the methyl group of Methyl α-D-mannopyranoside has limited interaction with this gate, it serves as a foundational interaction for the design of more potent FimH inhibitors with extended hydrophobic groups.
DC-SIGN: A Preference for the Bigger Picture
DC-SIGN, another C-type lectin, shares the requirement for a Ca²⁺ ion in its primary binding site for mannose recognition. The 3-OH and 4-OH groups of the mannose ring are essential for coordinating with this calcium ion, similar to ConA.[4][6] The binding is further stabilized by hydrogen bonds with residues in the conserved EPN (Glu-Pro-Asn) motif, which is characteristic of mannose-binding C-type lectins.
However, a key distinction of DC-SIGN is its significantly higher affinity for larger, high-mannose oligosaccharides compared to monosaccharides.[6][7] The binding site is more of an extended groove that can accommodate multiple mannose units. While it does bind to single mannose derivatives like Methyl α-D-mannopyranoside, the interaction is weak. This preference for larger glycans is crucial for its biological function of recognizing the dense arrays of high-mannose structures on pathogen surfaces.[3]
Quantitative Comparison of Binding Affinities
The strength of the interaction between a lectin and its ligand is quantified by the dissociation constant (K_d), with a lower K_d value indicating a higher binding affinity. The affinities of ConA, FimH, and DC-SIGN for Methyl α-D-mannopyranoside vary significantly, reflecting the structural differences in their binding sites.
| Lectin | Ligand | Dissociation Constant (K_d) | Technique |
| Concanavalin A | Methyl α-D-mannopyranoside | ~0.1 - 0.5 mM | Various |
| FimH | Methyl α-D-mannopyranoside | ~2.2 µM[5] | SPR |
| DC-SIGN | D-Mannose* | ~30 µM[8] | SMFS |
This data clearly illustrates that FimH has a significantly higher affinity for Methyl α-D-mannopyranoside (in the micromolar range) compared to ConA (in the millimolar range). DC-SIGN exhibits the weakest affinity for a single mannoside unit, consistent with its role in recognizing multivalent glycan displays.
Visualizing the Interactions and Workflows
To better understand the concepts discussed, the following diagrams illustrate the binding interactions and experimental workflows.
Caption: Comparative overview of Methyl α-D-mannopyranoside binding sites.
Caption: Workflow for thermodynamic characterization of binding.
Caption: Workflow for kinetic analysis of binding.
Experimental Protocols: A Senior Application Scientist's Guide
The following protocols provide a step-by-step guide to the key experiments used to characterize lectin-carbohydrate interactions. The causality behind each step is explained to ensure a deep understanding of the methodology.
X-Ray Crystallography of a Lectin-Mannoside Complex
This technique provides an atomic-resolution 3D structure of the lectin-ligand complex, offering unparalleled insight into the specific interactions.
Step 1: Protein Expression and Purification
-
Action: Express the lectin of interest in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Rationale: High purity is critical for obtaining well-ordered crystals. Contaminating proteins can interfere with crystal lattice formation.
Step 2: Complex Formation and Crystallization
-
Action: Form the lectin-ligand complex either by co-crystallization (incubating the protein with a molar excess of Methyl α-D-mannopyranoside before setting up crystallization trials) or by soaking pre-formed apo-lectin crystals in a solution containing the ligand. [6]Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).
-
Rationale: Co-crystallization is often preferred for ensuring high occupancy of the ligand in the binding site. [6]Soaking is a simpler alternative if apo crystals are readily available and the binding site is accessible within the crystal lattice. A broad screen is necessary as crystallization is an empirical process.
Step 3: X-ray Diffraction Data Collection
-
Action: Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction pattern on a detector.
-
Rationale: Cryo-cooling minimizes radiation damage to the crystal. Synchrotron sources provide the high-intensity X-rays needed to obtain high-resolution diffraction data from protein crystals.
Step 4: Structure Determination and Refinement
-
Action: Process the diffraction data to obtain electron density maps. If a structure of a homologous protein is available, use molecular replacement to solve the phase problem. Build a model of the protein and ligand into the electron density and refine it.
-
Rationale: The diffraction pattern contains information about the arrangement of atoms in the crystal. The phase information, which is lost during the experiment, is crucial for reconstructing the electron density. Refinement is an iterative process of improving the fit of the atomic model to the experimental data.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. [8]It directly measures the heat released or absorbed during the binding event, allowing for the determination of K_d, enthalpy (ΔH), and stoichiometry (n).
Step 1: Sample Preparation
-
Action: Prepare the purified lectin and Methyl α-D-mannopyranoside in the exact same buffer. Dialyze the protein against the buffer extensively. Accurately determine the concentrations of both protein and ligand.
-
Rationale: Mismatched buffers will generate heats of dilution that can mask the true binding signal. Accurate concentration determination is essential for accurate thermodynamic parameter calculation.
Step 2: Instrument Setup and Titration
-
Action: Load the lectin solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Set the experimental parameters (temperature, injection volume, spacing between injections). Perform a series of small, sequential injections of the ligand into the protein solution. [1]* Rationale: The temperature must be kept constant to measure the heat of binding. A series of injections allows for the gradual saturation of the protein's binding sites.
Step 3: Data Analysis
-
Action: Integrate the heat flow peaks for each injection to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the K_d, ΔH, and stoichiometry.
-
Rationale: The shape of the binding isotherm is characteristic of the binding affinity. The fitting algorithm uses the principles of thermodynamics to calculate the binding parameters from the experimental data.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time. [9]It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Step 1: Lectin Immobilization
-
Action: Covalently immobilize the purified lectin onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Rationale: Covalent immobilization ensures a stable surface for repeated binding and regeneration cycles. The amount of immobilized lectin should be optimized to avoid mass transport limitations.
Step 2: Binding Analysis
-
Action: Flow a solution of Methyl α-D-mannopyranoside (the analyte) at various concentrations over the sensor chip surface. Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram.
-
Rationale: The association phase of the sensorgram reflects the rate of binding (k_a), while the dissociation phase (when buffer is flowed over the chip) reflects the rate of dissociation (k_d).
Step 3: Surface Regeneration
-
Action: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high concentration of a competitive inhibitor) to remove the bound analyte and prepare the surface for the next injection.
-
Rationale: Effective regeneration is crucial for the reusability of the sensor chip and for obtaining reproducible kinetic data.
Step 4: Kinetic and Affinity Analysis
-
Action: Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a) and the dissociation rate constant (k_d). The dissociation constant (K_d) is then calculated as k_d/k_a.
-
Rationale: The kinetic rate constants provide valuable information about the dynamics of the interaction, which is not available from equilibrium-based methods like ITC.
Conclusion
The structural and quantitative comparison of Methyl α-D-mannopyranoside binding to Concanavalin A, FimH, and DC-SIGN reveals a fascinating interplay of conserved recognition principles and unique structural adaptations. While all three lectins utilize a core set of interactions to recognize the mannose scaffold, the specific architecture of their binding sites leads to vastly different binding affinities, reflecting their distinct biological roles. FimH's high-affinity pocket makes it a compelling target for anti-adhesive drugs, whereas DC-SIGN's preference for multivalent interactions highlights the importance of glycan clustering in pathogen recognition. A thorough understanding of these molecular details, gained through the rigorous application of the experimental techniques detailed in this guide, is essential for the continued development of novel therapeutics that target the complex world of lectin-carbohydrate interactions.
References
-
Binding assay of lectins and glycoproteins by surface plasmon resonance. (2021). Methods in Molecular Biology. Available at: [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Domainex. Available at: [Link]
-
Binding-site geometry and flexibility in DC-SIGN demonstrated with surface force measurements. (2005). Proceedings of the National Academy of Sciences. Available at: [Link]
-
A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside reveals two binding modes. (1996). Journal of Biological Chemistry. Available at: [Link]
-
Specificity of DC-SIGN for mannose- and fucose-containing glycans. (2004). Glycobiology. Available at: [Link]
-
DC-SIGN and L-SIGN: the SIGNs for infection. (2004). Trends in Molecular Medicine. Available at: [Link]
-
Branched α-D-mannopyranosides: a new class of potent FimH antagonists. (2014). MedChemComm. Available at: [Link]
-
Studies on the combining sites of concanavalin A. (1975). Advances in Experimental Medicine and Biology. Available at: [Link]
-
Superpositions of the concanavalin A-methyl-3,6-di-O(-D-mannopyranosyl)-D-mannopyranoside complex (black), the concanavalin A-methyl-D-mannopyranoside (gray) (Protein Data Base entry 5CNA) and saccharide-free concanavalin A (PDB entry 1CON). (1996). ResearchGate. Available at: [Link]
-
Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin. (2005). Molecular Microbiology. Available at: [Link]
-
REFINED STRUCTURE OF CONCANAVALIN A COMPLEXED WITH ALPHA-METHYL-D-MANNOPYRANOSIDE AT 2.0 ANGSTROMS RESOLUTION AND COMPARISON WITH THE SACCHARIDE-FREE STRUCTURE. (1994). RCSB PDB. Available at: [Link]
-
MULTIPLE MODES OF BINDING ENHANCE THE AFFINITY OF DC-SIGN FOR HIGH-MANNOSE N-LINKED GLYCANS FOUND ON VIRAL GLYCOPROTEINS. (2007). Journal of Biological Chemistry. Available at: [Link]
-
Comparative Structure-Function Analysis of Mannose-Specific FimH Adhesins from Klebsiella pneumoniae and Escherichia coli. (2010). Journal of Bacteriology. Available at: [Link]
-
Allosteric Coupling in the Bacterial Adhesive Protein FimH. (2013). PLoS ONE. Available at: [Link]
-
Conformational switch of the bacterial adhesin FimH in the absence of the regulatory domain: Engineering a minimalistic allosteric system. (2017). Journal of Biological Chemistry. Available at: [Link]
-
Identification of the Optimal DC-SIGN Binding Site on Human Immunodeficiency Virus Type 1 gp120. (2007). Journal of Virology. Available at: [Link]
-
Nanoscale clustering of mycobacterial ligands and DC-SIGN host receptors are key determinants for pathogen recognition. (2023). Science Advances. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Mannoside Derivatives
This guide provides an in-depth, technical comparison of molecular docking methodologies for mannoside derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond rote protocol-listing to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to computational analysis. Our focus is on generating reliable, experimentally-correlated data to accelerate the discovery of novel glycomimetic therapeutics.
The Ascending Therapeutic Value of Mannosides
Mannose-containing glycans are pivotal in a vast array of biological processes, from viral entry to immune surveillance.[1][2] Consequently, mannoside derivatives, which mimic these natural ligands, have emerged as a promising class of therapeutics. They are particularly effective as antagonists for lectins—carbohydrate-binding proteins that mediate cellular interactions.
Key therapeutic targets for mannoside derivatives include:
-
Bacterial Adhesins: The most prominent example is the FimH adhesin at the tip of type I fimbriae of uropathogenic E. coli (UPEC).[3][4] By binding to mannosylated glycoproteins on bladder cells, FimH initiates urinary tract infections (UTIs).[5][6] Mannoside inhibitors competitively block this adhesion, offering a non-antibiotic strategy to prevent infection and combat antibiotic resistance.[3][4]
-
Viral Glycoproteins: Lectins on viruses, or host lectins exploited by them, often recognize high-mannose glycans. For instance, DC-SIGN, a lectin on dendritic cells, is a target for pathogens like HIV.[7] Mannoside-based ligands can interfere with these interactions.
-
Cancer-Associated Lectins: Altered glycosylation is a hallmark of cancer, and certain lectins that recognize mannose structures are implicated in tumor progression and metastasis.[1][2]
Given the therapeutic potential, in silico techniques like molecular docking are indispensable for rapidly screening libraries of mannoside derivatives and rationally designing next-generation inhibitors.[8][9]
The Challenge of Docking Carbohydrates
Carbohydrate docking is notoriously difficult compared to traditional small molecules. This difficulty stems from two core properties:
-
High Flexibility: The multiple rotatable bonds in the glycosidic linkage and side chains create a vast conformational space that must be accurately sampled.
-
Dense Hydroxyl Groups: The numerous hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a complex network of potential interactions that scoring functions must correctly evaluate.
These challenges necessitate careful selection of docking software and rigorous validation of the chosen methodology.[10]
Comparative Analysis of Docking Software for Mannosides
Several docking programs are available, each with unique sampling algorithms and scoring functions.[11] The choice of software is a critical experimental decision. A comparative study highlighted that Glide often performs best for docking carbohydrates to antibodies, though AutoDock, GOLD, and FlexX are also widely used.[8][9]
| Docking Software | Algorithm/Scoring Function Principle | Strengths for Mannoside Docking | Considerations & Weaknesses |
| Glide (Schrödinger) | Hierarchical search; GlideScore (empirical) | Often shows superior performance in accurately reproducing crystal poses for carbohydrates.[8][12] | Commercial license required. Can be sensitive to initial ligand conformation. |
| AutoDock Vina | Iterated Local Search global optimizer; Empirical scoring function | Open-source and widely used, making results comparable across studies. Efficient at sampling conformational space. | Scoring function may not be as finely tuned for carbohydrates as specialized commercial options.[13] |
| GOLD | Genetic algorithm | Highly flexible ligand and partial protein flexibility. ChemPLP scoring function is effective for protein-ligand placement. | Can be computationally intensive. Performance can be dependent on the chosen scoring function. |
| FlexX | Incremental construction algorithm | Effective for identifying potential interaction points. Often used in foundational carbohydrate docking studies.[14] | Scoring can sometimes be less accurate in ranking poses compared to other programs. |
Causality Behind the Choice: For high-stakes drug discovery projects, a commercial suite like Glide is often preferred due to its validated performance with carbohydrates.[12] For academic research or high-throughput virtual screening where cost is a factor, AutoDock Vina provides a powerful and accessible alternative. The key is not to rely on a single program but to potentially cross-validate findings with a second, methodologically different tool.
A Self-Validating Protocol for Comparative Docking
This protocol is designed as a self-validating system. It includes a critical re-docking step to ensure the chosen parameters can reproduce experimentally determined binding modes, lending trustworthiness to the subsequent comparative study.
Workflow Overview
The following diagram illustrates the logical flow of a rigorous comparative docking study.
Caption: Workflow for a self-validating comparative docking study.
Step-by-Step Methodology
Phase 1: Preparation
-
Target Selection: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a mannoside ligand. The FimH lectin domain (e.g., PDB ID: 1KLF) is an excellent choice.[15] This experimental structure provides the ground truth for our validation.
-
Protein Preparation:
-
Rationale: Raw PDB files are not ready for docking. They lack hydrogen atoms and may contain experimental artifacts (water molecules, co-solvents) that can interfere with the calculation.
-
Protocol: a. Load the PDB file into a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro). b. Remove all non-essential molecules, including water, ions, and co-solvents. The exception is structurally important water or ions known to participate in ligand binding, such as Ca2+ in many lectins.[10] c. Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Rationale: Mannoside derivatives must be converted into energetically minimized, 3D structures with correct atom types and charges.
-
Protocol: a. Sketch or import 2D structures of the mannoside derivatives (e.g., heptyl α-D-mannopyranoside, a biphenyl α-D-mannoside).[16][17] b. Convert to 3D structures and perform energy minimization using a suitable force field. c. Assign partial charges. For carbohydrates, Gasteiger or AM1-BCC charges are commonly used.
-
-
Binding Site Definition:
-
Rationale: Docking algorithms need a defined search space (a "grid box") to explore. Defining this box narrowly around the known binding site increases computational efficiency and accuracy.
-
Protocol: Define the center and dimensions of the grid box based on the position of the co-crystallized ligand in the PDB structure. Ensure the box is large enough to accommodate the largest derivative and allow for rotational and translational freedom.
-
Phase 2: Protocol Validation 5. Re-dock Native Ligand:
- Rationale: This is the most critical step for trustworthiness. Before docking novel derivatives, you must prove your docking protocol (software, scoring function, and grid parameters) can accurately reproduce the experimentally known binding pose of the original ligand.[18]
- Protocol: Dock the extracted and re-prepared co-crystallized ligand back into the prepared protein structure.
- Calculate RMSD:
- Rationale: The Root Mean Square Deviation (RMSD) quantifies the difference between the docked pose and the experimental (crystal) pose.
- Protocol: Superimpose the docked pose of the native ligand onto its crystal structure pose and calculate the RMSD of the heavy atoms.
- Validate Protocol: A successful validation is generally indicated by an RMSD < 2.0 Å .[18] If the RMSD is higher, the docking parameters (e.g., grid size, exhaustiveness of search) must be adjusted, and the validation repeated. Proceeding without this confirmation undermines the credibility of the entire study.
Phase 3: Comparative Docking 8. Dock Mannoside Derivatives: Using the validated protocol, dock the library of prepared mannoside derivatives against the target protein. 9. Analyze Results:
- Rationale: Analysis goes beyond simply looking at the top score. It involves visual inspection and understanding the specific molecular interactions that drive binding.
- Protocol: a. Rank by Docking Score: The docking score (reported as binding energy in kcal/mol) provides the primary ranking. More negative scores generally indicate stronger predicted binding affinity.[19][20] b. Cluster Analysis: Analyze the top-scoring poses. If multiple distinct, low-energy poses exist, it may suggest the ligand has multiple viable binding modes.[7] c. Visual Inspection: For the best-scoring pose of each derivative, visually inspect the interactions with the protein. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.[5][20]
Case Study: FimH Antagonists
Let's apply this framework to compare three classes of α-D-mannoside derivatives as FimH inhibitors: an alkyl mannoside, an aryl mannoside, and a bi-aryl mannoside.
Target: FimH from E. coli (PDB: 1KLF) Software: AutoDock Vina
Hypothetical Docking Results
The mannose core is expected to form a conserved network of hydrogen bonds with residues like Asn135, Asp140, and Gln133.[15] The key differentiator is how the aglycone (the non-sugar part) interacts with the "tyrosine gate," a hydrophobic region formed by Tyr48 and Tyr137 that controls access to a deeper pocket.[5]
| Mannoside Derivative | Structure | Docking Score (kcal/mol) | Key Aglycone Interactions with FimH |
| Heptyl α-D-Mannoside | Mannose-O-(CH₂)₆CH₃ | -7.5 | Hydrophobic interactions with Ile13 and Ile52.[5][16] |
| Phenyl α-D-Mannoside | Mannose-O-Ph | -8.2 | Hydrophobic interactions; potential for weak π-stacking with Tyr48 or Tyr137.[5] |
| p-Biphenyl α-D-Mannoside | Mannose-O-Ph-Ph | -9.8 | Strong π-π stacking interaction with Tyr48.[5][17] Additional hydrophobic contacts. |
Analysis of Results: The docking scores suggest a clear trend in binding affinity: Bi-aryl > Aryl > Alkyl . This aligns with experimental data showing that aromatic and especially bi-aryl mannosides are potent FimH inhibitors.[5][17] The driving force for this increased affinity is the ability of the aromatic rings to engage in favorable π-π stacking with the tyrosine gate residues, an interaction unavailable to simple alkyl chains.[5]
Visualizing Key Interactions
This diagram illustrates the conceptual interactions of a potent bi-aryl mannoside within the FimH binding site.
Caption: Key interactions of a bi-aryl mannoside in the FimH pocket.
Conclusion and Future Directions
Comparative molecular docking is a powerful, cost-effective tool for prioritizing mannoside derivatives for synthesis and biological evaluation. The credibility of these computational studies hinges on a methodologically sound and self-validating protocol. As demonstrated, the structural variations in mannoside aglycones—from simple alkyl chains to complex aromatic systems—dramatically influence their binding affinity by enabling different types of interactions with the target protein.[6][21]
Future studies should increasingly incorporate molecular dynamics (MD) simulations following docking.[10] MD can provide a more dynamic picture of the protein-ligand complex, assess the stability of the docked pose over time, and offer more accurate binding free energy calculations (e.g., via MM/PBSA or MM/GBSA), further refining the predictive power of these essential in silico methods.
References
- Rojo, J., & Morales, J. C. (2008). Docking, synthesis, and NMR studies of mannosyl trisaccharide ligands for DC-SIGN lectin. Organic & Biomolecular Chemistry.
- Luteran, A., & Rudd, T. R. (2009). Molecular docking of carbohydrate ligands to antibodies: structural validation against crystal structures.
- Profacgen.
- Khan, A. U., et al. (2021). Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinformatics approach.
- ACS Publications. (2009). Molecular Docking of Carbohydrate Ligands to Antibodies: Structural Validation against Crystal Structures.
- Curell, D., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry.
- Jiménez, M. V., et al. (2020). Mannose-Specific Lectins from Marine Algae: Diverse Structural Scaffolds Associated to Common Virucidal and Anti-Cancer Properties. Marine Drugs.
- Stober, F., et al. (2018). Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH.
- ResearchGate. (n.d.). FimH in complex with different inhibitors. (A) The mannose ring of...
- ResearchGate. (2023).
- Mousavifar, L., & Roy, R. (2019). Promising Approach to Inhibit E. coli FimH Adhesion by C-Linked Mannosides. Proceedings.
- Grandhi Jayaprakash, N., et al. (2022). The barley lectin, horcolin, binds high-mannose glycans in a multivalent fashion, enabling high-affinity, specific inhibition of cellular HIV infection. Journal of Biological Chemistry.
- Alam, A., et al. (2024). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules.
- ResearchGate. (n.d.). Comparison of mannosides as complexed within the CRD of FimH (PDB 1KLF).
- Han, Z., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Banana lectin interactions with (A) mannose-α-1,3-mannose and (B)...
- Van Damme, E. J. M., et al. (2018). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi.
- Chen, Y. C. (2015). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Pharmaceutical Design.
- Pires, D. E. V., et al. (2021). CSM-carbohydrate: protein-carbohydrate binding affinity prediction and docking scoring function. Nucleic Acids Research.
- Mousavifar, L., et al. (2019).
- Englebienne, P., et al. (2011). Evaluation of docking programs for predicting binding of Golgi α-mannosidase II inhibitors: A comparison with crystallography. Journal of Molecular Graphics and Modelling.
- Johann, S. O., et al. (2024). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance.
- The Scripps Research Institute. (n.d.). AutoDock.
- ResearchGate. (2014).
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- Institute for Research in Fundamental Sciences (IPM). (n.d.). Docking Tools.
- ResearchGate. (n.d.). Binding of mannoside ligands to FimH was predicted by computer-aided...
- The A-Z of Bioinformatics. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube.
- ResearchGate. (n.d.). How to interprete and analyze molecular docking results?
- Saldivar-González, F. I., et al. (2018).
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A Senior Application Scientist's Guide to Evaluating the In Vivo Efficacy of Methyl α-D-mannopyranoside Analogs as Anti-Adhesion Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Shifting the Paradigm in UTI Treatment
The escalating crisis of antibiotic resistance necessitates a fundamental shift in how we approach common bacterial infections. Urinary Tract Infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a major clinical and economic burden, with high recurrence rates and dwindling effective antibiotic options.[1] Instead of focusing on bactericidal or bacteriostatic mechanisms, which exert strong selective pressure for resistance, a more elegant strategy is to disarm the pathogen. This guide focuses on an advanced "anti-virulence" approach: the development and in vivo evaluation of Methyl α-D-mannopyranoside analogs. These compounds function as FimH antagonists, competitively inhibiting the crucial first step of UPEC pathogenesis—adhesion to the bladder epithelium.[1][2] By preventing bacteria from gaining a foothold, they are simply washed away by the natural flow of urine, an approach that is less likely to drive resistance.[3] This document provides an in-depth comparison of key analogs, a validated experimental framework for in vivo efficacy testing, and a critical analysis of their therapeutic potential against traditional and alternative treatments.
The Therapeutic Rationale: Targeting the FimH Adhesin
UPEC initiates infection by employing hair-like appendages called type 1 pili, which are tipped with the FimH adhesin protein.[1][4] The lectin domain of FimH specifically recognizes and binds to mannosylated glycoproteins, such as Uroplakin Ia, on the surface of bladder urothelial cells.[1][5] This binding is the critical anchor point for colonization, invasion, and the formation of intracellular bacterial communities (IBCs) that are notoriously difficult to eradicate and contribute to recurrent infections.[6][7]
Methyl α-D-mannopyranoside is a simple sugar derivative that mimics the natural mannose ligand of FimH and can act as a competitive inhibitor.[8] However, its binding affinity is relatively low.[9] The central goal of medicinal chemistry in this field has been to rationally design analogs with significantly enhanced affinity and improved pharmacokinetic properties suitable for oral administration.
Mechanism of FimH Antagonism
The therapeutic principle is straightforward: an effective FimH antagonist will occupy the mannose-binding pocket of the FimH lectin domain, physically preventing it from attaching to host cells. This neutralizes a key virulence factor without killing the bacterium.
Caption: Mechanism of UPEC adhesion and its inhibition by mannoside analogs.
Comparative Efficacy of Mannoside Analogs
The evolution from simple methyl α-D-mannopyranoside to potent, orally bioavailable drug candidates has been guided by structure-based design.[6][10] Key improvements have focused on introducing hydrophobic moieties that interact with a "tyrosine gate" (formed by Tyr48 and Tyr137) at the entrance of the FimH binding pocket, significantly increasing affinity.[9][11][12]
| Analog Class | Key Structural Modification | Rationale & Key Insights | Representative In Vitro Potency (IC₅₀) | In Vivo Efficacy Summary |
| Simple Alkyl Mannosides | Addition of a linear alkyl chain (e.g., heptyl) at the anomeric position. | Increases hydrophobic interactions with the FimH binding pocket. Affinity increases linearly with chain length up to heptyl.[9] | Heptyl α-D-mannoside: ~5 nM (KD)[13] | Demonstrates proof-of-concept but limited by poor oral bioavailability. |
| Biaryl Mannosides | Addition of a biphenyl group. | The biphenyl moiety makes crucial π-π stacking interactions with Tyr-48.[6][14] This class forms the backbone of many advanced candidates. | Low nanomolar to sub-micromolar.[6][14] | Orally available analogs can significantly reduce bacterial load in the bladder and urine of infected mice.[15] |
| C-Mannosides | Replacement of the anomeric oxygen with a carbon (C-glycosidic bond). | Increases metabolic stability against glycosidase enzymes, leading to improved compound exposure in vivo.[4][16] | Sub-nanomolar affinity has been achieved.[16] | Showed greatly improved in vivo efficacy in animal models of UTI compared to O-mannoside counterparts.[4] |
| Prodrug Approaches | Esterification of polar groups to increase lipophilicity. | Improves oral absorption. The ester is cleaved in vivo to release the active antagonist. | N/A (Prodrug) | A prodrug of a potent FimH antagonist demonstrated a 4-log reduction in bladder CFU, comparable to standard antibiotic treatment.[15][17] |
Note: IC₅₀ and KD values are compiled from multiple assays and sources and should be used for relative comparison.
Gold-Standard Protocol: Murine Model of Ascending UTI
To rigorously evaluate the in vivo efficacy of novel mannoside analogs, a well-established murine model of ascending UTI is essential.[7] This model recapitulates key aspects of human infection, including adhesion, invasion, and the host inflammatory response.[18]
Experimental Workflow Overview
Caption: Standard workflow for in vivo evaluation of FimH antagonists.
Detailed Step-by-Step Methodology
1. Materials & Preparation:
-
Bacterial Strain: Uropathogenic E. coli (e.g., CFT073, a well-characterized human cystitis isolate).
-
Animals: 8-10 week old female mice. C3H/HeJ or C3H/HeN strains are often used as they are susceptible to chronic infections.[7] Balb/c mice are also suitable.[19]
-
Inoculum: Grow UPEC in Luria-Bertani (LB) broth to late log phase. Pellet bacteria, wash with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 1-5 x 10⁸ CFU/mL.
-
Test Articles: Dissolve/suspend mannoside analog in an appropriate vehicle (e.g., PBS with 0.5% Tween 80). Prepare positive control (e.g., ciprofloxacin) and vehicle control.
2. Transurethral Catheterization and Infection:
-
Causality: This procedure bypasses lower defense mechanisms to directly establish a bladder infection, ensuring a consistent and reproducible model of cystitis.[7]
-
Protocol:
-
Anesthetize mice using isoflurane or a similar approved anesthetic.
-
Gently insert a lubricated, sterile catheter through the urethra into the bladder. Expel any residual urine.
-
Slowly instill 50 µL of the bacterial inoculum (~10⁷ CFU) directly into the bladder.
-
Withdraw the catheter and allow the mouse to recover on a warming pad.
-
3. Therapeutic Dosing:
-
Causality: Oral gavage is the preferred route to evaluate candidates for oral UTI therapy. Dosing schedules are designed to maintain therapeutic concentrations in the urine.[20]
-
Protocol:
-
Initiate treatment at a defined time post-infection (e.g., 2 hours for prophylaxis studies, 24 hours for treatment studies).
-
Administer the test article, positive control, or vehicle control via oral gavage. A typical volume is 100-200 µL.
-
Repeat dosing as required by the compound's pharmacokinetic profile (e.g., once or twice daily).[20]
-
4. Endpoint Analysis:
-
Causality: The primary endpoint is the bacterial load in the bladder and kidneys, providing a direct quantitative measure of the compound's ability to clear or reduce the infection.
-
Protocol:
-
At the study endpoint (e.g., 48 hours post-infection), euthanize mice via an approved method.
-
Aseptically dissect the bladder and both kidneys.
-
Weigh the tissues and homogenize them in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and urine.
-
Plate the dilutions onto agar plates (e.g., MacConkey or LB agar).
-
Incubate overnight at 37°C and count the colonies on the following day.
-
Calculate the CFU per gram of tissue or CFU per mL of urine. Efficacy is determined by the statistically significant reduction in log₁₀ CFU compared to the vehicle control group. A 4-log reduction is considered a highly effective outcome.[15]
-
Performance in Context: Comparison with Alternatives
A robust evaluation must position mannoside analogs within the current therapeutic landscape.
| Treatment Modality | Mechanism of Action | Advantages | Disadvantages & Limitations |
| Mannoside Analogs | Anti-Adhesion: Competitively inhibits FimH, preventing bacterial attachment to the urothelium.[2][3] | - Novel, non-bactericidal mechanism with a lower propensity for driving resistance.[2]- Specific targeting of a key virulence factor.- Potential for oral administration.[4][15] | - Narrow spectrum (primarily E. coli).- Potential for bacterial escape via FimH mutation (though not widely observed).- Still in clinical development. |
| Antibiotics (e.g., Ciprofloxacin, Trimethoprim) | Bactericidal/Bacteriostatic: Inhibit essential bacterial processes like DNA replication or folate synthesis.[21] | - Broad spectrum of activity.- Decades of clinical use and established efficacy.- Rapid symptom resolution in susceptible infections. | - Drives rapid development of antibiotic resistance.[2]- Disrupts the natural gut and vaginal microbiota.- Can have significant side effects. |
| D-Mannose (Nutraceutical) | Anti-Adhesion: A naturally occurring sugar that acts as a low-affinity FimH inhibitor.[22][23] | - Available over-the-counter.- Generally well-tolerated with few side effects.[22]- Some clinical evidence for prophylactic use.[24][25] | - Significantly lower affinity than engineered analogs.- Requires high, frequent doses.- Efficacy in treating active infections is less established than for prophylaxis.[23] |
| Cranberry Products | Anti-Adhesion: Proanthocyanidins (PACs) are thought to inhibit P-type pili, with some effects on type-1 pili. | - Widely available and generally safe.[26][27] | - Inconsistent clinical trial results.[22]- Mechanism is not fully elucidated.- Potency and PAC content vary widely between products.[26] |
| Vaccines (e.g., MV140) | Immunomodulation: Stimulates the host's mucosal immune response to recognize and fight common uropathogens.[26] | - Long-term prophylactic effect.- Non-antibiotic approach. | - Does not treat active infections.- Requires a multi-month administration course.[26]- Not yet widely available in all regions. |
Conclusion and Future Directions
Methyl α-D-mannopyranoside analogs represent a premier example of rational, structure-based drug design targeting a bacterial virulence factor. The journey from a low-affinity parent compound to potent, orally bioavailable C-mannoside prodrugs with efficacy comparable to standard-of-care antibiotics in preclinical models is a triumph of medicinal chemistry.[4][15] The in vivo murine UTI model remains the gold standard for evaluating these compounds, providing critical data on their ability to reduce bacterial burden in target organs.
The primary advantage of this therapeutic class is its antibiotic-sparing mechanism, which promises to be a powerful tool against drug-resistant UPEC.[4] As these candidates progress through clinical trials, they have the potential to become the first-in-class treatment for UTIs that disarms bacteria rather than killing them, offering a much-needed alternative in an era of increasing antimicrobial resistance.
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For researchers, scientists, and drug development professionals navigating the intricate world of protein-carbohydrate interactions, understanding the binding kinetics of glycosides to lectins like Concanavalin A (ConA) is of paramount importance. ConA, a lectin originally extracted from the jack bean (Canavalia ensiformis), serves as a cornerstone model for studying these interactions due to its well-defined structure and specific affinity for α-D-mannosyl and α-D-glucosyl residues.[1] This guide provides an in-depth, objective comparison of the binding kinetics of various glycosides to ConA, supported by experimental data and detailed protocols, to empower you in your research endeavors.
The Significance of Concanavalin A-Glycoside Interactions
ConA is a homotetrameric protein, with each subunit possessing a binding site for a metallic ion (typically Mn²⁺ and Ca²⁺) and a saccharide.[1] Its ability to bind to specific sugar moieties makes it an invaluable tool in biochemistry and cell biology for characterizing glycoproteins, purifying glycosylated macromolecules, and studying cellular processes like cell adhesion and immune regulation.[1][2][3] The affinity and kinetics of these interactions are not merely academic; they form the basis for developing novel therapeutic strategies, particularly in areas like anti-cancer therapy and immunology.
The binding of glycosides to ConA is a dynamic process characterized by association (k_on) and dissociation (k_off) rate constants, the ratio of which determines the equilibrium dissociation constant (K_D), a measure of binding affinity. A lower K_D value signifies a higher binding affinity. These interactions are typically of low affinity, which is often compensated for in biological systems through multivalency, where multiple low-affinity interactions work in concert to achieve high avidity.[4][5]
Quantifying the Interaction: Key Methodologies
Several biophysical techniques are employed to dissect the binding kinetics of glycosides to ConA. Among the most robust and widely used are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[6][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] In a typical experiment, ConA is immobilized on a sensor chip, and a solution containing the glycoside of interest is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of association and dissociation rates.[7][8]
Detailed SPR Experimental Protocol:
-
Immobilization of Concanavalin A:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of ConA (typically 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine-HCl.
-
-
Binding Analysis:
-
Equilibrate the system with a running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4, supplemented with 1 mM CaCl₂ and 1 mM MnCl₂).
-
Inject a series of concentrations of the glycoside analyte over the immobilized ConA surface.
-
Monitor the association phase during the injection and the dissociation phase as the buffer flows over the surface.
-
Between each glycoside injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of a low pH buffer or a high concentration of a competing sugar like methyl-α-D-mannopyranoside) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters k_on, k_off, and the K_D.[8]
-
Caption: A typical workflow for determining glycoside-ConA binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[9] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11]
Detailed ITC Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of ConA (typically in the micromolar range) and a solution of the glycoside (in the millimolar range) in the same buffer (e.g., 100 mM acetate buffer, pH 4.6, containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl).[4] Dialyzing both solutions against the same buffer is crucial to minimize heat of dilution effects.
-
Thoroughly degas both solutions before the experiment.
-
-
Titration:
-
Fill the sample cell of the calorimeter with the ConA solution and the injection syringe with the glycoside solution.
-
Perform a series of small, sequential injections of the glycoside solution into the ConA solution while maintaining a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes for each injection, is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters K_D, n, ΔH, and ΔS.[10][12]
-
Comparative Binding Kinetics of Various Glycosides to Concanavalin A
The binding affinity of glycosides to ConA is highly dependent on their structure. The following table summarizes the binding kinetics for a selection of glycosides, compiled from various studies. It is important to note that experimental conditions (e.g., temperature, pH, buffer composition) can influence the measured kinetic and thermodynamic parameters.
| Glycoside | Method | K_D (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference(s) |
| Methyl-α-D-mannopyranoside | ITC | 145 | - | - | -4.0 | -2.4 | [5] |
| Methyl-α-D-glucopyranoside | TJ | 1700 | 1.1 x 10⁴ | 18.7 | - | - | [13] |
| Man-α-(1→2)-Man-α-OMe | ITC | 14.7 | - | - | -7.89 | 3.11 | [14] |
| Man-α-(1→6)-[Man-α-(1→3)]-mannose | ITC | 2.14 | - | - | -9.62 | 1.68 | [14] |
| Glycogen | QCM | 0.25 | - | - | - | - | [15] |
| Mannan | QCM | 2.89 | - | - | - | - | [15] |
TJ: Temperature-Jump Relaxation; QCM: Quartz Crystal Microbalance
Interpreting the Data: Structure-Activity Relationships
The data reveals several key insights into the structure-activity relationships governing glycoside binding to ConA:
-
Monosaccharide Specificity: ConA exhibits a higher affinity for mannosides compared to glucosides, as evidenced by the lower K_D for methyl-α-D-mannopyranoside versus methyl-α-D-glucopyranoside. This difference is primarily attributed to a slower dissociation rate (k_off) for the mannoside.[13]
-
The Role of Hydroxyl Groups: The orientation of the hydroxyl groups on the sugar ring is critical for binding. The specific network of hydrogen bonds between the hydroxyl groups of the mannoside and the amino acid residues in the ConA binding site dictates the stability of the complex.[16]
-
Multivalency and Avidity: The significant increase in affinity observed for oligosaccharides and polysaccharides like mannan and glycogen highlights the importance of multivalency.[4][5] These larger molecules can engage with multiple binding sites on the tetrameric ConA, leading to a much higher overall binding strength (avidity) than would be expected from the sum of individual interactions. Interestingly, ConA shows a higher affinity for glycogen (a glucose-based polysaccharide) than for mannan, which may be due to steric factors and the branching patterns of the polysaccharides.[15]
The Molecular Basis of Interaction
The binding of a glycoside to ConA occurs in a shallow crevice on the protein surface. X-ray crystallography studies have revealed the precise atomic interactions that stabilize this complex.[16]
Caption: Key amino acid residues in the Concanavalin A binding site forming hydrogen bonds with a mannoside.
A network of hydrogen bonds connects the hydroxyl groups (O-3, O-4, O-5, and O-6) of the mannoside to key residues in the ConA binding site, including Asn14, Leu99, Tyr100, Asp208, and Arg228.[16] The O-1 and O-2 hydroxyls are typically solvent-exposed. This intricate network of interactions is what confers the specificity of ConA for certain glycoside structures.
Conclusion
The study of glycoside binding to Concanavalin A provides a powerful framework for understanding the fundamental principles of protein-carbohydrate interactions. By employing techniques like SPR and ITC, researchers can obtain detailed kinetic and thermodynamic data that illuminate the structure-activity relationships governing these crucial biological events. This knowledge is not only fundamental to advancing our understanding of cell biology but also holds immense potential for the rational design of novel therapeutics that target these interactions.
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Derewenda, Z., et al. (1989). The structure of the saccharide-binding site of concanavalin A. The EMBO journal, 8(8), 2189–2193. [Link]
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Zhang, Y., et al. (2016). Carbohydrate-Protein Interactions: Advances and Challenges. Molecules, 21(11), 1501. [Link]
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Lewis, C. A., et al. (1973). The kinetics of carbohydrate binding to concanavalin A. The Journal of biological chemistry, 248(21), 7547–7551. [Link]
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Wikipedia. (2023). Protein–carbohydrate interaction. [Link]
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Wikipedia. (2023). Concanavalin A. [Link]
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Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687–4692. [Link]
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Yilmaz, E., et al. (2023). Preparation of Concanavalin A Imprinted Surface Plasmon Resonance Based Biosensors. IEEE Sensors Journal, 23(11), 11566-11573. [Link]
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Reeke, G. N., et al. (1975). Structure and function of concanavalin A. Annals of the New York Academy of Sciences, 234, 369–382. [Link]
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Yilmaz, E., et al. (2023). Preparation of Concanavalin A Imprinted Surface Plasmon Resonance Based Biosensors. ResearchGate. [Link]
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Gestwicki, J. E., et al. (2002). Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A. Journal of the American Chemical Society, 124(50), 14922–14933. [Link]
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Creative Biolabs. (n.d.). Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. [Link]
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Richards, S.-J., et al. (2013). Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry. Polymers, 5(3), 1178–1191. [Link]
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Proteopedia. (n.d.). Concanavalin A. [Link]
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Gestwicki, J. E., & Kiessling, L. L. (2002). On the Meaning of Affinity: Cluster Glycoside Effects and Concanavalin A. Journal of the American Chemical Society, 124(50), 14922–14933. [Link]
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Guest, C. R., et al. (2020). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations. Journal of Chemical Information and Modeling, 60(10), 4823–4834. [Link]
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Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. [Link]
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Wimmerová, M., et al. (2012). Stacking Interactions between Carbohydrate and Protein Quantified by Combination of Theoretical and Experimental Methods. PLOS ONE, 7(9), e46032. [Link]
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Yilmaz, E., et al. (2023). Preparation of Concanavalin A Imprinted Surface Plasmon Resonance Based Biosensors. IEEE Xplore. [Link]
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Nicoya. (n.d.). Binding Kinetics of Glycoprotein Interactions using OpenSPR. [Link]
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Ghimire, J., et al. (2016). Concanavalin A - Polysaccharides Binding Affinity Analysis Using A Quartz Crystal Microbalance. Journal of biosensors & bioelectronics, 7(1), 189. [Link]
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Creative Biolabs. (n.d.). Concanavalin A-binding Glycoproteins Profiling. [Link]
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Appukuttan, P. S. (1980). Studies on the interaction of concanavalin A with glycoproteins. Journal of biosciences, 2(4), 341–349. [Link]
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Smith, E. A., et al. (2013). Multivalent Binding of Concanavalin A on Variable-Density Mannoside Microarrays. Langmuir, 29(33), 10525–10532. [Link]
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Yilmaz, E., et al. (2023). Preparation of Concanavalin A Imprinted Surface Plasmon Resonance Based Biosensors. Hacettepe University Open Access System. [Link]
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Appukuttan, P. S. (1980). Studies on the interaction of concanavalin A with glycoproteins. Semantic Scholar. [Link]
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Mega, T., & Hase, S. (1992). Characterization of carbohydrate-binding specificity of concanavalin A by competitive binding of pyridylamino sugar chains. Journal of biochemistry, 111(2), 196–201. [Link]
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Matsushita, T., et al. (2010). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance. Analytical biochemistry, 403(1-2), 105–112. [Link]
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Inbar, M., & Sachs, L. (1969). Interaction of the carbohydrate-binding protein concanavalin A with normal and transformed cells. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1418–1425. [Link]
-
Bhattacharyya, L., & Brewer, C. F. (1990). Interactions of concanavalin A with glycoproteins. A quantitative precipitation study of concanavalin A with the soybean agglutinin. Glycoconjugate journal, 7(1), 35–44. [Link]
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Ghimire, J., et al. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods in molecular biology, 1229, 457–468. [Link]
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Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]
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JoVE. (2010). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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This guide provides an in-depth analysis of the interaction between Methyl α-D-mannopyranoside and the lectin Concanavalin A (ConA), a cornerstone model system in the study of protein-carbohydrate recognition. We will explore the structural basis, binding kinetics, and thermodynamics of this complex, compare its properties to other relevant ligands and mannose-binding lectins, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological interaction.
Introduction to Concanavalin A: A Model Lectin
Concanavalin A (ConA) is a well-characterized lectin originally isolated from the jack bean (Canavalia ensiformis) that has become an invaluable tool in biochemistry and cell biology.[1] It belongs to the legume lectin family and exhibits a specific binding affinity for α-D-mannosyl and α-D-glucosyl residues, which are common carbohydrate structures found on a variety of glycoproteins and glycolipids.[1] Structurally, ConA is a homotetramer at physiological pH, with each of its four subunits possessing a carbohydrate-binding site.[1] This multivalent nature is crucial for its biological activities, which include the agglutination of cells and the mitogenic stimulation of lymphocytes.[2]
The binding of carbohydrates to ConA is a metal-dependent process, requiring the presence of both Mn²⁺ and Ca²⁺ ions for the proper folding and function of the carbohydrate-recognition domain.[1] The well-defined structure and binding specificity of ConA have established it as a model system for investigating the fundamental principles of protein-carbohydrate interactions.
The Methyl α-D-mannopyranoside-Concanavalin A Complex: A Detailed Analysis
Methyl α-D-mannopyranoside is a simple monosaccharide derivative that serves as a high-affinity ligand for Concanavalin A. This interaction is a classic example of a protein-carbohydrate binding event and has been extensively studied using a variety of biophysical techniques.
Structural Basis of Recognition
X-ray crystallography has provided a detailed atomic-level view of the Methyl α-D-mannopyranoside-ConA complex. The carbohydrate binds in a shallow pocket on the surface of the ConA monomer. The specificity for mannose and glucose is dictated by a network of hydrogen bonds between the hydroxyl groups of the sugar and the amino acid residues in the binding site. Key residues involved in this interaction include Tyr-12, Pro-13, Asn-14, Thr-15, Asp-16, Leu-99, Asp-208, and Arg-228.[3] A conserved water molecule also plays a critical role in mediating the interaction between the sugar and the protein.[3] The α-anomeric linkage is preferred, and the methyl group of Methyl α-D-mannopyranoside occupies a hydrophobic pocket, contributing to the binding affinity.
Caption: Key interactions in the ConA-Methyl α-D-mannopyranoside complex.
Binding Kinetics and Thermodynamics
The interaction between Methyl α-D-mannopyranoside and ConA is characterized by rapid association and dissociation rates.[4] The affinity of this interaction is primarily driven by favorable enthalpic contributions, as determined by Isothermal Titration Calorimetry (ITC).[5] This indicates that the formation of hydrogen bonds and van der Waals interactions are the major driving forces for complex formation. The different affinities of various saccharides for ConA are primarily due to differences in their dissociation rate constants.[4]
Comparative Analysis: Performance Against Alternatives
To fully appreciate the characteristics of the Methyl α-D-mannopyranoside-ConA interaction, it is essential to compare it with other ligands and related lectins.
Comparison with Other Carbohydrate Ligands
ConA exhibits a range of affinities for different monosaccharides and oligosaccharides. The following table summarizes the binding affinities of ConA for several common carbohydrates, highlighting the preferential binding to mannose-containing structures.
| Carbohydrate Ligand | Dissociation Constant (Kd) (mM) | Binding Free Energy (ΔG) (kcal/mol) | Reference(s) |
| Methyl α-D-mannopyranoside | 0.13 | -5.3 | [6] |
| α-D-Mannose | 0.29 | -4.9 | [5] |
| Methyl α-D-glucopyranoside | 0.67 | -4.3 | [5] |
| α-D-Glucose | 1.67 | -3.8 | [5] |
| Maltose | - | - | [7] |
| Trimannoside Core | - | -7.5 | [8] |
| Biantennary Complex N-glycan | - | -8.4 | [8] |
Note: Kd and ΔG values can vary depending on the experimental conditions (temperature, pH, buffer).
As the data indicates, while ConA binds to both mannose and glucose derivatives, it displays a higher affinity for mannosides. The affinity is further enhanced for oligosaccharides containing multiple mannose residues, such as the trimannoside core found in N-linked glycans.[8] This demonstrates the presence of an extended binding site on the surface of ConA that can accommodate larger carbohydrate structures.[3]
Comparison with Other Mannose-Binding Lectins
Several other plant lectins share a similar specificity for mannose residues. A comparison with these lectins reveals subtle but important differences in their fine specificity.
| Lectin | Source | Quaternary Structure | Fine Specificity | Reference(s) |
| Concanavalin A (ConA) | Canavalia ensiformis | Tetramer | Prefers terminal α-D-mannosyl and α-D-glucosyl residues. Binds to high-mannose, hybrid, and biantennary complex N-glycans. | [1][9] |
| Lens culinaris Agglutinin (LCA) | Lentil | Dimer | Recognizes α-linked mannose, with a preference for fucose-containing core structures of N-glycans. | [5][10] |
| Pisum sativum Agglutinin (PSA) | Pea | Dimer | Similar to LCA, recognizes α-linked mannose and shows enhanced binding to core-fucosylated N-glycans. | [5] |
| Dioclea grandiflora Lectin (DGL) | Dioclea grandiflora | Tetramer | High affinity for the core trimannoside of N-glycans, but unlike ConA, does not bind to biantennary complex carbohydrates. | [11] |
| Galanthus nivalis Lectin (GNA) | Snowdrop | Tetramer | Highly specific for terminal α1,3-linked mannose residues. | [12] |
While all these lectins bind to mannose, their preferences for the context in which the mannose residue is presented differ significantly. For instance, the ability of LCA and PSA to recognize core fucosylation is a key distinguishing feature from ConA.[10] DGL, while structurally similar to ConA, exhibits a more restricted binding profile, highlighting the subtle structural variations that govern fine specificity.[11]
Experimental Validation: Protocols and Best Practices
The characterization of the Methyl α-D-mannopyranoside-ConA interaction relies on robust and well-validated experimental techniques. Here, we provide detailed protocols for two of the most common methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of ConA (e.g., 0.1-0.2 mM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Prepare a stock solution of Methyl α-D-mannopyranoside (e.g., 2-5 mM) in the exact same buffer. Dialysis of the protein against the buffer is highly recommended to minimize buffer mismatch.[13]
-
Accurately determine the concentrations of both protein and ligand.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with detergent and water.[14]
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the reference cell with degassed buffer.
-
-
Loading Samples:
-
Load the ConA solution into the sample cell.
-
Load the Methyl α-D-mannopyranoside solution into the injection syringe.
-
-
Titration:
-
Set the injection parameters (e.g., 19 injections of 2 µL with a 150-second spacing).
-
Initiate the titration experiment.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kₐ) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Step-by-Step Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize ConA to the activated surface via amine coupling. A typical immobilization level is 2000-5000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of Methyl α-D-mannopyranoside in running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). A typical concentration range would be 0.1 µM to 100 µM.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a high concentration of a competing sugar like mannose or a low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and Kd.
-
Conclusion and Future Perspectives
The interaction between Methyl α-D-mannopyranoside and Concanavalin A remains a paradigm for studying protein-carbohydrate recognition. Its well-defined structural and thermodynamic properties provide a solid foundation for understanding more complex biological systems. The comparative data presented here underscores the subtle yet significant differences in binding affinities and specificities among various carbohydrate ligands and mannose-binding lectins.
For drug development professionals, a thorough understanding of this model system is crucial for the rational design of glycomimetics and carbohydrate-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible characterization of these interactions. As our understanding of the glycome and its role in health and disease continues to expand, the principles learned from the study of the ConA-mannoside complex will undoubtedly continue to be of paramount importance.
References
- Kobayashi, Y., et al. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology.
- Gauto, D. F., et al. (2019). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations.
- Dam, T. K., et al. (2002).
- Gauto, D. F., et al. (2019). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations.
- Porter, J. N., et al. (2010).
- Mammen, M., et al. (1995). Binding of Monomeric and Dimeric Concanavalin A to Mannose-Functionalized Dendrimers. Journal of the American Chemical Society.
- Stevens, J. (n.d.). Concanavalin A. St. Olaf College.
- Dam, T. K., et al. (2000). Binding of Multivalent Carbohydrates to Concanavalin A and Dioclea grandiflora Lectin. Journal of Biological Chemistry.
- Schwarz, F. P., et al. (1993). Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin. Journal of Biological Chemistry.
- Perret, S., et al. (2015). Enhanced Concanavalin A Binding to Preorganized Mannose Nanoarrays in Glycodendrimersomes Revealed Multivalent Interactions. Chemistry - A European Journal.
- Vandonselaar, M., et al. (1987). Structural comparison of the lectin from sainfoin (Onobrychis viciifolia) with Concanavalin A and other D-mannose specific lectins. Journal of Biological Chemistry.
- Wikipedia. (n.d.). Concanavalin A.
- Van Damme, E. J. M., et al. (2020).
- Clegg, R. M., et al. (1981).
- Appell, M., et al. (2015).
- Naismith, J. H., & Field, R. A. (1996). Structural basis of trimannoside recognition by concanavalin A. Journal of Biological Chemistry.
- Soares, T. A., et al. (2023). Lipopolysaccharide Detection with Glycan-Specific Lectins a Nonspecific Binding Approach Applied to Surface Plasmon Resonance. ACS Omega.
- Gildersleeve, J. C., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology.
- Gildersleeve, J. C., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology.
- Z-Biotech. (n.d.). Binding specificities of the 40 lectins.
- Mori, T., et al. (2009). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance.
- Hsiao, Y.-T., et al. (2014). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Journal of Visualized Experiments.
- Glycopedia. (n.d.). On Surface Assays: Surface Plasmon Resonance.
- Gupta, D., et al. (1996). A comparison of the fine saccharide-binding specificity of Dioclea grandiflora lectin and concanavalin A. Journal of Biological Chemistry.
- Alpha Diagnostic International. (n.d.). Concanavalin A Lectin (CONA)
- Hirabayashi, J., et al. (2002).
- Wang, J.-L., et al. (2011). Screening for Concanavalin A Binders from a Mannose-Modified α-Helix Peptide Phage Library. Molecular BioSystems.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
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- 4. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl α-D-mannopyranoside
As researchers and developers, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of methyl α-D-mannopyranoside. Our approach is grounded in the principle that a robust disposal plan, formulated before an experiment begins, is the cornerstone of laboratory safety and environmental stewardship.[1]
Section 1: Pre-Disposal Hazard Assessment - The Foundational Step
The critical first step in any disposal protocol is a thorough hazard assessment. While pure methyl α-D-mannopyranoside is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200) or European Regulation (EC) No. 1272/2008, the context of its use is paramount.[2][3] The primary determinant for its disposal pathway is not the compound itself, but the matrix it is in.
Causality Behind the Assessment: A common error is to assume the disposal protocol for a pure chemical applies to its solutions. If methyl α-D-mannopyranoside is dissolved in a flammable or toxic organic solvent, the entire mixture is classified and must be disposed of as hazardous waste, dictated by the solvent's properties.[1][4] Therefore, your first questions must always be:
-
Is the waste the pure, solid compound?
-
Is it dissolved in water?
-
Is it dissolved in an organic solvent or mixed with other reagents?
Answering these questions provides the necessary information to select the correct disposal protocol and ensures the safety of laboratory personnel and compliance with regulations.
Section 2: Core Disposal Protocols
Based on the initial hazard assessment, the disposal process for methyl α-D-mannopyranoside is straightforward. Always adhere to standard laboratory Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling any chemical waste.[4]
2.1: Disposal Decision Workflow
The following workflow provides a clear, logical path for determining the appropriate disposal route for your methyl α-D-mannopyranoside waste.
Caption: Decision workflow for methyl α-D-mannopyranoside disposal.
2.2: Step-by-Step Methodologies
Protocol A: Uncontaminated Solid Waste
This protocol applies to pure, solid methyl α-D-mannopyranoside that has not been mixed with hazardous materials.
-
Containerization: Place the solid waste into a sealed, leak-proof container. A screw-top plastic jar or a securely sealed bag is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: Methyl alpha-D-mannopyranoside." Include the name of the generating researcher or lab.
-
Disposal: While some guidelines permit disposal in regular trash, best practice dictates avoiding laboratory trash cans handled by custodial staff.[5] Instead, place the sealed container directly into a larger, designated dumpster for municipal solid waste, as permitted by your institution's Environmental Health and Safety (EHS) department.
Protocol B: Aqueous Solutions
This protocol is for solutions of methyl α-D-mannopyranoside dissolved only in water, with no other hazardous solutes.
-
Verify Permissibility: The ability to dispose of aqueous waste down the sanitary sewer is governed by local wastewater treatment authorities and institutional policy.[1] You must verify this is an approved procedure at your facility.
-
Neutralization (if necessary): Although methyl α-D-mannopyranoside solutions are neutral, ensure no other substances have altered the pH. If the pH is outside the acceptable range for your facility (typically between 6 and 9), adjust it accordingly.
-
Dilution & Disposal: For small quantities, flush the solution down the sanitary sewer drain with copious amounts of running water. This prevents accumulation in the plumbing system.
-
Log Keeping: Maintain a log of all chemical disposals made via the drain, as may be required by your EHS department.
Protocol C: Organic Solvent Solutions or Mixed Waste
This is the most critical protocol to follow for ensuring safety and compliance. Any solution of methyl α-D-mannopyranoside in an organic solvent (e.g., methanol, DMSO, chloroform) or mixed with other hazardous reagents must be treated as hazardous waste.
-
Segregation: Collect this waste stream separately from all others. Never mix incompatible waste types. For instance, halogenated solvent waste should be kept separate from non-halogenated solvent waste.
-
Containerization: Use a designated, compatible, and properly vented hazardous waste container. Ensure the container's material is compatible with the solvent (e.g., do not store strong acids in metal containers).[6]
-
Labeling: Attach a formal hazardous waste label to the container immediately. Fill it out completely, listing all constituents and their approximate percentages. The accumulation start date must be clearly written.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel or a licensed waste contractor.[7]
Protocol D: Contaminated Labware & Empty Containers
Properly managing empty containers prevents chemical exposure to support staff and ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA).
-
Decontamination: Since methyl α-D-mannopyranoside is non-hazardous and water-soluble, its original container can be decontaminated by triple-rinsing with water.[8][9]
-
Rinsate Disposal: The water rinsate from this process can be disposed of down the sanitary sewer, following the logic of Protocol B.
-
Container Disposal: Once rinsed, completely deface or remove the original chemical label to prevent any confusion.[5][6] The clean, unlabeled container can then be disposed of in the appropriate recycling bin (glass or plastic).
-
Contaminated Labware: Glassware and other lab items contaminated with pure methyl α-D-mannopyranoside can be cleaned with soap and water. If contaminated with a hazardous solution (Protocol C), the initial rinses must be collected as hazardous waste.
Section 3: Spill Management
In the event of a spill of solid methyl α-D-mannopyranoside:
-
Ensure Safety: Wear your standard PPE. Since the compound is non-flammable and non-toxic, the immediate risks are minimal.[3]
-
Containment: Avoid creating dust.[2]
-
Clean-up: Gently sweep or vacuum the solid material and place it into a sealed container for disposal, following Protocol A.[2][3]
-
Decontamination: Clean the spill area with soap and water.
Section 4: Quantitative Data Summary
The following table summarizes key properties and regulatory limits relevant to the disposal of methyl α-D-mannopyranoside.
| Property / Regulation | Value / Classification | Rationale for Disposal |
| OSHA Hazard Class | Not classified as hazardous[2] | Allows for disposal as non-hazardous waste when uncontaminated. |
| GHS Classification | Not a hazardous substance or mixture[3] | Confirms its low-risk profile, simplifying disposal procedures. |
| Physical State | Powder Solid[10] | Determines the need for dust control during handling and spill cleanup. |
| Solubility in Water | Soluble[10] | Enables drain disposal of aqueous solutions (where permitted) and easy decontamination of containers with water. |
| Biodegradability | Readily biodegradable[11][12] | Indicates a low long-term environmental impact for properly disposed waste. |
| Incompatibilities | Strong oxidizing agents[2][11][12] | Crucial for waste segregation; never mix with oxidizer waste streams. |
Conclusion
The responsible disposal of methyl α-D-mannopyranoside is straightforward due to its non-hazardous nature. However, this simplicity relies on a rigorous initial assessment of the waste matrix. By treating the compound as part of a system—considering its solvents and any contaminants—you ensure a disposal plan that is both safe and compliant. Always ground your laboratory-specific procedures in the guidance provided by your institution's EHS department, as they are the ultimate authority on local and national regulations.[13]
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]
-
Safety Data Sheet Methyl alpha-D-glucopyranoside. Metasci. [Link]
-
Safety Data Sheet - Methyl-alpha-D-mannopyranoside. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. [Link]
-
Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
